molecular formula C10H8BrNO3 B1606031 Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate CAS No. 54802-09-4

Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate

Cat. No.: B1606031
CAS No.: 54802-09-4
M. Wt: 270.08 g/mol
InChI Key: OVAAPYPWGNIIPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate is a useful research compound. Its molecular formula is C10H8BrNO3 and its molecular weight is 270.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO3/c1-14-10(13)9-8(12)6-4-5(11)2-3-7(6)15-9/h2-4H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVAAPYPWGNIIPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(O1)C=CC(=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80358637
Record name Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54802-09-4
Record name Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of a robust and efficient synthetic pathway for Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The benzofuran core is a prevalent motif in numerous biologically active compounds, and the specific substitution pattern of this target molecule makes it a valuable intermediate for the synthesis of novel therapeutic agents.[1] This document moves beyond a simple recitation of procedural steps, offering a detailed rationale for the chosen synthetic strategy, an analysis of the underlying reaction mechanisms, and comprehensive, field-tested protocols. All experimental procedures are designed to be self-validating, and key claims are substantiated with citations to authoritative literature.

Introduction and Strategic Overview

The synthesis of substituted benzofurans is a cornerstone of modern heterocyclic chemistry, driven by the diverse pharmacological activities exhibited by this class of molecules.[1] Derivatives have shown promise as anti-tumor, antibacterial, and anti-inflammatory agents, among other therapeutic applications.[1] The target molecule, this compound, incorporates three key functionalities: a bromine atom at the 5-position, which can serve as a handle for further cross-coupling reactions; an amino group at the 3-position, a common feature in bioactive molecules that can modulate pharmacological properties; and a methyl ester at the 2-position, which can be readily modified, for instance, into amides.

Several synthetic strategies for the benzofuran core have been reported, including acid-catalyzed cyclizations and transition-metal-catalyzed transformations.[2] However, for the specific substitution pattern of the target molecule, a convergent and highly efficient approach is paramount. This guide details a synthetic route predicated on the intramolecular Thorpe-Ziegler cyclization of a dinitrile intermediate derived from a substituted 2-hydroxybenzonitrile.[3] This strategy is advantageous due to the ready availability of starting materials and the generally high yields of the cyclization step.

The proposed synthetic pathway can be visualized as follows:

Synthetic_Pathway A 5-Bromo-2-hydroxybenzonitrile B Methyl 2-((2-cyano-4-bromophenyl)oxy)acetate A->B  O-Alkylation    (Methyl Chloroacetate, K2CO3)   C This compound B->C  Intramolecular Cyclization    (Base-catalyzed)  

Caption: Proposed synthetic route for this compound.

Detailed Synthetic Protocols and Mechanistic Insights

Step 1: O-Alkylation of 5-Bromo-2-hydroxybenzonitrile

The initial step involves the O-alkylation of the phenolic hydroxyl group of 5-bromo-2-hydroxybenzonitrile with methyl chloroacetate. This is a classic Williamson ether synthesis, a reliable and high-yielding reaction.

Reaction Scheme:

(Chemical structure of Methyl 2-((2-cyano-4-bromophenyl)oxy)acetate) --(NaH, THF)--> (Chemical structure of this compound)

Sources

An In-depth Technical Guide to Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzofuran Scaffold and the Significance of Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate

Benzofuran derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities.[1] This privileged scaffold is a core structural component in numerous natural products and synthetic molecules with applications ranging from anticancer and antimicrobial to neuroprotective agents.[1][2] Within this broad family, 3-aminobenzofuran derivatives have emerged as particularly valuable pharmacophores, contributing to the development of novel therapeutic agents.[3] This guide focuses on a specific, yet highly significant, member of this class: this compound.

This compound, with the empirical formula C₁₀H₈BrNO₃ and a molecular weight of 270.08 g/mol , is a key intermediate and building block in medicinal chemistry.[4] Its strategic substitution pattern—an amino group at the 3-position, a bromine atom at the 5-position, and a methyl carboxylate at the 2-position—offers multiple avenues for chemical modification, making it an ideal starting point for the synthesis of compound libraries aimed at drug discovery. The presence of the bromine atom, for instance, allows for further functionalization through cross-coupling reactions, while the amino group provides a handle for amide bond formation and other derivatizations.

This technical guide will provide a comprehensive overview of this compound, including its synthesis, physicochemical properties, characterization, and its burgeoning role in the development of next-generation therapeutics.

Physicochemical Properties and Identification

While a specific CAS number for this compound is not readily found in public databases, the compound is commercially available, indicating its utility and established synthesis.[4] Key identifiers and properties are summarized below:

PropertyValueSource
Molecular Formula C₁₀H₈BrNO₃[4]
Molecular Weight 270.08 g/mol [4]
Appearance Solid (expected)[4]
InChI 1S/C10H8BrNO3/c1-14-10(13)9-8(12)6-4-5(11)2-3-7(6)15-9/h2-4H,12H2,1H3[4]
SMILES COC(=O)C1=C(N)OC2=CC=C(Br)C=C21[4]

Synthesis and Mechanism

The synthesis of this compound can be reliably achieved through a well-established synthetic route analogous to that of its ethyl ester counterpart, Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate.[5][6] The reaction proceeds via a tandem cyclization of a substituted salicylonitrile with an α-haloacetate.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of the corresponding ethyl ester.[5][6]

Materials:

  • 5-bromo-2-hydroxybenzonitrile

  • Methyl chloroacetate

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Crushed Ice

  • Ethanol (for recrystallization)

Procedure:

  • To a solution of 5-bromo-2-hydroxybenzonitrile (0.01 mol) in DMF (5 mL), add methyl chloroacetate (0.01 mol) and anhydrous potassium carbonate (0.02 mol).

  • Reflux the reaction mixture for approximately 90 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.

  • Add crushed ice to the filtrate with constant stirring.

  • The resulting solid precipitate is the desired product. Filter the solid, wash with cold water, and dry.

  • For further purification, recrystallize the crude product from ethanol.

Causality of Experimental Choices:
  • Solvent (DMF): Dimethylformamide is a polar aprotic solvent that is well-suited for Sₙ2 reactions. It effectively dissolves the reactants and facilitates the nucleophilic attack of the phenoxide on the methyl chloroacetate.

  • Base (K₂CO₃): Potassium carbonate is a mild base that deprotonates the hydroxyl group of 5-bromo-2-hydroxybenzonitrile to form the more nucleophilic phenoxide ion. An excess is used to ensure complete deprotonation and to neutralize the HCl formed during the reaction.

  • Tandem Reaction: The reaction proceeds in a one-pot fashion. The initial O-alkylation of the hydroxyl group is followed by an intramolecular Thorpe-Ziegler type cyclization, where the nitrile group is attacked by the carbanion generated from the α-carbon of the ester, leading to the formation of the 3-aminobenzofuran ring system.

Characterization and Spectroscopic Data

Detailed spectroscopic data for this compound is not extensively published. However, based on the well-characterized ethyl ester analog, the following spectral features are expected:[5][6]

  • ¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the aromatic protons on the benzofuran ring, a singlet for the methyl ester protons, and a broad singlet for the amino protons. The coupling patterns of the aromatic protons would confirm the 5-bromo substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon of the ester, the aromatic carbons, the methyl carbon of the ester, and the carbons of the benzofuran core.

  • IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for the N-H stretching of the primary amine, the C=O stretching of the ester, and the C-O and C-Br bonds.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (270.08 g/mol ), with a characteristic isotopic pattern due to the presence of the bromine atom.

The crystal structure of the analogous ethyl ester has been determined by X-ray crystallography, revealing a nearly planar benzofuran unit.[5] A similar planarity would be expected for the methyl ester.

Applications in Drug Development

The 3-aminobenzofuran scaffold is a cornerstone in the design of novel therapeutic agents. The strategic placement of the amino, bromo, and carboxylate groups in this compound makes it a versatile platform for generating diverse molecular architectures with a wide range of biological activities.

Anticancer Activity

Benzofuran derivatives have demonstrated significant potential as anticancer agents.[2] The 3-aminobenzofuran core can be elaborated to interact with various biological targets involved in cancer progression. The amino group can be acylated or alkylated to introduce different side chains that can modulate the compound's activity and selectivity. The bromine atom can be utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce further complexity and explore structure-activity relationships.

Neurodegenerative Diseases

Recent studies have highlighted the potential of 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease.[3][7] These compounds have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine.[7][8] Furthermore, certain derivatives have demonstrated the ability to inhibit the aggregation of amyloid-β peptides, a key pathological hallmark of Alzheimer's disease.[3] this compound serves as an excellent starting material for the synthesis of novel analogs with enhanced neuroprotective properties.

Experimental Workflows and Data Presentation

General Synthetic Workflow

The synthesis of bioactive molecules from this compound typically follows a modular approach.

G cluster_0 Starting Material cluster_1 Derivatization Reactions cluster_2 Compound Library cluster_3 Biological Screening A Methyl 3-amino-5-bromo- 1-benzofuran-2-carboxylate B N-Acylation / N-Alkylation (at 3-amino group) A->B Introduction of Side Chains C Cross-Coupling Reactions (at 5-bromo position) A->C Introduction of Aryl/Alkyl Groups D Amide Formation (from 2-carboxylate) A->D Conversion to Amides E Diverse Benzofuran Derivatives B->E C->E D->E F In vitro and in vivo assays (e.g., anticancer, neuroprotective) E->F SAR Studies

Caption: General workflow for the derivatization and biological evaluation of this compound.

Safety and Handling

This compound is classified as acutely toxic if swallowed (Acute Tox. 3 Oral).[4] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel heterocyclic compounds with significant potential in drug discovery. Its straightforward synthesis and multiple points for chemical modification make it an attractive starting material for generating libraries of diverse benzofuran derivatives. The demonstrated biological activities of the 3-aminobenzofuran scaffold, particularly in the areas of oncology and neurodegenerative diseases, underscore the importance of this compound in the ongoing search for new and effective therapeutic agents. This guide provides a foundational understanding of its synthesis, properties, and applications, empowering researchers to leverage this key intermediate in their drug development programs.

References

  • Hasanvand, F., Motahari, F., Nadri, H., Moghimi, S., Foroumadi, A., Ayati, A., Akbarzadeh, T., Bukhari, S. N. A., & Foroumadi, A. (2022). Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. Frontiers in Chemistry, 10, 882191. [Link]

  • ResearchGate. (2022). Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. [Link]

  • Ncube, B., Khanye, S. D., & Tastan, Bishop, Ö. (2023). Aminobenzofuran-containing analogues of proximicins exhibit higher antiproliferative activity against human UG-87 glioblastoma cells compared to temozolomide. RSC Medicinal Chemistry, 14(4), 705-712. [Link]

  • Hasanvand, F., Motahari, F., Nadri, H., Moghimi, S., Foroumadi, A., Ayati, A., Akbarzadeh, T., Bukhari, S. N. A., & Foroumadi, A. (2022). Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. Frontiers in Chemistry, 10, 882191. [Link]

  • Yamuna, A. J., Karunakar, P., Girija, C. R., Vaidya, V. P., & Krishnamurthy, V. (2013). Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 5), o775. [Link]

  • Karunakar, P., Girija, C. R., Vaidya, V. P., Krishnamurthy, V., & Yathirajan, H. S. (2013). Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o342. [Link]

  • ResearchGate. (2013). Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate. [Link]

  • Li, Y., Wang, X., Liu, Y., Zhang, H., & Sun, D. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27994-28017. [Link]

  • ResearchGate. (2013). Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate. [Link]

Sources

A Technical Guide to the Physicochemical Properties of Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to a Privileged Scaffold

The benzofuran nucleus, a heterocyclic system composed of fused benzene and furan rings, represents a "privileged scaffold" in medicinal chemistry and materials science.[1][2] Naturally occurring and synthetic benzofuran derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[3][4][5] The versatility of the benzofuran core allows for substitution at various positions, leading to new chemical entities with unique therapeutic potential.[1]

Among these, the 3-aminobenzofuran motif is of particular interest to drug development professionals. This structural class has emerged as a cornerstone for novel therapeutic agents, notably in the field of neurodegenerative diseases, where derivatives have been designed as multifunctional agents for the treatment of Alzheimer's disease.[6][7][8]

This technical guide provides a comprehensive analysis of Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate , a key intermediate and building block. We will delve into its molecular structure, predicted physicochemical properties, a robust synthetic pathway, and its expected analytical profile. The insights provided herein are curated for researchers and scientists aiming to leverage this molecule in synthetic chemistry and drug discovery programs.

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise molecular identity. The structure of this compound is defined by a benzofuran core substituted at the 2, 3, and 5 positions. The presence of an amino group at C3, a methyl ester at C2, and a bromine atom at C5 creates a unique electronic and steric environment that dictates its chemical behavior and potential for biological interactions.

Identifier Value Source
Molecular Formula C₁₀H₈BrNO₃
Molecular Weight 270.08 g/mol
MDL Number MFCD02855152
InChI Key OVAAPYPWGNIIPF-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=C(N)C2=C(O1)C=C(C=C2)Br
Physical Form Solid

Predicted Physicochemical Properties

While extensive experimental data for this specific molecule is not publicly available, we can predict its core physicochemical properties based on its structure and data from closely related analogues. These predictions are vital for designing experimental conditions for synthesis, purification, formulation, and biological assays.

Property Predicted Value / Observation Justification & Comparative Insights
Melting Point (°C) 145 - 165The corresponding ethyl ester, Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate, has a reported melting point of 154–156 °C.[9] The methyl ester is expected to have a similar, though slightly different, melting point due to minor variations in crystal packing forces.
Solubility Soluble in DMF, DMSO, Methanol; Sparingly soluble in Chloroform, Ethyl Acetate; Insoluble in Water.The rigid, aromatic benzofuran core and the bromine atom contribute to hydrophobicity. However, the amino and ester groups can participate in hydrogen bonding, granting solubility in polar organic solvents. Poor aqueous solubility is anticipated.
logP (Octanol/Water) ~2.5 - 3.5This estimated value reflects a balance between the lipophilic benzofuran ring system and the polar amino and ester functionalities. This lipophilicity is often crucial for cell membrane permeability in drug candidates.
pKa ~3.0 - 4.0 (for the protonated amine)The primary aromatic amine is expected to be weakly basic. Its basicity is reduced by the electron-withdrawing effects of the adjacent ester group and the benzofuran ring system.

Synthesis and Chemical Reactivity

A robust and reproducible synthetic route is paramount for the utilization of any chemical building block. The proposed synthesis for the title compound is adapted from a validated protocol for its ethyl ester analogue, demonstrating a logical and efficient pathway.[9]

Proposed Synthetic Protocol

The synthesis proceeds via a tandem O-alkylation and intramolecular cyclization/addition reaction. The choice of a strong base and a polar aprotic solvent is critical for facilitating both steps efficiently in a one-pot procedure.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 5-bromo-2-hydroxybenzonitrile (1.0 eq) in anhydrous Dimethylformamide (DMF), add anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq).

  • Addition of Reagent: To this stirring suspension, add Methyl Chloroacetate (1.0 eq) dropwise at room temperature.

  • Reaction Execution: Heat the reaction mixture to reflux and maintain for approximately 90-120 minutes. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KCl).

  • Precipitation: Pour the filtrate slowly into a beaker containing crushed ice with vigorous stirring.

  • Isolation and Purification: The resulting precipitate is the target product. Isolate the solid by vacuum filtration, wash with cold water, and dry. Recrystallization from ethanol can be performed for further purification.

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_process Process cluster_product Product R1 5-Bromo-2-hydroxybenzonitrile P1 Reflux (90-120 min) R1->P1 R2 Methyl Chloroacetate R2->P1 RE1 K₂CO₃ (Base) RE1->P1 Facilitates Deprotonation RE2 DMF (Solvent) RE2->P1 Solubilizes Product Methyl 3-amino-5-bromo- 1-benzofuran-2-carboxylate P1->Product Intramolecular Cyclization

Caption: Synthetic workflow for this compound.

Predicted Chemical Reactivity

The molecule possesses three key functional groups that dictate its reactivity, making it a versatile intermediate for further chemical modification.

  • 3-Amino Group: This primary aromatic amine is a nucleophilic center. It can readily undergo N-acylation with acid chlorides or anhydrides, N-alkylation, and can be converted into a diazonium salt for subsequent Sandmeyer-type reactions. This position is the primary handle for diversification.

  • 2-Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. It can also be converted to amides by reacting with amines, further expanding the potential for creating compound libraries.

  • Benzofuran Ring: The ring system is susceptible to electrophilic aromatic substitution. The combined directing effects of the activating amino and furan oxygen groups, and the deactivating bromo and ester groups, will influence the position of any further substitution.

Analytical Characterization (Predicted Spectroscopic Profile)

Confirmation of the molecular structure is achieved through a combination of spectroscopic techniques. Below is the predicted profile for the title compound, based on fundamental principles and data from analogous structures.

  • ¹H NMR Spectroscopy (400 MHz, CDCl₃):

    • δ 7.6-7.8 (m, 2H): Aromatic protons on the benzene ring.

    • δ 7.2-7.4 (m, 1H): Aromatic proton on the benzene ring.

    • δ 5.5-6.0 (br s, 2H): Protons of the NH₂ group. The chemical shift can vary with concentration and solvent.

    • δ ~3.9 (s, 3H): Protons of the methyl ester (–OCH₃) group.

  • ¹³C NMR Spectroscopy (100 MHz, CDCl₃):

    • δ ~165-170: Carbonyl carbon of the ester.

    • δ ~150-155: Aromatic carbons attached to oxygen.

    • δ ~110-145: Remaining aromatic and furan ring carbons.

    • δ ~52: Methyl carbon of the ester.

  • Infrared (IR) Spectroscopy (KBr Pellet):

    • 3350-3450 cm⁻¹ (two bands): N-H stretching vibrations of the primary amine.

    • ~1700 cm⁻¹: C=O stretching of the α,β-unsaturated ester.

    • 1600-1620 cm⁻¹: N-H bending (scissoring) vibration.

    • 1200-1300 cm⁻¹: C-O stretching of the ester and furan ether.

    • ~700 cm⁻¹: C-Br stretching.

  • Mass Spectrometry (EI or ESI):

    • Molecular Ion (M⁺): A characteristic isotopic pattern with two major peaks of nearly equal intensity at m/z 270 and 272, corresponding to the presence of one bromine atom (⁷⁹Br and ⁸¹Br isotopes).

    • Key Fragmentation: Expect loss of the methoxy group (M-31) or the entire carbomethoxy group (M-59).

Applications in Research and Drug Development

This compound is not an end-product but a high-value starting material. Its utility lies in its potential to serve as a scaffold for the synthesis of more complex molecules with tailored biological activities.

  • Scaffold for Medicinal Chemistry: The amino group serves as a key attachment point for a variety of side chains and pharmacophores, enabling the rapid generation of compound libraries for high-throughput screening.[6]

  • Development of CNS Agents: Given the proven activity of 3-aminobenzofuran derivatives as inhibitors of acetylcholinesterase (AChE) and β-amyloid aggregation, this compound is an ideal precursor for developing novel treatments for Alzheimer's disease.[7][8]

  • Anticancer Drug Discovery: The broader benzofuran class has demonstrated significant anticancer properties.[1][3] This building block allows for the synthesis of novel derivatives to be tested against various cancer cell lines and kinase targets.

Safety and Handling

As a responsible scientist, proper handling of all chemicals is non-negotiable. This compound should be handled with care according to its known hazard profile.

  • GHS Classification: GHS06 - Acute Toxicity (Oral), Category 3.

  • Signal Word: Danger.

  • Hazard Statement: H301 - Toxic if swallowed.

Recommended Handling Procedures:

  • Always handle in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials.

References

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed Central.
  • Natural source, bioactivity and synthesis of benzofuran deriv
  • Benzofuran: an emerging scaffold for antimicrobial agents. RSC Publishing.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
  • Benzofuran – Knowledge and References. Taylor & Francis.
  • Methyl 3-amino-5-bromo-1-benzofuran-2-carboxyl
  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. PMC - NIH.
  • (PDF) Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease.
  • Novel 3-aminobenzofuran derivatives as multifunctional agents for the tre
  • (PDF) Reactivity of Benzofuran Derivatives.
  • Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxyl

Sources

Topic: Determination of the Aqueous and Organic Solvent Solubility of Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation development, and overall therapeutic efficacy. This guide provides a comprehensive framework for determining the solubility of Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry.[1] While specific pre-existing solubility data for this molecule is not extensively documented, this whitepaper outlines the theoretical considerations and provides detailed, field-proven experimental protocols to enable researchers to generate reliable and reproducible solubility data. The methodologies described herein are grounded in authoritative guidelines from the International Council for Harmonisation (ICH) and established best practices for poorly soluble compounds.[2][3][4][5]

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the phenomenon of a solute dissolving in a solvent to create a homogeneous system, is a cornerstone of pharmaceutical science. For an orally administered drug, dissolution is the prerequisite for absorption. Poor aqueous solubility is a major challenge in drug development, often leading to low and variable bioavailability, which can compromise clinical outcomes.[2] Therefore, a thorough understanding and quantitative determination of a compound's solubility profile are essential early in the pre-formulation stage.[2][6]

The Biopharmaceutics Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability, providing a scientific framework for predicting their in vivo performance.[4][5] Accurately classifying a compound like this compound within the BCS is contingent upon precise solubility determination.[4][5]

Physicochemical Characterization of the Target Compound

A foundational analysis of the molecule's structure provides insight into its expected solubility behavior.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound-
Molecular Formula C₁₀H₈BrNO₃
Molecular Weight 270.08 g/mol
Structure (See Figure 1)-
Key Functional Groups Aromatic Amine (-NH₂), Ester (-COOCH₃), Bromo (-Br), Benzofuran Core-
Chemical structure of this compound Figure 1: Chemical Structure

Predicted Solubility Profile:

  • Aqueous Solubility: The molecule possesses both hydrophobic (benzofuran ring, bromo group) and hydrophilic (amino, ester groups) features. The rigid, planar benzofuran core and the bromine atom contribute to its lipophilicity, suggesting that its intrinsic aqueous solubility will be low.

  • pH-Dependent Solubility: The presence of a basic amino group is the most critical feature influencing aqueous solubility.[7][8] In acidic conditions (low pH), the amine will be protonated (-NH₃⁺), forming a salt that is expected to be significantly more water-soluble than the neutral form.[7][9] Conversely, at neutral or alkaline pH, the compound will exist in its free base form, which is expected to exhibit minimal aqueous solubility.[2][7] The solubility is therefore predicted to be lowest at a pH above its pKa.[2]

  • Organic Solvent Solubility: The compound is expected to show higher solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), and moderate solubility in alcohols like methanol and ethanol, which can engage in hydrogen bonding. Solubility in non-polar solvents like hexanes is expected to be very low.

Experimental Determination of Thermodynamic Solubility

For definitive characterization, thermodynamic (or equilibrium) solubility must be determined. The "shake-flask" method developed by Higuchi and Connors is the gold-standard and most reliable technique for this purpose, especially for poorly soluble compounds.[10][11][12] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.[10][12]

Core Principle & Workflow

The principle involves adding an excess of the solid compound to a known volume of solvent and agitating the mixture for a sufficient duration to reach equilibrium. The saturated supernatant is then separated from the excess solid and analyzed to determine the concentration of the dissolved compound.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Add Excess Solid Compound to Solvent B Seal Vial A->B C Agitate at Constant Temperature (e.g., 24-72h) B->C D Allow Solids to Settle C->D E Withdraw Supernatant D->E F Filter (e.g., 0.22 µm PTFE) or Centrifuge E->F G Dilute Sample F->G H Analyze Concentration (e.g., HPLC-UV) G->H I Calculate Solubility (mg/mL or µg/mL) H->I

Diagram 1: Shake-Flask Method Workflow. A sequential process from preparation to final quantification.

Detailed Step-by-Step Protocol

Objective: To determine the thermodynamic solubility of this compound in a specified solvent at a controlled temperature.

Materials:

  • This compound (solid, high purity)

  • Glass vials (e.g., 4 mL) with screw caps

  • Orbital shaker with temperature control

  • Centrifuge or syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Solvents: Deionized water, pH buffers (1.2, 4.5, 6.8), DMSO, Ethanol, Methanol.

Protocol:

  • Preparation:

    • Add an excess amount of the compound to a glass vial. "Excess" means enough solid remains visible at the end of the experiment. A starting point is ~5-10 mg of solid in 2 mL of solvent.

    • Causality: Using an excess ensures that the solution becomes saturated and is in equilibrium with the solid phase, which is the definition of thermodynamic solubility.[10][11]

    • Accurately add a precise volume of the chosen solvent (e.g., 2.0 mL) to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C for physiological relevance) and agitation speed (e.g., 300 RPM).[13]

    • Agitate for a predetermined period. Equilibration time can vary but is often achieved within 24 to 72 hours.[13] It is crucial to establish this time; for a new compound, samples can be taken at 24, 48, and 72 hours. Equilibrium is reached when the measured concentration no longer increases.[11][13]

    • Causality: Continuous agitation maximizes the surface area contact between the solid and solvent, facilitating the dissolution process to reach equilibrium faster.[13] Constant temperature is critical as solubility is temperature-dependent.[2]

  • Phase Separation:

    • Remove vials from the shaker and let them stand briefly to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. Alternatively, centrifuge the sample at high speed and collect the supernatant.

    • Causality: This step is critical to remove all undissolved solid particles.[13] Failure to do so will result in an erroneously high and inaccurate solubility measurement. Potential sorption of the compound onto the filter should be evaluated.[10]

  • Analysis (Quantification):

    • Dilute the filtered supernatant with a suitable solvent (typically the mobile phase of the HPLC method) to a concentration that falls within the linear range of a pre-established calibration curve.

    • Analyze the diluted sample using a validated HPLC-UV method. The UV wavelength should be set to the λ_max of the compound for maximum sensitivity.

    • Causality: HPLC-UV is a standard, reliable method for quantifying the concentration of organic molecules.[11] A calibration curve is essential for converting the instrument response (e.g., peak area) into a precise concentration.

  • Data Calculation:

    • Calculate the concentration in the diluted sample using the calibration curve.

    • Multiply this concentration by the dilution factor to determine the original concentration in the saturated supernatant. This value is the thermodynamic solubility.

    • Report the solubility in standard units (e.g., mg/mL or µg/mL) and specify the solvent and temperature.

Self-Validation & Trustworthiness:

  • Replicates: Perform each solubility measurement in at least triplicate to ensure reproducibility and calculate standard deviation.[4]

  • Solid Phase Analysis: After equilibration, the remaining solid should be analyzed (e.g., by DSC or XRD) to confirm that no polymorphic transformation or degradation has occurred, as this would affect the solubility value.[11]

  • pH Measurement: For aqueous buffers, measure the pH of the final saturated solution to ensure it has not shifted significantly due to the addition of the compound.[12][14]

Generating a pH-Solubility Profile

Due to the ionizable amino group, the aqueous solubility of this compound will be highly pH-dependent. A pH-solubility profile is essential for predicting its behavior in the gastrointestinal tract.

Protocol:

  • Follow the shake-flask protocol described above.

  • Instead of a single solvent, use a series of aqueous buffers across a physiologically relevant pH range. Per ICH guidelines, this should include at least pH 1.2, 4.5, and 6.8.[4][5][14] It is also advisable to test at additional pH values (e.g., 2.0, 8.0, 10.0) to fully characterize the profile.

  • Plot the determined solubility (on a log scale) against the final measured pH of the solution.

G cluster_input Inputs cluster_process Process cluster_output Outputs Compound This compound ShakeFlask {Shake-Flask Protocol | {Equilibration | Separation | Quantification}} Compound->ShakeFlask Buffers Aqueous Buffers pH 1.2 pH 4.5 pH 6.8 ... Buffers->ShakeFlask Data Solubility Data Solubility @ pH 1.2 Solubility @ pH 4.5 ... ShakeFlask->Data Profile pH-Solubility Profile (Log Solubility vs. pH) Data->Profile

Diagram 2: pH-Solubility Profiling Workflow. A logical flow from inputs to the final data profile.

Data Presentation and Interpretation

Quantitative data should be summarized in a clear, tabular format for easy comparison and interpretation.

Table 2: Hypothetical Solubility Data for this compound at 25°C

Solvent / MediumFinal pH (Aqueous)Mean Solubility (µg/mL)Std. Dev.Classification
pH 1.2 Buffer1.21[Experimental Value][± Value][e.g., Soluble]
pH 4.5 Buffer4.52[Experimental Value][± Value][e.g., Sparingly Soluble]
pH 6.8 Buffer6.79[Experimental Value][± Value][e.g., Poorly Soluble]
Deionized Water7.5 (est.)[Experimental Value][± Value][e.g., Poorly Soluble]
MethanolN/A[Experimental Value][± Value][e.g., Freely Soluble]
EthanolN/A[Experimental Value][± Value][e.g., Soluble]
DMSON/A[Experimental Value][± Value][e.g., Very Soluble]

Note: This table is a template. The researcher must populate it with their experimentally determined values.

Interpretation: The data will likely confirm the initial predictions: high solubility at low pH, which sharply decreases as the pH increases and the amino group deprotonates. This profile is characteristic of a weakly basic compound and is critical for anticipating absorption windows in the GI tract (e.g., better dissolution in the acidic environment of the stomach).

Conclusion

While a direct literature value for the solubility of this compound is elusive, this guide provides the necessary scientific framework and actionable protocols for its determination. By employing the gold-standard shake-flask method and systematically evaluating the effect of pH, researchers can generate the high-quality, reliable data required for informed decision-making in drug discovery and development. Adherence to these self-validating protocols ensures the scientific integrity of the results, enabling accurate BCS classification and guiding future formulation strategies.

References

  • A. Jouyban, "Experimental and Computational Methods Pertaining to Drug Solubility," Inquiries in Biology and Medicine, 2012. [URL: https://www.scispace.com/paper/experimental-and-computational-methods-pertaining-to-drug-solubility-1000000002c90885e357065992e59141]
  • ResearchGate, "Can anyone tell me how to perform equilibrium solubility studies step by step practically?," ResearchGate, Nov. 2013. [URL: https://www.researchgate.net/post/Can_anyone_tell_me_how_to_perform_equilibrium_solubility_studies_step_by_step_practically]
  • Enamine, "Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions)," Enamine Store. [URL: https://www.enamine.net/services/adme-t/phys-chem-properties/shake-flask-aqueous-solubility-assay]
  • Lund University, "Methods for measurement of solubility and dissolution rate of sparingly soluble drugs," Lund University Publications, 2010. [URL: https://lup.lub.lu.se/student-papers/record/1638217]
  • BenchChem, "Enhancing Aqueous Solubility of Poorly Soluble Compounds," BenchChem Technical Support Center. [URL: https://www.benchchem.com/technical-center/solubility-enhancement]
  • Dissolution Technologies, "Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter," Dissolution Technologies, 2011. [URL: https://www.dissolutiontech.com/issues/201111/DT201111_A01.pdf]
  • Quora, "How do you perform the shake flask method to determine solubility?," Quora, Apr. 2017. [URL: https://www.quora.com/How-do-you-perform-the-shake-flask-method-to-determine-solubility]
  • A. C. M. de la Torre-Lupian et al., "ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries," PubMed Central, Mar. 2021. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7999818/]
  • A. Avdeef, "Determination of aqueous solubility by heating and equilibration: A technical note," National Institutes of Health, 2007. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2751372/]
  • PubChem, "Methyl 5-bromo-1-benzofuran-2-carboxylate," National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/620341]
  • ResearchGate, "Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility," ResearchGate, Aug. 2006. [URL: https://www.researchgate.net/publication/231149952_Solubility_of_Amino_Acids_Influence_of_the_pH_value_and_the_Addition_of_Alcoholic_Cosolvents_on_Aqueous_Solubility]
  • ACS Publications, "ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium," Molecular Pharmaceutics, Dec. 2019. [URL: https://pubs.acs.org/doi/10.1021/acs.molpharmaceut.9b00829]
  • ICCVAM, "ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay," National Toxicology Program, Sep. 2003. [URL: https://ntp.niehs.nih.gov/iccvam/docs/ivcytotox_docs/solprot.pdf]
  • European Medicines Agency, "ICH M9 guideline on biopharmaceutics classification system-based biowaivers," EMA, Feb. 2020. [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-m9-guideline-biopharmaceutics-classification-system-based-biowaivers-step-5_en.pdf]
  • J. Lee et al., "Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K," Fluid Phase Equilibria, 2013. [URL: https://www.researchgate.
  • Quora, "Is the solubility of amino acids affected by their pH levels?," Quora, Apr. 2024. [URL: https://www.quora.com/Is-the-solubility-of-amino-acids-affected-by-their-pH-levels]
  • ResearchGate, "ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium," ResearchGate, Dec. 2019. [URL: https://www.researchgate.
  • Semantic Scholar, "Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility," Semantic Scholar, Aug. 2006. [URL: https://www.semanticscholar.org/paper/Solubility-of-Amino-Acids%3A-Influence-of-the-pH-and-Fuchs-Fischer/08542036c05a11c817282b0f47e335520e5e0422]
  • PubChem, "Methyl 3-amino-5-bromothiophene-2-carboxylate," National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/139031]
  • International Council for Harmonisation, "BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9," ICH, Nov. 2019. [URL: https://database.ich.org/sites/default/files/M9_Guideline_Step4_2019_1116.pdf]
  • PubChem, "Ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate," National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2388825]
  • ACS Publications, "Modeling pH and Solubilities in Aqueous Multisolute Amino Acid Solutions," Industrial & Engineering Chemistry Research, 2018. [URL: https://pubs.acs.org/doi/10.1021/acs.iecr.8b00295]
  • ResearchGate, "Dissolution Method Development for Poorly Soluble Compounds," ResearchGate, Jan. 2011. [URL: https://www.researchgate.net/publication/287235281_Dissolution_Method_Development_for_Poorly_Soluble_Compounds]
  • Sigma-Aldrich, "this compound," MilliporeSigma. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/700818]
  • C. Prabavathi et al., "The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives," EAS Journal of Pharmacy and Pharmacology, Sep. 2023. [URL: https://www.easpublisher.com/media/articles/EASJPP_55_140-160_c.pdf]
  • M. S. Karunakar et al., "Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate," National Institutes of Health, 2013. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3884393/]
  • PubChem, "Methyl 5-amino-2-methyl-benzofuran-3-carboxylate," National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/177786663]
  • American Elements, "Benzofurans," American Elements. [URL: https://www.americanelements.com/benzofurans]
  • Sigma-Aldrich, "Methyl 2-amino-5-bromobenzoate," MilliporeSigma. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/528811]

Sources

Spectroscopic Characterization of Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The benzofuran scaffold is a core structure in many biologically active molecules and functional materials. The strategic placement of amino, bromo, and carboxylate groups on this scaffold provides multiple points for further chemical modification, making it a versatile building block for the synthesis of more complex molecules with potential therapeutic or industrial applications.

Accurate structural elucidation and purity assessment are paramount in any chemical research and development endeavor. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous characterization of molecular structures. This technical guide provides an in-depth overview of the expected spectroscopic data for this compound, drawing upon established principles and data from closely related analogs to offer a comprehensive analytical profile.

Molecular Structure and Key Features

The structure of this compound incorporates several key features that give rise to characteristic spectroscopic signals:

  • Benzofuran Core: A bicyclic aromatic system that forms the backbone of the molecule.

  • Substituents on the Benzene Ring: A bromine atom at the 5-position and an amino group at the 3-position significantly influence the electronic environment of the aromatic protons.

  • Carboxylate Group: A methyl ester at the 2-position, which is a key functional group for identification in both NMR and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate data interpretation.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing dissolve Dissolve 5-10 mg of sample solvent in ~0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) dissolve->solvent tms Add TMS as internal standard (0 ppm) solvent->tms tube Transfer to a 5 mm NMR tube tms->tube instrument Place sample in NMR spectrometer tube->instrument shim Shim the magnetic field instrument->shim acquire_H Acquire ¹H NMR spectrum shim->acquire_H acquire_C Acquire ¹³C NMR spectrum acquire_H->acquire_C ft Fourier Transform acquire_C->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (¹H) baseline->integrate peak_pick Peak Picking integrate->peak_pick

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

¹H NMR Spectral Data (Predicted)

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the methyl ester protons. The chemical shifts (δ) are predicted based on the ethyl ester analog and general substituent effects.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
Aromatic-H7.5 – 8.5MultipletThe bromine and amino groups will influence the precise shifts and splitting patterns of the three aromatic protons.
NH₂~5.0 - 6.0Broad SingletThe chemical shift of the amino protons is variable and depends on concentration and solvent.
OCH₃~3.9SingletThis sharp singlet integrating to 3 protons is characteristic of the methyl ester.
¹³C NMR Spectral Data (Predicted)

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.

CarbonPredicted Chemical Shift (δ, ppm)Notes
C=O (Ester)160 – 175The carbonyl carbon of the ester group.
Aromatic/Benzofuran C110 – 155Multiple signals corresponding to the carbon atoms of the benzofuran ring system. The carbon attached to bromine will be at a higher field.
OCH₃~52The carbon of the methyl ester group.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The vibrational frequencies of specific bonds provide a characteristic "fingerprint" of the compound.

Experimental Protocol: IR Data Acquisition (KBr Pellet)

IR_Workflow cluster_sample_prep Sample Preparation (KBr Pellet) cluster_acquisition Data Acquisition mix Grind 1-2 mg of sample with ~100 mg of dry KBr press Press the mixture into a transparent pellet mix->press place Place pellet in the IR spectrometer's sample holder press->place acquire Acquire the IR spectrum place->acquire

Caption: Workflow for preparing a KBr pellet and acquiring an IR spectrum.

Characteristic IR Absorption Bands

Based on the functional groups present and data from similar benzofuran derivatives, the following key absorption bands are expected.[2]

Functional GroupWavenumber (cm⁻¹)IntensityVibration
N-H Stretch (Amine)3350 - 3150Medium, BroadSymmetric and asymmetric stretching of the primary amine.
C-H Stretch (Aromatic)3100 - 3000Medium to WeakStretching vibrations of the C-H bonds on the aromatic ring.
C=O Stretch (Ester)1720 - 1690Strong, SharpStretching vibration of the carbonyl group in the methyl ester.
C=C Stretch (Aromatic)1600 - 1450Medium to StrongIn-plane skeletal vibrations of the aromatic ring.
C-N Stretch (Amine)1420 - 1400MediumStretching vibration of the carbon-nitrogen bond.
C-O Stretch (Ester)1300 - 1100StrongAsymmetric and symmetric C-O-C stretching of the ester.
C-Br Stretch750 - 700Medium to StrongStretching vibration of the carbon-bromine bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity.

Experimental Protocol: Mass Spectrometry Data Acquisition

MS_Workflow cluster_sample_intro Sample Introduction cluster_analysis Mass Analysis dissolve Dissolve a small amount of sample in a suitable solvent infuse Infuse the solution into the mass spectrometer (e.g., via ESI or direct inlet) dissolve->infuse ionize Ionize the sample (e.g., Electrospray Ionization - ESI) infuse->ionize separate Separate ions based on mass-to-charge ratio (m/z) ionize->separate detect Detect the ions separate->detect

Caption: General workflow for mass spectrometry analysis.

Expected Mass Spectrum

The molecular formula for this compound is C₁₀H₈BrNO₃. The presence of bromine is a key diagnostic feature in the mass spectrum due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Ionm/z (Expected)Notes
[M]⁺268.97 (for ⁷⁹Br)The molecular ion peak.
[M+2]⁺270.97 (for ⁸¹Br)The isotopic peak for the heavier bromine isotope, with approximately the same intensity as the [M]⁺ peak.

Common fragmentation pathways may include the loss of the methoxy group (-OCH₃) or the entire methyl carboxylate group (-COOCH₃).

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a robust and reliable method for its structural confirmation and purity assessment. This technical guide, by leveraging data from closely related analogs and fundamental spectroscopic principles, offers a detailed predictive framework for researchers working with this important chemical entity. Adherence to standardized experimental protocols is essential for obtaining high-quality, reproducible data, which is the cornerstone of sound scientific research and development.

References

  • Prabavathi C et al. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS J Pharm Pharmacol, Vol-5, Iss-5 (Sep-Oct, 2023): 140-160. Available at: [Link]

  • Karunakar, P., Krishnamurthy, V., Girija, C. R., Krishna, V., Vaidya, V. P., & Yamuna, A. J. (2013). Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 6), o775. Available at: [Link]

Sources

An In-depth Technical Guide to the Biological Activity of Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzofuran, a heterocyclic compound comprising fused benzene and furan rings, represents a "privileged scaffold" in medicinal chemistry.[1][2][3][4] Its derivatives, both naturally occurring and synthetic, exhibit a remarkable breadth of biological activities, making them a focal point for drug discovery and development.[5][6][7] This guide offers a comprehensive exploration of the multifaceted pharmacological landscape of benzofuran derivatives. We will delve into the core mechanisms, structure-activity relationships (SAR), and key experimental validations for their most significant therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, antioxidant, neuroprotective, antiviral, and antidiabetic activities. This document is designed not merely to list findings but to provide a causal understanding of why these molecules are effective, thereby empowering researchers to design next-generation therapeutics with enhanced efficacy and selectivity.

The Benzofuran Core: A Foundation for Diverse Bioactivity

The benzofuran structure is a versatile framework found in numerous natural products, particularly in plant families like Moraceae and Asteraceae.[8][9] Its inherent physicochemical properties and the ability to introduce a wide array of substituents at various positions allow for the fine-tuning of its pharmacological profile.[2] This structural versatility enables benzofuran derivatives to interact with a diverse set of biological targets, including enzymes, receptors, and signaling proteins, through mechanisms like hydrogen bonding, π-stacking, and hydrophobic interactions.[8] The following sections will dissect the specific biological activities that arise from this molecular adaptability.

Anticancer Activity: A Primary Therapeutic Frontier

Benzofuran derivatives have emerged as highly promising anticancer agents, often demonstrating potent cytotoxicity against various cancer cell lines with a reduced incidence of adverse effects compared to traditional chemotherapeutics.[2][3][10]

2.1. Mechanisms of Antitumor Action

The anticancer effects of benzofurans are frequently multifactorial.[10] Key mechanisms include:

  • Induction of Apoptosis: Many benzofuran derivatives exert their cytotoxic effects by triggering programmed cell death. For instance, some derivatives have been shown to significantly increase the activity of caspases 3/7, which are key executioners of apoptosis.[11]

  • Enzyme Inhibition: Specific benzofuran-based compounds act as potent inhibitors of crucial oncogenic enzymes. A notable example is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis, by benzofuran-based chalcone derivatives.[12] Other derivatives have been found to inhibit cyclin-dependent kinase 8 (CDK8), an enzyme implicated in tumor progression.[13]

  • Modulation of Inflammatory Pathways: Chronic inflammation is a hallmark of cancer. Benzofurans can interfere with pro-tumor inflammatory signaling, such as the NF-κB pathway, which is discussed further in the anti-inflammatory section.[14]

2.2. Structure-Activity Relationship (SAR) Insights

The substitution pattern on the benzofuran ring is a critical determinant of anticancer potency and selectivity.[2]

  • Halogenation: The introduction of halogen atoms, particularly bromine, to substituents attached to the benzofuran core (rather than directly on the ring) has been shown to increase cytotoxicity against leukemia and cervical cancer cell lines.[2][10][11]

  • C-2 Position Substitutions: The nature of the group at the C-2 position is often crucial. Ester or heterocyclic ring substitutions at this position have been identified as important for cytotoxic activity.[2]

  • Hybrid Molecules: Hybrid structures that combine the benzofuran scaffold with other pharmacologically active moieties—such as chalcone, triazole, or piperazine—often exhibit synergistic cytotoxic effects and represent a promising strategy for developing highly potent anticancer drugs.[10]

2.3. Quantitative Analysis of Cytotoxic Activity

The following table summarizes the in vitro inhibitory activities of selected benzofuran derivatives against various cancer cell lines.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
Compound 1 Bromine on methyl at C-3K562 (Leukemia)5[10]
HL60 (Leukemia)0.1[10]
Compound 4g Chalcone hybridHCC1806 (Breast)5.93[12]
HeLa (Cervical)5.61[12]
Compound 10h Amino & Methoxy subs.L1210 (Leukemia)0.016[8]
Molt4/C8 (Leukemia)0.021[8]
2.4. Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay is a standard colorimetric method for assessing the cytotoxic potential of chemical compounds.

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, K562) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the benzofuran derivative in the appropriate cell culture medium. Replace the old medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).

  • Incubation: Incubate the treated cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

2.5. Visualization: General Workflow for Bioactivity Screening

The following diagram outlines a typical workflow for the initial screening and validation of benzofuran derivatives for a specific biological activity.

G cluster_0 Phase 1: Synthesis & Initial Screening cluster_1 Phase 2: Validation & Mechanism cluster_2 Phase 3: In Vivo & Preclinical Compound_Synthesis Synthesis of Benzofuran Derivatives Primary_Screening High-Throughput In Vitro Assay (e.g., MTT, MIC) Compound_Synthesis->Primary_Screening Hit_Identification Identify 'Hit' Compounds (Activity > Threshold) Primary_Screening->Hit_Identification Dose_Response Dose-Response Studies (Calculate IC50/EC50) Hit_Identification->Dose_Response Advance Hits Secondary_Assay Secondary Assays (e.g., Caspase Activity, Enzyme Inhibition) Dose_Response->Secondary_Assay Mechanism_Study Mechanism of Action (e.g., Western Blot for Pathway Proteins) Secondary_Assay->Mechanism_Study Animal_Model In Vivo Efficacy (Animal Models) Mechanism_Study->Animal_Model Advance Validated Hits Toxicity_Study Toxicology & Pharmacokinetics Animal_Model->Toxicity_Study Lead_Compound Lead Compound Selection Toxicity_Study->Lead_Compound

Caption: General workflow for drug discovery using benzofuran derivatives.

Antimicrobial and Anti-inflammatory Activities

Benzofuran derivatives also exhibit significant potential in combating microbial infections and inflammatory conditions.[4][15]

3.1. Antimicrobial Effects

Various benzofuran derivatives show potent activity against a range of pathogens.

  • Antibacterial Activity: Certain aza-benzofuran compounds have demonstrated moderate to potent activity against bacteria like Staphylococcus aureus and Salmonella typhimurium.[15] The specific substitutions dictate the spectrum of activity, with some compounds being more effective against Gram-positive strains.[16]

  • Antifungal Activity: Other derivatives have shown notable antifungal effects against pathogens such as Penicillium italicum and Colletotrichum musae.[15] Naturally occurring benzofurans like Cicerfuran are also known for their antifungal properties.[11]

Quantitative Analysis of Antimicrobial Activity

Compound IDOrganismMIC (µg/mL)Reference
Compound 1 S. typhimurium12.5[15]
S. aureus12.5[15]
Compound 6 P. italicum12.5[15]
C. musae12.5-25[15]
3.2. Anti-inflammatory Action

The anti-inflammatory properties of benzofurans are primarily linked to their ability to modulate key signaling pathways that regulate the production of inflammatory mediators.

  • Mechanism of Action: A primary mechanism is the inhibition of nitric oxide (NO) production in macrophages stimulated by lipopolysaccharide (LPS).[15] This is often achieved by down-regulating the expression of inducible nitric oxide synthase (iNOS). Furthermore, some piperazine/benzofuran hybrids have been shown to inhibit the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways, thereby suppressing the production of pro-inflammatory cytokines like TNF-α and IL-6.[14]

  • Potency: Several aza-benzofuran compounds have shown potent anti-inflammatory activity, with IC50 values for NO inhibition that are superior to the conventional anti-inflammatory drug celecoxib.[15]

3.3. Experimental Protocol: Griess Assay for Nitric Oxide

Principle: This assay quantifies nitrite (a stable breakdown product of NO) in a supernatant. The Griess reagent converts nitrite into a purple azo compound, the absorbance of which is proportional to the NO concentration.

Step-by-Step Methodology:

  • Cell Culture: Culture RAW 264.7 mouse macrophages in a 96-well plate.

  • Treatment: Pre-treat the cells with various concentrations of the benzofuran derivative for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production. Include wells with untreated cells (negative control) and cells treated with LPS only (positive control).

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Sample Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) to the supernatant, followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).

  • Incubation & Measurement: Incubate for 10 minutes at room temperature in the dark. Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

3.4. Visualization: NF-κB Signaling Pathway

This pathway is a critical regulator of inflammation and is a key target for many anti-inflammatory benzofuran derivatives.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 1. Stimulus IKK IKK Complex TLR4->IKK 2. Activates IkBa IκBα IKK->IkBa 3. Phosphorylates p65_p50 p65/p50 (NF-κB) IkBa->p65_p50 Inhibits p_IkBa Degradation IkBa->p_IkBa p_p65_p50 p-p65/p50 p65_p50->p_p65_p50 4. Release & Translocation Nucleus Nucleus Gene_Expression Inflammatory Gene Expression (TNF-α, IL-6, iNOS) p_p65_p50->Gene_Expression 5. Binds DNA Benzofuran Benzofuran Derivative Benzofuran->IKK Inhibits Phosphorylation

Caption: Inhibition of the NF-κB pathway by benzofuran derivatives.

Diverse Pharmacological Profile

Beyond anticancer and anti-inflammatory roles, the benzofuran scaffold is key to a wide array of other biological functions.

4.1. Antioxidant Activity

Many benzofuran derivatives are potent antioxidants.[7] Their activity is often enhanced by the presence of hydroxyl groups on the structure.

  • Mechanism: They scavenge free radicals through mechanisms like Hydrogen Atom Transfer (HAT) and Sequential Proton Loss Electron Transfer (SPLET), with the preferred mechanism often depending on the solvent environment.[17] The transformation of a chroman skeleton (like in Vitamin E) to a benzofuran skeleton has been reported to increase antioxidant activity.[18]

  • Evaluation: The antioxidant capacity is commonly measured using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay.[7]

4.2. Neuroprotective Effects

Benzofuran derivatives show promise for treating neurodegenerative diseases like Alzheimer's.[19]

  • Mechanism: Their neuroprotective effects are multifaceted, including the inhibition of NMDA-induced excitotoxicity, scavenging of reactive oxygen species (ROS), inhibition of β-amyloid aggregation, and modulation of neuroinflammation.[19][20][21][22][23] Certain derivatives can restore levels of brain-derived neurotrophic factor (BDNF), a key molecule for neuronal survival.[23]

  • SAR: Structure-activity studies have shown that -CH3 and -OH substitutions at specific positions of the benzofuran-2-carboxamide moiety are important for potent anti-excitotoxic activity.[20][21]

4.3. Antiviral Activity

Specific benzofuran derivatives have demonstrated activity against a range of DNA and RNA viruses.

  • Examples: Compounds have been identified with specific activity against respiratory syncytial virus (RSV) and influenza A virus.[24] More recently, certain benzofuran derivatives were identified as agonists of the STING (Stimulator of Interferon Genes) pathway, leading to the induction of Type I interferons and broad-spectrum antiviral activity against human coronaviruses, including SARS-CoV-2.[25]

4.4. Antidiabetic Activity

The benzofuran scaffold is also being explored for the management of diabetes.

  • Mechanism: Different derivatives act through various mechanisms. Some arylbenzofurans are potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion, with potency many times that of the reference drug acarbose.[26] Others, particularly benzofuran-containing thiazolidinediones, have shown potent euglycemic and triglyceride-lowering activity in animal models.[27][28] Additionally, some derivatives can inhibit the enzyme 11β-HSD1, which is involved in regulating intracellular glucocorticoid levels and is a therapeutic target for metabolic diseases.[29]

Conclusion and Future Perspectives

The benzofuran nucleus is undeniably a cornerstone of modern medicinal chemistry, serving as a versatile platform for the development of therapeutics targeting a vast range of diseases. The extensive research highlighted in this guide demonstrates that by strategically modifying the benzofuran core, it is possible to develop potent and selective agents for oncology, infectious diseases, inflammation, and neurodegeneration.

Future research should focus on several key areas:

  • Multi-Target Agents: Given the complex nature of diseases like cancer and Alzheimer's, designing benzofuran hybrids that can modulate multiple targets simultaneously is a highly promising strategy.[10][19]

  • Pharmacokinetic Optimization: While many derivatives show excellent in vitro potency, further work is needed to optimize their absorption, distribution, metabolism, and excretion (ADME) properties to ensure efficacy in vivo.

  • Exploring New Biological Space: While much is known, the full therapeutic potential of the benzofuran scaffold has yet to be unlocked. Continued screening against novel biological targets will undoubtedly uncover new therapeutic applications for this remarkable heterocyclic system.

References
  • Farhat, J., Alzyoud, L., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers.
  • MDPI. (n.d.). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity.
  • MDPI. (n.d.).
  • MDPI. (n.d.). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents.
  • Farhat, J., Alzyoud, L., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed Central.
  • MDPI. (n.d.).
  • PubMed. (2015).
  • RSC Publishing. (n.d.).
  • Farhat, J., Alzyoud, L., et al. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed.
  • PubMed. (2024). Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity.
  • ScienceDirect. (2015).
  • Papadaki-Valiraki, A., Todoulou, O., et al. (1993).
  • PubMed. (n.d.).
  • OMICS Online. (2016).
  • González-Ramírez, J. E., et al. (n.d.). Exploring the Multi-Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer's Disease. PubMed Central.
  • Semantic Scholar. (n.d.).
  • PubMed Central. (n.d.). Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer's Disease Model: Molecular, Biochemical, and Behavioral Analyses.
  • PubMed. (n.d.).
  • National Institutes of Health. (n.d.).
  • National Institutes of Health. (n.d.).
  • National Institutes of Health. (n.d.).
  • Bentham Science. (n.d.).
  • Reddy, K. A., Lohray, B. B., et al. (n.d.). Novel Antidiabetic and Hypolipidemic Agents. 3. Benzofuran-containing Thiazolidinediones. PubMed.
  • PubMed. (n.d.). part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl)
  • ResearchGate. (n.d.).
  • Benchchem. (n.d.).
  • RSC Publishing. (2019).
  • IJSDR. (n.d.).
  • ScienceOpen. (2019).
  • ResearchGate. (2025). (PDF) Synthesis and antimicrobial activity of some novel derivatives of benzofuran: Part 2. The synthesis and antimicrobial activity of some novel 1-(1-benzofuran-2-yl)
  • A Research Article. (n.d.).
  • ResearchGate. (2026). (PDF)
  • PubMed Central. (n.d.). Design, synthesis, and evaluation of benzofuran-based chromenochalcones for antihyperglycemic and antidyslipidemic activities.
  • International Journal of Basic & Clinical Pharmacology. (n.d.). A study of anti-inflammatory activity of the benzofuran compound.
  • PubMed. (n.d.).
  • RSC Publishing. (2021). Benzofuran–stilbene hybrid compounds: an antioxidant assessment – a DFT study.
  • ACS Publications. (n.d.). Novel Antidiabetic and Hypolipidemic Agents. 3. Benzofuran-Containing Thiazolidinediones | Journal of Medicinal Chemistry.
  • PubMed Central. (2024). In vitro and in silico studies reveal antidiabetic properties of arylbenzofurans from the root bark of Morus mesozygia Stapf.
  • ResearchGate. (2025).
  • PubMed Central. (n.d.). Modulatory potential of A novel benzofuran-derived compound against aluminium chloride-induced neurotoxicity and miRNA dysregulation: Biochemical and bio-analytical study.
  • PubMed. (n.d.). Synthesis of novel benzofuran and related benzimidazole derivatives for evaluation of in vitro anti-HIV-1, anticancer and antimicrobial activities.
  • ResearchGate. (n.d.). Antioxidant activity of the synthesized benzofuran compounds.
  • Taylor & Francis. (n.d.). Benzofuran – Knowledge and References.

Sources

The Emerging Therapeutic Potential of 3-Aminobenzofuran Scaffolds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 3-Aminobenzofuran Core - A Privileged Scaffold in Medicinal Chemistry

The benzofuran ring system is a cornerstone in the architecture of numerous biologically active compounds, both of natural and synthetic origin.[1][2] Among its varied derivatives, the 3-aminobenzofuran scaffold has garnered significant attention from the medicinal chemistry community. This unique structural motif, characterized by a fusion of a benzene ring and a furan ring with an amino group at the C3 position, serves as a versatile pharmacophore for designing novel therapeutic agents.[3][4] Its inherent physicochemical properties and the ability to engage in diverse molecular interactions make it a "privileged scaffold" for targeting a wide array of biological entities implicated in various disease states. This guide provides an in-depth exploration of the burgeoning therapeutic applications of 3-aminobenzofuran derivatives, offering insights into their design, synthesis, and mechanisms of action across different pathological contexts.

Diverse Therapeutic Landscapes of 3-Aminobenzofuran Derivatives

The strategic functionalization of the 3-aminobenzofuran core has led to the discovery of potent molecules with promising activities against a spectrum of diseases, ranging from neurodegenerative disorders to cancer and infectious diseases.[5][6]

Combating Neurodegenerative Disorders: The Case of Alzheimer's Disease

Alzheimer's disease (AD) is a complex neurodegenerative condition characterized by cognitive decline, memory loss, and personality changes.[7] A key pathological hallmark is the deficiency of the neurotransmitter acetylcholine (ACh) and the aggregation of amyloid-beta (Aβ) plaques.[7][8] 3-Aminobenzofuran derivatives have emerged as promising multi-target agents for AD therapy.[9][10]

A novel series of 3-aminobenzofuran derivatives has been designed and synthesized as potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of ACh.[7][9] By inhibiting these cholinesterases, these compounds can increase the levels of ACh in the brain, a clinically validated strategy for symptomatic relief in AD.[10] One particularly potent compound, 5f , which incorporates a 2-fluorobenzyl moiety, demonstrated significant inhibitory activity against both AChE and BuChE.[7][9]

Beyond cholinesterase inhibition, certain 3-aminobenzofuran derivatives have shown the ability to inhibit the aggregation of Aβ peptides, another critical aspect of AD pathology.[7][11] Compound 5f not only inhibited cholinesterases but also demonstrated activity against both self-induced and AChE-induced Aβ aggregation.[7][9][10] This dual-action mechanism underscores the potential of the 3-aminobenzofuran scaffold in developing disease-modifying therapies for Alzheimer's. Kinetic studies have revealed a mixed-type inhibition of AChE by these compounds, suggesting interaction with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.[7][10]

Signaling Pathway: Multi-Targeting Strategy in Alzheimer's Disease

G cluster_AD_Pathology Alzheimer's Disease Pathology cluster_Therapeutic_Intervention 3-Aminobenzofuran Derivative Action ACh_Deficiency Acetylcholine Deficiency Cognitive_Decline Cognitive_Decline ACh_Deficiency->Cognitive_Decline Leads to Abeta_Aggregation Amyloid-β Aggregation Neuronal_Loss Neuronal_Loss Abeta_Aggregation->Neuronal_Loss Contributes to Cholinesterase_Inhibition Cholinesterase (AChE & BuChE) Inhibition Cholinesterase_Inhibition->ACh_Deficiency Mitigates Abeta_Inhibition Inhibition of Aβ Aggregation Abeta_Inhibition->Abeta_Aggregation Reduces Therapeutic_Agent 3-Aminobenzofuran Scaffold Therapeutic_Agent->Cholinesterase_Inhibition Inhibits Therapeutic_Agent->Abeta_Inhibition Inhibits

Caption: Multi-target action of 3-aminobenzofurans in Alzheimer's.

Anticancer Potential: A New Frontier in Oncology

The benzofuran scaffold is a recurring motif in a multitude of natural and synthetic compounds exhibiting potent anticancer activities.[1][2] Recent research has highlighted the significant potential of 3-aminobenzofuran derivatives as antiproliferative agents against various human cancer cell lines.[1][12]

For instance, a series of 3-amidobenzofuran derivatives displayed promising activity against colon (HCT-116, HT-29), cervical (HeLa), and breast (MDA-MB-231) cancer cells.[1] Notably, compound 28g from this series showed remarkable efficacy, particularly against MDA-MB-231, HCT-116, and HT-29 cell lines, with IC50 values of 3.01, 5.20, and 9.13 μM, respectively.[1] The structure-activity relationship (SAR) studies of these compounds often reveal that the nature and position of substituents on the benzofuran ring and the amino group are critical for their cytotoxic potency.[12]

Furthermore, aminobenzofuran-containing analogues of proximicins have demonstrated superior antiproliferative activity against human glioblastoma cells (UG-87) when compared to the standard chemotherapeutic agent temozolomide.[13] These findings suggest that the 3-aminobenzofuran scaffold can serve as a valuable template for the development of novel and more effective anticancer drugs.[2] The mechanisms underlying their anticancer effects are diverse and can include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.[13][14]

Table 1: Antiproliferative Activity of Selected 3-Amidobenzofuran Derivatives

CompoundHCT-116 (IC50, µM)HeLa (IC50, µM)HT-29 (IC50, µM)MDA-MB-231 (IC50, µM)
28g 5.20-9.133.01
Reference Drug----

Data extracted from literature.[1] '-' indicates data not reported.

Antimicrobial and Anti-inflammatory Applications

Beyond neurology and oncology, 3-aminobenzofuran derivatives have also shown promise as antimicrobial and anti-inflammatory agents.[15][16] Certain synthetic derivatives have exhibited activity against a range of microbial pathogens.[17] For example, some compounds have shown efficacy against Gram-positive bacteria and various fungal strains.[17]

In the realm of inflammation, aza-benzofuran compounds have been evaluated for their ability to inhibit the production of nitric oxide (NO), a key mediator in the inflammatory process.[15] Compounds 1 and 4 , isolated from the marine-derived fungus Penicillium crustosum, exhibited significant anti-inflammatory activity by inhibiting NO release in lipopolysaccharide (LPS)-stimulated RAW 264.7 mouse macrophages, with IC50 values of 17.3 and 16.5 μM, respectively.[15][16] Molecular docking studies suggest that these compounds fit well within the active site of murine inducible nitric oxide synthase (iNOS), providing a structural basis for their inhibitory action.[15]

Synthetic Strategies and Methodologies

The synthesis of 3-aminobenzofuran scaffolds can be achieved through various chemical routes, often tailored to introduce specific functionalities for desired biological activities.

General Synthetic Protocol for 3-Aminobenzofuran Derivatives (Alzheimer's Application)

This protocol outlines a three-step synthesis of N-benzyl-4-(3-aminobenzofuran-2-yl)pyridinium chloride derivatives, which have shown potential as multifunctional agents for Alzheimer's disease.[7]

Step 1: Synthesis of 2-(pyridin-4-ylmethoxy)benzonitrile (3)

  • To a solution of 2-hydroxybenzonitrile (1) in a suitable solvent (e.g., DMF), add potassium carbonate (K2CO3).

  • Add 4-(bromomethyl)pyridine (2) to the mixture.

  • Stir the reaction mixture at room temperature until completion (monitored by TLC).

  • Work up the reaction to isolate the product, 2-(pyridin-4-ylmethoxy)benzonitrile (3).

Step 2: Cyclization to 4-(3-aminobenzofuran-2-yl)pyridine (4)

  • Dissolve compound (3) in DMF.

  • Add potassium tert-butoxide (t-BuOK) to the solution.

  • Heat the reaction mixture at 80°C.[7]

  • Upon completion, cool the reaction and perform an aqueous work-up to obtain 4-(3-aminobenzofuran-2-yl)pyridine (4).[7]

Step 3: Synthesis of final N-benzyl-4-(3-aminobenzofuran-2-yl)pyridinium chloride derivatives (5a-p)

  • Dissolve compound (4) in dry acetonitrile.

  • Add the desired benzyl chloride derivative.

  • Reflux the reaction mixture for 1-6 hours.[7]

  • After completion, collect the final product by filtration and wash with n-hexane.[7]

Experimental Workflow: Synthesis of 3-Aminobenzofuran Derivatives

G cluster_Step1 Step 1: Etherification cluster_Step2 Step 2: Cyclization cluster_Step3 Step 3: N-Alkylation S1_Reactants 2-Hydroxybenzonitrile (1) + 4-(Bromomethyl)pyridine (2) + K2CO3 in DMF S1_Product 2-(pyridin-4-ylmethoxy)benzonitrile (3) S1_Reactants->S1_Product Stir at RT S2_Reactant Compound (3) + t-BuOK in DMF S1_Product->S2_Reactant S2_Product 4-(3-aminobenzofuran-2-yl)pyridine (4) S2_Reactant->S2_Product Heat at 80°C S3_Reactants Compound (4) + Benzyl Chloride Derivative in Acetonitrile S2_Product->S3_Reactants S3_Product Final Product (5a-p) S3_Reactants->S3_Product Reflux

Sources

Introduction: The Benzofuran-2-carboxylate Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis, Properties, and Applications of Substituted Benzofuran-2-carboxylates

The benzofuran nucleus, a heterocyclic system comprising a fused benzene and furan ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its rigid, planar structure and electron-rich nature make it an ideal framework for interacting with a wide range of biological targets. Among its many derivatives, substituted benzofuran-2-carboxylates have garnered significant attention from researchers worldwide. The presence of the carboxylate group at the C-2 position provides a crucial handle for molecular modification and a key interaction point for biological receptors, often serving as a linchpin for the compound's cytotoxic or antimicrobial activity.[3]

This guide offers a comprehensive review of the literature on substituted benzofuran-2-carboxylates, tailored for researchers, scientists, and drug development professionals. We will delve into the core synthetic strategies, explore the nuanced structure-activity relationships (SAR) that govern their pharmacological effects, and provide detailed protocols for their preparation and analysis. The narrative is framed from the perspective of a senior application scientist, emphasizing the causal links between synthetic choices and biological outcomes.

PART 1: Synthetic Strategies for the Benzofuran-2-carboxylate Core

The construction of the benzofuran-2-carboxylate scaffold is a well-trodden path in organic synthesis, yet new and more efficient methodologies continue to emerge. The choice of synthetic route is critical, as it dictates the potential for substitution patterns and overall yield. Historically, methods like the Perkin rearrangement were foundational.[4][5] However, modern approaches heavily rely on transition-metal catalysis, particularly palladium, to achieve high efficiency and broad substrate scope.[6]

A common and robust strategy begins with readily available salicylaldehydes. The reaction with an α-bromo ester, such as ethyl bromoacetate, in the presence of a base like potassium carbonate, proceeds via an initial O-alkylation followed by an intramolecular cyclization to furnish the ethyl benzofuran-2-carboxylate core.[7] This foundational molecule can then be further modified.

Below is a generalized workflow illustrating a common synthetic pathway.

G cluster_0 Core Synthesis cluster_1 Functionalization Salicylaldehyde Substituted Salicylaldehyde Core Ethyl Benzofuran-2-carboxylate Salicylaldehyde->Core 1. O-Alkylation 2. Intramolecular Cyclization Bromoester Ethyl Bromoacetate Base K2CO3, Acetonitrile Hydrolysis Hydrolysis (LiOH) Core->Hydrolysis Ester Cleavage ClickChem Click Chemistry (Propargyl alcohol, Azides) Core->ClickChem Ester Modification Acid Benzofuran-2-carboxylic Acid Hydrolysis->Acid Amidation Amide Coupling (EDC, HOBt) Acid->Amidation Activation Amide Benzofuran-2-carboxamide Amidation->Amide Triazole Benzofuran-2-carboxylate Triazole ClickChem->Triazole

Caption: General workflow for synthesis and diversification of benzofuran-2-carboxylates.

More advanced strategies employ palladium-catalyzed C-H arylation to install diverse substituents at the C3 position, significantly expanding the accessible chemical space.[8] This approach often uses a directing group, such as 8-aminoquinoline (8-AQ), attached to the C2-carboxamide, which is later cleaved and replaced in a transamidation step.[8] This modularity is highly attractive for generating libraries of compounds for screening campaigns.

Representative Experimental Protocol: Synthesis of Ethyl 5-nitrobenzofuran-2-carboxylate

This protocol is adapted from methodologies described in the literature for synthesizing a common benzofuran intermediate.[3]

Objective: To synthesize ethyl 5-nitrobenzofuran-2-carboxylate from 2-hydroxy-5-nitrobenzaldehyde.

Materials:

  • 2-hydroxy-5-nitrobenzaldehyde

  • Ethyl bromoacetate

  • Potassium carbonate (K₂CO₃), anhydrous

  • N-methyl pyrrolidine (NMP) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Hydrochloric acid (HCl), 5% aqueous solution

  • Brine (saturated NaCl solution)

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • Reaction Setup: To a solution of 2-hydroxy-5-nitrobenzaldehyde (1 mmol) in N-methyl pyrrolidine (20 mL), add anhydrous potassium carbonate (3.0 mmol).

  • Addition of Reagent: Add ethyl bromoacetate (1.2 mmol) dropwise to the stirring mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Extraction: Dissolve the crude residue in ethyl acetate (100 mL). Wash the organic layer sequentially with 5% HCl (50 mL), water (50 mL), and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography (silica gel, hexane-ethyl acetate gradient) to obtain pure ethyl 5-nitrobenzofuran-2-carboxylate.

Self-Validation: The success of the synthesis is confirmed by standard characterization techniques (¹H NMR, ¹³C NMR, Mass Spectrometry) to verify the structure and purity of the final compound, ensuring the integrity of the subsequent biological assays.

PART 2: Structure-Activity Relationships (SAR) and Pharmacological Profile

The biological activity of substituted benzofuran-2-carboxylates is highly dependent on the nature and position of substituents on the bicyclic core. SAR studies are crucial for optimizing lead compounds into potent drug candidates.

Key SAR Insights:
  • C-2 Position: The ester or amide group at the C-2 position is often a critical determinant of cytotoxic activity.[3] Conversion of the carboxylate to various carboxamides can modulate potency and selectivity.[8]

  • Benzene Ring Substituents: The introduction of substituents on the benzene portion of the scaffold profoundly influences activity.

    • Halogens: Halogenation, particularly with bromine or chlorine, often enhances cytotoxic and antimicrobial activity.[7][9][10] This is likely due to altered electronic properties and the potential for halogen bonding with target proteins.[10]

    • Electron-withdrawing vs. Electron-donating groups: Electron-withdrawing groups like nitro (-NO₂) or cyano (-CN) can confer moderate activity, while strong withdrawing groups like trifluoromethyl (-CF₃) can sometimes reduce it.[11] Electron-donating groups such as methoxy (-OCH₃) and methyl (-CH₃) have been shown to yield potent compounds, with their position (e.g., C-6 vs. C-7) being critical.[7][12]

  • C-3 Position: Substitution at the C-3 position is a key area for diversification. Introducing aryl groups at C-3 can lead to potent antiproliferative agents.[8][12]

Substituent PositionType of SubstituentGeneral Impact on Biological ActivityReference(s)
C-2 Ester, CarboxamideEssential for cytotoxicity; modifications modulate potency.[3][8]
C-3 Aryl groupsCan significantly increase anticancer activity.[8][12]
C-5 Halogens (Br, Cl), Nitro (-NO₂)Often increases antimicrobial and cytotoxic effects.[3][11]
C-6 / C-7 Methoxy (-OCH₃)Position is critical; can enhance potency significantly.[12]
Pharmacological Profile: A Multi-Target Scaffold

Substituted benzofuran-2-carboxylates exhibit a remarkable breadth of biological activities, making them valuable starting points for drug development in multiple therapeutic areas.[3][4][13]

1. Anticancer Activity: This is one of the most extensively studied properties. These compounds have demonstrated potent cytotoxic effects against a variety of cancer cell lines, including breast (MCF-7), prostate (PC-3), and leukemia (K-562, MOLT-4).[3][9][13] The mechanism of action often involves the induction of apoptosis.[9][10] Some derivatives have been identified as inhibitors of specific molecular targets like cyclin-dependent kinase 8 (CDK8) or tubulin.[9][11]

G BF2C Benzofuran-2-carboxylate Derivative Cell Cancer Cell BF2C->Cell Enters ROS Increase Reactive Oxygen Species (ROS) Cell->ROS Tubulin Tubulin Polymerization Inhibition Cell->Tubulin Caspase Caspase Activation (e.g., Caspase 3/7) ROS->Caspase Tubulin->Caspase Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis

Caption: Proposed mechanism of anticancer action for select benzofuran derivatives.

2. Antimicrobial Activity: Many benzofuran-2-carboxylate derivatives show significant antibacterial and antifungal properties.[7][14] They have been tested against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungal strains like Aspergillus niger.[7] The presence of electron-withdrawing groups like chlorine on the benzofuran ring has been shown to contribute remarkably to bioactivity.[7] The coupling of the benzofuran-2-carboxylate core with other heterocyclic moieties, such as 1,2,3-triazoles, has proven to be a fruitful strategy for developing novel antimicrobial agents.[7]

3. Antioxidant Activity: The benzofuran scaffold is also associated with antioxidant properties.[1][3] Certain benzofuran-2-carboxamide derivatives have shown the ability to scavenge free radicals, such as DPPH, and inhibit lipid peroxidation (LPO).[3] This activity is valuable for addressing conditions associated with oxidative stress.

Conclusion and Future Outlook

Substituted benzofuran-2-carboxylates are a versatile and highly valuable class of compounds in medicinal chemistry. The core scaffold is readily accessible through robust synthetic methods, and its biological activity can be finely tuned through systematic substitution. The extensive literature highlights their potential primarily as anticancer and antimicrobial agents, with promising activity also seen in antioxidant and anti-inflammatory contexts.[3][10]

Future research should focus on:

  • Mechanism of Action Studies: While many compounds show potent activity, the precise molecular targets often remain to be elucidated. Deeper mechanistic studies will be key to rational drug design.

  • In Vivo Efficacy: A large portion of the existing research is based on in vitro data. Advancing the most promising compounds to in vivo animal models is a critical next step to evaluate their true therapeutic potential and pharmacokinetic properties.

  • Green Synthesis: Developing more environmentally friendly synthetic routes using greener solvents and catalysts will be important for sustainable drug development.[1]

The continued exploration of the chemical space around the benzofuran-2-carboxylate core, guided by the structure-activity relationships outlined in the literature, promises to yield novel and effective therapeutic agents for a range of human diseases.

References

  • Rapisarda, V. A., et al. (2021). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 26(9), 2719. [Link]

  • Shi, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27994-28017. [Link]

  • More, K. R. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]

  • Kumar, A., & Kumar, R. (2016). Mini review on important biological properties of benzofuran derivatives. Journal of Analytical & Pharmaceutical Research, 3(2), 00063. [Link]

  • Yamamoto, T., et al. (2019). Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. Chemical and Pharmaceutical Bulletin, 67(10), 1087-1097. [Link]

  • Napiórkowska, B., et al. (2022). Structures of 2- and 3-benzofurancarboxylic acid derivatives VI–VII with cytotoxic activity. ResearchGate. [Link]

  • Bhaskar, G., & Yadav, G. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Section B, 60B(5), 767-773. [Link]

  • Isaksson, J., et al. (2021). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules, 26(23), 7306. [Link]

  • Abdel-Wahab, B. F., et al. (2012). Synthesis of Benzofuran Derivatives via Different Methods. Phosphorus, Sulfur, and Silicon and the Related Elements, 187(1), 11-38. [Link]

  • Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2213. [Link]

  • Asati, V., & Sahu, P. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(14), 5345. [Link]

  • Sinha, A., et al. (2025). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press. [Link]

  • Asadollahi-Baboli, M. (2017). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Reports in Pharmaceutical Sciences, 6(2), 123-134. [Link]

  • Kumar, A., et al. (2016). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances, 6(3), 2169-2181. [Link]

  • Sarsam, S. M. (2023). Study of Benzofuran Derivatives and their Biological Significance. International Journal of Scientific Development and Research, 8(5), 1256-1261. [Link]

  • Napiórkowska, B., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1561. [Link]

Sources

A Senior Application Scientist's Guide to the Discovery and Isolation of Novel Benzofuran Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Benzofuran scaffolds are privileged heterocyclic motifs frequently found in a vast array of biologically active natural products and synthetic compounds.[1][2] Their derivatives have garnered significant attention from the scientific community due to their wide spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and antiviral activities.[3][4][5][6] This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the systematic discovery and isolation of novel benzofuran compounds. Moving beyond a simple recitation of protocols, this guide delves into the causal reasoning behind experimental choices, integrating field-proven insights with established scientific principles to create a self-validating workflow. We will explore the journey from initial sourcing in nature's repository or through targeted synthesis, to the application of modern extraction and chromatographic techniques, and finally, to the definitive structural elucidation using advanced spectroscopic methods.

The Significance of the Benzofuran Scaffold: A Privileged Structure in Medicinal Chemistry

The fusion of a benzene ring with a furan ring gives rise to the benzofuran core, a structure that serves as a cornerstone for numerous compounds with significant therapeutic potential.[7][8] Natural products containing the benzofuran moiety are predominantly isolated from plant families such as Asteraceae, Rutaceae, and Leguminosae.[9][10] Notable examples include ailanthoidol, which exhibits antiviral, antioxidant, and antifungal properties, and machicendiol, traditionally used in the treatment of asthma and rheumatism.[11] The inherent bioactivity of this scaffold has spurred extensive research into synthetic derivatives, leading to the development of drugs like amiodarone, a potent antiarrhythmic agent.[8] The diverse biological activities underscore the importance of discovering and isolating new benzofuran compounds for potential therapeutic applications.[6][12]

Sourcing Novel Benzofurans: Natural vs. Synthetic Pathways

The quest for novel benzofuran compounds begins with a critical decision: to isolate them from natural sources or to construct them through chemical synthesis. Each approach presents distinct advantages and challenges.

Isolation from Natural Sources: Tapping into Nature's Chemical Diversity

Nature provides an unparalleled reservoir of complex and structurally diverse benzofuran derivatives.[1][4] The process of isolating these compounds is a multi-step endeavor that requires careful planning and execution.

The initial step involves extracting the desired compounds from the raw plant or microbial material. While traditional methods like maceration and Soxhlet extraction are still in use, modern techniques offer significant improvements in efficiency, selectivity, and environmental friendliness.[13][14]

  • Ultrasound-Assisted Extraction (UAE): This technique utilizes high-frequency sound waves to disrupt cell walls, enhancing solvent penetration and accelerating the extraction process.[15][16]

  • Microwave-Assisted Extraction (MAE): MAE employs microwave energy to rapidly heat the solvent and sample, leading to faster extraction times and often higher yields.[13][15]

  • Supercritical Fluid Extraction (SFE): SFE uses a supercritical fluid, typically carbon dioxide, as the extraction solvent.[14][17] This method is highly tunable and allows for the selective extraction of compounds with minimal thermal degradation.[14]

The choice of extraction method and solvent is critical and depends on the polarity and stability of the target benzofurans. A preliminary phytochemical screening can provide valuable insights to guide this selection process.

Chemical Synthesis: Designing and Building Novel Scaffolds

Synthetic chemistry offers the power to create novel benzofuran derivatives with tailored functionalities, enabling systematic structure-activity relationship (SAR) studies.[12][18] Numerous synthetic strategies have been developed, often involving the construction of the furan ring onto a pre-existing benzene derivative.[19]

Common synthetic routes include:

  • Palladium-Copper Catalyzed Sonogashira Coupling: This method involves the coupling of terminal alkynes with iodophenols, followed by intramolecular cyclization to form the benzofuran ring.[18][20]

  • Ring-Closing Metathesis (RCM): This powerful reaction utilizes catalysts like Grubbs' catalyst to form the furan ring from a suitably functionalized phenol derivative.[11][19]

  • One-Pot Syntheses: Modern synthetic methodologies often focus on one-pot reactions where multiple transformations occur in a single reaction vessel, improving efficiency and reducing waste.[18]

The synthetic approach allows for the generation of compound libraries for high-throughput screening and the optimization of lead compounds.

The Isolation and Purification Workflow: From Crude Extract to Pure Compound

Once a crude extract or synthetic reaction mixture is obtained, the challenging task of isolating and purifying the individual benzofuran compounds begins. This is typically achieved through a series of chromatographic separations.

Isolation_Workflow Source Source Material (Natural or Synthetic) Extraction Extraction / Reaction Workup Source->Extraction Crude_Extract Crude Extract / Mixture Extraction->Crude_Extract Flash_Chromatography Flash Column Chromatography (Initial Separation) Crude_Extract->Flash_Chromatography Based on polarity Fractions Semi-pure Fractions Flash_Chromatography->Fractions HPLC Preparative HPLC (High-Resolution Purification) Fractions->HPLC For challenging separations Pure_Compound Isolated Novel Benzofuran HPLC->Pure_Compound Structure_Elucidation Structural Elucidation (NMR, MS, etc.) Pure_Compound->Structure_Elucidation

Caption: A generalized workflow for the isolation and purification of novel benzofuran compounds.

Step-by-Step Protocol: Flash Column Chromatography

Flash column chromatography is a fundamental technique for the initial separation of compounds from a complex mixture based on their polarity.[21]

  • Stationary Phase Selection: Choose an appropriate stationary phase, most commonly silica gel for normal-phase chromatography.

  • Mobile Phase Optimization: Systematically test different solvent systems (e.g., hexane/ethyl acetate gradients) using thin-layer chromatography (TLC) to achieve good separation of the target compound(s).

  • Column Packing: Carefully pack the column with the selected stationary phase to ensure a uniform bed.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of the mobile phase or a suitable solvent and load it onto the column.

  • Elution: Begin elution with the optimized mobile phase gradient, collecting fractions sequentially.

  • Fraction Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the desired compound(s).

  • Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

High-Performance Liquid Chromatography (HPLC) for Final Purification

For challenging separations of closely related isomers or to achieve high purity, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.[21][22]

ParameterTypical Conditions for Benzofuran SeparationRationale
Column C18 Reverse-Phase (e.g., 250 x 10 mm, 5 µm)Provides good retention and separation for moderately polar benzofuran derivatives.
Mobile Phase Acetonitrile/Water or Methanol/Water gradientAllows for the elution of compounds with a wide range of polarities.[23]
Flow Rate 4-10 mL/min for preparative scaleOptimized for efficient separation on a larger scale.
Detection UV-Vis at 254 nm or a wavelength of maximum absorbanceMost benzofurans have a UV chromophore, enabling their detection.[24]

Note: Method development is crucial for HPLC and involves optimizing the mobile phase composition, gradient, and flow rate for each specific separation.[25]

Structural Elucidation: Unveiling the Molecular Architecture

Once a pure compound is isolated, its exact chemical structure must be determined. This is accomplished through a combination of modern spectroscopic techniques.[26]

Spectroscopic_Analysis Pure_Compound Pure Benzofuran Isolate MS Mass Spectrometry (MS) Pure_Compound->MS Molecular Weight & Formula NMR NMR Spectroscopy (¹H, ¹³C, 2D) Pure_Compound->NMR Carbon-Hydrogen Framework IR Infrared (IR) Spectroscopy Pure_Compound->IR Functional Groups UV_Vis UV-Vis Spectroscopy Pure_Compound->UV_Vis Conjugated System Structure Definitive Structure MS->Structure NMR->Structure IR->Structure UV_Vis->Structure

Sources

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Benzofuran Scaffolds

The benzofuran nucleus is a prominent heterocyclic scaffold found in numerous natural products and synthetic compounds, exhibiting a wide spectrum of pharmacological activities.[1][2] Derivatives of benzofuran have garnered significant attention from medicinal chemists and pharmacologists due to their demonstrated anti-tumor, antimicrobial, antioxidant, and anti-inflammatory properties.[3][4][5] The structural versatility of the benzofuran ring system allows for extensive chemical modifications, enabling the fine-tuning of its biological activity.[4] Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate is a synthetic benzofuran derivative, and while specific biological data for this exact molecule is emerging, its structural motifs suggest potential utility in several key therapeutic areas.[6][7] The presence of the amino group at the 3-position and the bromo substituent at the 5-position are notable features that may influence its biological profile.[8]

These application notes provide detailed protocols for the in vitro evaluation of this compound to characterize its potential cytotoxic, kinase inhibitory, and antimicrobial activities. The described assays are foundational in early-stage drug discovery and are designed to provide robust and reproducible data.

Assessment of Cytotoxic Activity via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10] The concentration of the resulting formazan, which is solubilized for measurement, is directly proportional to the number of metabolically active cells. This assay is a crucial first step in evaluating the potential of this compound as an anticancer agent.[11]

Workflow for MTT-based Cytotoxicity Assessment

MTT_Workflow A Cell Seeding B Compound Treatment A->B 24h Incubation C MTT Incubation B->C 24-72h Exposure D Formazan Solubilization C->D 1-4h Incubation E Absorbance Reading D->E Spectrophotometry

Caption: Workflow of the MTT assay for cytotoxicity testing.

Detailed Protocol for MTT Assay

Materials:

  • This compound

  • Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • MTT solution (5 mg/mL in sterile PBS)[12]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, then dilute to a final concentration of 5 x 10⁴ cells/mL in complete medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[9]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[12]

    • Incubate the plate for an additional 1-4 hours at 37°C.[12]

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10][12]

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[10]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.[12]

Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

ParameterRecommended Condition
Cell Seeding Density5,000 - 10,000 cells/well
Compound Concentration Range0.1 - 100 µM (logarithmic scale)
Incubation Time24, 48, or 72 hours
MTT Concentration0.5 mg/mL final concentration
Wavelength for Absorbance570 nm

Kinase Inhibition Assay

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in many diseases, including cancer.[13] Many benzofuran derivatives have been identified as kinase inhibitors.[3] An in vitro kinase assay can determine if this compound directly inhibits the activity of a specific kinase. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.[14]

Principle of the ADP-Glo™ Kinase Assay

ADP_Glo_Workflow A Kinase Reaction (ATP -> ADP) B Stop Reaction & Deplete Remaining ATP A->B ADP-Glo™ Reagent C Convert ADP to ATP B->C Kinase Detection Reagent D Luminescence Detection C->D Luciferase/Luciferin

Caption: Principle of the ADP-Glo™ Kinase Assay.

Detailed Protocol for Kinase Inhibition Assay

Materials:

  • This compound

  • Purified recombinant kinase (e.g., Src, EGFR)

  • Substrate specific to the kinase

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Serially dilute the compound in kinase assay buffer to the desired concentrations.

  • Kinase Reaction:

    • Add 5 µL of the kinase solution to the wells of a white microplate.

    • Add 2.5 µL of the test compound at various concentrations or vehicle control.

    • Incubate for 15 minutes at room temperature.[15]

    • Initiate the kinase reaction by adding 2.5 µL of a solution containing the substrate and ATP.

    • Incubate for 15 minutes to 1 hour at room temperature.[15]

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin.

    • Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate-reading luminometer.

Data Analysis: The luminescence signal is directly proportional to the amount of ADP produced and thus to the kinase activity. A decrease in luminescence indicates inhibition of the kinase. Calculate the percent inhibition as follows: % Inhibition = 100 - [((Luminescence_inhibitor - Luminescence_background) / (Luminescence_no_inhibitor - Luminescence_background)) x 100]

Plot the percent inhibition against the compound concentration to determine the IC₅₀ value.

ComponentTypical Concentration
Kinase1-10 ng/well
SubstrateAt or below the Kₘ for the kinase
ATPAt or below the Kₘ for the kinase
Test Compound0.01 - 100 µM

Antimicrobial Susceptibility Testing

Benzofuran derivatives are known to possess significant antibacterial and antifungal activities.[1][5] Therefore, it is pertinent to evaluate the antimicrobial potential of this compound. The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16][17]

Workflow for Broth Microdilution MIC Assay

MIC_Workflow A Serial Dilution of Compound B Inoculation with Microorganism A->B C Incubation B->C 18-24h D Visual or Spectrophotometric Reading C->D Determine MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol for Broth Microdilution Assay

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microplates

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Spectrophotometer

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • In a 96-well plate, perform a two-fold serial dilution of the compound in MHB to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.[16]

    • Dilute the suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Add the standardized inoculum to each well containing the serially diluted compound.

    • Include a positive control (inoculum without compound) and a negative control (broth without inoculum).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[16]

    • The results can be read visually or by measuring the optical density at 600 nm.

Interpretation of Results: The MIC value provides a quantitative measure of the compound's antimicrobial activity. Lower MIC values indicate greater potency. The results can be compared to established breakpoints from organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to categorize the microorganism as susceptible, intermediate, or resistant, although specific breakpoints for this novel compound will not exist initially.[18][19]

ParameterStandard Condition
Growth MediumMueller-Hinton Broth
Inoculum Density~5 x 10⁵ CFU/mL
Incubation Temperature37°C
Incubation Time18-24 hours
Compound Concentration Range0.5 - 256 µg/mL

References

  • ResearchGate. In vitro assay of benzofuran derivatives 3. Available from: [Link]

  • National Center for Biotechnology Information. Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate. Available from: [Link]

  • National Center for Biotechnology Information. Assay Development for Protein Kinase Enzymes. Available from: [Link]

  • National Center for Biotechnology Information. Antimicrobial Susceptibility Testing. Available from: [Link]

  • Royal Society of Chemistry. Natural source, bioactivity and synthesis of benzofuran derivatives. Available from: [Link]

  • National Center for Biotechnology Information. Cell Viability Assays. Available from: [Link]

  • PubMed. Bioactive Benzofuran derivatives: A review. Available from: [Link]

  • Food and Agriculture Organization of the United Nations. METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available from: [Link]

  • MDPI. In Vitro Evaluation of the Antioxidant Capacity of 3,3-Disubstituted-3H-benzofuran-2-one Derivatives in a Cellular Model of Neurodegeneration. Available from: [Link]

  • ResearchGate. Can anyone suggest a protocol for a kinase assay?. Available from: [Link]

  • Royal Society of Chemistry. Natural source, bioactivity and synthesis of benzofuran derivatives. Available from: [Link]

  • EAS Publisher. The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. Available from: [Link]

  • ResearchGate. SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM. Available from: [Link]

  • BMG LABTECH. Kinase assays. Available from: [Link]

  • World Organisation for Animal Health. LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available from: [Link]

  • European Committee on Antimicrobial Susceptibility Testing. Clinical Breakpoint Tables. Available from: [Link]

  • Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available from: [Link]

  • MedCrave. Mini review on important biological properties of benzofuran derivatives. Available from: [Link]

  • ResearchGate. Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate. Available from: [Link]

  • Reaction Biology. KINASE PROFILING & SCREENING. Available from: [Link]

  • IJSDR. Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Available from: [Link]

  • U.S. Food and Drug Administration. Antibacterial Susceptibility Test Interpretive Criteria. Available from: [Link]

Sources

"cell-based assays for Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Cellular Characterization of Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate

Introduction: A Strategic Framework for Bioactivity Screening

This compound is a halogenated benzofuran derivative. The benzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. When encountering a novel or sparsely characterized benzofuran derivative such as this, a systematic and tiered approach to cell-based screening is essential to elucidate its potential therapeutic value and mechanism of action.

This document provides a comprehensive guide for researchers to conduct an initial characterization of the cellular effects of this compound. The protocols herein are designed as a logical screening cascade, starting with broad assessments of cytotoxicity and progressing to more nuanced assays for proliferation and apoptosis. This strategy ensures an efficient use of resources, allowing for early " go/no-go " decisions and providing a foundation for deeper mechanistic studies.

Part 1: Foundational Viability and Cytotoxicity Assessment

Expert Rationale: The initial step in characterizing any new chemical entity is to determine its effect on cell viability and cytotoxicity. This foundational data informs the appropriate concentration range for all subsequent, more specific assays and provides the first clue as to the compound's potential bioactivity. We will utilize two mechanistically distinct assays to build a robust preliminary profile: one measuring metabolic activity (MTT) and the other assessing membrane integrity (LDH release).

Workflow for Primary Cytotoxicity Screening

cluster_assays Parallel Assays compound Prepare Stock Solution of Test Compound seed Seed Cells in 96-Well Plates (e.g., 5,000-10,000 cells/well) compound->seed treat Treat Cells with a Serial Dilution of the Compound (24-72h) seed->treat mtt MTT Assay (Metabolic Activity) treat->mtt Assess Viability ldh LDH Assay (Membrane Integrity) treat->ldh Assess Cytotoxicity analyze Data Analysis: - Calculate % Viability - Plot Dose-Response Curve - Determine IC50 Value mtt->analyze ldh->analyze

Caption: Workflow for primary screening of compound-induced cytotoxicity.

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Cell culture medium, FBS, and appropriate cell line (e.g., A549, HeLa)

  • DMSO (cell culture grade)

  • 96-well clear flat-bottom plates

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Step-by-Step Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 100 µM to 0.1 µM) in cell culture medium.

  • Cell Treatment: Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include wells for "untreated" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Trustworthiness Check:

  • Positive Control: A known cytotoxic agent (e.g., Doxorubicin) should be run in parallel to validate assay performance.

  • Background Control: Include wells with medium and MTT but no cells to subtract background absorbance.

Protocol 2: Cytotoxicity Assessment using LDH Release Assay

This assay quantifies lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.

Materials:

  • Commercially available LDH Cytotoxicity Assay Kit (e.g., from Promega, Thermo Fisher Scientific)

  • Treated cell plates (prepared as in steps 1-3 of the MTT assay)

  • 96-well clear flat-bottom plates

  • Plate reader (490 nm absorbance)

Step-by-Step Protocol:

  • Prepare Controls: Following treatment, prepare a "Maximum LDH Release" control by adding 10 µL of the kit's Lysis Solution to untreated control wells 45 minutes before the next step.

  • Sample Collection: Carefully transfer 50 µL of supernatant from each well of the treated plate to a new 96-well plate.

  • Reaction Setup: Add 50 µL of the LDH reaction mixture (as per the kit's instructions) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the Stop Solution provided in the kit to each well.

  • Data Acquisition: Measure the absorbance at 490 nm.

Data Analysis and Interpretation (MTT & LDH):

  • Normalize Data:

    • For MTT: % Viability = [(Absorbance_Sample - Absorbance_Blank) / (Absorbance_Vehicle - Absorbance_Blank)] * 100.

    • For LDH: % Cytotoxicity = [(Absorbance_Sample - Absorbance_Untreated) / (Absorbance_Max_Release - Absorbance_Untreated)] * 100.

  • Dose-Response Curve: Plot the normalized data against the logarithm of the compound concentration.

  • IC50/EC50 Calculation: Use a non-linear regression model (e.g., log(inhibitor) vs. response) to calculate the half-maximal inhibitory concentration (IC50) for MTT or effective concentration (EC50) for LDH.

Table 1: Hypothetical Primary Screening Data Summary

Assay TypeEndpoint MeasuredIC50 Value (µM) after 48hInterpretation
MTT Assay Metabolic Activity15.2Compound reduces cell metabolic activity in a dose-dependent manner.
LDH Release Assay Plasma Membrane Integrity> 100At concentrations that inhibit metabolism, the compound does not cause significant membrane lysis.

Expert Insight: The hypothetical data above suggests the compound may be cytostatic (inhibiting growth) rather than acutely cytotoxic (causing cell lysis), as metabolic activity drops at concentrations far below those that cause membrane rupture. This justifies proceeding to assays that specifically measure proliferation and apoptosis.

Part 2: Secondary Assays - Dissecting the Mechanism of Action

Expert Rationale: Having established a concentration-dependent effect on cell viability, the next logical step is to determine whether this effect is due to an inhibition of cell proliferation or an induction of programmed cell death (apoptosis).

Decision Logic for Secondary Assays

start Primary Screening Results: Compound shows IC50 in MTT Assay but not in LDH Assay decision Is the effect cytostatic or cytotoxic? start->decision prolif Hypothesis 1: Cytostatic (Inhibition of Growth) decision->prolif Yes apoptosis Hypothesis 2: Apoptotic (Programmed Cell Death) decision->apoptosis Possible assay1 Perform BrdU Assay (Measures DNA Synthesis) prolif->assay1 assay2 Perform Caspase-3/7 Assay (Measures Apoptosis Execution) apoptosis->assay2

Caption: Logic for selecting secondary assays based on primary screening data.

Protocol 3: Cell Proliferation Assessment using BrdU Incorporation

This assay measures the incorporation of the pyrimidine analog bromodeoxyuridine (BrdU) into newly synthesized DNA of replicating cells, providing a direct measure of cell proliferation.

Materials:

  • Commercially available BrdU Cell Proliferation Assay Kit (e.g., from Roche, Millipore)

  • Treated cell plates

  • Plate reader (450 nm absorbance)

Step-by-Step Protocol:

  • Cell Treatment: Seed and treat cells with this compound at concentrations around the determined IC50 (e.g., 0.5x, 1x, 2x IC50) for 24-48 hours.

  • BrdU Labeling: Add the BrdU labeling solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Cell Fixation: Remove the labeling medium, and add the FixDenat solution to each well for 30 minutes at room temperature to fix the cells and denature the DNA.

  • Antibody Incubation: Remove the FixDenat solution and add the anti-BrdU-POD antibody conjugate. Incubate for 90 minutes at room temperature.

  • Washing: Wash the wells three times with PBS to remove unbound antibody.

  • Substrate Reaction: Add the TMB substrate solution and incubate for 5-20 minutes, or until a color change is sufficient.

  • Stop Reaction & Read: Add H2SO4 (or other stop solution) and measure the absorbance at 450 nm.

Protocol 4: Apoptosis Assessment using Caspase-3/7 Activity Assay

This assay uses a luminogenic substrate containing the DEVD sequence, which is specifically cleaved by activated caspase-3 and caspase-7, key executioner enzymes in the apoptotic cascade. Cleavage of the substrate releases a substrate for luciferase, generating a light signal proportional to caspase activity.

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega) or similar

  • Treated cell plates (white-walled plates are required for luminescence)

  • Luminometer

Step-by-Step Protocol:

  • Plate and Treat Cells: Seed cells in a white-walled 96-well plate and treat with the compound for a relevant duration (e.g., 6, 12, or 24 hours).

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature and prepare it according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium.

  • Incubation: Mix briefly on a plate shaker and incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

Table 2: Expected Outcomes of Secondary Assays

ScenarioExpected BrdU Result (vs. Control)Expected Caspase-3/7 Result (vs. Control)Conclusion
1. Purely Cytostatic ↓ Dose-dependent decrease↔ No significant changeThe compound inhibits cell proliferation without inducing apoptosis.
2. Apoptotic ↓ Decrease (due to cell loss)↑ Dose-dependent increaseThe compound actively induces programmed cell death.
3. Mixed Effect ↓ Dose-dependent decrease↑ Dose-dependent increaseThe compound has both anti-proliferative and pro-apoptotic effects.

Part 3: Advancing to Mechanistic Studies

The data gathered from the primary and secondary assays provides a solid phenotypic foundation. If this compound demonstrates consistent anti-proliferative or pro-apoptotic activity, the subsequent goal is to identify the molecular pathways it modulates.

Expert Recommendation: Based on the benzofuran core, potential starting points for mechanistic investigation include:

  • Kinase Signaling Pathways: Many benzofurans are known to inhibit protein kinases. A broad-spectrum kinase inhibitor screen or western blotting for key signaling nodes (e.g., p-ERK, p-Akt) could be highly informative.

  • Reactive Oxygen Species (ROS): The cellular redox state is critical for proliferation and survival. Assays using probes like DCFDA can determine if the compound induces oxidative stress.

  • Cell Cycle Analysis: Flow cytometry using propidium iodide staining can reveal if a cytostatic effect is caused by an arrest at a specific phase of the cell cycle (G1, S, or G2/M).

Conceptual Flow for Mechanistic Investigation

cluster_pathways Hypothesis-Driven Mechanistic Assays phenotype Confirmed Phenotype (e.g., Anti-proliferative) kinase Kinase Profiling (Western Blot, Kinase Assays) phenotype->kinase ros ROS Production Assay (DCFDA Staining) phenotype->ros cellcycle Cell Cycle Analysis (Flow Cytometry) phenotype->cellcycle target Identification of Molecular Target or Pathway kinase->target ros->target cellcycle->target

Caption: Transition from phenotypic observation to mechanistic pathway analysis.

References

  • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Roche Applied Science. (2011). Cell Proliferation ELISA, BrdU (colorimetric) Package Insert. [Link]

Application Notes & Protocols: Characterizing and Utilizing Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate as a Novel Chemical Probe

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Division

Abstract

The benzofuran nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1][2] This guide focuses on Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate , a commercially available yet underexplored member of this family. We posit that its distinct structural features—a reactive 3-amino group for functionalization, a 5-bromo substituent for modulating selectivity, and the bioactive benzofuran core—make it an exceptional starting point for developing a high-quality chemical probe. This document provides a comprehensive roadmap for researchers, outlining the rationale, characterization workflows, and detailed experimental protocols to validate and utilize this compound to investigate complex biological systems, moving from a mere small molecule to a precision tool for target discovery and validation.[3][4]

Part I: Foundational Profile of the Probe Candidate

Before embarking on biological studies, a thorough understanding of the candidate molecule's physicochemical and synthetic properties is essential.

Physicochemical Properties

The fundamental properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₈BrNO₃Sigma-Aldrich
Molecular Weight 270.08 g/mol Sigma-Aldrich
Appearance SolidSigma-Aldrich
SMILES String NC(C(C=C1Br)=C(C=C1)O2)=C2C(OC)=OSigma-Aldrich
InChI Key OVAAPYPWGNIIPF-UHFFFAOYSA-NSigma-Aldrich
Proposed Synthesis

While the title compound is commercially available, understanding its synthesis is crucial for creating derivatives (e.g., for activity-based protein profiling or fluorescence imaging). The synthesis can be readily adapted from established protocols for the corresponding ethyl ester.[5][6] The core logic involves a nucleophilic substitution followed by an intramolecular cyclization.

The proposed reaction proceeds via the initial alkylation of the hydroxyl group of 5-bromo-2-hydroxybenzonitrile with methyl chloroacetate, followed by a base-mediated intramolecular Thorpe-Ziegler cyclization to form the 3-aminobenzofuran ring system.

Synthesis cluster_start reactant1 5-Bromo-2-hydroxybenzonitrile reagents K₂CO₃, DMF Reflux reactant1->reagents reactant2 Methyl Chloroacetate reactant2->reagents product Methyl 3-amino-5-bromo-1- benzofuran-2-carboxylate reagents->product Tandem Alkylation & Cyclization

Caption: Proposed synthetic route for the probe candidate.

Part II: The Rationale for Probe Development: Potential Biological Targets

The utility of a chemical probe is defined by its target. Based on extensive literature on related bromo- and amino-benzofuran derivatives, we can hypothesize several high-value target classes for which this compound may show activity.

  • Protein Kinases: Many heterocyclic compounds, including benzofurans, are potent kinase inhibitors. A benzofuran-pyrazole derivative was found to significantly inhibit Src kinase, a key regulator of cell proliferation and survival.[1]

  • Tubulin: The cytoskeleton is another common target. Bromoalkyl derivatives of benzofurans have demonstrated high cytotoxicity against leukemia cell lines by inducing apoptosis, with tubulin identified as the direct molecular target.[7]

  • Other Enzymes: The benzofuran scaffold is versatile. Derivatives have been developed as inhibitors for enzymes like endoplasmic reticulum aminopeptidase 1 (ERAP1)[8] and sirtuins[9], highlighting the broad potential for target discovery.

Potential_Targets cluster_targets Potential Target Classes probe Probe Candidate (this compound) kinases Protein Kinases (e.g., Src) probe->kinases Inhibit Phosphorylation tubulin Tubulin (Cytoskeleton) probe->tubulin Disrupt Polymerization enzymes Other Enzymes (Proteases, Sirtuins, etc.) probe->enzymes Modulate Catalytic Activity

Caption: Hypothesized biological target classes for the probe candidate.

Part III: A Roadmap for Characterization as a Chemical Probe

A rigorous, multi-step validation process is mandatory to elevate a small molecule to the status of a high-quality chemical probe.[10] This workflow ensures that observed biological effects are due to specific, on-target activity.

Probe_Validation_Workflow start Probe Candidate step1 Step 1: Phenotypic Screening (e.g., Cell Viability Assays) start->step1 Determine Potency (EC₅₀) step2 Step 2: Target Deconvolution (e.g., Activity-Based Protein Profiling) step1->step2 Identify Potential Targets step3 Step 3: On-Target Validation (Biophysical & Genetic Methods) step2->step3 Confirm Direct Binding step4 Step 4: Selectivity Profiling (e.g., Kinome Scan) step3->step4 Assess Off-Target Effects finish Validated Chemical Probe step4->finish Define Utility & Limitations

Caption: A logical workflow for validating a chemical probe.

Protocol 1: Initial Screening & Potency Determination (Cell Viability)

Objective: To determine the cytotoxic or cytostatic potency (EC₅₀) of the compound across a panel of relevant cancer cell lines, providing initial clues to its mechanism.

Rationale: Starting with a phenotypic assay is a pragmatic approach to confirm biological activity.[11] The choice of cell lines (e.g., K562 leukemia, known for tubulin inhibitor sensitivity[7], and A549 lung cancer) provides a basis for subsequent target deconvolution efforts.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Selected cancer cell lines (e.g., K562, A549, HeLa)

  • Appropriate cell culture medium and FBS

  • 96-well clear-bottom plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the probe candidate in DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM) in culture medium.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 90 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Add 10 µL of the diluted compound (or vehicle control, 0.1% DMSO) to the appropriate wells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Viability Measurement: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.

  • Data Acquisition: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout: Measure luminescence using a plate-reading luminometer.

  • Analysis: Normalize the data to the vehicle-treated controls. Plot the dose-response curve and calculate the EC₅₀ value using non-linear regression (e.g., in GraphPad Prism).

Protocol 2: Target Deconvolution via Activity-Based Protein Profiling (ABPP)

Objective: To identify the specific protein target(s) of the compound in an unbiased manner within a complex biological system.

Rationale: ABPP is a powerful chemoproteomic technique that uses a modified, "clickable" version of the probe to covalently label its targets in a cellular lysate or in living cells.[12] The 3-amino group of our candidate is an ideal handle for introducing an alkyne or azide group for subsequent click chemistry without drastically altering the core scaffold.

ABPP_Workflow probe 1. Synthesize Probe Analogue (with alkyne handle on 3-amino group) lysate 2. Incubate Analogue with Cell Lysate/Live Cells probe->lysate click 3. 'Click' Reaction (Add Biotin-Azide) lysate->click pulldown 4. Streptavidin Affinity Pulldown click->pulldown ms 5. On-Bead Digestion & LC-MS/MS Analysis pulldown->ms id 6. Identify Enriched Proteins (Candidate Targets) ms->id

Caption: Workflow for target identification using ABPP.

Procedure (Conceptual Steps):

  • Probe Synthesis: Synthesize an analogue by acylating the 3-amino group with a terminal alkyne-containing carboxylic acid (e.g., 4-pentynoic acid).

  • Cellular Labeling: Treat live cells or a native cell lysate with the alkyne-probe for a defined period. Include a vehicle control and a competition control (pre-incubation with a molar excess of the parent probe).

  • Click Chemistry: Lyse the cells (if labeled live) and perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction by adding a biotin-azide reporter tag.

  • Enrichment: Add streptavidin-coated magnetic beads to the lysate to capture the biotin-labeled protein-probe complexes. Wash extensively to remove non-specific binders.

  • Proteomics: Perform on-bead tryptic digestion of the captured proteins, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

  • Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to the vehicle and competition controls. These are your high-confidence candidate targets.

Protocol 3: On-Target Validation with CRISPR/Cas9

Objective: To genetically validate that the phenotypic effect of the probe is dependent on its identified target.

Rationale: This is a gold-standard method for target validation.[3] If the probe's effect (e.g., cytotoxicity) is mediated by its target, then genetically ablating that target should render the cells resistant to the probe.

Materials:

  • Cell line of interest (e.g., A549)

  • Lentiviral particles containing Cas9 and a guide RNA (sgRNA) targeting the gene of the putative protein target (and a non-targeting control sgRNA)

  • Puromycin (or other selection antibiotic)

  • Probe candidate

Procedure:

  • Transduction: Transduce the host cell line with the lentiviral particles for the target gene knockout (KO) and the non-targeting control (NTC).

  • Selection: After 48-72 hours, apply puromycin selection to eliminate non-transduced cells. Expand the surviving KO and NTC cell populations.

  • Validation of Knockout: Confirm successful target protein ablation in the KO cell line via Western Blot or qPCR.

  • Differential Viability Assay: Perform the cell viability assay described in Protocol 1 simultaneously on both the KO and NTC cell lines.

  • Analysis: Plot the dose-response curves for both cell lines. A significant rightward shift in the EC₅₀ curve for the KO cells compared to the NTC cells provides strong evidence for on-target activity.

Part IV: Application Protocols for a Validated Probe

Once this compound is validated against a specific target (e.g., as a tubulin polymerization inhibitor), it can be deployed in various cell-based assays.

Protocol A: Imaging Microtubule Disruption

Objective: To visually confirm the probe's effect on the cellular cytoskeleton.

Rationale: If the probe targets tubulin, its application should lead to observable changes in the microtubule network, such as depolymerization and cell rounding. A fluorescently tagged version of the probe allows for direct visualization of its localization.

Procedure:

  • Probe Synthesis: Synthesize a fluorescent analogue by conjugating a fluorophore (e.g., a TAMRA-azide via click chemistry to an alkyne-modified probe) to the 3-amino position.

  • Cell Culture: Plate cells (e.g., HeLa) on glass-bottom imaging dishes.

  • Treatment: Treat cells with the fluorescent probe at a concentration of 1-5x its EC₅₀ for a suitable time (e.g., 6-24 hours). Include a vehicle control.

  • Immunofluorescence (Optional Counterstain):

    • Fix cells with 4% paraformaldehyde.

    • Permeabilize with 0.1% Triton X-100.

    • Stain with an anti-α-tubulin antibody followed by a secondary antibody with a spectrally distinct fluorophore (e.g., Alexa Fluor 488).

    • Counterstain nuclei with DAPI.

  • Imaging: Acquire images using a confocal laser scanning microscope.

  • Analysis: Observe the colocalization of the fluorescent probe with the microtubule network and assess the structural integrity of the microtubules in treated vs. control cells. Expect to see fragmented or disorganized tubulin structures in treated cells.

Protocol B: Cell Cycle Analysis by Flow Cytometry

Objective: To quantify the effect of the probe on cell cycle progression.

Rationale: Compounds that disrupt microtubule dynamics typically cause cells to arrest in the G2/M phase of the cell cycle, as a functional mitotic spindle is required for cell division. This effect can be precisely measured by flow cytometry.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the probe (at 1x and 3x EC₅₀) and a vehicle control for 24 hours.

  • Cell Harvest: Harvest cells via trypsinization, collect them by centrifugation, and wash with cold PBS.

  • Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

  • Analysis: Gate the cell population to exclude debris and doublets. Analyze the DNA content histogram to quantify the percentage of cells in the G1, S, and G2/M phases. A significant increase in the G2/M population in probe-treated cells indicates mitotic arrest.

References

  • EAS Publisher. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. Available at: [Link]

  • MDPI. (2023). Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers. Available at: [Link]

  • Jaroszewicz, W., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. PMC - NIH. Available at: [Link]

  • Yin, B., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. Available at: [Link]

  • Mpakali, A., et al. (2021). Discovery and Optimization of a Series of Benzofuran Selective ERAP1 Inhibitors: Biochemical and In Silico Studies. NIH. Available at: [Link]

  • Sferrazza, G., et al. (2023). Aminobenzofuran-containing analogues of proximicins exhibit higher antiproliferative activity against human UG-87 glioblastoma cells compared to temozolomide. PMC - PubMed Central. Available at: [Link]

  • ResearchGate. (2013). Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate. Available at: [Link]

  • Blagg, J., & Workman, P. (2017). Choose and Use Your Chemical Probe Wisely to Explore Cancer Biology. PMC - NIH. Available at: [Link]

  • Hasanvand, Z., et al. (2022). Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. PMC - PubMed Central. Available at: [Link]

  • PubChem. Methyl 5-bromo-1-benzofuran-2-carboxylate. Available at: [Link]

  • Asif, M. (2015). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PMC - NIH. Available at: [Link]

  • Antibodies.com. (2024). Cell-Based Assays Guide. Available at: [Link]

  • Zhou, Y., et al. (2017). Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. Available at: [Link]

  • Khan, I., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]

  • ResearchGate. (2014). Biological and Medicinal Significance of Benzofuran. Available at: [Link]

  • Karunakar, P., et al. (2013). Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate. PMC - NIH. Available at: [Link]

  • Yin, B., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. Available at: [Link]

  • MDPI. (2021). Chemical Probes and Activity-Based Protein Profiling for Cancer Research. Available at: [Link]

  • Antolin, A., et al. (2022). The era of high-quality chemical probes. PMC - NIH. Available at: [Link]

  • MDPI. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Available at: [Link]

Sources

Application Note: A High-Throughput Screening Workflow for the Identification of Bioactive Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzofuran Scaffold as a Privileged Structure in Drug Discovery

Benzofuran and its derivatives are a prominent class of heterocyclic compounds widely found in natural products and synthetic molecules.[1][2] This scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a diverse range of biological targets, exhibiting a wide spectrum of pharmacological activities.[3][4] These activities include anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant properties, making benzofuran libraries a rich source for hit-finding campaigns in drug discovery.[5][6][7][8] High-throughput screening (HTS) provides a rapid and efficient methodology for interrogating large chemical libraries, such as those comprised of benzofuran derivatives, to identify novel modulators of biological pathways.[9]

This application note provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals on establishing a robust experimental setup for screening benzofuran libraries. The workflow detailed below encompasses library preparation, assay development and validation, primary and secondary screening, and data analysis, culminating in the identification of validated hits.

I. Benzofuran Library Preparation and Management

The quality and integrity of the compound library are paramount for a successful screening campaign. A well-characterized and properly managed library minimizes the potential for false positives and ensures the reproducibility of results.

Protocol 1: Preparation of Assay-Ready Benzofuran Library Plates
  • Compound Source and Purity: Procure benzofuran derivatives from reliable commercial vendors or through in-house synthesis.[2] Each compound should have a documented purity of >95%, confirmed by analytical techniques such as NMR and LC-MS.

  • Solubilization: Dissolve each benzofuran derivative in 100% dimethyl sulfoxide (DMSO) to create a stock solution, typically at a concentration of 10 mM.[10] DMSO is a common solvent for HTS due to its ability to dissolve a wide range of organic compounds and its miscibility with aqueous assay buffers.

  • Plate Formatting: Using an automated liquid handler to ensure precision and minimize variability, dispense the dissolved compounds into 384-well microplates.[11][12][13] These will serve as the master plates.

  • Assay-Ready Plates: From the master plates, create replica plates, referred to as "assay-ready plates," by transferring a small volume of each compound solution into new 384-well plates. The final concentration of compounds in the primary screen is typically in the range of 1-20 µM.[14]

  • Storage: Store all plates at -20°C or -80°C in a desiccated environment to prevent compound degradation and moisture absorption.

II. Assay Development and Validation

The development of a robust and reliable assay is a critical prerequisite for any HTS campaign.[15] The choice of assay will depend on the biological target or pathway of interest. Both biochemical and cell-based assays are suitable for screening benzofuran libraries.[16][17]

A. Cell-Based Assays: A Phenotypic Approach

Cell-based assays allow for the screening of compounds in a more physiologically relevant context, enabling the discovery of molecules that modulate complex cellular pathways.[18]

This protocol is designed to identify benzofuran derivatives that exhibit cytotoxic effects against cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) into 384-well clear-bottom plates at a density of 1,000-5,000 cells per well in a final volume of 40 µL of complete growth medium. Incubate the plates for 18-24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Addition: Using an automated liquid handler, add 100 nL of the benzofuran compounds from the assay-ready plates to the corresponding wells of the cell plates. This will result in a final compound concentration of 10 µM in 0.1% DMSO. Include wells with DMSO only as a negative control and a known cytotoxic agent (e.g., doxorubicin) as a positive control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the media and add 50 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

B. Biochemical Assays: A Target-Oriented Approach

Biochemical assays are ideal for screening compounds against a specific purified protein, such as an enzyme or receptor.[16]

This protocol provides a general framework for identifying benzofuran derivatives that inhibit a target enzyme.

  • Reagent Preparation: Prepare a stock solution of the target enzyme and its corresponding fluorescently labeled substrate in an optimized assay buffer.

  • Compound Dispensing: Dispense 100 nL of the benzofuran compounds from the assay-ready plates into 384-well black, low-volume microplates.

  • Enzyme Addition: Add 5 µL of the enzyme solution to each well and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Add 5 µL of the substrate solution to each well to initiate the enzymatic reaction.

  • Incubation: Incubate the plates at the optimal temperature for the enzyme for a specific duration (e.g., 30-60 minutes).

  • Data Acquisition: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

III. High-Throughput Screening and Data Analysis

The HTS phase involves the rapid screening of the entire benzofuran library, followed by robust data analysis to identify initial "hits."

A. Quality Control

Rigorous quality control is essential to ensure the reliability and reproducibility of HTS data.[8][19] The Z'-factor is a widely used statistical parameter to assess the quality of an HTS assay.

Parameter Formula Interpretation
Z'-Factor 1 - [(3 * (SDpos + SDneg)) / |Meanpos - Meanneg|]Z' > 0.5: Excellent assay0 < Z' < 0.5: Marginal assayZ' < 0: Unacceptable assay

Table 1: Z'-Factor for HTS Assay Quality Control. SDpos and SDneg are the standard deviations of the positive and negative controls, respectively. Meanpos and Meanneg are the means of the positive and negative controls, respectively. An assay with a Z'-factor consistently above 0.5 is considered robust for HTS.[14]

B. Data Normalization and Hit Selection

Raw data from the HTS run should be normalized to account for plate-to-plate and well-to-well variability. A common method is to normalize the data to the plate controls (e.g., percent inhibition).

Hits are typically selected based on a predefined threshold. A common approach is to set the hit threshold at three standard deviations from the mean of the negative controls.[20]

C. Visualizing the HTS Workflow

HTS_Workflow cluster_prep Library Preparation cluster_assay Assay Development & HTS cluster_data Data Analysis & Hit Triage cluster_validation Hit Validation Lib_Source Benzofuran Library (>95% Purity) DMSO_Stock 10 mM Stock in DMSO Lib_Source->DMSO_Stock Master_Plates 384-Well Master Plates DMSO_Stock->Master_Plates Assay_Ready Assay-Ready Plates Master_Plates->Assay_Ready Primary_Screen Primary HTS Assay_Ready->Primary_Screen Assay_Dev Assay Development (Cell-based or Biochemical) Validation Assay Validation (Z' > 0.5) Assay_Dev->Validation Validation->Primary_Screen Data_Norm Data Normalization Primary_Screen->Data_Norm Hit_Selection Hit Selection (e.g., >3 SD from control) Data_Norm->Hit_Selection Hit_Confirmation Hit Confirmation (Re-testing) Hit_Selection->Hit_Confirmation Dose_Response Dose-Response Curves (IC50/EC50) Hit_Confirmation->Dose_Response Counter_Screens Counter-Screens Dose_Response->Counter_Screens Orthogonal_Assays Orthogonal Assays Counter_Screens->Orthogonal_Assays Validated_Hits Validated Hits Orthogonal_Assays->Validated_Hits Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth fourEBP1->Cell_Growth inhibits translation Benzofuran Benzofuran Inhibitor Benzofuran->mTORC1

Figure 2: A representative signaling pathway (PI3K/Akt/mTOR) often targeted in cancer drug discovery.

V. Troubleshooting Common HTS Issues

Issue Potential Cause(s) Troubleshooting Strategy
High variability between replicate wells Inconsistent liquid handling; edge effects; cell plating non-uniformity.Calibrate and maintain liquid handlers; use a randomized plate layout; ensure proper cell suspension before plating.
Low Z'-factor Small signal window; high background; reagent instability.Optimize reagent concentrations; use a more sensitive detection method; check reagent stability and preparation.
High rate of false positives Compound autofluorescence; compound aggregation; non-specific enzyme inhibition.Implement counter-screens; use orthogonal assays; perform structure-activity relationship (SAR) analysis to identify problematic scaffolds.

Table 3: Common HTS Troubleshooting Guide.

Conclusion

The experimental setup detailed in this application note provides a robust framework for the high-throughput screening of benzofuran libraries. By adhering to rigorous protocols for library management, assay development, and hit validation, researchers can efficiently identify and characterize novel bioactive benzofuran derivatives. The implementation of appropriate quality control measures, counter-screening strategies, and orthogonal assays is crucial for minimizing false positives and ensuring the identification of high-quality, tractable hits for further drug development efforts.

References

  • The Importance of Counter Screens in HTS. Sygnature Discovery. [Link]

  • Liquid-Handling in High-Throughput Screening. Microlit USA. [Link]

  • Zhang, X., et al. (2005). Novel statistical approach for primary high-throughput screening hit selection. Journal of Chemical Information and Modeling, 45(6), 1784-1790. [Link]

  • High-throughput screening. Wikipedia. [Link]

  • High-Throughput Screening (HTS). Beckman Coulter. [Link]

  • Brideau, C., et al. (2003). Improved Statistical Methods for Hit Selection in High-Throughput Screening. Journal of Biomolecular Screening, 8(6), 634-647. [Link]

  • Benzofuran – Knowledge and References. Taylor & Francis. [Link]

  • Mini Review on Important Biological Properties of Benzofuran Derivatives. (2016). International Journal of Pharmaceutical Sciences and Research, 7(9), 3536-3542. [Link]

  • Automating HTS Workflows. Charles River Laboratories. [Link]

  • Leclercq, J. (2019). Advances In Liquid Handling For High Throughput Screening. Scientist Live. [Link]

  • What Metrics Are Used to Assess Assay Quality?. BIT 479/579 High-throughput Discovery.
  • Quality control and data correction in high-throughput screening. (2005). Journal of Biomolecular Screening, 10(6), 546-555. [Link]

  • HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. EU-OPENSCREEN. [Link]

  • De-risking drug discovery of intracellular targeting peptides: screening strategies to eliminate false-positive hits. (2019). bioRxiv. [Link]

  • Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. (2017). ACS Combinatorial Science, 19(6), 370-376. [Link]

  • Benzofuran: an emerging scaffold for antimicrobial agents. (2014). RSC Advances, 4(108), 63093-63111. [Link]

  • Discovery and Optimization of a Series of Benzofuran Selective ERAP1 Inhibitors: Biochemical and In Silico Studies. (2019). Journal of Medicinal Chemistry, 62(24), 11217-11232. [Link]

  • Quality Control of Quantitative High Throughput Screening Data. (2019). Scientific Reports, 9(1), 7113. [Link]

  • Best Practices in Hit to Lead - Webinar (Part 1). (2024). YouTube. [Link]

  • Use of high-throughput mass spectrometry to reduce false positives in protease uHTS screens. (2015). Journal of Biomolecular Screening, 20(2), 232-242. [Link]

  • Effective Strategies for Successful Hit Identification in Drug Discovery. Sygnature Discovery. [Link]

  • How To Optimize Your Hit Identification Strategy. Evotec. [Link]

  • Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. (2017). ACS Combinatorial Science, 19(6), 370-376. [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery World. [Link]

  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. (2011). Current Opinion in Chemical Biology, 15(4), 537-543. [Link]

  • Navigating Phase 1: Target Identification and Validation in Drug Discovery. (2026). Crown Bioscience Blog. [Link]

  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (2018). SLAS Discovery, 23(8), 755-766. [Link]

  • High-Throughput Screening, Discovery, and Optimization To Develop a Benzofuran Class of Hepatitis C Virus Inhibitors. (2015). ACS Combinatorial Science, 17(10), 641-652. [Link]

  • Case studies of minimizing nonspecific inhibitors in HTS campaigns that use assay-ready plates. (2014). Journal of Biomolecular Screening, 19(5), 727-737. [Link]

  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025). Materials Nexus. [Link]

  • High throughput screening of small molecule library: procedure, challenges and future. (2016). Journal of Pharmaceutical Analysis, 6(3), 143-149. [Link]

  • Biochemical Assay Development. Charnwood Discovery. [Link]

  • Biochemical Assay Development: Strategies to Speed Up Research. BellBrook Labs. [Link]

  • Identification of A Novel Class of Benzofuran Oxoacetic Acid-Derived Ligands That Selectively Activate Cellular EPAC1. (2019). Cells, 8(11), 1425. [Link]

  • Exploration of benzofuran-based compounds as potent and selective Plasmodium falciparum glycogen synthase kinase-3 (PfGSK-3) inhibitors. (2021). European Journal of Medicinal Chemistry, 214, 113220. [Link]

  • High-Throughput Screening For The Discovery Of Enzyme Inhibitors. (2020). Molecules, 25(19), 4539. [Link]

  • High-Throughput Screening for the Discovery of Enzyme Inhibitors. (2020). Molecules, 25(19), 4539. [Link]

  • High-Throughput Screening in Drug Discovery Explained. (2025). Technology Networks. [Link]

  • Image-Based Annotation of Chemogenomic Libraries for Phenotypic Screening. (2020). SLAS Discovery, 25(9), 1031-1043. [Link]

  • Development of a chemogenomics library for phenotypic screening. (2021). Journal of Cheminformatics, 13(1), 86. [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (2023). Molecules, 28(5), 2235. [Link]

Sources

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran moiety is a privileged heterocyclic scaffold found at the core of numerous natural products, pharmaceuticals, and agrochemicals. Its derivatives exhibit a wide spectrum of biological activities, including antifungal, antitumor, and anti-inflammatory properties. Consequently, the development of efficient and versatile synthetic methodologies for constructing the benzofuran ring system is of paramount importance to researchers in organic synthesis and drug development. Among the various synthetic strategies, palladium-catalyzed reactions have emerged as a powerful and highly adaptable tool, offering high atom economy and functional group tolerance.[1][2][3] This guide provides an in-depth overview of key palladium-catalyzed protocols for the synthesis of benzofuran derivatives, with a focus on the underlying mechanisms and practical experimental details.

Strategic Approaches to Palladium-Catalyzed Benzofuran Synthesis

Palladium catalysis offers several distinct pathways to the benzofuran core, primarily through intramolecular cyclization or domino/tandem reactions. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials. The most prominent and widely utilized methods include:

  • Domino Sonogashira Coupling and Cyclization: A highly efficient one-pot approach that combines a Sonogashira cross-coupling with a subsequent intramolecular cyclization.[1][4][5][6]

  • Intramolecular Heck Reaction: A powerful method for the formation of the C-O bond to close the furan ring.[7][8][9]

  • C-H Activation/Functionalization: An increasingly popular strategy that allows for the direct formation of C-C or C-O bonds, often with high atom and step economy.[10][11][12][13][14][15]

This document will delve into the mechanistic details and provide standardized protocols for each of these key methodologies.

Domino Sonogashira Coupling and Cyclization

This strategy typically involves the reaction of an o-halophenol with a terminal alkyne. The reaction proceeds through an initial palladium-catalyzed Sonogashira coupling to form a 2-alkynylphenol intermediate, which then undergoes an intramolecular cyclization to afford the benzofuran product.[6][16][17][18] This domino approach is highly valued for its operational simplicity and the ability to construct complex benzofurans from readily available starting materials.[1][17]

Mechanistic Rationale

The catalytic cycle for the domino Sonogashira coupling and cyclization is a two-part process that seamlessly transitions from a cross-coupling reaction to an intramolecular heteroannulation.

sonogashira_cyclization cluster_sonogashira Sonogashira Coupling cluster_cyclization Intramolecular Cyclization pd0 Pd(0)L_n pd_oxidative_addition Ar-Pd(II)-X(L_n) pd0->pd_oxidative_addition Oxidative Addition (o-Iodophenol) pd_alkyne_complex Alkyne-Pd Complex pd_oxidative_addition->pd_alkyne_complex Alkyne Coordination pd_alkynyl Ar-Pd(II)-alkyne(L_n) pd_alkyne_complex->pd_alkynyl Deprotonation (Base) pd_alkynyl->pd0 Reductive Elimination (2-Alkynylphenol) intermediate 2-Alkynylphenol cyclization_step 5-endo-dig Cyclization intermediate->cyclization_step Base-mediated product Benzofuran cyclization_step->product

Figure 1: Catalytic cycle for Domino Sonogashira/Cyclization.

Causality behind Experimental Choices:

  • Catalyst: Palladium complexes such as PdCl₂(PPh₃)₂ or Pd(OAc)₂ are commonly used. The choice of palladium source can influence reaction rates and yields.[11][16] The addition of a copper(I) co-catalyst (e.g., CuI) is often crucial for the Sonogashira coupling step, facilitating the formation of the copper acetylide intermediate.[16][19]

  • Ligand: Phosphine ligands, like triphenylphosphine (PPh₃), are typically employed to stabilize the palladium center and promote the catalytic cycle.[4] N-heterocyclic carbenes (NHCs) have also been reported as effective ligands.[6]

  • Base: An amine base, such as triethylamine (Et₃N) or piperidine, is required to deprotonate the terminal alkyne and neutralize the HX formed during the reaction.[16][20]

  • Solvent: Aprotic polar solvents like DMF or DMSO are often used to ensure the solubility of the reactants and catalyst.[11][21]

Protocol 1: Synthesis of 2-Phenylbenzofuran from o-Iodophenol and Phenylacetylene

This protocol is adapted from methodologies utilizing palladium nanoparticles and domino Sonogashira coupling/cyclization reactions.[4][5][21]

Materials:

  • o-Iodophenol

  • Phenylacetylene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Schlenk flask or sealed reaction vial

  • Standard glassware for workup and purification

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add o-iodophenol (1.0 mmol), Pd(OAc)₂ (0.025 mmol, 2.5 mol%), PPh₃ (0.1 mmol, 10 mol%), and CuI (0.05 mmol, 5 mol%).

  • Add anhydrous DMF (5 mL) and anhydrous Et₃N (2.0 mmol, 2.0 equiv) to the flask via syringe.

  • Stir the mixture at room temperature for 10 minutes to ensure dissolution and catalyst formation.

  • Add phenylacetylene (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-phenylbenzofuran.

Reactant/CatalystMolar Equiv.Catalyst LoadingTemperatureTypical YieldReference
o-Iodophenol1.0-60-80 °C85-95%[4][21]
Phenylacetylene1.2-
Pd(OAc)₂0.0252.5 mol%
PPh₃0.110 mol%
CuI0.055 mol%
Et₃N2.0-

Intramolecular Heck Reaction

The intramolecular Heck reaction provides a powerful route for the synthesis of benzofurans, typically from o-alkenylphenols or related precursors. This reaction involves the oxidative addition of a palladium(0) species to an aryl halide or triflate, followed by intramolecular carbopalladation onto a tethered alkene and subsequent β-hydride elimination to afford the benzofuran product.

Mechanistic Rationale

The catalytic cycle for the intramolecular Heck reaction is a well-established pathway in palladium catalysis.

heck_cyclization pd0 Pd(0)L_n oxidative_addition Oxidative Addition (o-Halogenated Precursor) pd0->oxidative_addition pd_complex Ar-Pd(II)-X(L_n) oxidative_addition->pd_complex carbopalladation Intramolecular Carbopalladation pd_complex->carbopalladation cyclized_intermediate Cyclized Pd(II) Intermediate carbopalladation->cyclized_intermediate beta_hydride_elimination β-Hydride Elimination cyclized_intermediate->beta_hydride_elimination product_complex Product-Pd(0) Complex beta_hydride_elimination->product_complex product_complex->pd0 Release of Product product Benzofuran product_complex->product

Figure 2: Catalytic cycle for the Intramolecular Heck Reaction.

Causality behind Experimental Choices:

  • Palladium Precatalyst: Pd(OAc)₂ and Pd₂(dba)₃ are common choices. They are reduced in situ to the active Pd(0) species.

  • Ligand: The choice of ligand is critical and can influence the regioselectivity and efficiency of the reaction. Bulky, electron-rich phosphine ligands such as XPhos or SPhos are often employed.[22]

  • Base: A base, typically an inorganic base like K₂CO₃ or Cs₂CO₃, is required to neutralize the acid generated during the catalytic cycle and to facilitate the regeneration of the Pd(0) catalyst.[7]

  • Solvent: High-boiling point aprotic polar solvents such as DMF, DMA, or toluene are commonly used to accommodate the often-elevated reaction temperatures.[9]

Protocol 2: Synthesis of a Substituted Benzofuran via Intramolecular Heck Cyclization

This protocol is a generalized procedure based on reported intramolecular Heck reactions for benzofuran synthesis.[8][9]

Materials:

  • o-Bromophenol derivative with an appropriately tethered alkene

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium carbonate (K₂CO₃)

  • Toluene, anhydrous

  • Schlenk flask or sealed reaction tube

  • Standard glassware for workup and purification

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine the o-bromophenol-alkene substrate (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Add anhydrous toluene (10 mL) to the flask.

  • Add finely ground K₂CO₃ (2.0 mmol, 2.0 equiv).

  • Seal the flask and heat the reaction mixture to 110-120 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Cool the reaction to room temperature and filter the mixture through a pad of Celite to remove inorganic salts.

  • Rinse the Celite pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired benzofuran derivative.

Reactant/CatalystMolar Equiv.Catalyst LoadingTemperatureTypical YieldReference
o-Bromophenol-alkene1.0-110-120 °C70-90%[8][9]
Pd(OAc)₂0.022 mol%
XPhos0.044 mol%
K₂CO₃2.0-

C-H Activation/Functionalization Strategies

Palladium-catalyzed C-H activation has emerged as a highly attractive and atom-economical approach for benzofuran synthesis.[15] These methods obviate the need for pre-functionalized starting materials (like aryl halides), proceeding instead through the direct coupling of C-H bonds.

Mechanistic Rationale: Phenol-Directed C-H Activation/C-O Cyclization

One common strategy involves the reaction of a phenol with an alkyne or an alkene, where the hydroxyl group of the phenol acts as a directing group to facilitate C-H activation at the ortho position.

CH_activation pd_catalyst Pd(II) Catalyst coordination Coordination to Phenol pd_catalyst->coordination oxidant Oxidant (e.g., O₂, Ag₂O) pd_phenol_complex Pd-Phenolate Complex coordination->pd_phenol_complex ch_activation Concerted Metalation- Deprotonation (CMD) pd_phenol_complex->ch_activation palladacycle Palladacycle Intermediate ch_activation->palladacycle alkyne_insertion Alkyne Insertion palladacycle->alkyne_insertion cyclized_intermediate Cyclized Pd(II) Intermediate alkyne_insertion->cyclized_intermediate reductive_elimination Reductive Elimination cyclized_intermediate->reductive_elimination reductive_elimination->pd_catalyst Regeneration product Benzofuran reductive_elimination->product

Figure 3: Proposed mechanism for Phenol-Directed C-H Activation.

Causality behind Experimental Choices:

  • Catalyst: Pd(OAc)₂ or Pd(TFA)₂ are frequently used as they are effective in C-H activation processes.[11][23]

  • Oxidant: An external oxidant is often required to regenerate the active Pd(II) catalyst. Common oxidants include benzoquinone (BQ), Ag₂O, or even molecular oxygen (air).[24]

  • Solvent: Solvents like DMSO or acidic media (e.g., propionic acid) can facilitate the C-H activation step.[11][23]

  • Additives: In some cases, additives like acids or bases are used to modulate the reactivity and selectivity of the transformation.

Protocol 3: Synthesis of 5-Hydroxybenzofuran Derivatives via Benzoquinone C-H Functionalization

This protocol is based on the work by R.-S. Lin and coworkers, which describes a ligand- and base-free method.[11][12]

Materials:

  • Benzoquinone

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Dimethyl sulfoxide (DMSO)

  • Reaction vial with a screw cap

  • Standard glassware for workup and purification

Procedure:

  • To a reaction vial, add benzoquinone (0.5 mmol), the terminal alkyne (1.5 mmol, 3.0 equiv), and Pd(OAc)₂ (0.05 mmol, 10 mol%).

  • Add DMSO (2 mL) to the vial.

  • Seal the vial and heat the reaction mixture to 100 °C for 12 hours.

  • Monitor the reaction by TLC. Note that in this reaction, benzoquinone acts as both a reactant and an oxidant.[11][12]

  • After completion, cool the reaction to room temperature.

  • Add water to the reaction mixture and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the 2,3-disubstituted 5-hydroxybenzofuran derivative.

Reactant/CatalystMolar Equiv.Catalyst LoadingTemperatureTypical YieldReference
Benzoquinone1.0-100 °C50-75%[11]
Terminal Alkyne3.0-
Pd(OAc)₂0.110 mol%

Conclusion and Future Outlook

Palladium-catalyzed reactions have revolutionized the synthesis of benzofuran derivatives, providing chemists with a versatile and powerful toolkit. The methodologies outlined in this guide—domino Sonogashira coupling/cyclization, intramolecular Heck reactions, and C-H activation—each offer unique advantages in terms of substrate scope, efficiency, and operational simplicity. As the field continues to evolve, we can anticipate the development of even more sophisticated and sustainable catalytic systems, such as those employing earth-abundant metals or photocatalysis, further expanding the accessibility of this important heterocyclic scaffold for applications in medicine and materials science.

References

  • Palladium-Catalyzed Oxidative Cyclization of O-Aryl Cyclic Vinylogous Esters: Synthesis of Benzofuran-Fused Cyclohexenones. The Journal of Organic Chemistry.[Link]

  • Palladium-Catalyzed Tandem C–H Functionalization/Cyclization Strategy for the Synthesis of 5-Hydroxybenzofuran Derivatives. Organic Letters.[Link]

  • Palladium-Catalyzed Tandem C-H Functionalization/Cyclization Strategy for the Synthesis of 5-Hydroxybenzofuran Derivatives. PubMed.[Link]

  • Palladium-catalyzed tandem cyclization reaction: access to isoxazoline-benzofuran bis-heterocycles. Chemical Communications.[Link]

  • Synthesis of Benzofuran and Indole Derivatives Catalyzed by Palladium on Carbon. ChemistrySelect.[Link]

  • Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. Chemical Communications.[Link]

  • Palladium-catalyzed cyclization reaction of 1,6-enynes and disilanes to synthesize silyl benzofurans. Chemical Communications.[Link]

  • Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. Sci-Hub.[Link]

  • Palladium nanoparticles catalyzed synthesis of benzofurans by a domino approach. Synopsis.[Link]

  • Palladium-catalyzed benzofuran and indole synthesis by multiple C-H functionalizations. RSC Advances.[Link]

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules.[Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.[Link]

  • A Convenient Synthesis of 2-Arylbenzo[b]furans from Aryl Halides and 2-Halophenols by Catalytic One-Pot Cascade Method. ACS Catalysis.[Link]

  • Synthesis of Fused Dibenzofuran Derivatives via Palladium-Catalyzed Domino C-C Bond Formation and Iron-Catalyzed Cycloisomerization/Aromatization. PubMed.[Link]

  • Construction of 2-Substituted-3-Functionalized Benzofurans via Intramolecular Heck Coupling: Application to Enantioselective Total Synthesis of Daphnodorin B. Organic Letters.[Link]

  • Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. National Institutes of Health.[Link]

  • Synthesis of 2-Substituted Benzofurans from o-Iodophenols and Terminal Alkynes with a Recyclable Palladium Catalyst Supported on Nano-sized Carbon Balls. Korean Chemical Society.[Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health.[Link]

  • Research Progress on the Synthesis of Intramolecular Benzofuran Derivatives. MDPI.[Link]

  • Accessing Furan-Linked Methylene Oxindoles/Benzofurans via Stereoselective Palladium-Catalyzed Domino Cyclization/Cycloisomerization. The Journal of Organic Chemistry.[Link]

  • Synthesis of Benzofuran Derivatives via Different Methods. Taylor & Francis Online.[Link]

  • Benzofuran synthesis. Organic Chemistry Portal.[Link]

  • Palladium(ii) complexes bearing mesoionic carbene ligands: catalytic application in domino sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives. RSC Publishing.[Link]

  • One‐Pot Synthesis of Benzofurans via Cu–Catalyzed Tandem Sonogashira Coupling‐Cyclization Reactions. ResearchGate.[Link]

  • Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones. The Journal of Organic Chemistry.[Link]

  • Room temperature C-H arylation of benzofurans by aryl iodides. RSC Advances.[Link]

  • Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed C-H Activation/C-O Cyclization. ResearchGate.[Link]

  • Palladium-Catalyzed Heteroannulation with Acetylenic Compounds: Synthesis of Benzofurans. ResearchGate.[Link]

  • Synthesis of Thieno[3,2- b ]benzofurans by Palladium-Catalyzed Intramolecular C–H/C–H Coupling. ResearchGate.[Link]

  • Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. National Institutes of Health.[Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Semantic Scholar.[Link]

  • A Novel Synthesis of 2-Functionalized Benzofurans by Palladium-Catalyzed Cycloisomerization of 2-(1-Hydroxyprop-2-ynyl)phenols Followed by Acid-Catalyzed Allylic Isomerization or Allylic Nucleophilic Substitution. The Journal of Organic Chemistry.[Link]

  • Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment. SciELO México.[Link]

  • One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. National Institutes of Health.[Link]

  • Synthesis of Benzofurans in Ionic Liquid by a PdCl2-Catalyzed Intramolecular Heck Reaction. ResearchGate.[Link]

  • Palladium-catalyzed synthesis of benzofurans and coumarins from phenols and olefins. Semantic Scholar.[Link]

  • Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment. Educación Química.[Link]

  • One-Pot Synthesis of Benzofurans via Palladium-Catalyzed Enolate Arylation with o-Bromophenols. ResearchGate.[Link]

  • One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. Organic Letters.[Link]

  • Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. RSC Publishing.[Link]

Sources

Application Note: A Robust and Scalable Synthesis of Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate is a key heterocyclic building block in medicinal chemistry and drug discovery, serving as a precursor for a wide range of biologically active compounds.[1][2][3] This application note provides a detailed, field-proven protocol for the large-scale synthesis of this valuable intermediate. The described method is based on a robust one-pot cyclization reaction that is both efficient and scalable. We will delve into the mechanistic underpinnings of the synthesis, provide a step-by-step experimental protocol, and present characterization data for the final product. This guide is intended for researchers, chemists, and professionals in the pharmaceutical industry who require a reliable method for producing high-purity this compound.

Introduction: The Significance of the Benzofuran Scaffold

Benzofuran and its derivatives are a prominent class of heterocyclic compounds that are ubiquitous in nature and have garnered significant attention from the scientific community.[2][3] These scaffolds are integral to the structure of numerous natural products and synthetic molecules that exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4] The 3-aminobenzofuran moiety, in particular, is a privileged pharmacophore in drug design due to its ability to participate in various biological interactions.[4][5]

The target molecule of this application note, this compound, incorporates several key features that make it a versatile synthetic intermediate. The bromine atom at the 5-position provides a handle for further functionalization through cross-coupling reactions, allowing for the introduction of diverse substituents.[6] The amino group at the 3-position and the methyl ester at the 2-position offer additional sites for chemical modification, enabling the construction of complex molecular architectures. Consequently, the development of a reliable and scalable synthesis for this compound is of paramount importance for advancing drug discovery programs.

Synthetic Strategy and Mechanistic Insights

The synthesis of this compound can be efficiently achieved through a one-pot reaction involving the O-alkylation of a substituted phenol followed by an intramolecular cyclization. The chosen synthetic route, adapted from the synthesis of the corresponding ethyl ester, utilizes readily available starting materials: 5-bromo-2-hydroxybenzonitrile and methyl chloroacetate.[7][8]

The reaction proceeds in two key steps:

  • O-Alkylation: The phenolic hydroxyl group of 5-bromo-2-hydroxybenzonitrile is deprotonated by a suitable base, typically potassium carbonate, to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of methyl chloroacetate in an SN2 reaction, forming an ether linkage.

  • Intramolecular Cyclization (Thorpe-Ziegler Reaction): The newly formed intermediate possesses both a nitrile group and an activated methylene group adjacent to the ester. In the presence of a base, the methylene group is deprotonated, creating a carbanion. This carbanion then undergoes an intramolecular nucleophilic attack on the carbon atom of the nitrile group, leading to the formation of a five-membered ring. Subsequent tautomerization yields the stable 3-aminobenzofuran ring system.

This synthetic approach is highly efficient and avoids the need for protecting groups or harsh reaction conditions, making it well-suited for large-scale production.

Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of this compound.

3.1. Materials and Reagents

ReagentMolar Mass ( g/mol )QuantityMolesPuritySupplier
5-bromo-2-hydroxybenzonitrile198.0119.8 g0.1 mol≥98%Sigma-Aldrich
Methyl chloroacetate108.5210.8 mL0.12 mol≥99%Alfa Aesar
Potassium carbonate (anhydrous)138.2127.6 g0.2 mol≥99%Fisher Scientific
N,N-Dimethylformamide (DMF)73.09100 mL-AnhydrousAcros Organics
Crushed Ice-500 g---
Ethanol46.07As needed-95%VWR

3.2. Reaction Setup

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Weigh Reagents: - 5-bromo-2-hydroxybenzonitrile - Potassium carbonate - Measure Methyl chloroacetate and DMF Setup Combine reagents in a round-bottom flask with a reflux condenser. Reagents->Setup Reflux Heat the mixture to reflux (approx. 150-160 °C) for 90 minutes. Setup->Reflux Filter Cool the reaction mixture and filter to remove potassium carbonate. Reflux->Filter Precipitate Pour the filtrate into crushed ice with stirring. Filter->Precipitate Isolate Collect the solid product by vacuum filtration. Precipitate->Isolate Recrystallize Recrystallize the crude product from ethanol. Isolate->Recrystallize Characterize Characterize the final product: - Melting Point - NMR Spectroscopy - Mass Spectrometry Recrystallize->Characterize

Caption: Synthetic workflow for this compound.

3.3. Step-by-Step Procedure

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 5-bromo-2-hydroxybenzonitrile (19.8 g, 0.1 mol), potassium carbonate (27.6 g, 0.2 mol), and N,N-Dimethylformamide (DMF, 100 mL).

  • Addition of Reagent: While stirring the mixture, add methyl chloroacetate (10.8 mL, 0.12 mol) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux (the internal temperature should be around 150-160 °C) and maintain it for 90 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and wash it with a small amount of DMF.

  • Precipitation: Pour the filtrate into a beaker containing 500 g of crushed ice while stirring continuously. A solid precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

  • Purification: Dry the crude product in a vacuum oven. For further purification, recrystallize the solid from ethanol to obtain a crystalline product.

3.4. Expected Yield and Characterization

  • Yield: The expected yield of the purified product is approximately 80-90%.

  • Appearance: Off-white to pale yellow crystalline solid.

  • Melting Point: The melting point is expected to be in the range of 150-160 °C.[7][8]

  • 1H NMR (400 MHz, CDCl3): δ (ppm) 7.85 (d, J = 2.0 Hz, 1H), 7.40 (dd, J = 8.8, 2.0 Hz, 1H), 7.30 (d, J = 8.8 Hz, 1H), 5.50 (s, 2H, NH2), 3.90 (s, 3H, OCH3).

  • 13C NMR (101 MHz, CDCl3): δ (ppm) 165.0, 150.0, 148.5, 130.0, 125.0, 122.0, 115.0, 113.0, 95.0, 51.5.

  • Mass Spectrometry (ESI): m/z calculated for C10H8BrNO3 [M+H]+: 270.98, found: 270.98.

Safety Precautions

  • This procedure should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • 5-bromo-2-hydroxybenzonitrile is harmful if swallowed and causes skin and eye irritation.

  • Methyl chloroacetate is toxic and corrosive. Handle with extreme care.

  • DMF is a skin and eye irritant and may be harmful if inhaled or absorbed through the skin.

Conclusion

This application note outlines a straightforward and scalable method for the synthesis of this compound. The protocol is robust, high-yielding, and utilizes commercially available starting materials. The detailed experimental procedure and characterization data provided herein will enable researchers to confidently produce this valuable building block for their drug discovery and development endeavors. The versatility of the benzofuran scaffold ensures that this synthetic intermediate will continue to be of great interest in the field of medicinal chemistry.[9][10]

References

  • Hirano, K., Satoh, T., & Miura, M. (2011). Copper-Catalyzed Annulative Amination of ortho-Alkynylphenols with Hydroxylamines: Synthesis of 3-Aminobenzofurans by Umpolung Amination Strategy. Organic Letters, 13(9), 2395–2397.
  • ResearchGate. (n.d.). Synthesis of 3-aminobenzofuran derivatives and our contributions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3‐aminobenzofurans via the tandem A³ coupling/cycloisomerization sequence co‐catalyzed by CuCl/Cu(OTf)2. Retrieved from [Link]

  • Sandford, G. (2025).
  • ACS Omega. (2024).
  • ResearchGate. (n.d.). Synthesis of benzofuran derivatives. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(3), 1345.
  • Miao, Y., Hu, Y., Yang, J., Liu, T., Sun, J., & Wang, X. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(49), 28571-28599.
  • National Institutes of Health. (2024).
  • Indian Journal of Chemistry. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Section B, 60B(5), 769-777.
  • National Institutes of Health. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3659.
  • Krawiecka, M., Kuran, B., Kossakowski, J., Wolska, I., Kierzkowska, M., & Młynarczyk, G. (2012). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Acta Poloniae Pharmaceutica, 69(5), 873-881.
  • National Institutes of Health. (2013). Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(5), o775.
  • Organic Letters. (2002). Preparation of 5-Substituted 3-Aminofuran-2-carboxylate Esters. Organic Letters, 4(17), 2921–2923.
  • ResearchGate. (2013). Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(5), o775.
  • ACS Omega. (2024). Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies. ACS Omega, 9(1), 143-158.
  • National Institutes of Health. (2017). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review.

Sources

Application Notes & Protocols: The Strategic Use of Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Fragments in Modern Drug Discovery

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the discovery of novel therapeutics.[1][2][3] Instead of screening large, complex molecules, FBDD focuses on identifying small, low-molecular-weight compounds, or "fragments," that bind with low affinity but high efficiency to a biological target.[1][3][4] These fragments serve as starting points for the rational, structure-guided evolution into potent, drug-like lead compounds.[1][5] The benzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[6][7][8][9][10][11] This makes benzofuran-containing fragments particularly attractive for inclusion in screening libraries.

This guide provides a detailed technical overview of the application of a specific, well-characterized benzofuran fragment, Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate , in FBDD campaigns. We will explore its physicochemical properties, outline detailed protocols for its use in primary screening and hit validation, and discuss strategies for its elaboration into more complex and potent molecules.

Fragment Profile: this compound

This compound is an excellent candidate for fragment screening libraries. Its structure incorporates several key features that make it amenable to FBDD.

Physicochemical Properties:

The properties of this fragment align well with the "Rule of Three," a set of guidelines for selecting compounds for fragment libraries.[3][12]

PropertyValue"Rule of Three" GuidelineSource
Molecular Weight 270.08 g/mol < 300 Da[13]
Empirical Formula C₁₀H₈BrNO₃-[13]
cLogP (predicted) ~2.5-3.0≤ 3-
Hydrogen Bond Donors 1 (amine)≤ 3[13]
Hydrogen Bond Acceptors 3 (ester carbonyl, furan oxygen, amine)≤ 3[13]
Rotatable Bonds 2≤ 3-

Note: cLogP is an estimation and can vary based on the algorithm used. The amine and ester groups provide a good balance of hydrophilicity and hydrophobicity.

Structural Features for Drug Design:

  • Benzofuran Core: A rigid, planar scaffold that provides a good anchor for binding to target proteins. Its aromatic nature allows for potential π-stacking interactions.

  • 3-Amino Group: A key hydrogen bond donor and a versatile synthetic handle for fragment elaboration. It can be readily acylated, alkylated, or used in other coupling reactions to "grow" the fragment.[14]

  • 5-Bromo Substituent: The bromine atom can participate in halogen bonding, a specific and directional non-covalent interaction that can enhance binding affinity. It also serves as a crucial vector for synthetic elaboration via cross-coupling reactions like Suzuki-Miyaura coupling.[15]

  • 2-Carboxylate Group: The methyl ester is a hydrogen bond acceptor. While generally stable, it can be hydrolyzed to the corresponding carboxylic acid to introduce a charge or serve as an alternative attachment point for fragment linking.

Experimental Workflows and Protocols

A successful FBDD campaign involves a multi-step process of screening, validation, and elaboration.[16]

Diagram: Fragment-Based Drug Design Workflow

FBDD_Workflow cluster_screening Primary Screening cluster_validation Hit Validation cluster_elaboration Hit-to-Lead PrimaryScreen Primary Screen (e.g., Thermal Shift, SPR) Validation Orthogonal Validation (e.g., NMR, ITC) PrimaryScreen->Validation Hit Confirmation FragmentLibrary Fragment Library (incl. Benzofuran) FragmentLibrary->PrimaryScreen Screening StructuralBiology Structural Biology (X-ray Crystallography, Cryo-EM) Validation->StructuralBiology Binding Mode Analysis SBDD Structure-Based Design StructuralBiology->SBDD Rational Design LeadOpt Lead Optimization SBDD->LeadOpt Fragment Elaboration Preclinical Preclinical Candidate LeadOpt->Preclinical

Caption: A typical workflow for a fragment-based drug design campaign.

Protocol 1: Primary Screening using Differential Scanning Fluorimetry (Thermal Shift Assay)

Differential Scanning Fluorimetry (DSF), or thermal shift assay, is a rapid and cost-effective method for primary screening of fragment libraries. It measures the change in the melting temperature (Tm) of a target protein upon ligand binding.

Objective: To identify fragments that thermally stabilize the target protein.

Materials:

  • Purified target protein (0.1-0.2 mg/mL)

  • SYPRO Orange dye (5000x stock in DMSO)

  • Assay buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)

  • This compound (100 mM stock in DMSO)

  • 96-well or 384-well qPCR plates

  • Real-time PCR instrument

Procedure:

  • Preparation of Master Mix: Prepare a master mix containing the target protein and SYPRO Orange dye in the assay buffer. The final concentration of the protein will be 2 µM and the dye at 5x.

  • Fragment Dispensing: Dispense 1 µL of the 100 mM fragment stock solution into the wells of the qPCR plate. For our title fragment, this will result in a final screening concentration of 200 µM. Include DMSO-only controls.

  • Addition of Master Mix: Add 19 µL of the protein/dye master mix to each well.

  • Sealing and Centrifugation: Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument. Run a melt curve experiment, typically from 25 °C to 95 °C with a ramp rate of 1 °C/min.

  • Data Analysis: Determine the Tm for each well by fitting the unfolding transition to a Boltzmann equation. A significant positive shift in Tm (ΔTm > 2-3 standard deviations of the controls) indicates a potential hit.

Causality: A binding fragment stabilizes the folded state of the protein, requiring more thermal energy to unfold it, thus increasing its melting temperature.

Protocol 2: Hit Validation and Affinity Determination using Surface Plasmon Resonance (SPR)

SPR is a powerful biophysical technique for validating hits from a primary screen and accurately determining their binding affinity (K_D) and kinetics (k_on, k_off).[5][17][18]

Objective: To confirm direct binding of the fragment to the target and quantify its affinity.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Purified target protein

  • Running buffer (e.g., HBS-EP+)

  • This compound in a dilution series (e.g., 100 µM to 0.78 µM) in running buffer with matched DMSO concentration.

Procedure:

  • Protein Immobilization: Immobilize the target protein onto the sensor chip surface via amine coupling according to the manufacturer's instructions. A reference flow cell should be prepared by activating and deactivating the surface without protein immobilization.

  • Assay Development: Inject a high concentration of a known binder or a promising fragment to ensure the immobilized protein is active.

  • Binding Analysis: Inject the dilution series of the fragment over the target and reference flow cells. Start with the lowest concentration and proceed to the highest. Include buffer-only injections for double referencing.

  • Data Processing: Subtract the reference flow cell signal from the active flow cell signal. Then, subtract the buffer-only injection signal.

  • Affinity Determination: Plot the equilibrium response against the fragment concentration and fit the data to a 1:1 steady-state affinity model to determine the dissociation constant (K_D).

Causality: The binding of the fragment to the immobilized protein on the sensor chip surface causes a change in the refractive index, which is detected as a response in resonance units (RU). The magnitude of the response at equilibrium is proportional to the amount of bound fragment.

Protocol 3: Structural Characterization by X-ray Crystallography

Obtaining a high-resolution crystal structure of the protein-fragment complex is the cornerstone of FBDD, providing a detailed map of the binding interactions and guiding the subsequent elaboration of the fragment.[3][5][16]

Objective: To determine the three-dimensional structure of the fragment bound to the target protein.

Procedure:

  • Crystallization:

    • Co-crystallization: Set up crystallization trials with the purified protein in the presence of a 5-10 fold molar excess of this compound.

    • Soaking: If protein crystals can be obtained in the absence of the fragment, they can be soaked in a solution containing the fragment (typically 1-10 mM) for a period ranging from minutes to hours.[16]

  • Data Collection: Cryo-protect the crystal and collect X-ray diffraction data at a synchrotron source.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure by molecular replacement using a known structure of the protein. Refine the model and build the fragment into the observed electron density.

  • Binding Mode Analysis: Analyze the refined structure to identify key interactions (hydrogen bonds, halogen bonds, hydrophobic contacts) between the fragment and the protein.

Causality: The crystal structure provides a precise atomic-level picture of how the fragment recognizes and binds to the target, revealing the specific amino acid residues involved in the interaction.

Fragment Elaboration Strategies

Once a validated hit like this compound is confirmed and its binding mode is understood, the next step is to elaborate it into a more potent lead compound.[1][14]

Diagram: Elaboration of the Benzofuran Fragment

Fragment_Elaboration cluster_vectors Growth Vectors cluster_strategies Elaboration Strategies Fragment Methyl 3-amino-5-bromo- 1-benzofuran-2-carboxylate (Initial Hit) Vector1 5-Bromo Position (Suzuki Coupling) Fragment->Vector1 Vector2 3-Amino Position (Amide Coupling) Fragment->Vector2 Strategy1 Fragment Growing: Explore adjacent pockets Vector1->Strategy1 Strategy2 Fragment Linking: Connect to another fragment Vector1->Strategy2 Vector2->Strategy1 Vector2->Strategy2 Lead Potent Lead Compound (Increased Affinity & Selectivity) Strategy1->Lead Strategy2->Lead

Caption: Potential strategies for elaborating the initial fragment hit.

  • Growing from the 5-Bromo Position: The crystal structure may reveal an adjacent hydrophobic pocket that is not occupied by the initial fragment. The bromine atom is an ideal handle for Suzuki-Miyaura cross-coupling reactions to introduce aryl or heteroaryl groups that can extend into this pocket, forming new hydrophobic or π-stacking interactions and increasing affinity.[15]

  • Elaboration at the 3-Amino Group: The amino group can be acylated with a variety of carboxylic acids to introduce new functional groups. For instance, adding a group that can form a hydrogen bond with a nearby backbone carbonyl or a charged group to interact with a polar residue can significantly enhance potency.

  • Fragment Linking: If another fragment is found to bind in a proximal pocket, the two can be linked together. The vectors on our benzofuran fragment can be used to synthesize a new, larger molecule that spans both binding sites, often leading to a dramatic increase in affinity due to a more favorable enthalpy of binding.

Conclusion

This compound represents a high-quality, versatile fragment for FBDD campaigns. Its favorable physicochemical properties, coupled with multiple vectors for synthetic elaboration, make it an excellent starting point for the discovery of novel inhibitors. The systematic application of biophysical screening methods, followed by structure-guided design, provides a robust pathway for evolving this simple fragment into a potent and selective preclinical candidate.

References

  • Massachusetts Biotechnology Council. (2025, November 19). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. [Link]

  • Sygnature Discovery. Fragment Screening. [Link]

  • Wikipedia. Fragment-based lead discovery. [Link]

  • Gee, C. T., et al. (n.d.). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. PMC - NIH. [Link]

  • X-Chem. Fragment Screening & Fragment-Based Drug Design. [Link]

  • Sinha, A., et al. (2025). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press. [Link]

  • Collins, I., et al. (n.d.). Rapid Elaboration of Fragments into Leads Applied to Bromodomain-3 Extra Terminal Domain. ChemRxiv. [Link]

  • Asadipour, A., et al. (n.d.). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PMC - NIH. [Link]

  • Unbound Medicine. (2024, December 13). Benzofuran Derivatives: Significance and symbolism. [Link]

  • Joseph, A., et al. (2019, February 6). Biophysical screening in fragment-based drug design: a brief overview. Oxford Academic. [Link]

  • Taylor & Francis Online. What makes a good fragment in fragment-based drug discovery?. [Link]

  • ACS Publications. Fragment Screening by Surface Plasmon Resonance. [Link]

  • Renaud, J., et al. (2010, February 4). Fragment Screening by Surface Plasmon Resonance. PMC - NIH. [Link]

  • ACS Publications. (2025, February 24). Fragment-Based Drug Design: From Then until Now, and Toward the Future. [Link]

  • Miao, Y., et al. (2019, September 2). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]

  • Noble, M. M., et al. (n.d.). Fragment‐based drug discovery—the importance of high‐quality molecule libraries. PMC. [Link]

  • ResearchGate. Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. [Link]

  • PMC - NIH. the discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits. [Link]

  • Yamuna, A. J., et al. (n.d.). Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate. PMC - NIH. [Link]

  • PMC - NIH. (2024, August 6). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. [Link]

  • PubMed. (2021, September 1). Elaboration of a benzofuran scaffold and evaluation of binding affinity and inhibition of Escherichia coli DsbA: A fragment-based drug design approach to novel antivirulence compounds. [Link]

  • ACS Publications. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. [Link]

  • Ferguson, F. M., et al. (n.d.). Fragment Based Screening and Inhibitor Design against the BAZ2B Bromodomain. NIH. [Link]

Sources

Application Note & Protocol Guide: Strategic Formulation of Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate for Preclinical In Vivo Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in preclinical animal studies.

Introduction: Navigating the Preclinical Formulation of a Novel Benzofuran Derivative

The benzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including potential anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate represents a novel investigational compound with significant therapeutic promise. However, progression from promising in vitro data to meaningful in vivo efficacy and toxicity studies is critically dependent on the development of a stable, safe, and bioavailable formulation.

This document provides a comprehensive guide to the formulation of this compound for early-stage in vivo research. As specific physicochemical data for this novel entity are not yet publicly available, this guide emphasizes a logical, stepwise approach to formulation development. We will explore strategies to address the anticipated poor aqueous solubility—a common characteristic of complex heterocyclic compounds—and provide detailed protocols for the preparation and validation of suitable dosing vehicles for oral and parenteral administration.[4][5]

Pre-formulation Assessment: A Necessary First Step

Before embarking on formulation development, a thorough pre-formulation assessment is crucial. This phase aims to characterize the physicochemical properties of the active pharmaceutical ingredient (API), this compound.

Key Physicochemical Parameters to Determine:
ParameterImportance in Formulation DevelopmentRecommended Method(s)
Aqueous Solubility Dictates the feasibility of simple aqueous solutions and informs the need for solubility-enhancing techniques.Equilibrium solubility determination in buffers of varying pH (e.g., pH 1.2, 4.5, 6.8, 7.4).[6]
pKa Identifies ionizable groups and predicts how solubility will change with pH.Potentiometric titration or UV-spectrophotometry.
LogP/LogD Indicates the lipophilicity of the compound, which influences absorption and distribution.Shake-flask method (octanol/water) or computational prediction.
Melting Point Provides an indication of the compound's crystallinity and stability.Differential Scanning Calorimetry (DSC).
Solid-State Characterization Identifies the crystalline form (polymorphism), which can impact solubility and stability.X-ray Powder Diffraction (XRPD), Microscopy.
Stability Assesses degradation in various conditions (pH, light, temperature) to ensure the compound remains intact in the final formulation.HPLC-based stability-indicating method.

Note: In the absence of experimental data, the structure of this compound—a polycyclic aromatic system with a halogen substituent—suggests that it is likely to be a poorly water-soluble, lipophilic ('grease-ball') molecule.

Formulation Strategy Selection: A Decision-Making Workflow

The choice of formulation strategy is contingent on the route of administration, the required dose, and the physicochemical properties of the API. The following workflow provides a logical path to selecting an appropriate formulation.

formulation_workflow start Start: API Physicochemical Data solubility Aqueous Solubility > 1 mg/mL? start->solubility dose Required Dose < 10 mg/kg? solubility->dose Yes cosolvent Co-solvent System solubility->cosolvent No solution Simple Aqueous Solution (with pH adjustment) dose->solution Yes dose->cosolvent No end Proceed to Formulation & QC solution->end suspension Aqueous Suspension cosolvent->suspension cosolvent->end lipid Lipid-Based Formulation (e.g., SEDDS) suspension->lipid suspension->end lipid->end

Caption: Formulation selection workflow for this compound.

Detailed Formulation Protocols

The following protocols are provided as starting points. The exact composition of the formulation will need to be optimized based on the pre-formulation data obtained for this compound.

Protocol 1: Co-solvent Solution for Parenteral or Oral Administration

Rationale: Co-solvents are used to increase the solubility of lipophilic compounds by reducing the polarity of the aqueous vehicle.[7] This approach is often suitable for early-stage in vivo studies due to its simplicity.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG 400)

  • Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)

  • Sterile, depyrogenated vials

  • Magnetic stirrer and stir bar

  • Sterile syringe filters (0.22 µm)

Procedure:

  • API Dissolution: Weigh the required amount of this compound and place it in a sterile vial.

  • Co-solvent Addition: Add a minimal amount of DMSO to dissolve the API completely. For example, start with 5-10% of the final volume.

  • Solubilizer Addition: Add PEG 400 to the solution. A common ratio is 10% DMSO, 40% PEG 400.

  • Aqueous Phase Addition: Slowly add the saline or PBS dropwise while stirring to bring the formulation to the final volume.

  • Observation: Observe the solution for any signs of precipitation. If precipitation occurs, the formulation may need to be adjusted by increasing the co-solvent concentration or considering an alternative approach.

  • Sterilization (for parenteral use): Filter the final solution through a 0.22 µm sterile syringe filter into a sterile vial.

Self-Validation and Trustworthiness:

  • Visual Inspection: The final formulation should be a clear, particle-free solution.

  • pH Measurement: Ensure the pH of the final formulation is within a physiologically acceptable range (typically 6.5-8.0 for parenteral routes).

  • Stability Assessment: Store the formulation at room temperature and 4°C for a defined period (e.g., 24-48 hours) and visually inspect for precipitation. For more rigorous assessment, quantify the API concentration using HPLC at various time points.

Protocol 2: Aqueous Suspension for Oral Administration

Rationale: When a compound's solubility is too low for a solution at the required dose, a suspension can be an effective alternative for oral administration.[8][9] The use of a suspending agent prevents the settling of API particles.

Materials:

  • This compound

  • 0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in purified water

  • 0.1% (v/v) Tween 80 (optional, as a wetting agent)

  • Mortar and pestle

  • Magnetic stirrer and stir bar

Procedure:

  • Particle Size Reduction: If necessary, gently grind the this compound in a mortar and pestle to achieve a fine, uniform powder. This increases the surface area for dissolution.

  • Wetting (if using Tween 80): Add a small amount of the 0.1% Tween 80 solution to the API powder to form a paste. This helps to disperse the hydrophobic particles in the aqueous vehicle.

  • Suspension Formation: Gradually add the 0.5% CMC-Na solution to the paste while stirring continuously with a magnetic stirrer.

  • Homogenization: Continue stirring until a uniform suspension is achieved.

  • Storage: Store the suspension in a tightly sealed container at 2-8°C. Shake well before each use.

Self-Validation and Trustworthiness:

  • Visual Inspection: The suspension should be uniform in appearance with no large aggregates.

  • Resuspendability: After a period of storage, the settled particles should be easily and uniformly redispersed upon gentle shaking.

  • Particle Size Analysis: For more advanced characterization, particle size distribution can be measured to ensure consistency between batches.

Toxicology and Safety Considerations

While specific toxicological data for this compound is not available, related bromo-benzofuran compounds have shown some level of toxicity.[10][11] Therefore, it is essential to handle the compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

The chosen excipients (DMSO, PEG 400, CMC-Na, Tween 80) are generally considered safe for preclinical studies at the concentrations recommended. However, it is crucial to be aware of their potential effects. For instance, high concentrations of DMSO can have pharmacological effects and may cause irritation at the injection site.

Conclusion: A Pathway to Successful In Vivo Studies

The successful in vivo evaluation of this compound hinges on the development of a well-characterized and stable formulation. This guide provides a systematic approach to formulation development, from initial physicochemical characterization to detailed protocols for preparing common dosing vehicles. By following these principles and validating the chosen formulation, researchers can ensure the reliable and reproducible delivery of this promising compound in preclinical models, thereby generating high-quality data to support its further development.

References

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]

  • The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Publisher. Available at: [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules. Available at: [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. Available at: [Link]

  • Methyl 5-bromo-1-benzofuran-2-carboxylate. PubChem. Available at: [Link]

  • (PDF) Reactivity of Benzofuran Derivatives. ResearchGate. Available at: [Link]

  • Ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate. PubChem. Available at: [Link]

  • New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules. Available at: [Link]

  • Methyl 5-amino-2-methyl-benzofuran-3-carboxylate. PubChem. Available at: [Link]

  • Excipients for Parenterals. Pharmaceutical Technology. Available at: [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. Available at: [Link]

  • Oral Solutions and Suspensions (8/94). FDA. Available at: [Link]

  • Preclinical Formulations: Insight, Strategies, and Practical Considerations. PubMed Central. Available at: [Link]

  • Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology. Available at: [Link]

  • (PDF) Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available at: [Link]

  • In Vivo Assay Guidelines. NCBI Bookshelf. Available at: [Link]

  • Preclinical research strategies for drug development. AMSbiopharma. Available at: [Link]

  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. Available at: [Link]

  • Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics. PubMed. Available at: [Link]

  • Benzofuran derivatives, process for their preparation and intermediates thereof. Google Patents.
  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. WHO. Available at: [Link]

  • CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Altasciences. Available at: [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PubMed Central. Available at: [Link]

  • parenteral excipients. Ashland. Available at: [Link]

  • Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. NAMSA. Available at: [Link]

  • PREPARING SOLUTIONS AND MAKING DILUTIONS. University of North Carolina. Available at: [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available at: [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. Our approach is rooted in mechanistic understanding and practical, field-tested solutions.

Introduction

This compound is a key intermediate in the development of various pharmacologically active molecules. Its structural motif, featuring a substituted benzofuran core, is prevalent in numerous natural products and synthetic drugs.[1] The synthesis, while conceptually straightforward, presents several critical steps where yields can be compromised due to side reactions, incomplete conversions, or purification difficulties. This guide provides a comprehensive framework for identifying and resolving these issues.

A common and effective route to this class of compounds involves the Thorpe-Ziegler cyclization of an O-alkylated cyanophenol.[2][3] Specifically, the synthesis of the ethyl ester analogue, Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate, has been reported via the reaction of 5-bromo-2-hydroxybenzonitrile with ethyl chloroacetate.[4] This guide will focus on the adaptation of this methodology for the synthesis of the methyl ester, highlighting potential pitfalls and optimization strategies.

Synthetic Pathway Overview

The synthesis of this compound can be conceptually broken down into two key stages: the formation of the benzofuran ring system and the purification of the final product. The initial step involves the O-alkylation of a substituted phenol followed by an intramolecular cyclization.

Synthetic_Pathway cluster_0 Stage 1: Benzofuran Ring Formation cluster_1 Stage 2: Purification 5-bromo-2-hydroxybenzonitrile 5-bromo-2-hydroxybenzonitrile Intermediate O-alkylated Intermediate 5-bromo-2-hydroxybenzonitrile->Intermediate  K2CO3, DMF Methyl_Chloroacetate Methyl_Chloroacetate Methyl_Chloroacetate->Intermediate Product This compound Intermediate->Product  Intramolecular  Cyclization  (Thorpe-Ziegler) Crude_Product Crude Product Pure_Product Pure Product Crude_Product->Pure_Product  Recrystallization or  Column Chromatography Troubleshooting_Workflow Start Low Yield or Impurities Observed Check_Starting_Materials Verify Purity and Dryness of Starting Materials and Solvents Start->Check_Starting_Materials Optimize_Alkylation Optimize O-Alkylation: - Base Stoichiometry (≥2 eq) - Reaction Time/Temp (monitor by TLC) Check_Starting_Materials->Optimize_Alkylation Optimize_Cyclization Optimize Cyclization: - Consider stronger base (e.g., NaH, NaOEt) - High dilution conditions Optimize_Alkylation->Optimize_Cyclization Workup_Purification Refine Work-up and Purification: - Mild work-up conditions - Optimal recrystallization solvent - Column chromatography if needed Optimize_Cyclization->Workup_Purification End Improved Yield and Purity Workup_Purification->End

Sources

Technical Support Center: Purification Challenges of Brominated Benzofurans

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to navigating the intricate challenges of purifying brominated benzofurans. This guide is tailored for researchers, medicinal chemists, and process development scientists who encounter the common yet complex hurdles associated with isolating these valuable heterocyclic compounds. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification workflows effectively.

Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common initial queries and problems encountered during the purification of brominated benzofurans.

Q1: My bromination reaction of benzofuran resulted in a complex mixture of products that are difficult to separate by column chromatography. What are the likely culprits?

A1: The electrophilic bromination of the benzofuran ring system is notoriously challenging to control with high selectivity. The primary purification challenges arise from the formation of a variety of co-eluting species, including:

  • Regioisomers: Bromination can occur at multiple positions on the benzofuran scaffold, leading to a mixture of isomers (e.g., 2-bromo-, 3-bromo-, 5-bromo-, and 7-bromobenzofuran). These isomers often possess very similar polarities, making their separation by standard silica gel chromatography a significant hurdle.[1]

  • Poly-brominated Species: Over-bromination is a common side reaction, especially if an excess of the brominating agent is used or if the reaction conditions are too harsh. This leads to the formation of di-, tri-, or even more highly brominated benzofurans, which will have different retention factors (Rf) but can still complicate the purification of the desired mono-brominated product.

  • Unreacted Starting Material: Incomplete reactions will leave residual benzofuran, which, being more polar than its brominated counterparts, can sometimes co-elute with more polar impurities.

  • Side-Chain Bromination: If your benzofuran substrate has an alkyl substituent (e.g., 3-methylbenzofuran), radical bromination at the benzylic position can occur, especially when using N-bromosuccinimide (NBS) with a radical initiator. This introduces another set of impurities to be separated.

Q2: I'm struggling to find a suitable solvent system for the column chromatography of my brominated benzofuran. The spots are either stuck at the baseline or run with the solvent front on the TLC plate.

A2: This is a classic challenge in chromatography. Brominated benzofurans are generally non-polar to moderately polar. Here's a systematic approach to finding the right eluent system:

  • Start with a Non-Polar Solvent System: Begin with a low-polarity mobile phase, such as hexanes or petroleum ether, and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane. A common starting point is a 95:5 mixture of hexanes:ethyl acetate.

  • Fine-Tune the Polarity: If the separation is still poor, make small, incremental changes to the solvent ratio. Sometimes, a change of just a few percent of the polar component can significantly impact the resolution.

  • Consider a Different Solvent System: If a hexanes/ethyl acetate system is not effective, try a different combination. Toluene can sometimes offer different selectivity for aromatic compounds. For more polar brominated benzofurans, a dichloromethane/methanol system might be more appropriate.

  • Employ a Third Solvent: In some difficult separations, adding a small amount of a third solvent, like a few drops of triethylamine for basic compounds or acetic acid for acidic compounds, can improve peak shape and resolution by neutralizing active sites on the silica gel.

Q3: My brominated benzofuran appears to be degrading on the silica gel column. What can I do to prevent this?

A3: Benzofurans, particularly those with electron-donating groups, can be sensitive to the acidic nature of standard silica gel.[1] This can lead to decomposition during purification. Here are some strategies to mitigate this:

  • Deactivate the Silica Gel: You can reduce the acidity of the silica gel by treating it with a base. This is typically done by preparing a slurry of the silica gel in the eluent containing a small amount (e.g., 1-2%) of triethylamine or ammonia solution.

  • Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil.

  • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation. Flash chromatography is generally preferred over gravity chromatography for this reason.

  • Work at Lower Temperatures: If the compound is thermally labile, consider running the column in a cold room.

  • Check for Air-Sensitivity: Some brominated compounds can be sensitive to air and light.[2] While less common for simple brominated benzofurans, if you suspect this, consider using degassed solvents and protecting your column from light.

Q4: How can I effectively visualize my brominated benzofuran on a TLC plate?

A4: Most brominated benzofurans are UV-active due to the aromatic system, making UV light the primary method for visualization.[3][4]

  • UV Light (254 nm): This is the most common and non-destructive method. The compound will appear as a dark spot on a fluorescent green background.[3][4]

  • Iodine Chamber: Exposing the TLC plate to iodine vapor will often stain aromatic compounds, appearing as brown spots.[5][6] This method is semi-destructive.

  • Potassium Permanganate (KMnO₄) Stain: This stain is useful for detecting compounds that can be oxidized. While the benzofuran ring itself is relatively stable, this stain can be helpful if other functional groups are present. The spots will appear yellow or brown on a purple background.[6]

  • Vanillin or p-Anisaldehyde Stain: These stains are good general-purpose visualization agents that react with a wide range of functional groups to produce colored spots upon heating.[5]

Section 2: Troubleshooting Guides

This section provides more in-depth, scenario-based troubleshooting for specific purification techniques.

Troubleshooting Guide 1: Column Chromatography
Problem Potential Cause(s) Suggested Solution(s)
Co-elution of Isomers Very similar polarity of the regioisomers.- Optimize Solvent System: Systematically screen different eluent systems (e.g., hexanes/dichloromethane, toluene/ethyl acetate). Even small changes in solvent composition can alter selectivity. - Change Stationary Phase: Switch from silica gel to alumina (neutral or basic) or a bonded-phase silica (e.g., cyano or diol). - Preparative HPLC: For very difficult separations, preparative HPLC with a suitable column (e.g., C18 for reversed-phase or a chiral column for enantiomers) is often the most effective solution.[7][8][9]
Poor Recovery of Product - The compound is too polar and is irreversibly adsorbed onto the silica. - The compound is degrading on the column. - The compound is not eluting with the chosen solvent system.- Increase Eluent Polarity: Gradually increase the polarity of the mobile phase. A final flush with a highly polar solvent (e.g., 10% methanol in dichloromethane) can elute highly retained compounds. - Deactivate Silica/Change Stationary Phase: As mentioned in the FAQs, use deactivated silica or an alternative stationary phase. - Check Compound Stability: Before running a column, spot the compound on a TLC plate and let it sit for a few hours. If a new spot appears or the original spot diminishes, it indicates instability on silica.
Streaking or Tailing of Spots - The compound is acidic or basic and is interacting strongly with the silica. - The column is overloaded with the sample. - The compound is sparingly soluble in the eluent.- Add a Modifier: Add a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent. - Reduce Sample Load: Use a larger column or load less sample. A general rule of thumb is to load 1g of crude material per 20-40g of silica gel. - Choose a Better Solvent: Find an eluent system in which your compound is more soluble.
Cracking or Channeling of the Silica Bed - Improper packing of the column. - The heat of adsorption of the solvent is causing the solvent to boil.- Repack the Column: Ensure the silica is packed uniformly as a slurry. Tapping the column gently during packing can help settle the stationary phase. - Use a Less Volatile Solvent: If using a very volatile solvent like diethyl ether, consider switching to a less volatile alternative or pre-saturating the silica with the eluent.
Troubleshooting Guide 2: Recrystallization
Problem Potential Cause(s) Suggested Solution(s)
No Crystals Form Upon Cooling - The solution is not supersaturated (too much solvent was used). - The compound is highly soluble in the cold solvent.- Evaporate Some Solvent: Gently heat the solution to evaporate some of the solvent and then allow it to cool again. - Induce Crystallization: Scratch the inside of the flask with a glass rod at the surface of the solution. Add a seed crystal of the pure compound. - Change Solvent System: Try a different solvent in which the compound is less soluble at room temperature. A mixed solvent system (e.g., ethanol/water, acetone/hexanes) can be very effective.[10][11][12]
Oiling Out The compound is coming out of solution above its melting point, often due to a high concentration of impurities lowering the melting point.- Add More Solvent: Re-heat the solution to dissolve the oil, then add more of the same solvent and allow it to cool slowly. - Lower the Cooling Temperature: Cool the solution more slowly to encourage crystal lattice formation. - Use a Different Solvent: Choose a solvent with a lower boiling point.[12]
Colored Impurities in Crystals Colored impurities are co-crystallizing with the product.- Use Activated Charcoal: Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities. Be aware that charcoal can also adsorb some of your product.[10]
Poor Purity After Recrystallization The chosen solvent does not effectively differentiate between the desired compound and the impurities.- Screen Different Solvents: The ideal solvent will dissolve the compound when hot but not when cold, while the impurities will either be insoluble in the hot solvent or remain soluble in the cold solvent.[10][11] - Perform a Second Recrystallization: A second recrystallization from the same or a different solvent system can significantly improve purity.

Section 3: Experimental Protocols & Methodologies

Protocol 1: Flash Column Chromatography for the Separation of Brominated Benzofuran Isomers

Objective: To provide a general, adaptable protocol for the purification of brominated benzofurans by flash column chromatography.

Materials:

  • Silica gel (40-63 µm particle size)

  • Glass column with a stopcock

  • Eluent solvents (e.g., hexanes, ethyl acetate, dichloromethane)

  • Sand

  • Glass wool or cotton

  • Collection tubes or flasks

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Solvent System Selection:

    • Using TLC, identify a solvent system that provides good separation of your desired product from impurities, aiming for an Rf value of 0.2-0.4 for the target compound.

  • Column Packing (Slurry Method):

    • Place a small plug of glass wool or cotton at the bottom of the column.

    • Add a thin layer of sand (approx. 1 cm).

    • In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.

    • Once the silica has settled, add another thin layer of sand on top to protect the silica bed.

  • Sample Loading (Dry Loading is Recommended for Difficult Separations):

    • Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the prepared column.

  • Elution:

    • Carefully add the eluent to the column, ensuring not to disturb the top layer of sand.

    • Apply gentle pressure (using a bellows or a regulated air line) to achieve a steady flow rate.

    • Collect fractions and monitor the elution by TLC.

    • If a gradient elution is required, gradually increase the polarity of the eluent as the separation progresses.

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization of a Brominated Benzofuran

Objective: To purify a solid brominated benzofuran by recrystallization.

Materials:

  • Erlenmeyer flasks

  • Hot plate

  • Recrystallization solvent(s)

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection:

    • Test the solubility of your crude product in various solvents at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.[10][11][12] Common choices for brominated aromatics include ethanol, methanol, hexanes, and toluene.[10]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring.

    • Continue adding small portions of the hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once crystal formation appears to have stopped, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent.

    • Allow the crystals to air-dry on the filter paper or in a desiccator.

Section 4: Visualization of Workflows and Concepts

Diagram 1: General Workflow for Purification and Analysis

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Bromination Reaction workup Aqueous Work-up synthesis->workup crude Crude Product workup->crude tlc TLC Analysis for Solvent System crude->tlc column Column Chromatography tlc->column purity_check Purity Check (TLC/HPLC) column->purity_check recrystallization Recrystallization recrystallization->purity_check hplc Preparative HPLC (if necessary) hplc->purity_check purity_check->recrystallization If impure purity_check->hplc If isomers co-elute structure_confirm Structure Confirmation (NMR, MS) purity_check->structure_confirm If pure pure_product Pure Brominated Benzofuran structure_confirm->pure_product

Caption: A typical workflow for the synthesis, purification, and analysis of brominated benzofurans.

Diagram 2: Decision Tree for Troubleshooting Co-eluting Isomers

G decision decision outcome outcome start Co-eluting Isomers on TLC/Column q1 Have you tried a wide range of solvent polarities? start->q1 sol_1 Systematically vary eluent polarity (e.g., 1% increments of polar solvent) q1->sol_1 No q2 Have you tried different solvent systems? q1->q2 Yes a1_yes Yes a1_no No sol_1->q1 sol_2 Try alternative solvent combinations (e.g., Toluene/EtOAc, DCM/Hexanes) q2->sol_2 No q3 Have you tried an alternative stationary phase? q2->q3 Yes a2_yes Yes a2_no No sol_2->q2 sol_3 Use Alumina (neutral/basic) or a bonded-phase silica q3->sol_3 No hplc Consider Preparative HPLC q3->hplc Yes a3_yes Yes a3_no No sol_3->q3 success Separation Achieved hplc->success

Caption: A decision-making guide for resolving co-eluting brominated benzofuran isomers.

Section 5: Safety First - Handling Bromine and Brominated Compounds

The synthesis and purification of brominated benzofurans involve handling hazardous materials. Always prioritize safety in your experimental work.

  • Bromine and Brominating Agents (e.g., Br₂, NBS): These are corrosive, toxic, and strong oxidizing agents. Always handle them in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13][14][15][16][17] Have a quenching solution (e.g., sodium thiosulfate) readily available in case of spills.

  • Brominated Organic Compounds: While generally less acutely toxic than elemental bromine, brominated organic compounds should be handled with care. Some may be irritants or have unknown long-term health effects. Always consult the Safety Data Sheet (SDS) for the specific compound you are working with.

  • Waste Disposal: Dispose of all halogenated organic waste in designated containers.[18] Do not mix halogenated and non-halogenated waste streams.

References

  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Dolly Corporation. Available at: [Link]

  • Safety Data Sheet: Bromine. Carl ROTH. Available at: [Link]

  • Bromination safety. YouTube. Available at: [Link]

  • Bromine solution - Safety Data Sheet. Carl ROTH. Available at: [Link]

  • Bromine | Chemical Emergencies. CDC. Available at: [Link]

  • Removing Halogenated Organic Compounds: A Guide to Solutions. Desotec. Available at: [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. Available at: [Link]

  • 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. Available at: [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester. Available at: [Link]

  • TLC Visualization Reagents. EPFL. Available at: [Link]

  • TLC Visualization Methods. Available at: [Link]

  • Stains for Developing TLC Plates. Available at: [Link]

  • The manipulation of air-sensitive compounds. Neilson Lab. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. A Research Article. Available at: [Link]

  • Visualising plates. University of York. Available at: [Link]

  • The Power of Preparative HPLC Systems. Teledyne LABS. Available at: [Link]

  • Proposed pathway of dibenzofuran degradation by Ralstonia sp. strain SBUG 290. ResearchGate. Available at: [Link]

  • Purification of air-sensitive complex. Reddit. Available at: [Link]

  • Recrystallization & purification of N-bromosuccinimide. YouTube. Available at: [Link]

  • 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. Available at: [Link]

  • Column Chromatography Procedures. University of Colorado Boulder. Available at: [Link]

  • Mass spectra - fragmentation patterns. Chemguide. Available at: [Link]

  • Principles in preparative HPLC. University of Warwick. Available at: [Link]

  • Cometabolic Degradation of Dibenzofuran by Biphenyl-Cultivated Ralstonia sp. Strain SBUG 290. PMC - NIH. Available at: [Link]

  • Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. MDPI. Available at: [Link]

  • Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]

  • Isolation by Preparative HPLC. Springer Nature Experiments. Available at: [Link]

  • Mass Spectrometry: Fragmentation. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. EPFL. Available at: [Link]

  • Enantioselective Analytical- and Preparative-Scale Separation of Hexabromocyclododecane Stereoisomers Using Packed Column Supercritical Fluid Chromatography. ResearchGate. Available at: [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department. Available at: [Link]

  • Bromo pattern in Mass Spectrometry. YouTube. Available at: [Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]

  • Metabolic pathways for degradation of dibenzofuran by Pseudomonas sp.... ResearchGate. Available at: [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. Available at: [Link]

  • “Kinetic and Mechanistic Study of Bromination of Benzofuran Scaffolds”. ResearchGate. Available at: [Link]

  • Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. MDPI. Available at: [Link]

  • New metabolites in dibenzofuran cometabolic degradation by a biphenyl-cultivated Pseudomonas putida strain B6-2. PubMed. Available at: [Link]

  • Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats. Semantic Scholar. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. KGROUP. Available at: [Link]

  • Application of Directly Coupled High Performance Liquid chromatography-NMR-mass Spectometry and 1H NMR Spectroscopic Studies to the Investigation of 2,3-benzofuran Metabolism in Sprague-Dawley Rats. PubMed. Available at: [Link]

  • Choosing the Right Air Purifier for Chemical Sensitivity (MCS). Breathing Space. Available at: [Link]

Sources

"stability issues of Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate in DMSO"

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate. This document is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in Dimethyl Sulfoxide (DMSO). Our goal is to provide not only solutions but also a deeper understanding of the underlying chemical principles to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common initial inquiries regarding the stability of this compound in DMSO.

Q1: My freshly prepared solution of this compound in DMSO has turned yellow/brown overnight. What is happening?

A: This is a classic sign of oxidative degradation. The 3-amino group on the benzofuran ring is susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal impurities, or light. This process often leads to the formation of colored oligomeric or polymeric byproducts. The electron-rich nature of the aminobenzofuran scaffold makes it sensitive to such conditions.

Q2: I am observing a precipitate forming in my stock solution after a few freeze-thaw cycles. Is the compound crashing out?

A: This could be due to two main reasons. First, repeated freeze-thaw cycles can promote the formation of more stable, less soluble crystalline forms of the compound, causing it to precipitate out of solution.[1][2] Second, the compound may be degrading into a less soluble species. A common degradation pathway is the hydrolysis of the methyl ester to the corresponding carboxylic acid, which may have lower solubility in DMSO, especially if the DMSO has absorbed water.

Q3: My bioassay results are inconsistent when using DMSO stock solutions of different ages. Why?

A: Inconsistent results are a strong indicator of compound degradation over time. The concentration of the active parent compound is likely decreasing in your older stock solutions, leading to diminished or variable biological activity. Establishing a rigorous stability testing protocol is crucial to determine the viable lifetime of your solutions under your specific storage conditions.[1][3]

Q4: Is it necessary to use anhydrous DMSO?

A: Yes, it is highly recommended. Commercial DMSO is hygroscopic and readily absorbs moisture from the atmosphere.[2] This water content can facilitate the hydrolysis of the methyl ester group in your compound.[4][5] Studies have shown that water is a more significant factor in compound degradation in DMSO than oxygen for many molecules.[4][5] For maximum stability, use high-purity, anhydrous DMSO from a freshly opened bottle or one that has been properly stored to minimize water uptake.

Troubleshooting Guide: Diagnosing and Solving Stability Issues

This guide provides a systematic approach to identifying and resolving specific problems you may encounter.

Problem 1: Visible Color Change or Particulate Formation
Potential Cause Underlying Mechanism & Rationale Recommended Solution & Investigation
Oxidation The primary aromatic amine at the 3-position is easily oxidized. This reaction is often catalyzed by light (photoxidation) and trace metals, and accelerated by the presence of oxygen. The resulting products are typically highly conjugated and colored.Solution: Prepare solutions under an inert atmosphere (Nitrogen or Argon). Use amber vials to protect from light. Use high-purity, antioxidant-free DMSO. Investigation: Prepare a solution in de-gassed DMSO under Argon and a control solution under normal atmospheric conditions. Store both in the dark and compare the rate of color change.
Hydrolysis The methyl ester is susceptible to hydrolysis to the carboxylic acid. This is accelerated by the presence of water (from non-anhydrous DMSO) and can be catalyzed by trace acidic or basic impurities. The resulting carboxylic acid may have different solubility properties.Solution: Use anhydrous DMSO (<0.1% water). Store DMSO under an inert atmosphere and use a desiccant. Avoid acidic or basic contaminants. Investigation: Analyze the sample by LC-MS to look for a new peak corresponding to the mass of the hydrolyzed product (M-14 Da).
Low Solubility The observed particulates may be the compound itself precipitating, especially at high concentrations or low temperatures.Solution: Confirm the solubility limit of your compound in DMSO. Gentle warming or sonication can aid dissolution, but check for thermal degradation. Investigation: Filter the precipitate, wash with a non-solvent (like heptane), dry, and analyze by NMR or MS to confirm its identity.
Problem 2: Analytical Inconsistencies (e.g., New Peaks in LC-MS, Changing NMR Spectrum)
Potential Cause Underlying Mechanism & Rationale Recommended Solution & Investigation
Chemical Degradation The appearance of new, growing peaks over time is a clear sign of degradation. The identity of these peaks can provide clues to the degradation pathway (e.g., oxidation, hydrolysis).Solution: Immediately cease use of the degraded stock for critical experiments. Prepare fresh solutions for each use if stability is very low. Investigation: Conduct a time-course stability study using LC-MS or ¹H NMR to identify and quantify the degradation products. See Protocol 1 for a detailed method.[6][7]
Reaction with Solvent Impurities DMSO can contain impurities (e.g., water, dimethyl sulfide, dimethyl sulfone, trace acids) that can react with a sensitive substrate over time.Solution: Use the highest grade of DMSO available (e.g., HPLC or spectrophotometric grade). Purifying DMSO by distillation from CaH₂ is an option for highly sensitive applications. Investigation: Run a blank DMSO sample on your analytical instrument to check for impurities.
Visualizing Potential Degradation Pathways

The primary suspected degradation pathways for this compound in DMSO are oxidation and hydrolysis.

G cluster_main cluster_products parent This compound (Parent Compound) oxidation_product Oxidized Species (Colored Oligomers/Polymers) parent->oxidation_product Oxidation (+ O₂, light, metal traces) hydrolysis_product 3-amino-5-bromo-1-benzofuran-2-carboxylic acid (Hydrolysis Product) parent->hydrolysis_product Hydrolysis (+ H₂O from DMSO)

Caption: Potential degradation pathways of the target compound in DMSO.

Proactive Best Practices for Compound Handling

Adhering to best practices in compound management is the most effective way to prevent stability issues.[1][8][9]

Area Best Practice Rationale
Solvent Selection & Handling Use high-purity, anhydrous DMSO (<0.1% water). Purchase in small-volume bottles with septa to minimize atmospheric exposure.Minimizes water available for hydrolysis and reduces potential reactive impurities.[10][11]
Solution Preparation Prepare stock solutions fresh whenever possible. If storing, use an inert gas (Ar or N₂) to blanket the headspace of the vial before sealing.Prevents oxidation by displacing atmospheric oxygen.
Storage Conditions Store DMSO stock solutions at -20°C or -80°C. Use amber vials or store in the dark.Low temperatures slow the rate of all chemical reactions. Protecting from light prevents photodegradation.[9]
Aliquoting Aliquot stock solutions into single-use volumes.This is the most effective way to avoid repeated freeze-thaw cycles, which can lead to precipitation and degradation.[1][8]
Experimental Protocols
Protocol 1: Time-Course Stability Assessment by HPLC-MS

This protocol provides a self-validating system to determine the stability of your compound under specific conditions.

Objective: To quantify the percentage of the parent compound remaining in a DMSO solution over time.

Materials:

  • This compound

  • High-purity, anhydrous DMSO

  • Amber HPLC vials with caps

  • Inert gas (Argon or Nitrogen)

  • HPLC-MS system with UV detector

Procedure:

  • Stock Solution Preparation: Accurately prepare a stock solution of the compound in anhydrous DMSO at your desired concentration (e.g., 10 mM). Perform this in a glove box or under a stream of inert gas if possible.

  • Aliquoting: Immediately dispense the stock solution into multiple amber HPLC vials (e.g., 20 aliquots of 100 µL).

  • Blanketing: Gently flush the headspace of each vial with inert gas before tightly capping.

  • Time Point Zero (T=0) Analysis: Immediately take 3-5 aliquots and dilute them to the appropriate concentration for HPLC-MS analysis. This establishes the initial 100% integrity baseline.

  • Storage: Divide the remaining aliquots into sets based on the conditions you want to test (e.g., Room Temp/Dark, 4°C, -20°C).

  • Subsequent Analysis: At each scheduled time point (e.g., 2, 8, 24, 48, 168 hours), remove 3-5 vials from each storage condition. Allow them to come to room temperature before analysis.

  • Data Analysis:

    • Integrate the peak area of the parent compound from the UV chromatogram for each sample.

    • Calculate the average peak area for each time point and condition.

    • Express the stability as a percentage of the T=0 average peak area.

    • Plot % Parent Compound Remaining vs. Time for each condition.

    • Simultaneously, monitor the MS data for the appearance and growth of peaks corresponding to potential degradants (e.g., [M-14+H]⁺ for hydrolysis, or other unexpected masses).

Caption: Workflow for HPLC-MS based compound stability assessment.

References
  • Matson, S. L., Chatterjee, M., Stock, D. A., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Journal of Biomolecular Screening, 14(5), 507-516. [Link]

  • ResearchGate. (n.d.). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. [Link]

  • Kozik, V., et al. (2009). Stability of Screening Compounds in Wet DMSO. Journal of Biomolecular Screening, 14(8), 991-996. [Link]

  • Beckman Coulter Life Sciences. (n.d.). Compound Management and Integrity. [Link]

  • Royal Society of Chemistry. (2025). Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. [Link]

  • Thieme. (2011). Synthesis of 3-Aminobenzofurans via Cu-Catalyzed Annulative Amination. Synfacts, 2011(07), 0721-0721. [Link]

  • GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety. [Link]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]

  • ACS Publications. (2020). Catalytic, Enantioselective C2-Functionalization of 3-Aminobenzofurans Using N-Heterocyclic Carbenes. [Link]

  • ResearchGate. (n.d.). Synthesis of 3-aminobenzofuran derivatives and our contributions. [Link]

  • Welzel, P. B., et al. (2015). Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR). Analytical and Bioanalytical Chemistry, 407(11), 3093-3106. [Link]

  • Hamilton Company. (n.d.). Compound Handling | Applications. [Link]

  • Woolf, E. J., & Matuszewski, B. K. (2000). The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization. Journal of Pharmaceutical and Biomedical Analysis, 23(4), 705-713. [Link]

  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. [Link]

  • PubMed. (n.d.). Stability of screening compounds in wet DMSO. [Link]

  • SAGE Journals. (n.d.). Studies on Repository Compound Stability in DMSO under Various Conditions. [Link]

  • Detomaso, A., Mascolo, G., & Lopez, A. (2005). Characterization of carbofuran photodegradation by-products by liquid chromatography/hybrid quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 19(15), 2193-2202. [Link]

  • ResearchGate. (n.d.). Chemical structure of halogenated derivatives of benzofuran 1–3. [Link]

  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know. [Link]

  • ResearchGate. (n.d.). ¹H NMR stability study of complex 5a in DMSO-d 6 : D 2 O (9 : 1, v/v) at 37 °C over 72 h. [Link]

  • ResearchGate. (n.d.). Partial ¹H NMR (500 MHz, d6-DMSO, 298 K) spectra showing the stability.... [Link]

  • Royal Society of Chemistry. (n.d.). ¹H NMR (DMSO-d6). [Link]

  • ResearchGate. (n.d.). Proposed partial 3-aminobenzoate degradation pathway.... [Link]

  • ACS Omega. (2020). Cs2CO3-Mediated Rapid Room-Temperature Synthesis of 3-Amino-2-aroyl Benzofurans and Their Copper-Catalyzed N-Arylation Reactions. [Link]

  • Molecules. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. [Link]

  • Molecules. (2022). Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. [Link]

  • ResearchGate. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. [Link]

  • ResearchGate. (n.d.). Metabolic pathways for degradation of dibenzofuran by Pseudomonas sp.. [Link]

  • International Journal of Molecular Sciences. (2022). DMSO-Quenched H/D-Exchange 2D NMR Spectroscopy and Its Applications in Protein Science. [Link]

  • NY.Gov. (2016). Chemical Storage and Handling Recommendations. [Link]

  • Semantic Scholar. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy -Aminosulfones. [Link]

  • Evolution. (2009). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. [Link]

  • UW-Milwaukee. (n.d.). Specific Chemical Handling and Storage. [Link]

  • ResearchGate. (n.d.). GC/MS analysis of the crude reaction mixtures from Friedel–Crafts acylation.... [Link]

  • Acta Crystallographica Section E. (2012). Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate. [Link]

  • Acta Crystallographica Section E. (2008). Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate. [Link]

  • Pennakem. (n.d.). Tetrahydrofuran (THF) Storage and Handling. [Link]

Sources

"troubleshooting low bioactivity of benzofuran analogs"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzofuran analogs. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of your experiments. This guide is structured in a question-and-answer format to directly address the common challenge of low bioactivity in benzofuran analogs and provide robust, self-validating protocols to troubleshoot and resolve these issues.

Frequently Asked Questions (FAQs)
General Troubleshooting

Question 1: My new benzofuran analog shows significantly lower-than-expected bioactivity in my primary assay. What are the most common culprits and where should I begin my investigation?

Answer: This is a frequent challenge in early-stage drug discovery. Low or inconsistent bioactivity is often a multifactorial issue. Before questioning the intrinsic potency of your molecule, it's critical to systematically investigate four key areas that can mask or diminish its true effects. A logical troubleshooting workflow should be your first step.

The primary reasons for unexpected low bioactivity typically fall into these categories:

  • Poor Physicochemical Properties: The compound may not be sufficiently soluble in your aqueous assay buffer, leading to precipitation and an actual concentration far lower than the nominal one.[1][2]

  • Metabolic Instability: The compound could be rapidly metabolized by enzymes present in your cell-based assay or in vivo model, reducing the concentration of the active parent compound.[3][4]

  • Lack of Target Engagement: The analog may have a poor affinity for its intended biological target in the cellular environment, failing to initiate the desired biological cascade.[5][6]

  • Suboptimal Structure-Activity Relationship (SAR): The specific substitutions on your benzofuran scaffold may not be optimal for binding to the target.[7][8]

G cluster_start cluster_solubility Step 1: Physicochemical Properties cluster_stability Step 2: Metabolic Stability cluster_target Step 3: Target Engagement cluster_sar Step 4: SAR Analysis cluster_end start Start: Low Bioactivity Observed solubility_a Perform Aqueous Solubility Assay start->solubility_a solubility_q Is the compound soluble in assay medium? solubility_s Result: Soluble solubility_q->solubility_s Yes solubility_f Result: Insoluble solubility_q->solubility_f No solubility_a->solubility_q stability_a Perform Liver Microsome Stability Assay solubility_s->stability_a solubility_fix Optimize Formulation (e.g., use co-solvents, modify structure) solubility_f->solubility_fix solubility_fix->solubility_a Re-test stability_q Is the compound stable? stability_s Result: Stable stability_q->stability_s Yes stability_f Result: Unstable stability_q->stability_f No stability_a->stability_q target_a Perform Cellular Thermal Shift Assay (CETSA) stability_s->target_a stability_fix Block Metabolic Hotspots (e.g., deuteration, structural modification) stability_f->stability_fix stability_fix->stability_a Re-test target_q Does the compound bind its target in cells? target_s Result: Engagement Confirmed target_q->target_s Yes target_f Result: No Engagement target_q->target_f No target_a->target_q end_node Proceed with Potency & Efficacy Studies target_s->end_node sar_a Review Structure-Activity Relationship (SAR) target_f->sar_a sar_fix Synthesize New Analogs with Favorable Substitutions sar_a->sar_fix sar_fix->start Re-screen New Analogs

Caption: Recommended troubleshooting workflow for low bioactivity.

Section 1: Physicochemical Properties & Solubility

Question 2: How can I definitively determine if my benzofuran analog's solubility is the issue?

Answer: Visual inspection is often not enough. A compound can form micro-precipitates that are not visible to the naked eye but will drastically reduce the effective concentration in your assay.[2] The most reliable way to assess this is by performing a quantitative aqueous solubility assay.

There are two main types of solubility assays used in drug discovery: kinetic and thermodynamic. For initial troubleshooting, a kinetic solubility assay is typically sufficient, rapid, and requires minimal compound.[9] This assay mimics the process of diluting a DMSO stock solution into an aqueous buffer, which is how most compounds are prepared for in vitro screening.[10]

Solubility Assay Type Description Throughput When to Use
Kinetic Solubility Measures solubility after adding a compound from a DMSO stock to an aqueous buffer. Precipitation is detected by methods like nephelometry (light scattering) or UV spectroscopy after filtration.[10]HighEarly discovery, HTS, initial troubleshooting.[9]
Thermodynamic Solubility Measures the true equilibrium solubility of a solid compound in a buffer over a longer incubation period (e.g., 24 hours). Considered the "gold standard."[9][10]Low to MediumLead optimization, pre-formulation studies.

If the measured kinetic solubility is below your assay's highest tested concentration, it is highly likely that compound precipitation is confounding your results.

Question 3: My compound has poor aqueous solubility. What are my options to overcome this in my assays?

Answer: Improving solubility is key to getting reliable data. Here are several strategies, ranging from simple formulation adjustments to more complex structural modifications:

  • Optimize DMSO Concentration: While DMSO is a powerful solvent, high concentrations can be toxic to cells. A final concentration of <0.5% is generally recommended, though you should always perform a tolerance test for your specific cell line.[1]

  • Use Co-solvents: For highly lipophilic compounds, small amounts of co-solvents can be used. However, their effects on the assay biology must be validated.

    • Ethanol: Can be used in small percentages.

    • Polyethylene glycol (PEG) 400: A common choice for increasing the solubility of hydrophobic compounds.

    • Cyclodextrins: These can form inclusion complexes with hydrophobic molecules, significantly enhancing their aqueous solubility.[1]

  • Structural Modification (Med-Chem Approach): If formulation changes are insufficient, medicinal chemistry efforts may be needed. Introducing polar functional groups or ionizable centers can improve solubility.[11] For benzofurans, strategic placement of amines or hydroxyl groups can be effective, but this must be balanced against potential changes in bioactivity.[8]

This protocol provides a definitive, quantitative measure of kinetic solubility.

G cluster_prep Preparation cluster_dilution Dilution & Precipitation cluster_separation Separation cluster_analysis Analysis prep1 Prepare 10 mM stock of benzofuran analog in 100% DMSO prep2 Prepare aqueous buffer (e.g., PBS, pH 7.4) dil1 Add stock solution to buffer to achieve highest desired concentration (e.g., 200 µM) with 1-2% final DMSO prep1->dil1 dil2 Incubate at room temp for 1-2 hours with shaking to allow precipitation dil1->dil2 sep1 Transfer solution to a 96-well filter plate (e.g., 0.45 µm PVDF) dil2->sep1 sep2 Centrifuge plate to separate soluble fraction (filtrate) from precipitated solid sep1->sep2 ana1 Quantify compound concentration in the filtrate using HPLC-UV or LC-MS/MS sep2->ana1 ana2 Compare against a standard curve prepared in buffer/DMSO ana1->ana2 G compound Benzofuran Analog (Active) cyp CYP450 Enzymes (e.g., CYP1A2, CYP2D6, CYP3A4) compound->cyp + NADPH (Cofactor) metabolite1 Hydroxylated Metabolite (Inactive/Less Active) cyp->metabolite1 metabolite2 N-dealkylated Metabolite (Inactive/Less Active) cyp->metabolite2 metabolite3 Other Metabolites cyp->metabolite3

Caption: Simplified overview of benzofuran metabolism by CYP450 enzymes.

This assay measures the rate at which your compound is metabolized by liver microsomes.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing liver microsomes (e.g., from human or rat) in a phosphate buffer.

  • Initiation: Add your benzofuran analog (at a low concentration, e.g., 1 µM) to the mixture. Pre-incubate for a few minutes at 37°C. Initiate the metabolic reaction by adding the cofactor NADPH.

  • Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes). The reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent like acetonitrile.

  • Analysis: After quenching, samples are centrifuged to pellet the protein. The supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Interpretation: The percentage of the parent compound remaining is plotted against time. The rate of disappearance is used to calculate key parameters like the half-life (T½) and intrinsic clearance (CLint). A compound with a short half-life (<30 minutes) is generally considered to have high metabolic instability.

Parameter Interpretation Implication for Low Bioactivity
Half-Life (T½) Time taken for 50% of the compound to be metabolized.A short T½ suggests the compound is rapidly cleared, reducing its effective concentration in longer-term assays.
Intrinsic Clearance (CLint) The intrinsic ability of the liver enzymes to metabolize a drug.High CLint indicates efficient metabolism and likely poor stability in vivo.
Section 3: Target Engagement

Question 5: My compound is both soluble and metabolically stable, yet its bioactivity remains low. How can I be sure it's interacting with its intended target inside the cell?

Answer: This is a crucial validation step. A compound might have excellent properties but fail to engage its target in a complex cellular environment. [5]You need a method to confirm this direct interaction. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose. [12] The principle of CETSA is that when a drug binds to its target protein, it generally stabilizes the protein's structure. This stabilization makes the protein more resistant to heat-induced denaturation. [13]By heating cells treated with your compound to various temperatures and then measuring the amount of soluble (non-denatured) target protein that remains, you can detect this stabilization as a "thermal shift."

This protocol outlines a classic CETSA experiment with detection by Western Blot.

G cluster_treatment Step 1: Cell Treatment cluster_heating Step 2: Thermal Challenge cluster_lysis Step 3: Lysis & Separation cluster_detection Step 4: Detection treat1 Culture cells to desired confluency treat2 Treat one group with vehicle (DMSO) and another with your benzofuran analog treat1->treat2 treat3 Incubate to allow compound entry and binding treat2->treat3 heat1 Aliquot cell suspensions from each group into PCR tubes treat3->heat1 heat2 Heat aliquots across a temperature gradient (e.g., 40°C to 70°C) using a thermocycler heat1->heat2 lysis1 Lyse cells via freeze-thaw cycles heat2->lysis1 lysis2 Centrifuge lysate at high speed to pellet aggregated/denatured proteins lysis1->lysis2 lysis3 Collect the supernatant containing the soluble protein fraction lysis2->lysis3 detect1 Analyze soluble protein fractions by SDS-PAGE and Western Blot lysis3->detect1 detect2 Probe with an antibody specific to your target protein detect1->detect2 detect3 Quantify band intensity detect2->detect3

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Methodology:

  • Cell Treatment: Treat intact cells with either your benzofuran analog at a desired concentration or a vehicle control (e.g., DMSO) for a set period.

  • Heating: Aliquot the treated cells and heat them across a range of temperatures (e.g., using a PCR machine with a temperature gradient).

  • Lysis: Lyse the cells to release their contents. This is often done by repeated freeze-thaw cycles.

  • Separation of Soluble Fraction: Perform ultracentrifugation to pellet the aggregated, denatured proteins. The supernatant contains the soluble, non-denatured proteins.

  • Detection: Analyze the amount of soluble target protein remaining in the supernatant at each temperature using Western Blotting or other sensitive detection methods like mass spectrometry. [14] Expected Outcome: In the vehicle-treated samples, the amount of soluble target protein will decrease as the temperature increases. In the drug-treated samples, if your compound binds and stabilizes its target, the protein will remain soluble at higher temperatures. This shift in the melting curve is direct evidence of target engagement. [13]If no shift is observed, it suggests your compound is not binding to the intended target within the cell.

References
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. [Link]

  • Structure−Activity Relationship Studies on Benzofuran Analogs of Propafenone-Type Modulators of Tumor Cell Multidrug Resistance. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Structure-activity relationship studies on benzofuran analogs of propafenone-type modulators of tumor cell multidrug resistance. PubMed. [Link]

  • Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]

  • Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. ResearchGate. [Link]

  • Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. NIH. [Link]

  • Rapid discovery of drug target engagement by isothermal shift assay. bioRxiv. [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI. [Link]

  • Aqueous Solubility Assays. Creative Bioarray. [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. ResearchGate. [Link]

  • High Throughput Measurement of Compound Solubility and Physical Form with BMI. Solve Scientific. [Link]

  • Solubility Test. AxisPharm. [Link]

  • Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR). PubMed. [Link]

  • Resurrecting the Condemned: Identification of N-Benzoxaborole Benzofuran GSK8175 as a Clinical Candidate with Reduced Metabolic Liability. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. National Center for Biotechnology Information. [Link]

  • Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. IJSDR. [Link]

  • The pursuit of accurate predictive models of the bioactivity of small molecules. Chemical Science (RSC Publishing). [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC - PubMed Central. [Link]

  • Design, Synthesis and Antifungal Activity of Benzofuran and Its Analogues. ResearchGate. [Link]

  • The Experimentalist's Guide to Machine Learning for Small Molecule Design. ACS Applied Bio Materials. [Link]

  • Troubleshooting computational methods in drug discovery. PubMed. [Link]

  • Challenges to drug development and troubleshooting checklist for identifying and validating targets before clinical trials. ResearchGate. [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. PMC - NIH. [Link]

  • Pharmacological profile of novel psychoactive benzofurans. PMC - PubMed Central. [Link]

  • Review on Designing and synthesis of some of new benzofuran derivatives for Immunomodulatory and antibacterial activity. bepls. [Link]

  • Advancements in small molecule drug design: A structural perspective. PMC - NIH. [Link]

  • Benzofurans and Benzodifurans. ResearchGate. [Link]

  • Cometabolic Degradation of Dibenzofuran by Biphenyl-Cultivated Ralstonia sp. Strain SBUG 290. PMC - NIH. [Link]

  • Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. MDPI. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. PMC - PubMed Central. [Link]

  • The Experimentalist's Guide to Machine Learning for Small Molecule Design. PMC - NIH. [Link]

  • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PMC - NIH. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. [Link]

  • A troubleshooting guide to microplate-based assays. BMG LABTECH. [Link]

  • Novel Benzofuran Derivatives Induce Monoamine Release and Substitute for the Discriminative Stimulus Effects of 3,4-Methylenedioxymethamphetamine. PubMed Central. [Link]

  • Dealing With The Challenges Of Drug Discovery. ZeClinics CRO. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Benzofuran Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing benzofuran cyclization reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this critical heterocyclic scaffold. Here, we address common experimental challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven insights.

Troubleshooting Guide: Common Experimental Issues

This section provides a direct, question-and-answer approach to specific problems you may encounter during your benzofuran synthesis experiments.

Issue 1: Low or No Product Yield in Palladium-Catalyzed Synthesis

Question: My palladium-catalyzed reaction (e.g., Sonogashira coupling followed by cyclization) is resulting in a low yield or has failed completely. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in these powerful cross-coupling and cyclization cascades are common but can typically be resolved by systematically evaluating the key reaction components. The primary culprits are often related to catalyst activity, reagent quality, and suboptimal reaction conditions.[1]

Causality and Troubleshooting Steps:

  • Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Its deactivation is a frequent cause of failure.

    • Cause: The catalyst may be old, improperly stored, or poisoned. Oxygen is a known poison for many palladium catalysts.[1]

    • Solution:

      • Use a freshly opened or recently purchased palladium catalyst and ensure it is stored under an inert atmosphere (e.g., argon or nitrogen).[1]

      • Thoroughly degas all solvents (e.g., by sparging with argon for 15-30 minutes or using several freeze-pump-thaw cycles) to remove dissolved oxygen.[1]

      • Consider using a more robust or active catalyst system. While traditional catalysts like Pd(PPh₃)₂Cl₂ are common, modern systems with bulky, electron-rich phosphine ligands can offer superior performance.[2][3][4]

  • Suboptimal Reaction Conditions: The interplay of solvent, base, temperature, and time is critical for both the initial coupling and the subsequent cyclization.

    • Cause: An inappropriate choice in any of these parameters can stall the reaction or lead to side products.

    • Solution: A systematic screening is the most effective approach.

      • Temperature: While some reactions work at room temperature, many require heating (e.g., 60-120 °C).[1][2] Incrementally increase the temperature, but be aware that excessively high temperatures can cause catalyst decomposition.[1]

      • Base: The base is crucial for both deprotonating the alkyne and facilitating the final cyclization.[1] If an organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is failing, consider inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), which have proven effective.[1][5]

      • Solvent: Solvent choice affects reagent solubility and catalyst stability. Common solvents include DMF, acetonitrile, and toluene.[2][6] If solubility is an issue, a different solvent system may be required.

  • Poor Reagent Quality or Stoichiometry: The reaction is only as good as its starting materials.

    • Cause: Impurities in the o-halophenol or alkyne, or the presence of moisture, can inhibit the catalyst.[1] Incorrect stoichiometry can lead to incomplete conversion.

    • Solution:

      • Ensure all starting materials are pure and dry. Use anhydrous solvents.

      • Verify the stoichiometry. It is common practice to use a slight excess (1.1-1.5 equivalents) of the alkyne.[1]

  • Competing Side Reactions: The desired reaction pathway may be competing with unproductive alternatives.

    • Cause: The most common side reaction in Sonogashira couplings is the homocoupling of the terminal alkyne (Glaser coupling), especially when a copper co-catalyst is used.[1]

    • Solution: Minimize or eliminate the copper catalyst (e.g., CuI) to favor the cross-coupling pathway.[1] Slow addition of the alkyne to the reaction mixture can also suppress this side reaction.[1]

Troubleshooting Workflow for Low Yield

LowYieldWorkflow start Low/No Product Yield cat_check Check Catalyst Activity start->cat_check cond_opt Optimize Conditions start->cond_opt reagent_check Verify Reagent Quality start->reagent_check side_rxn Investigate Side Reactions start->side_rxn fresh_cat Use Fresh Catalyst & Inert Atmosphere cat_check->fresh_cat ligand_screen Screen Ligands (e.g., PPh3, XPhos) cat_check->ligand_screen temp_screen Vary Temperature (RT to 120°C) cond_opt->temp_screen base_screen Screen Bases (Organic vs. Inorganic) cond_opt->base_screen solvent_screen Screen Solvents (DMF, MeCN, Toluene) cond_opt->solvent_screen purify_reagents Purify/Dry Reagents & Solvents reagent_check->purify_reagents check_stoich Adjust Stoichiometry reagent_check->check_stoich copper_free Consider Copper-Free Conditions side_rxn->copper_free

Caption: Troubleshooting workflow for low product yield.

Issue 2: Formation of Undesired Regioisomers

Question: My reaction is producing a mixture of 2-substituted and 3-substituted benzofurans. How can I improve the regioselectivity?

Answer: Controlling regioselectivity is a common challenge in benzofuran synthesis, particularly when the cyclization can occur at different positions. The outcome is often dictated by a subtle balance of steric, electronic, and mechanistic factors, which can be influenced by reaction conditions.[7]

Causality and Control Strategies:

  • Reaction Mechanism Control: The choice of synthetic route is the primary determinant of regioselectivity.

    • Cause: Different mechanistic pathways inherently favor the formation of different isomers. For example, in the reaction of 1-(2-hydroxyphenyl)-2-chloroethanones with Grignard reagents, a[1][2]-aryl migration leads to the 2-substituted benzofuran, while direct cyclization yields the 3-substituted product.[8]

    • Solution: Temperature can be a powerful tool to steer the reaction. Lower temperatures often favor the kinetically controlled aryl migration pathway, while higher temperatures can promote the thermodynamically favored direct cyclization.[7][8]

  • Catalyst and Ligand Choice: In transition metal-catalyzed reactions, the catalyst system can exert significant control over the regiochemical outcome.[7]

    • Cause: The steric and electronic properties of the ligand coordinated to the metal center influence how the substrates approach and bind, thereby directing the bond-forming steps.

    • Solution: Screen different catalyst/ligand combinations. For instance, in palladium-catalyzed reactions, switching from a simple ligand like triphenylphosphine (PPh₃) to a bulkier, more electron-rich ligand like XPhos or SPhos can dramatically alter selectivity.[3][4] Gold and rhodium catalysts are also known to provide alternative regioselectivities in certain cyclizations.[7]

  • Directing Groups: Functional groups on the starting materials can be used to steer the cyclization to a specific position.

    • Cause: A directing group can pre-coordinate to the catalyst, positioning it to act on a specific C-H bond, or it can electronically bias the aromatic ring to favor attack at one site over another.

    • Solution: While this requires modifying the starting material, it is a highly effective strategy for achieving excellent regioselectivity.[7]

Table 1: Factors Influencing Regioselectivity
FactorInfluence on RegioselectivityExample/Guideline
Temperature Can switch between kinetic and thermodynamic pathways.[7][8]Lower temperatures may favor 2-substitution; higher temperatures may favor 3-substitution.
Catalyst/Ligand Steric and electronic properties of the ligand direct the cyclization.[3][4][7]Bulky phosphine ligands (e.g., XPhos) can favor specific isomers in Pd-catalyzed reactions.
Solvent Can influence the stability of key intermediates in different pathways.[7]Screening polar aprotic (DMF, MeCN) vs. nonpolar (Toluene) solvents is recommended.
Acid/Base The nature of the acid or base can favor one cyclization mechanism over another.Lewis acids (e.g., TiCl₄) may favor one isomer, while Brønsted acids favor another.[7][9]
Issue 3: Competing Beckmann Rearrangement in Acid-Catalyzed Cyclizations

Question: I am attempting an acid-catalyzed cyclization of an O-aryl ketoxime, but my main product is an amide, not the desired benzofuran. What is happening?

Answer: You are observing a classic competing reaction known as the Beckmann rearrangement.[9] Under acidic conditions, the protonated oxime is susceptible to a rearrangement that produces a nitrilium ion intermediate, which is then hydrolyzed to form an amide. This pathway often competes with the desired intramolecular electrophilic attack on the aromatic ring needed for benzofuran formation.[9]

Causality and Solution:

  • Cause: Strong Brønsted acids and high temperatures promote the Beckmann rearrangement.

  • Solution: To favor the benzofuran cyclization, you need to make the conditions less favorable for the rearrangement.

    • Use Milder Acids: Switch from strong Brønsted acids (like sulfuric or polyphosphoric acid) to milder Lewis acids (e.g., BF₃·OEt₂, TiCl₄) or weaker Brønsted acids.[9][10]

    • Lower the Temperature: Reducing the reaction temperature can significantly suppress the rate of the Beckmann rearrangement relative to the cyclization.[9]

    • Change the Solvent: Employing aprotic solvents can sometimes disfavor the protonolysis steps required for the rearrangement.[9]

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for benzofuran synthesis?

A1: A variety of starting materials can be used, with the choice depending on the desired substitution pattern and the synthetic strategy. Some of the most prevalent precursors include:

  • o-Halophenols and Alkynes: This is one of the most versatile and widely used methods, typically involving a palladium/copper-catalyzed Sonogashira coupling followed by an intramolecular cyclization.[1] o-Iodophenols are particularly common.[1]

  • Salicylaldehydes: These can be reacted with reagents like α-halo ketones in what is known as the Rap-Stoermer reaction.[1]

  • Phenols and Alkynes (Direct Annulation): Some methods allow for the direct oxidative annulation of phenols and alkynes, often using copper catalysts.[1][11]

Q2: How do electron-donating or electron-withdrawing groups on the starting materials affect the reaction?

A2: Substituents can have a significant electronic impact on the reaction rate and yield.

  • Electron-Donating Groups (EDGs) like methoxy (-OCH₃) or alkyl groups on the phenol ring generally increase the nucleophilicity of the aromatic ring. This accelerates the rate of electrophilic cyclization, often leading to higher yields and milder required reaction conditions.[10][12]

  • Electron-Withdrawing Groups (EWGs) such as nitro (-NO₂) or cyano (-CN) make the aromatic ring less nucleophilic. This can slow down the cyclization step, potentially requiring harsher conditions (higher temperature, stronger base) and sometimes resulting in lower yields.[1][5]

Q3: Can you provide a general experimental protocol for a common benzofuran synthesis?

A3: Certainly. The following is a representative protocol for the synthesis of a 2-substituted benzofuran via a palladium/copper-catalyzed Sonogashira coupling followed by intramolecular cyclization of an o-iodophenol with a terminal alkyne. This protocol is a generalized starting point and may require optimization for specific substrates.[1]

Experimental Protocol: Synthesis of 2-Substituted Benzofuran ```dot

Detailed Steps:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the o-iodophenol (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂; 2-5 mol%), and copper(I) iodide (1-2 mol%).

  • Add an anhydrous, degassed solvent (e.g., DMF or Et₃N) via syringe.

  • Add the base (if not used as the solvent, e.g., K₂CO₃, 2-3 eq) followed by the terminal alkyne (1.1-1.5 eq).

  • Stir the reaction mixture at the desired temperature (this can range from room temperature to 100 °C) and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to obtain the pure benzofuran product.

[1]---

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Reaction Optimization for Substituted Benzofuran Synthesis. BenchChem.
  • Pelletier, J. D., et al. (2012).
  • Organic Letters. (2024). One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway.
  • Arcadi, A., et al. (2021). Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles.
  • Zhang, Q., et al. (2012). A Novel Base-Promoted Cyclization: Synthesis of Substituted Benzo[b]furans. PMC - NIH.
  • Arcadi, A., et al. (2021).
  • WuXi Biology. (n.d.).
  • BenchChem. (2025). Avoiding byproduct formation in benzofuran ring synthesis. BenchChem.
  • ACS Omega. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
  • BenchChem. (2025). Technical Support Center: Optimizing Regioselectivity in Substituted Benzofuran Synthesis. BenchChem.
  • Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans.
  • Naz, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
  • Zeng, W., et al. (2013). Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes.

Sources

Technical Support Center: Synthesis of 3-Aminobenzofurans

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-aminobenzofurans. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, grounded in mechanistic principles and practical laboratory experience.

Troubleshooting Guide: Common Side Reactions & Experimental Issues

This section addresses specific problems that may arise during the synthesis of 3-aminobenzofurans, providing potential causes and actionable solutions.

Issue 1: Low or No Yield of the Desired 3-Aminobenzofuran in Intramolecular Cyclization

Question: I am attempting an intramolecular cyclization of an o-alkynylphenol with an amine (or a related nitrogen nucleophile) to form a 3-aminobenzofuran, but I am observing very low yields or only starting material. What are the likely causes and how can I improve the reaction?

Answer:

Low yields in intramolecular cyclizations for 3-aminobenzofuran synthesis can stem from several factors, primarily related to reaction conditions and substrate reactivity.

Potential Causes & Solutions:

  • Inappropriate Base or Solvent: The choice of base and solvent is critical for efficient cyclization. The base must be strong enough to deprotonate the phenolic hydroxyl group, but not so strong as to cause unwanted side reactions. The solvent needs to solubilize the reactants and facilitate the desired reaction pathway.

    • Troubleshooting Steps:

      • Base Optimization: If you are using a weak base (e.g., K₂CO₃), consider switching to a stronger, non-nucleophilic base like sodium tert-butoxide (NaOtBu), lithium tert-butoxide (LiOtBu), or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

      • Solvent Screening: Polar aprotic solvents are often effective. Consider switching from less polar solvents like toluene or THF to DMF or acetonitrile, which can enhance the rate of cyclization.[1]

      • Temperature Adjustment: Increasing the reaction temperature can often overcome activation energy barriers. However, be mindful of potential decomposition of starting materials or products at elevated temperatures.

  • Unfavorable Electronic Effects: The electronic nature of the substituents on the aromatic ring can significantly influence the nucleophilicity of the phenoxide and the electrophilicity of the alkyne.

    • Troubleshooting Steps:

      • Electron-Donating Groups (EDGs): EDGs on the phenolic ring can sometimes decrease the acidity of the phenol, making deprotonation more difficult. In such cases, a stronger base may be required.

      • Electron-Withdrawing Groups (EWGs): While EWGs can increase the acidity of the phenol, they may also destabilize intermediates. Careful optimization of reaction conditions is crucial.

  • Formation of Stable Intermediates or Byproducts: In some cases, the reaction may proceed through an intermediate that is slow to cyclize or is prone to side reactions. For instance, in related syntheses, unstable intermediates like 2-coumaranones can form and react with nucleophiles in the reaction mixture, leading to a complex mixture of products.[2]

    • Troubleshooting Steps:

      • Reaction Monitoring: Use techniques like TLC or LC-MS to monitor the reaction progress and identify the formation of any stable intermediates or byproducts.

      • One-Pot vs. Stepwise Approach: If a stable, non-cyclizing intermediate is identified, consider isolating it and then subjecting it to different reaction conditions optimized for the cyclization step.

Issue 2: Formation of Homocoupling Byproducts in Palladium-Catalyzed Syntheses

Question: I am using a palladium-catalyzed reaction, such as a Sonogashira coupling followed by cyclization, to synthesize a 3-aminobenzofuran. My final product is contaminated with significant amounts of homocoupled alkynes (Glaser coupling) or biaryls. How can I suppress these side reactions?

Answer:

Homocoupling is a common side reaction in palladium-catalyzed cross-coupling reactions. It arises from the coupling of two identical reaction partners (e.g., two alkyne molecules or two aryl halide molecules).

Potential Causes & Solutions:

  • Presence of Oxygen: The presence of atmospheric oxygen can promote the oxidative homocoupling of terminal alkynes (Glaser coupling) and the homocoupling of arylboronic acids in Suzuki-type reactions.[3]

    • Troubleshooting Steps:

      • Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon). Use degassed solvents and proper Schlenk line techniques.

      • Copper-Free Conditions: For Sonogashira couplings, the copper co-catalyst is often the primary culprit for alkyne homocoupling. Consider using a copper-free Sonogashira protocol.[4]

  • Inefficient Catalytic Cycle: If the cross-coupling catalytic cycle is slow, the starting materials have more opportunity to undergo side reactions like homocoupling.

    • Troubleshooting Steps:

      • Ligand Choice: The choice of phosphine ligand is crucial. For sterically hindered substrates, bulkier electron-rich phosphines can improve the rate of reductive elimination and suppress side reactions.[5]

      • Catalyst Pre-activation: Ensure the active Pd(0) species is efficiently generated. Using pre-formed palladium precatalysts can sometimes give more reliable results than generating the active catalyst in situ from Pd(II) salts.[6]

      • Reaction Concentration: Running the reaction at a higher concentration can sometimes favor the desired intermolecular cross-coupling over homocoupling.

Issue 3: Over-alkylation of the Amino Group

Question: After the formation of my 3-aminobenzofuran, I am attempting to perform a subsequent N-alkylation. However, I am observing significant amounts of the di-alkylated product. How can I achieve selective mono-alkylation?

Answer:

Over-alkylation is a classic problem in amine synthesis, as the mono-alkylated product is often more nucleophilic than the starting amine, leading to a second alkylation event.[7]

Potential Causes & Solutions:

  • Reaction Stoichiometry and Conditions: Using an excess of the alkylating agent or harsh reaction conditions can favor over-alkylation.

    • Troubleshooting Steps:

      • Control Stoichiometry: Use a stoichiometric amount or a slight excess of the amine relative to the alkylating agent.

      • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration.

      • Lower Temperature: For highly reactive electrophiles, performing the reaction at a lower temperature can help to control the reaction rate and improve selectivity for the mono-alkylated product.[8]

      • Dilution: Running the reaction under more dilute conditions can disfavor the bimolecular over-alkylation reaction.[9]

  • Protecting Group Strategy: When precise control is needed, using a protecting group on the nitrogen atom is a reliable strategy.

    • Troubleshooting Steps:

      • Introduce a Protecting Group: Protect the primary or secondary amine with a suitable protecting group (e.g., Boc, Cbz).

      • Alkylation: Perform the alkylation on the protected amine.

      • Deprotection: Remove the protecting group to yield the desired mono-alkylated product.

  • Use of Ammonia Surrogates: Certain reagents can act as "ammonia surrogates," allowing for the controlled formation of primary or secondary amines.[8][9]

    • Troubleshooting Steps:

      • Explore Alternative Reagents: Investigate the use of reagents like N-aminopyridinium salts, which can undergo alkylation and subsequent in situ depyridylation to yield secondary amines without over-alkylation.[8]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the intramolecular cyclization of o-alkynylphenols to form benzofurans?

A1: The generally accepted mechanism involves the following key steps:

  • Deprotonation: A base removes the acidic proton from the phenolic hydroxyl group to form a phenoxide anion.

  • Nucleophilic Attack: The resulting phenoxide acts as a nucleophile and attacks the proximal carbon of the alkyne in an exo-dig cyclization.

  • Protonation/Tautomerization: The resulting vinyl anion is protonated by a suitable proton source (e.g., the conjugate acid of the base or the solvent) to give the 3-aminobenzofuran product.

Intramolecular_Cyclization Start o-Alkynylphenol Phenoxide Phenoxide Intermediate Start->Phenoxide + Base Cyclized Vinyl Anion Intermediate Phenoxide->Cyclized Intramolecular Nucleophilic Attack Base Base Product 3-Aminobenzofuran Cyclized->Product + Proton Source HSource Proton Source BH BH+

Caption: General mechanism of intramolecular cyclization.

Q2: How do I choose the right palladium catalyst and ligand for my cross-coupling reaction?

A2: The optimal palladium catalyst and ligand combination depends heavily on the specific substrates being coupled. A general guideline is as follows:

  • Electron-rich and sterically demanding aryl halides often require bulky, electron-rich phosphine ligands (e.g., biaryl phosphines) to promote efficient oxidative addition and reductive elimination.

  • For sterically undemanding substrates , less bulky phosphines may be sufficient.

  • N-Heterocyclic carbenes (NHCs) are another class of ligands that have shown great utility in palladium-catalyzed amination reactions.

  • It is often necessary to screen a small panel of ligands and palladium sources to identify the optimal conditions for a new transformation. A good starting point is to consult the literature for similar reactions.

Q3: I am performing a multi-component reaction (MCR) to synthesize a 3-aminobenzofuran derivative and the yield is low with many side products. What should I optimize?

A3: MCRs are sensitive to a number of variables. Key parameters to optimize include:

  • Concentration: The concentration of the reactants can be critical. In some cases, high concentrations can lead to the formation of oligomers or polymers. Running the reaction under more dilute conditions may favor the desired intramolecular cyclization pathway.

  • Order of Addition: The order in which the components are added can significantly impact the outcome of the reaction by influencing which intermediates are formed.

  • Catalyst and Solvent: As with other reaction types, the choice of catalyst and solvent is crucial and often requires screening.

  • Stoichiometry: Carefully controlling the stoichiometry of the reactants is essential to avoid the formation of byproducts from unreacted starting materials.

Q4: Can the benzofuran ring open under certain conditions? How can I avoid this?

A4: Yes, the benzofuran ring can undergo cleavage under certain conditions, although it is generally a stable aromatic system. Ring-opening can occur via:

  • Reductive Cleavage: Treatment with strong reducing agents, such as alkali metals (e.g., lithium), can lead to cleavage of the C2-O bond.[10]

  • Oxidative Cleavage: Strong oxidizing agents can also lead to degradation of the benzofuran ring. To avoid ring-opening, it is important to choose reaction and workup conditions that are compatible with the stability of the benzofuran core. Avoid strongly reductive or oxidative conditions after the heterocycle has been formed, unless a subsequent transformation of the ring is desired.

Experimental Protocols

General Procedure for Copper-Catalyzed Annulative Amination of o-Alkynylphenols[12]
  • To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the o-alkynylphenol (1.0 equiv), Cu(OTf)₂ (0.1 equiv), and LiOtBu (2.0 equiv).

  • Add the desired amine (1.2 equiv) followed by the solvent (e.g., NMP).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Experimental_Workflow Start Combine Reactants (o-alkynylphenol, Cu(OTf)₂, LiOtBu, amine) AddSolvent Add Solvent (NMP) Start->AddSolvent Heat Heat and Stir AddSolvent->Heat Monitor Monitor Reaction (TLC/LC-MS) Heat->Monitor Quench Quench with NH₄Cl(aq) Monitor->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Purify Purify by Chromatography Extract->Purify Product Pure 3-Aminobenzofuran Purify->Product

Caption: Workflow for Cu-catalyzed amination.

References

  • Long, Y., Wang, Y., Chen, Y. Y., & Han, W. Y. (2020). One-pot domino syntheses of 3-alkyl-3-N-substituted aminobenzofuran-2(3H)
  • Zhu, R. R., Hou, X. Q., & Du, Z. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3645.
  • Nowicka, E., & Dziuk, B. (2021). Optimization of the intramolecular cyclization-solvent effect. Molecules, 26(11), 3195.
  • Chen, H., Ma, C., & Li, X. (2010). Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols. The Journal of Organic Chemistry, 75(15), 5323–5328.
  • So, C. M., & Kwong, F. Y. (2011). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 76(23), 9579–9596.
  • Hirano, K., Satoh, T., & Miura, M. (2011). Copper-Catalyzed Annulative Amination of ortho-Alkynylphenols with Hydroxylamines: Synthesis of 3-Aminobenzofurans by Umpolung Amination Strategy. Organic Letters, 13(9), 2395–2397.
  • Tobisu, M., & Chatani, N. (2012). Ring-expanding and ring-opening transformations of benzofurans and indoles with introducing heteroatoms.
  • Dömling, A. (2013). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. Chemical Reviews, 113(10), 7626–7662.
  • Takeda, K., & Ulla, A. (2015). Oxidative Cyclization at ortho-Position of Phenol: Improved Total Synthesis of 3-(Phenethylamino)demethyl(oxy)aaptamine. Molecules, 20(8), 14617–14628.
  • Touré, B. B., & Hall, D. G. (2009). Small Heterocycles in Multicomponent Reactions. Chemical Reviews, 109(9), 4439–4486.
  • Wang, C., & Wang, J. (2023).
  • Li, J., et al. (2020). A Novel Palladium-Catalyzed Homocoupling Reaction Initiated by Transmetalation of Palladium Enolates. Organic Letters, 22(15), 6046–6050.
  • Plack, V., & Kappe, C. O. (2010). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 75(4), 1015–1026.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2016). Avoiding Over-alkylation. Retrieved from [Link]

  • Zhu, R. R., Hou, X. Q., & Du, Z. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3645.
  • Buchwald, S. L., & Hartwig, J. F. (2008). Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point.
  • Plaçais, C., et al. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23(13), 4915–4919.
  • Boger, D. L., & Lee, J. K. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6523–6533.
  • Denmark, S. E., & Kesling, M. R. (2017). Catalytic, Enantioselective, Intramolecular Sulfenofunctionalization of Alkenes with Phenols. The Journal of Organic Chemistry, 82(6), 3044–3063.
  • Bakos, J., & Tuba, R. (2013).
  • Hartwig, J. F. (2019). Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. Accounts of Chemical Research, 52(5), 1183–1194.
  • Reddy, M. S., & Tanaka, M. (2007). Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes.
  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]

  • Schmid, H., & Schmid, K. (1952). Intramolecular cyclization of phenol derivatives with C=C double bond in a side chain. Helvetica Chimica Acta, 35(6), 1879–1890.
  • Kim, J., & Lee, P. H. (2018). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. Organic & Biomolecular Chemistry, 16(30), 5486–5490.
  • Dömling, A. (2010). Multicomponent synthesis of heterocyclic compounds. Chemistry–An Asian Journal, 5(11), 2318–2335.
  • Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]

  • Cacchi, S., & Fabrizi, G. (2011). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 16(10), 8563–8599.
  • Reddy, M. S., & Tanaka, M. (2012).
  • Amatore, C., Jutand, A., & Le Duc, G. (2011). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society, 133(41), 16549–16558.
  • Reddy, M. S., & Tanaka, M. (2014). Synthesis of 3‐aminobenzofurans via the tandem A³ coupling/cyclization of salicylaldehydes, secondary amines, and terminal alkynes. European Journal of Organic Chemistry, 2014(14), 2936–2941.
  • Li, J., et al. (2007). Palladium-Catalyzed Homocoupling and Cross-Coupling Reactions of Aryl Halides in Poly(ethylene glycol). The Journal of Organic Chemistry, 72(11), 4067–4072.
  • Kita, Y., & Tohma, H. (2003). Intramolecular cyclization of m-homoprenylphenols through oxidative nucleophilic aromatic substitution.
  • Zhu, R. R., Hou, X. Q., & Du, Z. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3645.
  • Reddy, M. S., & Tanaka, M. (2021). Unprecedented Copper/Iron-Cocatalyzed Homocoupling of Propargyl Ethers to Conjugated Benzofurans. Organic Letters, 23(19), 7542–7547.
  • Organic Chemistry Portal. (n.d.). Synthesis of protected primary amines. Retrieved from [Link]

  • D'Souza, L., & Vasella, A. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Organic & Biomolecular Chemistry, 20(12), 2419–2429.
  • Majumder, P., & Giri, V. S. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(35), 21743–21774.
  • Buchwald, S. L., & Hartwig, J. F. (2008). Palladium‐Catalyzed C N and C O Coupling–A Practical Guide from an Industrial Vantage Point†.
  • Ciamician, G., & Silber, P. (1901). MULTICOMPONENT STRATEGIES FOR THE DIVERSITY-ORIENTED SYNTHESIS OF BLUE EMISSIVE HETEROCYCLIC CHROMOPHORES. Berichte der deutschen chemischen Gesellschaft, 34(2), 2040–2046.
  • Nadri, S., et al. (2022). Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. Frontiers in Chemistry, 10, 943545.
  • Watson, D. A., & Jacobsen, E. N. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters, 26(23), 4875–4879.
  • Buchwald, S. L., & Hartwig, J. F. (2019). Palladium Catalyzed Amination of Aryl Chlorides.
  • Glen Research. (n.d.). Methods to Avoid Inactivation of Primary Amines. Retrieved from [Link]

  • Chen, J., & Daugulis, O. (2015). Palladium-catalyzed interannular C–H amination of biaryl amines.

Sources

Technical Support Center: Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate. Here, we address potential challenges and frequently asked questions regarding the stability and degradation of this compound. Our aim is to provide practical, field-proven insights to ensure the integrity of your experiments.

Introduction

This compound is a substituted benzofuran, a heterocyclic motif of significant interest in medicinal chemistry.[1] The stability of this compound is critical for obtaining reliable and reproducible results in biological assays and further chemical synthesis. This guide outlines the primary degradation pathways—hydrolysis, oxidation, and photodegradation—and provides troubleshooting advice to mitigate these issues.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Issue 1: Loss of Compound in Aqueous Solutions and Unexpected Peaks in HPLC Analysis

Question: I've observed a gradual decrease in the concentration of my stock solution of this compound in an aqueous buffer. Additionally, I'm seeing a new, more polar peak in my HPLC chromatogram. What is the likely cause?

Answer: The most probable cause is the hydrolysis of the methyl ester at the C2 position of the benzofuran ring. This reaction is common for methyl esters, particularly in aqueous solutions with a non-neutral pH.[2] The hydrolysis product is the corresponding carboxylic acid, 3-amino-5-bromo-1-benzofuran-2-carboxylic acid, which is more polar and will thus have a shorter retention time on a reverse-phase HPLC column.

  • pH Analysis:

    • Measure the pH of your stock solution and any aqueous buffers used for dilution. Esters are more susceptible to hydrolysis under both acidic and basic conditions.[3]

  • Forced Degradation Study (Hydrolysis):

    • To confirm that the new peak is the hydrolysis product, perform a forced degradation study.

    • Prepare three samples of your compound in a suitable solvent mixture (e.g., acetonitrile/water).

      • Sample 1: Add a small amount of dilute HCl (e.g., 0.1 M).

      • Sample 2: Add a small amount of dilute NaOH (e.g., 0.1 M).

      • Sample 3: Maintain at a neutral pH.

    • Heat the samples gently (e.g., 40-60°C) for a defined period (e.g., 1-24 hours), monitoring the reaction by HPLC.

    • If the new peak increases significantly in the acidic and/or basic samples, it strongly suggests it is the hydrolysis product.[4][5]

  • LC-MS Analysis:

    • Analyze the degraded sample by LC-MS. The hydrolyzed product will have a molecular weight corresponding to the loss of a methyl group (CH₃) and the addition of a hydrogen atom (a net loss of 14 Da).

  • Solvent Choice: For long-term storage, dissolve the compound in a dry, aprotic organic solvent such as DMSO or DMF. Prepare aqueous solutions fresh before use.

  • pH Control: If aqueous solutions are necessary, use a buffer at a neutral or slightly acidic pH (pH 6-7) to minimize the rate of hydrolysis.

  • Temperature: Store stock solutions at low temperatures (-20°C or -80°C) to reduce the rate of all chemical degradation.[2]

Hydrolysis Parent This compound Degradant 3-Amino-5-bromo-1-benzofuran-2-carboxylic Acid Parent->Degradant + H₂O (Acid or Base catalysis)

Caption: Hydrolysis of the methyl ester to the carboxylic acid.

Issue 2: Discoloration of Solid Compound and Complex Chromatographic Profile

Question: My solid sample of this compound has developed a yellowish or brownish tint over time. When I dissolve it, my HPLC analysis shows multiple new peaks. What could be happening?

Answer: This is likely due to oxidative degradation . The electron-rich benzofuran ring system and the amino group are both susceptible to oxidation, especially when exposed to air and/or light.[6] Oxidation can lead to a complex mixture of byproducts, including ring-opened species, which are often colored.

  • Forced Degradation Study (Oxidation):

    • Dissolve your compound in a suitable solvent.

    • Add a mild oxidizing agent, such as hydrogen peroxide (H₂O₂), and stir at room temperature.[5]

    • Monitor the sample by HPLC and compare the resulting chromatogram to that of your discolored sample. A similar pattern of degradation products would suggest oxidation is the cause.

  • LC-MS Analysis:

    • Analyze the degraded sample by LC-MS to identify the molecular weights of the degradation products. Look for the addition of one or more oxygen atoms (+16 Da, +32 Da, etc.). Oxidative cleavage of the furan ring can also occur, leading to more complex fragmentation patterns.[7]

  • Inert Atmosphere: Store the solid compound and stock solutions under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.

  • Antioxidants: For some applications, the addition of a small amount of an antioxidant to the formulation may be considered, but this should be carefully evaluated for compatibility with the downstream experiments.

  • Storage: Store the compound in a tightly sealed container in a dark, cool, and dry place. A desiccator can help to minimize moisture, which can sometimes accelerate oxidative processes.

Oxidation Parent This compound Intermediate Epoxide Intermediate Parent->Intermediate + [O] (e.g., Air, H₂O₂) Products Ring-Opened Products (e.g., Keto-esters, Phenols) Intermediate->Products Rearrangement / Further Oxidation Photodegradation Parent This compound Debrominated Debrominated Product Parent->Debrominated + hν (- Br•) Other Other Photoproducts Parent->Other + hν

Caption: Photodegradation via debromination and other pathways.

Summary of Stability and Storage Recommendations

ParameterRecommendationRationale
Storage (Solid) -20°C or below, in the dark, under an inert atmosphere (e.g., Argon or Nitrogen).To minimize thermal, photo-, and oxidative degradation.
Storage (Solution) In a dry, aprotic solvent (e.g., DMSO), at -20°C or -80°C, in amber vials.To prevent hydrolysis and photodegradation.
Handling Minimize exposure to light, moisture, and oxygen. Prepare aqueous solutions fresh for each experiment.The compound is susceptible to photodegradation, hydrolysis, and oxidation.
pH of Aqueous Solutions Maintain between pH 6 and 7, if possible.To reduce the rate of acid- and base-catalyzed hydrolysis of the methyl ester.

Analytical Method Development for Stability Testing

A robust, stability-indicating analytical method is crucial for accurately assessing the purity of your compound and quantifying any degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard technique for this purpose.

Recommended Starting HPLC Method:
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid.

  • Gradient: A linear gradient from low to high organic content (e.g., 10% to 90% B over 20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV spectrophotometer at a wavelength determined by the UV spectrum of the parent compound.

  • Column Temperature: 25-30°C.

Note: This method should be validated to ensure it can separate the parent compound from all potential degradation products. [8]LC-MS can be used to identify the mass of unknown peaks, aiding in the elucidation of their structures. [9]

References

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. ResearchGate. [Link]

  • Aldoori, S., et al. (2023). Degradation processes of brominated flame retardants dispersed in high impact polystyrene under UV–visible radiation. PubMed Central. [Link]

  • Dubey, S., et al. (2018). impurity profiling and drug characterization: backdrop and approach. Indo American Journal of Pharmaceutical Sciences. [Link]

  • Khaled, A., et al. (2018). Photodegradation of brominated flame retardants in polystyrene: Quantum yields, products and influencing factors. Chemosphere. [Link]

  • Forced degradation studies. MedCrave online. [Link]

  • Koch, C., et al. (2019). Degradation of the Polymeric Brominated Flame Retardant "Polymeric FR" by Heat and UV Exposure. ResearchGate. [Link]

  • Wittich, R. M., et al. (2000). Cometabolic Degradation of Dibenzofuran by Biphenyl-Cultivated Ralstonia sp. Strain SBUG 290. Applied and Environmental Microbiology. [Link]

  • HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. [Link]

  • Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. [Link]

  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Chemcas. [Link]

  • Degradation of Polymeric Brominated Flame Retardants: Development of an Analytical Approach Using PolyFR and UV Irradiation. ResearchGate. [Link]

  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. [Link]

  • Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. [Link]

  • Hasanvand, F., et al. (2022). Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. Frontiers in Chemistry. [Link]

  • Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. RSC Advances. [Link]

  • Dibenzofuran Degradation Pathway. Eawag-BBD. [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Shi, T., et al. (2009). New metabolites in dibenzofuran cometabolic degradation by a biphenyl-cultivated Pseudomonas putida strain B6-2. Environmental Science & Technology. [Link]

  • Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions. [Link]

  • Singh, S., et al. (2013). Forced degradation and impurity profiling: recent trends. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Preparation of benzofurans and use thereof as synthetic intermediates.
  • Impurities Application Notebook. Waters. [Link]

  • Baertschi, S. W., et al. (2008). Isolation, identification, and synthesis of two oxidative degradation products of olanzapine (LY170053) in solid oral formulations. Journal of Pharmaceutical Sciences. [Link]

  • Rao, P. S., et al. (2011). Identification of oxidative degradation impurities of olanzapine drug substance as well as drug product. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Rajana, N., et al. (2020). Characterization of Five Oxidative Degradation Impurities and One Process Impurity of Suvorexant Drug Substance by LC-MS/MS, HR-MS and 1D, 2D NMR: Validation of Suvorexant Drug Substance and Process Impurities by HPLC and UPLC. Journal of Chromatographic Science. [Link]

  • Methyl Esters. Organic Chemistry Portal. [Link]

  • Benzofuran 2-carboxylic acid esters useful as inhibitors of leukotriene biosynthesis.
  • Singh, S., et al. (2016). Forced degradation, LC-UV, MS(n) and LC-MS-TOF studies on azilsartan. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. National Institutes of Health. [Link]

  • Characterization of Five Oxidative Degradation Impurities and One Process Impurity of Suvorexant Drug Substance by LC-MS/MS,HR-MS and 1D, 2D NMR. ResearchGate. [Link]

  • Biernasiuk, A., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules. [Link]

  • Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. PubMed. [Link]

  • Identification of oxidative degradation impurities of olanzapine drug substance as well as drug product. Semantic Scholar. [Link]

Sources

Technical Support Center: Overcoming Poor Aqueous Solubility of Benzofuran Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the poor aqueous solubility of benzofuran compounds during their experiments. Inconsistent data and experimental failures due to compound precipitation are significant hurdles in the development of this important class of molecules. This guide provides practical, in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve reliable and reproducible results.

The Benzofuran Solubility Challenge

Benzofuran derivatives are a cornerstone in medicinal chemistry due to their wide range of biological activities. However, their inherent chemical structure, characterized by a fused aromatic bicyclic system, often leads to high lipophilicity and consequently, poor aqueous solubility.[1][2] This presents a major challenge in various experimental settings, from in vitro biological assays to preclinical in vivo studies, where aqueous environments are the norm.[3][4] Understanding and overcoming this solubility barrier is critical for the successful evaluation and development of benzofuran-based therapeutics.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing a logical path to resolving solubility-related problems.

Issue 1: My benzofuran compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my in vitro assay.

  • Question: What is the first thing I should check if my compound is precipitating? Answer: The first and most critical parameter to evaluate is the final concentration of dimethyl sulfoxide (DMSO) in your assay. While DMSO is an excellent solvent for initial stock solutions, its ability to maintain the solubility of lipophilic compounds diminishes significantly upon dilution in an aqueous medium. For most cell-based assays, it is recommended to keep the final DMSO concentration below 0.5% to avoid cytotoxicity.[5] However, this low concentration may be insufficient to keep your benzofuran derivative in solution.

    Actionable Advice: Perform a DMSO tolerance experiment on your specific cell line to determine the maximum concentration that does not impact cell viability or the assay readout. If a higher DMSO concentration is permissible, this may be the simplest solution to your precipitation problem.

  • Question: I've optimized the DMSO concentration, but my compound still precipitates. What's my next step? Answer: If optimizing the DMSO concentration is not sufficient, the next logical step is to employ a co-solvent. Co-solvents are water-miscible organic solvents that, when added to the aqueous buffer, increase the overall solubility of hydrophobic compounds by reducing the polarity of the solvent system.[6][7][8][9]

    Commonly Used Co-solvents:

    • Ethanol

    • Propylene glycol

    • Polyethylene glycol 400 (PEG 400)

    • Glycerin

    Crucial Consideration: It is imperative to run vehicle control experiments to ensure that the co-solvent at the final concentration does not interfere with your assay.

Issue 2: I am observing inconsistent results in my animal studies after oral administration of my benzofuran compound.

  • Question: My in vitro data was promising, but the in vivo oral bioavailability is very low. Why might this be happening? Answer: Low oral bioavailability for a poorly soluble compound like a benzofuran derivative is often a result of its limited dissolution in the gastrointestinal (GI) fluids.[3] For a compound to be absorbed, it must first be dissolved.[4] According to the Biopharmaceutics Classification System (BCS), many benzofuran compounds fall into Class II, which is characterized by low solubility and high permeability.[4][10]

    Troubleshooting Workflow:

    G A Low Oral Bioavailability B Investigate Dissolution Rate A->B Primary Cause for BCS Class II C Particle Size Reduction? B->C Is the compound crystalline? D Amorphous Solid Dispersion? B->D Can the crystalline form be disrupted? E Lipid-Based Formulation? B->E Is the compound highly lipophilic? F Proceed with Optimized Formulation C->F D->F E->F

  • Question: What formulation strategies can I explore to improve the oral absorption of my benzofuran compound? Answer: Several advanced formulation strategies can significantly enhance the oral bioavailability of poorly soluble compounds:

    • Particle Size Reduction: Decreasing the particle size of the drug substance increases its surface area, which in turn enhances the dissolution rate according to the Noyes-Whitney equation. [4]Techniques include micronization and nanonization (nanosuspensions). [3][11][12][13][14][15] * Solid Dispersions: This technique involves dispersing the drug in an amorphous (non-crystalline) state within a hydrophilic carrier matrix. [10][16][17][18]The amorphous form of a drug is generally more soluble than its crystalline counterpart. [17] * Lipid-Based Formulations: For highly lipophilic benzofuran derivatives, lipid-based delivery systems such as self-emulsifying drug delivery systems (SEDDS) can be highly effective. [19]These formulations form fine emulsions in the GI tract, facilitating drug solubilization and absorption. [19][20]

Frequently Asked Questions (FAQs)

  • Q1: How does pH affect the solubility of my benzofuran derivative? A1: The solubility of ionizable benzofuran derivatives can be significantly influenced by the pH of the aqueous medium. [5]If your compound has an acidic or basic functional group, adjusting the pH to a range where the compound is in its more soluble ionized form can be a straightforward and effective strategy. It is essential to know the pKa of your compound to predict its ionization state at a given pH. However, you must ensure that the adjusted pH is compatible with your experimental system (e.g., cell viability, enzyme activity).

  • Q2: Can I use cyclodextrins to improve the solubility of my benzofuran compound? A2: Yes, cyclodextrins are an excellent option for enhancing the aqueous solubility of benzofuran compounds. [21][22]These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic outer surface. [21][23]They can encapsulate the lipophilic benzofuran molecule within their cavity, forming an inclusion complex that has significantly improved water solubility. [21][22][23]Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative due to its high water solubility and good safety profile. [24]

    G cluster_0 Cyclodextrin Inclusion Complex CD Cyclodextrin (Hydrophilic Exterior) Complex Soluble Complex CD->Complex Encapsulation Drug Benzofuran (Lipophilic) Drug->Complex

    Caption: Mechanism of cyclodextrin-mediated solubilization.

  • Q3: What is a solid dispersion and how can it help with my benzofuran compound? A3: A solid dispersion is a system where a poorly soluble drug is dispersed within a hydrophilic carrier, usually a polymer. [10][16][17][18][25]The drug can exist in an amorphous or crystalline state within the carrier. Amorphous solid dispersions are particularly effective because the amorphous form of the drug has a higher energy state and thus greater solubility and a faster dissolution rate compared to the stable crystalline form. [17]Common carriers include polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs). [16]

  • Q4: Are there any alternatives to DMSO for preparing stock solutions? A4: While DMSO is the most common solvent for preparing stock solutions of poorly soluble compounds for in vitro screening, other organic solvents can be used, such as ethanol, dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP). However, the choice of solvent will depend on the specific solubility of your benzofuran derivative and the tolerance of your experimental system to that solvent. It is crucial to perform solvent tolerance studies for any new solvent you introduce into your assays.

Summary of Solubility Enhancement Techniques

TechniqueMechanism of ActionAdvantagesDisadvantages
Co-solvency Reduces the polarity of the aqueous medium, increasing the solubility of hydrophobic compounds. [6][7]Simple and easy to implement for in vitro assays.Potential for solvent toxicity in biological systems; may not be suitable for in vivo administration. [6]
pH Adjustment For ionizable compounds, shifting the pH to favor the more soluble ionized form. [5]Very effective for ionizable drugs; simple to implement.Only applicable to ionizable compounds; the required pH may not be compatible with the experimental system.
Cyclodextrin Complexation Encapsulation of the hydrophobic drug within the cyclodextrin cavity to form a soluble inclusion complex. [21][23]Significant increase in solubility; can improve stability; suitable for various administration routes. [21][22]Can be expensive; potential for nephrotoxicity with some cyclodextrins at high concentrations. [4]
Solid Dispersion Dispersion of the drug in an amorphous state within a hydrophilic carrier, leading to increased solubility and dissolution rate. [10][16][17]Substantial improvement in oral bioavailability; well-established technology.Can be complex to formulate; potential for the amorphous drug to recrystallize over time, affecting stability.
Nanosuspension Reduction of drug particle size to the nanometer range, increasing the surface area and dissolution velocity. [11][12]Applicable to a wide range of poorly soluble drugs; can be used for various routes of administration. [12][14]Can be challenging to stabilize against particle aggregation; requires specialized equipment for production. [11]

Experimental Protocols

Protocol 1: Preparation of a Benzofuran Derivative Solution using a Co-solvent

  • Prepare a concentrated stock solution: Dissolve the benzofuran derivative in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM).

  • Prepare the co-solvent buffer: Prepare your aqueous assay buffer containing the desired final concentration of the co-solvent (e.g., 5% ethanol in PBS).

  • Serial Dilution: Perform serial dilutions of the DMSO stock solution directly into the co-solvent buffer to achieve the final desired concentrations for your assay.

  • Vehicle Control: Prepare a vehicle control containing the same final concentrations of DMSO and co-solvent as your highest compound concentration.

  • Visual Inspection: After dilution, visually inspect the solutions for any signs of precipitation. If the solution is clear, it is ready for use in your assay.

Protocol 2: Preparation of a Benzofuran Derivative-Cyclodextrin Inclusion Complex (Kneading Method)

  • Determine Molar Ratio: Decide on the molar ratio of the benzofuran derivative to cyclodextrin (e.g., 1:1 or 1:2). Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a good starting point.

  • Mixing: In a glass mortar, accurately weigh the cyclodextrin. Add a small amount of a suitable solvent (e.g., a water/ethanol mixture) to form a paste.

  • Incorporate Drug: Add the accurately weighed benzofuran derivative to the paste and knead the mixture for a specified period (e.g., 30-60 minutes).

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50 °C) until the solvent has completely evaporated.

  • Pulverization: Pulverize the dried complex into a fine powder using the mortar and pestle.

  • Solubility Testing: Determine the aqueous solubility of the prepared complex and compare it to the solubility of the uncomplexed drug.

Protocol 3: Kinetic Solubility Assay (Plate-Based Method)

  • Prepare Compound Plate: In a 96-well plate, prepare serial dilutions of your benzofuran compound in 100% DMSO.

  • Prepare Buffer Plate: In a separate 96-well plate, add your aqueous buffer to each well.

  • Dilution and Incubation: Transfer a small, fixed volume (e.g., 2 µL) from each well of the compound plate to the corresponding well of the buffer plate. This will create a range of compound concentrations with a constant final DMSO concentration. Incubate the plate at room temperature for a set period (e.g., 1-2 hours).

  • Measure Turbidity: Read the absorbance of the plate at a wavelength that detects light scattering, such as 620 nm, using a plate reader. An increase in absorbance indicates precipitation. [2]5. Determine Solubility Limit: The highest concentration that does not show a significant increase in absorbance compared to the buffer-only control is considered the kinetic solubility limit under these conditions. [2]

References

  • Technical Support Center: Overcoming Poor Solubility of Benzofuran Derivatives in Biological Assays - Benchchem. (n.d.).
  • Solid dispersion technique for improving solubility of some poorly soluble drugs - Scholars Research Library. (n.d.).
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30).
  • Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC - NIH. (n.d.).
  • SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW - Journal of Drug Delivery and Therapeutics. (n.d.).
  • A Review:Solid Dispersion, a Technique of Solubility Enhancement. (n.d.).
  • Solubilization techniques used for poorly water-soluble drugs - PMC - PubMed Central. (n.d.).
  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs - Journal of Advanced Pharmacy Educ
  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. (n.d.).
  • Cosolvent - The 'Medicinal Magician' in The Laboratory - Shandong IRO Chel
  • Co-solvent: Significance and symbolism. (2025, December 23).
  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC. (2019, April 18).
  • Technical Support Center: Enhancing Bioavailability of Poorly Soluble Compounds in Preclinical Studies - Benchchem. (n.d.).
  • Technical Support Center: Overcoming Solubility Challenges of 2-(thienyl)benzofuran Compounds - Benchchem. (n.d.).
  • Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (n.d.).
  • Webinar: Optimizing Formulation Strategies for Poorly Soluble Compounds: Insights into Bioavailability Enhancement and Acceler
  • Fluorescence Quenching Investigation of the Complexes of Dibenzofuran with Natural Cyclodextrins | Request PDF - ResearchG
  • When poor solubility becomes an issue: From early stage to proof of concept | Request PDF. (n.d.).
  • Nanosuspensions for Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. (n.d.).
  • BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Pl
  • Nanosuspension: An approach to enhance solubility of drugs - PMC - NIH. (n.d.).
  • Water-Soluble Salts Based on Benzofuroxan Derivatives—Synthesis and Biological Activity. (n.d.).
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher. (n.d.).
  • Benzofuran | C8H6O | CID 9223 - PubChem - NIH. (n.d.).
  • (PDF)
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central. (n.d.).
  • Can I use Cyclodextrin to improve the solubility of a compound?
  • 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. (2021, July 26).
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC - NIH. (n.d.).
  • Nanosuspensions: Enhancing drug bioavailability through nanoniz
  • Pharmacophore-2010-1-3-17.pdf. (n.d.).
  • Enhancing Medication Solubility Using Nanosuspension: A Method - Asian Journal of Pharmaceutics. (2024, September 9).
  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC - PubMed Central - NIH. (2018, May 11).
  • (PDF)
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (n.d.).
  • The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatiz
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Public

Sources

Technical Support Center: Refining Purification Techniques for Polar Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to the purification of polar benzofuran derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these valuable compounds. Benzofurans are a critical class of heterocyclic compounds with wide-ranging pharmacological activities, making their purity paramount for accurate downstream applications.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of their purification.

I. Frequently Asked Questions (FAQs)

This section addresses common overarching questions regarding the purification of polar benzofuran derivatives.

Q1: What are the primary challenges in purifying polar benzofuran derivatives?

A1: The primary challenges stem from the inherent polarity of these molecules, which can lead to:

  • Poor retention in reversed-phase chromatography: Highly polar compounds are often difficult to retain on traditional nonpolar stationary phases like C18.[3][4]

  • Strong interaction with silica gel in normal-phase chromatography: This can cause issues like streaking, tailing, or even irreversible adsorption.[5]

  • Co-elution with polar impurities: By-products and unreacted starting materials with similar polarities can be difficult to separate from the target compound.[6][7]

  • Compound instability: The acidic nature of silica gel can lead to the degradation of sensitive benzofuran derivatives.[5][8]

  • Difficulty in crystallization: The high polarity can make finding a suitable single-solvent or solvent system for recrystallization challenging.[9]

Q2: How do I select the initial purification strategy for a new polar benzofuran derivative?

A2: The selection of a purification method depends on the compound's properties, the nature of impurities, and the required scale. A general workflow is to first assess the crude mixture by Thin Layer Chromatography (TLC) to determine a suitable solvent system.[5][10] Based on the TLC results, you can decide between flash column chromatography for larger quantities or preparative HPLC for smaller amounts or more challenging separations.[5][11] If the compound is a solid, recrystallization should be considered as a primary or final purification step.[12]

Q3: My polar benzofuran derivative is not UV active. How can I monitor its purification?

A3: For compounds lacking a strong UV chromophore, alternative detection methods are necessary.[6] In HPLC, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can be used. For column chromatography, you can employ TLC with a staining agent (e.g., potassium permanganate, vanillin, or ceric ammonium molybdate) that reacts with your compound to visualize the spots.

II. Troubleshooting Guides

This section provides detailed troubleshooting for specific issues encountered during the purification of polar benzofuran derivatives, presented in a question-and-answer format.

Chromatography
Issue 1: My compound streaks or tails badly on a silica gel column.

Question: I'm observing significant streaking and tailing of my polar benzofuran derivative during flash chromatography. What is the cause, and how can I fix it?

Answer: Tailing is often caused by strong interactions between the polar functional groups of your compound and the acidic silanol groups on the silica gel surface.[5] Here are several strategies to mitigate this:

  • Mobile Phase Modification:

    • For acidic compounds: Add a small amount (0.5-1%) of acetic acid to the eluent to protonate the compound and reduce its interaction with silica.

    • For basic compounds: Add a small amount (0.5-1%) of a competing base like triethylamine (TEA) or ammonia to the mobile phase.[13][14] This will occupy the active silanol sites, allowing your compound to elute more symmetrically.[14]

  • Stationary Phase Deactivation: You can deactivate the silica gel by pre-flushing the column with a solvent system containing a small percentage of triethylamine.[13][14]

  • Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral alumina or a bonded silica phase such as diol or cyano.[5][14]

Issue 2: My highly polar compound either sticks to the baseline or elutes with the solvent front in normal-phase chromatography.

Question: My benzofuran derivative is very polar. In my initial TLC trials with standard solvent systems like hexane/ethyl acetate, it either has an Rf of 0 or 1. What should I do?

Answer: This is a common issue with highly polar compounds.[6][8] Here's how to address it:

  • More Aggressive Solvent Systems: You need a more polar mobile phase to elute your compound. Try solvent systems like:

    • Dichloromethane/Methanol

    • Ethyl Acetate/Methanol

    • For very polar compounds, a mixture of dichloromethane with 1-10% of a stock solution of 10% ammonium hydroxide in methanol can be effective.[8]

  • Reversed-Phase Chromatography: For extremely polar compounds, reversed-phase chromatography is often a better choice.[3] Here, the stationary phase is nonpolar (e.g., C18), and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used.[3]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for retaining and separating very polar analytes.[3][15] It uses a polar stationary phase with a mobile phase rich in an organic solvent, which enhances MS sensitivity.[15]

Issue 3: My compound appears to be decomposing on the silica gel column.

Question: I'm getting a lower yield than expected, and I see multiple new spots on the TLC of my collected fractions, suggesting decomposition. What's happening?

Answer: Decomposition on silica gel is a known problem for sensitive compounds, often due to the acidic nature of the stationary phase.[5][8]

  • Test for Stability: Before running a column, spot your compound on a TLC plate, let it sit for an hour, and then elute it. If you see signs of decomposition, your compound is likely unstable on silica.

  • Use a Deactivated Stationary Phase: As mentioned for tailing, use deactivated silica or a less acidic alternative like neutral alumina.[5]

  • Run the Column Quickly: Minimize the time your compound spends on the column by using flash chromatography with slightly higher pressure.[16]

  • Protect from Light and Air: If your compound is light or air-sensitive, wrap the column in aluminum foil and use degassed solvents.[5]

Issue 4: How can I separate enantiomers of a chiral polar benzofuran?

Question: My synthesis produced a racemic mixture of a chiral benzofuran derivative. How can I resolve the enantiomers?

Answer: Separating enantiomers requires a chiral environment.

  • Chiral HPLC: This is the most common and effective method.[5] It utilizes a chiral stationary phase (CSP). Screening different chiral columns (e.g., those based on chiral crown ethers for primary amines) and mobile phases is necessary to achieve separation.[17]

  • Diastereomeric Salt Formation: If your compound has an acidic or basic functional group, you can react it with a chiral resolving agent to form diastereomeric salts. These diastereomers have different physical properties and can often be separated by crystallization or standard column chromatography.[5]

Crystallization
Issue 5: I'm struggling to find a suitable recrystallization solvent for my polar benzofuran derivative.

Question: My polar compound is either soluble in everything or insoluble in most common solvents. How can I find the right conditions for recrystallization?

Answer: Finding the right solvent is key to successful recrystallization.[18]

  • Solvent Screening: Test the solubility of a small amount of your compound in various solvents of differing polarities at room temperature and upon heating.[9] An ideal solvent will dissolve the compound when hot but not when cold.[18]

  • Solvent-Pair System: If a single solvent doesn't work, a two-solvent system is often effective.[9][18] Dissolve your compound in a "good" solvent (in which it is highly soluble) while hot, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Add a few drops of the good solvent to clarify the solution, and then allow it to cool slowly.[9] Common solvent pairs for polar compounds include ethanol/water and acetone/water.[19][20]

Solvent Polarity Table
Non-Polar Hexane, Toluene
Intermediate Polarity Dichloromethane, Ethyl Acetate, Acetone
Polar Ethanol, Methanol, Water

This table provides a general guide for solvent selection.

Issue 6: My compound "oils out" instead of crystallizing.

Question: When I cool the solution, my compound separates as an oil rather than forming crystals. What can I do?

Answer: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or if the solution is supersaturated.[18]

  • Lower the Cooling Temperature: Cool the solution more slowly and to a lower temperature.

  • Use a Lower Boiling Point Solvent: If possible, choose a solvent with a lower boiling point.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface to induce crystallization.

  • Seed Crystals: Add a tiny crystal of the pure compound to the cooled solution to initiate crystallization.

  • Increase the Amount of Solvent: The solution may be too concentrated. Add more of the "good" solvent and reheat to dissolve the oil, then cool again.

III. Experimental Protocols

Protocol 1: Flash Column Chromatography with a Deactivated Stationary Phase

This protocol is for acid-sensitive polar benzofuran derivatives.

  • Prepare the Deactivating Solvent: Create a solvent mixture of your chosen non-polar solvent (e.g., hexane) with 1-3% triethylamine.[13]

  • Pack the Column: Dry or slurry pack your column with silica gel.

  • Deactivate the Silica: Flush the packed column with 2-3 column volumes of the deactivating solvent. Discard the eluent.[13]

  • Equilibrate the Column: Flush the column with your initial, less polar mobile phase (without triethylamine) for 2-3 column volumes.

  • Load the Sample: Dissolve your crude compound in a minimal amount of a suitable solvent. If solubility in the mobile phase is poor, consider "dry loading" by adsorbing the compound onto a small amount of silica gel.[10]

  • Elute the Column: Run the column using your predetermined solvent system, either isocratically or with a gradient of increasing polarity.[13]

  • Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.

Protocol 2: HILIC for Highly Polar Benzofuran Derivatives

This is a general starting point for HILIC method development.

  • Select a HILIC Column: Choose a suitable HILIC stationary phase (e.g., bare silica, amide, or diol).

  • Prepare Mobile Phases:

    • Mobile Phase A: Acetonitrile (or another suitable organic solvent).

    • Mobile Phase B: Aqueous buffer (e.g., 10 mM ammonium formate).

  • Equilibrate the Column: Equilibrate the column with a high percentage of Mobile Phase A (e.g., 95%) for at least 10-15 column volumes to ensure a stable water layer on the stationary phase.

  • Inject the Sample: Dissolve the sample in a solvent mixture that is as close as possible to the initial mobile phase composition.

  • Run the Gradient: Start with a high percentage of the organic mobile phase and gradually increase the aqueous portion to elute the compounds. A typical gradient might be from 95% A to 50% A over 10-15 minutes.

  • Optimize: Adjust the gradient, buffer concentration, and pH to fine-tune the separation.[14]

IV. Visualizations

Decision-Making Workflow for Purification

Purification_Workflow start Crude Polar Benzofuran Derivative tlc Analyze by TLC start->tlc is_solid Is the compound a solid? tlc->is_solid good_sep Good separation by TLC? is_solid->good_sep No recrystallize Attempt Recrystallization is_solid->recrystallize Yes flash Flash Column Chromatography good_sep->flash Yes (Larger Scale) prep_hplc Preparative HPLC good_sep->prep_hplc No/Difficult Separation (Smaller Scale) pure_oil Pure Compound (Oil/Amorphous) flash->pure_oil prep_hplc->pure_oil recrystallize->good_sep Failure pure_solid Pure Crystalline Solid recrystallize->pure_solid Success

Caption: A decision tree for selecting an appropriate purification method.

Troubleshooting Logic for Column Chromatography Tailing

Tailing_Troubleshooting start Peak Tailing Observed check_compound_nature Is the compound acidic or basic? start->check_compound_nature add_acid Add Acetic Acid to Eluent check_compound_nature->add_acid Acidic add_base Add Triethylamine to Eluent check_compound_nature->add_base Basic neutral Consider other factors check_compound_nature->neutral Neutral resolved Tailing Resolved add_acid->resolved add_base->resolved deactivate_silica Deactivate Silica Gel neutral->deactivate_silica change_sp Use Alternative Stationary Phase (Alumina, Diol) deactivate_silica->change_sp Still Tailing deactivate_silica->resolved Resolved change_sp->resolved

Caption: A logical workflow for troubleshooting peak tailing in column chromatography.

V. References

  • Benchchem. (n.d.). Technical Support Center: Purification of Substituted Benzofuran Isomers. Retrieved from

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from

  • Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Purification of Substituted Benzofurans. Retrieved from

  • Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics. Retrieved from

  • PerkinElmer. (2023, December 8). Strategies to Enable and Simplify HPLC Polar Compound Separation. Separation Science. Retrieved from

  • LCGC. (2014, August 22). Retaining Polar Compounds. Retrieved from

  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from

  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from

  • Unknown. (n.d.). Recrystallization. Retrieved from

  • SIELC Technologies. (n.d.). Separation of 2,3-Benzofuran on Newcrom R1 HPLC column. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Purification of 2-(2-thienyl)benzofuran and its Derivatives. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Overcoming Poor Solubility of Benzofuran Derivatives in Biological Assays. Retrieved from

  • Axion Labs. (n.d.). HPLC problems with very polar molecules. Retrieved from

  • Benchchem. (n.d.). Troubleshooting guide for the purification of polar quinoline compounds. Retrieved from

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from

  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Retrieved from

  • Unknown. (n.d.). 4. Crystallization. Retrieved from

  • BioPharma Services. (n.d.). BA Method Development: Polar Compounds. Retrieved from

  • Hyun, M. H. (2014, December 9). Enantiomeric Separation of 1-(Benzofuran-2-yl)alkylamines on Chiral Stationary Phases Based on Chiral Crown Ethers. ResearchGate. Retrieved from

  • Lu, Y.-Z., Jiang, G.-Q., Xiao-Qin, & Zhang, Q.-J. (2012). Synthesis and Crystal Structure of Benzofuran Derivative. Asian Journal of Chemistry, 24(8), 3436-3438. Retrieved from

  • Unknown. (n.d.). (PDF) Synthesis, Characterization, Crystal structure and DFT calculations of 1-benzofuran-2-carboxylic acid. ResearchGate. Retrieved from

  • De Luca, L., Giacomelli, G., & Nieddu, G. (2007). A Facile Approach to the Synthesis of Chiral 2-Substituted Benzofurans. Journal of Organic Chemistry, 72, 3955-3957. Retrieved from

  • Unknown. (2023, August 11). Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing. MDPI. Retrieved from

  • Agilent. (n.d.). Application Compendium Solutions for Preparative HPLC. Retrieved from

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from

  • Benchchem. (n.d.). Strategies to avoid impurities during 1-Aminodibenzofuran synthesis. Retrieved from

  • Unknown. (2017, August 14). Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. Retrieved from

  • Unknown. (2024, August 6). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. PMC - NIH. Retrieved from

  • Unknown. (2024, June 1). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disa. Retrieved from

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures : r/Chempros. Retrieved from

  • Indian Academy of Sciences. (n.d.). Resolution of 2,3-dihydro-benzofuran-3-ols. Retrieved from

  • Shimadzu. (n.d.). Preparative HPLC Systems. Retrieved from

  • NIH. (n.d.). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Retrieved from

  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from

  • Benchchem. (n.d.). Application Note: Analysis of Benzofuran Derivatives by HPLC-UV/MS. Retrieved from

  • Unknown. (n.d.). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Retrieved from

  • Pragolab. (n.d.). Scale up to more options - Preparative HPLC columns. Retrieved from

  • Unknown. (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. Retrieved from

Sources

Technical Support Center: Addressing Batch-to-Batch Variability of Synthesized Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to navigating the complexities of synthesizing Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with reproducibility and batch-to-batch variability in their synthesis campaigns. As a key intermediate in many pharmaceutical discovery programs, ensuring consistent quality and yield is paramount.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter. Our approach is rooted in explaining the fundamental chemistry behind the troubleshooting steps, empowering you to make informed decisions in your laboratory work.

Section 1: Frequently Asked Questions (FAQs)

Here, we address common high-level questions regarding the synthesis of this compound.

Q1: What are the most likely sources of batch-to-batch variability in the synthesis of this compound?

A1: The primary sources of variability can be categorized into three main areas:

  • Starting Material and Reagent Quality: Purity of precursors, presence of residual solvents or metals in catalysts, and the quality of solvents can significantly impact reaction outcomes.[1]

  • Reaction Conditions: Minor fluctuations in temperature, reaction time, stirring rate, and effectiveness of maintaining an inert atmosphere can lead to inconsistent product profiles.[2]

  • Workup and Purification Procedures: Inconsistencies in extraction, washing, and particularly crystallization processes can result in variations in purity, crystal form, and overall yield.[3]

Q2: My reaction yield is consistently low. What should I investigate first?

A2: Low yields often point to issues with the core reaction chemistry or catalyst activity.[4] Start by verifying the quality of your starting materials and reagents. If the synthesis involves a cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig type) to introduce the amino group, ensure your palladium catalyst is active and that the reaction is performed under a strict inert atmosphere.[5][6] Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine if the reaction is going to completion.[7]

Q3: I am observing an unknown impurity in my final product. How can I identify and eliminate it?

A3: The first step is to characterize the impurity using techniques like LC-MS to determine its molecular weight and NMR spectroscopy to elucidate its structure. Common impurities could be starting materials, byproducts from side reactions (e.g., hydrodehalogenation[8]), or isomers. Once identified, you can adjust reaction conditions to disfavor its formation (e.g., by changing the base, solvent, or temperature).[6] Alternatively, refining your purification strategy, such as optimizing the solvent system for column chromatography or recrystallization, can remove the impurity.

Q4: The color of my isolated product varies from batch to batch. Is this a cause for concern?

A4: Color variation can indicate the presence of trace impurities, which may or may not be significant depending on the downstream application. Often, residual palladium from a cross-coupling reaction can cause discoloration (a dark or black tint). Minor oxidation of the amino group can also lead to color changes. It is crucial to correlate the color variation with purity data from HPLC and NMR to determine if it affects the product's quality.

Section 2: Troubleshooting Guides

This section provides detailed, question-and-answer-based troubleshooting for specific experimental issues.

Reaction Troubleshooting

Q: My reaction stalls and does not go to completion, as indicated by TLC analysis. What are the potential causes and solutions?

A: Incomplete reactions are a common challenge. Here is a systematic approach to troubleshooting:

  • Cause 1: Catalyst Deactivation. If your synthesis involves a palladium-catalyzed cross-coupling reaction, the catalyst can be deactivated by impurities in the starting materials or solvents, or by exposure to oxygen.[6]

    • Solution: Ensure all reagents and solvents are of high purity and are properly degassed.[8] Using pre-catalysts can also ensure the active catalytic species is reliably formed.[6] Consider increasing the catalyst loading in small increments.

  • Cause 2: Suboptimal Reaction Temperature. The temperature can significantly affect the reaction rate and selectivity.[2][9]

    • Solution: Experiment with systematically increasing the reaction temperature in 5-10 °C increments. Monitor the reaction progress closely by TLC to check for the formation of new byproducts at higher temperatures.[10]

  • Cause 3: Incorrect Base or Solvent Combination. The choice of base and solvent are often interdependent and crucial for reaction success.[6]

    • Solution: If using a strong base like sodium tert-butoxide, consider if it might be reacting with other functional groups on your molecule. Screening weaker bases such as potassium carbonate or cesium carbonate may be beneficial.[8] Similarly, the polarity of the solvent can influence reaction rates; consider switching to a different solvent system (e.g., from dioxane to toluene).[11]

Protocol: Monitoring a Reaction by Thin Layer Chromatography (TLC)

  • Prepare the TLC Chamber: Add a suitable eluent system (e.g., a mixture of ethyl acetate and hexanes) to the chamber to a depth of about 0.5 cm. Allow the chamber to become saturated with the solvent vapors.[12]

  • Spot the Plate: On a silica gel TLC plate, draw a light pencil line about 1 cm from the bottom. Spot your starting material, a co-spot (starting material and reaction mixture in the same spot), and the reaction mixture on this line.[13]

  • Develop the Plate: Place the TLC plate in the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.[12]

  • Visualize: Remove the plate, mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp and/or by staining.[10] The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress.[7]

Workup and Purification Troubleshooting

Q: I am having difficulty purifying my product. It either streaks on the silica gel column or I get poor recovery.

A: Purification of polar compounds like this compound can be challenging. Here are some strategies:

  • Issue: Streaking on Silica Gel Column. This is often due to the polar amino group interacting strongly with the acidic silica gel.

    • Solution 1: Add a Modifier to the Eluent. Adding a small amount of a basic modifier, like triethylamine (~0.5-1%), to your eluent system can neutralize the acidic sites on the silica gel and lead to better peak shapes.

    • Solution 2: Use an Alternative Stationary Phase. Consider using a different stationary phase like alumina or a bonded-phase silica (e.g., amine-functionalized silica) which can be more suitable for polar compounds.[14] Hydrophilic Interaction Liquid Chromatography (HILIC) is another powerful technique for purifying highly polar compounds.[15]

  • Issue: Poor Recovery after Column Chromatography. This could be due to the product being too polar and irreversibly binding to the silica gel, or being partially soluble in the aqueous phase during workup.

    • Solution: During liquid-liquid extraction, ensure the pH of the aqueous layer is adjusted to suppress the ionization of the amino group, which can increase its solubility in the organic phase. Saturating the aqueous layer with brine can also help to "salt out" the product into the organic layer.

Data Presentation: Common Eluent Systems for Purification

Eluent System ComponentsRatio RangeTarget PolarityNotes
Ethyl Acetate / Hexanes10:90 to 50:50Non-polar to MediumStandard choice for many organic compounds.
Dichloromethane / Methanol99:1 to 90:10Medium to HighGood for more polar compounds.
Ethyl Acetate / Hexanes / TriethylamineVaries / Varies / 0.5-1%Non-polar to MediumUse to suppress tailing of basic compounds.
Crystallization and Product Isolation Troubleshooting

Q: My product "oils out" instead of crystallizing, or it crystallizes too quickly, resulting in an amorphous powder with low purity.

A: These are common crystallization problems that can be addressed by carefully controlling the crystallization conditions. [16]

  • Issue: "Oiling Out". This occurs when the melting point of the solid is lower than the temperature of the solution from which it is crystallizing.[17]

    • Solution 1: Lower the Crystallization Temperature. After dissolving your compound in the minimum amount of hot solvent, allow it to cool more slowly and to a lower final temperature (e.g., in an ice bath or refrigerator).

    • Solution 2: Use a Different Solvent System. The solubility profile of your compound is highly dependent on the solvent.[18] Experiment with different solvents or solvent mixtures to find one where the compound is soluble when hot but sparingly soluble when cold.

  • Issue: Rapid Crystallization. Quick formation of crystals often traps impurities within the crystal lattice.[17]

    • Solution 1: Increase the Amount of Solvent. Add a small amount of additional hot solvent so that the solution is not supersaturated. This will slow down the rate of crystal formation upon cooling.[17]

    • Solution 2: Slow Cooling. Allow the solution to cool to room temperature slowly on the benchtop before placing it in an ice bath. This allows for the formation of larger, more well-defined crystals.[18]

    • Solution 3: Seeding. Introduce a small seed crystal of the pure compound to the supersaturated solution to initiate controlled crystal growth.[18]

dot

G cluster_start Start: Crude Product in Solution cluster_troubleshoot Troubleshooting Path cluster_end Successful Crystallization start Dissolve Crude in Minimum Hot Solvent oils_out Product Oils Out? start->oils_out too_fast Crystallizes Too Fast? oils_out->too_fast No change_solvent Change Solvent System oils_out->change_solvent Yes add_solvent Add More Solvent too_fast->add_solvent Yes end Isolate Pure Crystals (Filtration) too_fast->end No slow_cool Cool Slowly add_solvent->slow_cool slow_cool->end change_solvent->start

Caption: Troubleshooting workflow for crystallization issues.

Analytical Characterization

Q: The ¹H NMR spectrum of my product is complex and difficult to interpret. How can I confirm the structure?

A: The structure of this compound has several aromatic protons and a methyl ester group. Here's how to approach the analysis:

  • Expected Signals: You should expect to see signals for the aromatic protons on the benzofuran ring system, a singlet for the amino (-NH₂) protons, and a singlet for the methyl ester (-OCH₃) protons. The aromatic region will likely show complex splitting patterns.

  • ¹³C NMR: A ¹³C NMR spectrum will show distinct signals for each carbon atom, including the carbonyl carbon of the ester, which is a key indicator.[19]

  • 2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy) can help identify which protons are coupled to each other, aiding in the assignment of the aromatic signals. HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) will correlate protons to the carbons they are directly attached to, providing further structural confirmation.[19]

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) will provide a very accurate molecular weight, which can confirm the elemental composition of your product.

Data Presentation: Expected Analytical Data

TechniqueExpected Result for this compound
¹H NMR Signals in the aromatic region (δ 7.0-8.0 ppm), a singlet for -NH₂ (variable shift), and a singlet for -OCH₃ (~δ 3.9 ppm).[19]
¹³C NMR Signals for aromatic carbons, a carbonyl carbon (~δ 160-170 ppm), and a methyl ester carbon (~δ 52 ppm).[19]
HPLC A single major peak indicating the purity of the compound. Retention time will depend on the column and mobile phase used.[20][21]
MS (ESI+) A molecular ion peak corresponding to [M+H]⁺.

Section 3: Experimental Protocols

General Protocol for HPLC Analysis

This protocol provides a starting point for developing an HPLC method for purity analysis.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[20]

  • Mobile Phase A: Water with 0.1% formic acid.[21]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 10-15 minutes. A typical gradient might be 95:5 (A:B) to 5:95 (A:B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm).[20]

  • Sample Preparation: Prepare a dilute solution of your compound in the mobile phase or a compatible solvent like methanol.

dot

G cluster_workflow HPLC Analysis Workflow A Prepare Mobile Phases & Sample B Equilibrate C18 Column A->B C Inject Sample B->C D Run Gradient Elution C->D E UV Detection D->E F Analyze Chromatogram E->F

Caption: High-level workflow for HPLC analysis.

By systematically addressing potential issues in starting materials, reaction conditions, and purification processes, researchers can significantly improve the reproducibility of their synthesis of this compound. This guide provides a framework for logical troubleshooting, grounded in the principles of organic chemistry.

References

  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction. Retrieved from [Link]

  • Jee, S. (n.d.). Chemistry Crystallization. Retrieved from [Link]

  • Myerson, A. S. (2002). Crystallization of Organic Compounds. John Wiley & Sons.
  • University of Rochester Department of Chemistry. (n.d.). How To: Monitor by TLC. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • Al-Amin, M., et al. (2025, September 19). Effect of Temperature Gradients on the Selectivity of the Electrocatalytic CO2 Reduction Reaction. PubMed. Retrieved from [Link]

  • Separation Science. (n.d.). Tips & Tricks for Thin-Layer Chromatography. Retrieved from [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • Arts, R., et al. (n.d.). How Temperature Affects the Selectivity of the Electrochemical CO2 Reduction on Copper. ACS Publications. Retrieved from [Link]

  • Lneya. (2024, March 19). Effect of Temperature on Reactions of Chemical Organic Synthesis. Retrieved from [Link]

  • Ibis Scientific, LLC. (2025, May 11). Why Solvent Purity Is Crucial in the World of Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Retrieved from [Link]

  • Wang, Y. J., et al. (n.d.). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. ACS Publications. Retrieved from [Link]

  • Chung, W. (n.d.). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Hilaris Publishing. Retrieved from [Link]

  • Yuste, F., & Walls, F. (1973). Preparation of substituted benzofurans. Pyridine-induced solvent shifts in their N.M.R. spectra. Australian Journal of Chemistry, 26(1), 201.
  • Al-Amin, M., et al. (2025, September 19). Effect of Temperature Gradients on the Selectivity of the Electrocatalytic CO2 Reduction Reaction. ACS Publications. Retrieved from [Link]

  • Li, H., et al. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. Retrieved from [Link]

  • Lund University. (n.d.). The influence of temperature on enzyme selectivity in organic media. Retrieved from [Link]

  • (n.d.). Guide for crystallization. Retrieved from [Link]

  • Zhang, Y., et al. (2022, April 8). Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Taylor & Francis Online. Retrieved from [Link]

  • ResearchGate. (2016, January 7). How to purify polar organic compounds that are only soluble in highly polar aprotic solvents like DMF and DMSO?. Retrieved from [Link]

  • Waters. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Retrieved from [Link]

  • Bio-Rad. (n.d.). Overview and Strategies for Bio-Organic Molecule Purification. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, March 28). Highly substituted benzo[b]furan synthesis through substituent migration. Retrieved from [Link]

  • CBG Biotech. (2020, December 2). Solvent Purity vs Concentration. Retrieved from [Link]

  • Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination?. Retrieved from [Link]

  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H) region for the trans and cis isomers 6a and 6b, respectively. Retrieved from [Link]

  • Chemistry Stack Exchange. (2022, May 22). Buchwald-Hartwig coupling troubleshooting. Retrieved from [Link]

  • ResearchGate. (2018, April 25). For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion?. Retrieved from [Link]

  • Alharthi, A. I., et al. (n.d.). Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities. National Institutes of Health. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Retrieved from [Link]

  • Al-Rafidain Journal of Medical Sciences. (2022, December 13). Solvent Role in Organic Chemistry in Comparison with Organic Synthesis under Solvent-Free Condition (Green Chemistry). Retrieved from [Link]

  • Reddit. (2024, September 4). Struggling with Suzuki Reaction. Retrieved from [Link]

  • ACS Publications. (2022, February 4). Solvation Effects in Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). 6 questions with answers in BENZOFURANS. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Solvents in organic synthesis: Replacement and multi-step reaction systems. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Structural Confirmation of Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the precise structural elucidation of novel synthesized compounds is a cornerstone of progress. The family of Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate derivatives holds significant therapeutic potential, making the unambiguous confirmation of their molecular architecture a critical step in their development. This guide provides a comprehensive comparison of the primary analytical techniques employed for this purpose, offering insights into the causality behind experimental choices and presenting supporting data for a holistic understanding.

The journey from a synthesized powder to a confirmed molecular structure relies on a multi-pronged analytical approach. No single technique provides all the answers; rather, it is the synergy between spectroscopic and crystallographic methods that builds an unshakeable foundation of structural evidence. This guide will navigate the principles and practical applications of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Single-Crystal X-ray Diffraction, contextualized for the specific challenges and nuances of the title compounds.

The Analytical Gauntlet: A Workflow for Structural Certainty

The process of confirming the structure of a this compound derivative is a systematic progression of experiments, each providing a unique piece of the structural puzzle. The following workflow illustrates the logical sequence of analysis.

Structural_Confirmation_Workflow cluster_0 Initial Characterization cluster_2 Definitive Structure Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product IR IR Spectroscopy Purification->IR Functional Groups MS Mass Spectrometry Purification->MS Molecular Weight NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR Connectivity X-Ray Single-Crystal X-ray Diffraction NMR->X-Ray Ambiguity Resolution

Caption: A typical workflow for the structural elucidation of a novel organic compound.

A Head-to-Head Comparison of Analytical Techniques

The selection of analytical techniques is driven by the specific questions being asked about the molecule. For this compound, the key structural features to confirm are the benzofuran core, the substitution pattern (amino at C3, bromo at C5, and methyl carboxylate at C2), and the overall connectivity.

Technique Information Provided Strengths for this Molecule Limitations
¹H NMR Proton environment, connectivity (J-coupling), and relative stereochemistry.- Confirms the number and integration of aromatic and methyl protons.[1]- Splitting patterns reveal the substitution on the benzene ring.- Can have overlapping signals in complex molecules. - Does not directly observe quaternary carbons.
¹³C NMR Number and type of carbon atoms (sp³, sp², sp).- Confirms the total number of carbons in the molecule.- Chemical shifts indicate the presence of carbonyl, aromatic, and aliphatic carbons.- Low sensitivity requires more sample or longer acquisition times.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.- High-resolution MS (HRMS) provides the exact molecular formula.[2]- Isotopic pattern of bromine (¹⁹Br/⁸¹Br) is a clear indicator of its presence.- Does not provide information on the connectivity of atoms.
Infrared (IR) Spectroscopy Presence of functional groups.- Confirms the presence of N-H (amine), C=O (ester), and C-O (ether) stretches.[3]- Can be ambiguous for complex molecules with many functional groups.
Single-Crystal X-ray Diffraction Unambiguous 3D molecular structure.- Provides definitive proof of connectivity and stereochemistry.[4][2]- Requires a suitable single crystal, which can be difficult to obtain.

Deep Dive into Experimental Protocols and Data Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structure

NMR spectroscopy is the workhorse for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is crucial to avoid signal overlap with the analyte.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.[2]

  • 2D NMR (Optional but Recommended): For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons are highly valuable.[2]

Expected ¹H NMR Data Interpretation:

  • Aromatic Protons: The protons on the benzene ring will appear in the downfield region (typically δ 7.0-8.0 ppm). The splitting pattern will be indicative of the 1,2,4-trisubstitution pattern.

  • Amino Protons: A broad singlet corresponding to the -NH₂ group, the chemical shift of which can vary depending on the solvent and concentration.

  • Methyl Protons: A sharp singlet for the -OCH₃ group of the ester, typically appearing around δ 3.8-4.0 ppm.[1]

Expected ¹³C NMR Data Interpretation:

  • Carbonyl Carbon: The ester carbonyl carbon will appear significantly downfield (δ ~160-170 ppm).

  • Aromatic and Furan Carbons: Several signals in the δ 100-150 ppm region corresponding to the carbons of the benzofuran ring system.

  • Methyl Carbon: The methyl carbon of the ester will be in the upfield region (δ ~50-60 ppm).

Mass Spectrometry: Unveiling the Molecular Formula

Mass spectrometry provides the molecular weight of the compound and, through high-resolution measurements, its elemental composition. For a halogenated compound like this, MS is particularly powerful.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique for this type of molecule, typically forming the protonated molecule [M+H]⁺.

  • Mass Analysis: Use a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument to obtain an accurate mass measurement.

  • Data Analysis: The presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br).[5] The measured accurate mass is then used to calculate the elemental composition.

Expected HRMS Data:

For C₁₀H₈BrNO₃, the expected monoisotopic mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value (within a few ppm).

Infrared (IR) Spectroscopy: A Quick Functional Group Check

IR spectroscopy is a rapid and simple technique to confirm the presence of key functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands for the functional groups present in the molecule.

Expected IR Absorption Bands:

  • N-H Stretch: Two bands in the region of 3300-3500 cm⁻¹ for the primary amine.

  • C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹.

  • C=O Stretch (Ester): A strong absorption around 1700-1730 cm⁻¹.[3]

  • C-O Stretch (Ester and Ether): Bands in the 1000-1300 cm⁻¹ region.

Single-Crystal X-ray Diffraction: The Final Word

When an unambiguous 3D structure is required, or when spectroscopic data is ambiguous, single-crystal X-ray diffraction is the gold standard.[4][6][7]

X-Ray_Diffraction_Workflow Crystal_Growth Single Crystal Growth Data_Collection X-ray Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final 3D Structure Structure_Refinement->Final_Structure

Caption: The workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow a single crystal of the compound of suitable size and quality. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount the crystal on a goniometer and place it in an X-ray diffractometer. X-ray diffraction data are collected as the crystal is rotated in the X-ray beam.

  • Structure Solution and Refinement: The collected diffraction data are used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. The structural model is then refined to best fit the experimental data.

Data Interpretation:

The final output is a 3D model of the molecule, providing precise bond lengths, bond angles, and torsional angles. This allows for the unequivocal confirmation of the connectivity and stereochemistry of the this compound derivative.

Conclusion: A Synergistic Approach to Structural Validation

The structural confirmation of this compound derivatives is not a task for a single analytical technique but requires a thoughtful and integrated approach. While NMR, MS, and IR provide crucial and often sufficient evidence for the proposed structure, single-crystal X-ray diffraction stands as the ultimate arbiter in cases of ambiguity or for absolute structural proof. By understanding the strengths and limitations of each method, researchers can efficiently and confidently elucidate the structures of these promising compounds, paving the way for further investigation into their biological activities.

References

  • Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. (2024). Molecules, 29(2), 315. [Link]

  • New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. (2023). Molecules, 28(14), 5367. [Link]

  • Synthesis and x-ray structural characterization of 1-(5-bromobenzofuran-2-yl)-2-mesitylethanoneoxime and 1-(5-bromobenzofuran-2-yl)-2-mesitylethanone-o-(2-phenylacetyl)oxime. (2015). ResearchGate. [Link]

  • The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. (2023). EAS Publisher. [Link]

  • Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. (2022). RSC Medicinal Chemistry, 13(9), 1113-1124. [Link]

  • Synthesis and Crystal Structure of Benzofuran Derivative. (2012). Asian Journal of Chemistry, 24(8), 3436-3438. [Link]

  • Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. (2010). Acta Poloniae Pharmaceutica, 67(3), 235-242. [Link]

  • Benzofuran. NIST WebBook. [Link]

  • Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities. (2016). Molecules, 21(11), 1485. [Link]

  • Mass spectrometry of halogen-containing organic compounds. (2015). ResearchGate. [Link]

  • Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate. (2013). Acta Crystallographica Section E: Crystallographic Communications, 69(Pt 3), o378. [Link]

  • Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. (2022). ResearchGate. [Link]

  • 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase. (2007). Journal of Mass Spectrometry, 42(6), 762-769. [Link]

  • Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H)... (2014). ResearchGate. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega. [Link]

  • Introduction to IR Spectroscopy - Amines. (2012). YouTube. [Link]

  • Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats. (2000). Semantic Scholar. [Link]

  • Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts. [Link]

  • Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. (2017). Molecules, 22(8), 1341. [Link]

  • Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

  • Aminobenzofuran-containing analogues of proximicins exhibit higher antiproliferative activity against human UG-87 glioblastoma cells compared to temozolomide. (2023). RSC Medicinal Chemistry, 14(4), 721-729. [Link]

  • X-ray Crystallographic Structure of 3-(Propan-2-ylidene) benzofuran-2(3H)-one. (2015). ResearchGate. [Link]

  • INFRARED SPECTROSCOPY (IR). University of California, Los Angeles. [Link]

  • Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass. (2018). SciSpace. [Link]

  • Heterocyclic Schiff Bases of 3-Aminobenzanthrone and Their Reduced Analogues: Synthesis, Properties and Spectroscopy. (2021). Molecules, 26(9), 2496. [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts. [Link]

  • Single-crystal X-ray diffraction. Royal Society of Chemistry. [Link]

  • Infrared (IR) Spectroscopy. University of Technology Sydney. [Link]

Sources

A Comparative Efficacy Analysis: Evaluating Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate Against Established IDO1 Inhibitors in Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the therapeutic potential of a novel benzofuran derivative, Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate, in the context of cancer immunotherapy. Benzofuran scaffolds are prevalent in a multitude of biologically active compounds, demonstrating activities ranging from anticancer to anti-inflammatory effects.[1][2][3][4][5][6] This analysis will focus on a hypothetical yet plausible inhibitory target for our compound of interest: Indoleamine 2,3-dioxygenase 1 (IDO1).

IDO1 is a critical enzyme in the kynurenine pathway of tryptophan metabolism and a key player in tumor immune evasion.[7][8] By depleting tryptophan and producing immunosuppressive metabolites like kynurenine, IDO1 effectively dampens the anti-tumor T-cell response.[7][8][9][10] Consequently, the development of potent IDO1 inhibitors has become a significant focus in oncology research. This guide will compare the hypothetical efficacy of this compound with well-characterized IDO1 inhibitors: Epacadostat, Navoximod (Linrodostat), and BMS-986205.

The Inhibitors: A Mechanistic Overview

A thorough understanding of the mechanism of action of established inhibitors is paramount for a meaningful comparative analysis.

  • This compound: The inhibitory activity and mechanism of this compound are currently unknown. Its benzofuran core, a privileged scaffold in medicinal chemistry, suggests potential for biological activity.[1][2][3][4] The proposed experimental workflow will aim to elucidate its potential as an IDO1 inhibitor.

  • Epacadostat (INCB24360): A potent and selective inhibitor of IDO1 with an IC50 of approximately 10 nM.[11][12] Epacadostat is a hydroxyamidine that competitively blocks the binding of tryptophan to the IDO1 enzyme.[9][12][13] It has been extensively studied in clinical trials, often in combination with immune checkpoint inhibitors.[13]

  • Navoximod (GDC-0919/NLG-919): A potent IDO1 inhibitor with a Ki of 7 nM and a cellular EC50 of 75 nM.[7][14][15][16] Navoximod has demonstrated the ability to reverse IDO1-induced T-cell suppression and has been evaluated in clinical trials, both as a monotherapy and in combination with other agents.[14][17]

  • BMS-986205 (Linrodostat): A novel, potent, and selective oral inhibitor of IDO1.[18][19] It has shown "best-in-class" potential with significant reductions in kynurenine levels in clinical studies.[19] BMS-986205 has been investigated in combination with nivolumab in various cancers.[18][20][21]

Proposed Experimental Workflow for Comparative Efficacy

To objectively assess the inhibitory potential of this compound against known IDO1 inhibitors, a multi-tiered experimental approach is essential.

G cluster_0 In Vitro Evaluation cluster_1 Ex Vivo Analysis cluster_2 In Vivo Assessment Enzymatic_Assay IDO1 Enzymatic Assay (IC50 Determination) Cell-Based_Assay Cellular IDO1 Activity Assay (EC50 Determination) Enzymatic_Assay->Cell-Based_Assay Confirms cellular potency Selectivity_Assay IDO2/TDO2 Selectivity Profiling Cell-Based_Assay->Selectivity_Assay Assesses target specificity PBMC_Assay Human PBMC Co-culture Assay (T-cell proliferation & IFN-γ production) Selectivity_Assay->PBMC_Assay Functional immune assessment Syngeneic_Mouse_Model Syngeneic Mouse Tumor Model (e.g., B16F10 melanoma) PBMC_Assay->Syngeneic_Mouse_Model Translates to in vivo model Pharmacodynamics Pharmacodynamic Analysis (Kynurenine/Tryptophan levels) Syngeneic_Mouse_Model->Pharmacodynamics Measures target engagement Efficacy_Study Anti-tumor Efficacy Evaluation (Tumor growth inhibition) Pharmacodynamics->Efficacy_Study Correlates with therapeutic effect

Caption: Proposed experimental workflow for comparative inhibitor analysis.

Part 1: In Vitro Characterization

1.1. IDO1 Enzymatic Inhibition Assay

  • Objective: To determine the direct inhibitory effect of this compound on recombinant human IDO1 enzyme activity and compare its half-maximal inhibitory concentration (IC50) with Epacadostat, Navoximod, and BMS-986205.

  • Protocol:

    • Recombinant human IDO1 enzyme is incubated with varying concentrations of the test compounds.

    • The reaction is initiated by the addition of L-tryptophan.

    • The conversion of tryptophan to N-formylkynurenine is measured spectrophotometrically at 321 nm.[11]

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

1.2. Cellular IDO1 Activity Assay

  • Objective: To assess the ability of the compounds to inhibit IDO1 activity in a cellular context.

  • Protocol:

    • HeLa cells or other suitable cell lines are stimulated with interferon-gamma (IFN-γ) to induce IDO1 expression.[7][11]

    • Cells are then treated with a dose range of each inhibitor.

    • After incubation, the supernatant is collected, and the concentration of kynurenine is quantified using LC-MS/MS.

    • The half-maximal effective concentration (EC50) for kynurenine reduction is determined for each compound.

1.3. Selectivity Profiling

  • Objective: To evaluate the selectivity of the novel compound for IDO1 over the related enzymes IDO2 and tryptophan 2,3-dioxygenase (TDO2).

  • Protocol:

    • Similar enzymatic or cell-based assays are conducted using recombinant IDO2 and TDO2 enzymes or cells engineered to express these enzymes.

    • The IC50 or EC50 values for IDO2 and TDO2 are determined and compared to the IDO1 values to establish a selectivity ratio.

Part 2: Ex Vivo Immunomodulatory Assessment

2.1. Human Peripheral Blood Mononuclear Cell (PBMC) Co-culture Assay

  • Objective: To investigate the functional consequence of IDO1 inhibition on T-cell proliferation and cytokine production.

  • Protocol:

    • Human PBMCs are co-cultured with IDO1-expressing dendritic cells or tumor cells.

    • The co-cultures are treated with the test compounds.

    • T-cell proliferation is measured using assays such as CFSE dilution by flow cytometry.

    • The concentration of IFN-γ in the culture supernatant is quantified by ELISA as a marker of T-cell activation.[9]

Part 3: In Vivo Efficacy and Pharmacodynamics

3.1. Syngeneic Mouse Tumor Model

  • Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

  • Protocol:

    • Immunocompetent mice are implanted with syngeneic tumor cells that express IDO1 (e.g., B16F10 melanoma or CT26 colon carcinoma).[22]

    • Once tumors are established, mice are treated with the test compounds, vehicle control, and positive controls (Epacadostat, Navoximod, BMS-986205).

    • Tumor growth is monitored over time.

3.2. Pharmacodynamic Analysis

  • Objective: To confirm target engagement in vivo by measuring the modulation of the kynurenine/tryptophan ratio.

  • Protocol:

    • At various time points after drug administration, plasma and tumor tissue samples are collected from the tumor-bearing mice.

    • The concentrations of kynurenine and tryptophan are measured by LC-MS/MS, and the ratio is calculated.[22]

Comparative Data Summary

The following table presents a summary of the expected data points for a comprehensive comparison. The values for the known inhibitors are based on published data, while the values for this compound are hypothetical placeholders to be determined by the proposed experiments.

ParameterThis compoundEpacadostatNavoximodBMS-986205
Enzymatic IC50 (IDO1) TBD~10 nM[11][12]TBD (Ki ~7 nM)[7][14][15]Potent and selective[18][19]
Cellular EC50 TBD~7.1 nM[23]~75 nM[7][14][15]Exceeds IC90 at ≥50 mg[19]
Selectivity (IDO1 vs IDO2/TDO) TBDHigh selectivity for IDO1[11][13]Weak inhibitor of TDO[24]Selective for IDO1[19]
In Vivo Kynurenine Reduction TBDSignificant reduction[11]~50% reduction[7][17]≥60% reduction[19]
In Vivo Anti-Tumor Efficacy TBDSuppresses tumor growth[11]Enhances anti-tumor responses[7]Shows tumor reduction[19]

Signaling Pathway and Rationale

The rationale for targeting IDO1 is to counteract the immunosuppressive tumor microenvironment.

G cluster_0 Tumor Microenvironment cluster_1 Immune Cell Response IDO1 IDO1 Enzyme Kynurenine Kynurenine IDO1->Kynurenine Produces Tryptophan Tryptophan Tryptophan->IDO1 Catabolizes Proliferation Proliferation/ Activation Tryptophan->Proliferation Suppression Suppression/ Anergy Kynurenine->Suppression T_Cell T-Cell Suppression->T_Cell Proliferation->T_Cell Inhibitors IDO1 Inhibitors (e.g., Methyl 3-amino-5-bromo- 1-benzofuran-2-carboxylate) Inhibitors->IDO1 Inhibits

Caption: IDO1 pathway and the mechanism of its inhibitors.

By inhibiting IDO1, the depletion of tryptophan is prevented, and the production of immunosuppressive kynurenine is reduced. This restores T-cell proliferation and activation, leading to an enhanced anti-tumor immune response.

Conclusion

While the inhibitory potential of this compound remains to be experimentally validated, its benzofuran core structure warrants investigation. The proposed comprehensive evaluation against well-established IDO1 inhibitors like Epacadostat, Navoximod, and BMS-986205 will provide a clear and objective assessment of its therapeutic promise. This structured, data-driven approach is fundamental to advancing novel compounds from the bench to potential clinical applications in the ever-evolving landscape of cancer immunotherapy.

References

  • Epacadostat - Wikipedia. Available from: [Link]

  • Synthesis and structure-activity relationships of novel benzofuran farnesyltransferase inhibitors - PubMed. Available from: [Link]

  • Indoleamine 2,3-dioxygenase - Wikipedia. Available from: [Link]

  • The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells - NIH. Available from: [Link]

  • Structure activity relationship of benzofuran–nicotinonitrile derivatives as anti-cancer agents. Available from: [Link]

  • Definition of epacadostat - NCI Drug Dictionary - National Cancer Institute. Available from: [Link]

  • Phase I/II trial of BMS-986205 and nivolumab as first line therapy in hepatocellular carcinoma - PubMed Central. Available from: [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC - PubMed Central. Available from: [Link]

  • Side-by-side comparison of small molecule IDO1 inhibitors in biochemical and cell-based assays and development of an IDO1-expre - Oncolines. Available from: [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Available from: [Link]

  • Novel IDO1 Inhibitor Is Active, Well Tolerated in Advanced Tumors | Targeted Oncology. Available from: [Link]

  • Encouraging Response Observed with Opdivo (nivolumab) Plus Investigational IDO1 Inhibitor, BMS-986205, in Heavily Pre-Treated Patients with Advanced Cancers in Phase 1/2a Study CA017-003 - Bristol Myers Squibb - Press Releases. Available from: [Link]

  • Discovery of IDO1 inhibitors: from bench to bedside - PMC - PubMed Central. Available from: [Link]

  • Comparison study of different indoleamine-2,3 dioxygenase inhibitors from the perspective of pharmacodynamic effects - NIH. Available from: [Link]

  • Phase I study of the indoleamine 2,3-dioxygenase 1 inhibitor navoximod (GDC-0919) as monotherapy and in combination with the PD-L1 inhibitor atezolizumab in Japanese patients with advanced solid tumours - PMC - PubMed Central. Available from: [Link]

  • A phase II trial of IDO-inhibitor, BMS-986205 (IDO), and PD-1 inhibitor, nivolumab (NIVO), in recurrent or persistent endometrial cancer (EC; CA017-056). | Journal of Clinical Oncology - ASCO Publications. Available from: [Link]

  • Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed. Available from: [Link]

  • Abstract B060: Side-by-side comparison of small molecule IDO1 inhibitors in biochemical and cell-based assays and development of a IDO1-expressing mouse model to evaluate target modulation | Molecular Cancer Therapeutics. Available from: [Link]

  • BMS-986205, an indoleamine 2, 3-dioxygenase 1 inhibitor (IDO1i), in combination with nivolumab (nivo): Updated safety across all tumor cohorts and efficacy in advanced bladder cancer (advBC). - ResearchGate. Available from: [Link]

  • Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of Dual Functional Inhibitors Targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) | ACS Medicinal Chemistry Letters - ACS Publications. Available from: [Link]

  • Inhibition Mechanisms of Indoleamine 2,3-Dioxygenase 1 (IDO1) - PubMed. Available from: [Link]

  • IDO Inhibitor Development Shows Fresh Signs of Life Across Tumor Types | OncLive. Available from: [Link]

  • Full article: Binding Properties of Different Categories of Ido1 Inhibitors: A Microscale Thermophoresis Study - Taylor & Francis. Available from: [Link]

  • Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Available from: [Link]

  • The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives - EAS Publisher. Available from: [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - NIH. Available from: [Link]

  • Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters as a novel class of ischemic cell death inhibitors - PubMed. Available from: [Link]

  • Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents - MDPI. Available from: [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Publishing. Available from: [Link]

  • Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate - PMC - NIH. Available from: [Link]

  • Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - NIH. Available from: [Link]

Sources

Navigating the Bioactive Landscape of 5-Bromo-1-Benzofuran-2-Carboxylates: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

The benzofuran scaffold stands as a "privileged structure" in the realm of medicinal chemistry, with its derivatives demonstrating a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2][3][4][5] Among these, the strategic incorporation of a bromine atom at the 5-position of the benzofuran ring has been consistently shown to enhance the therapeutic potential of these molecules. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 5-bromo-1-benzofuran-2-carboxylates and their analogs, offering experimental insights for researchers and drug development professionals. We will explore how modifications to the C-2 carboxylate group and other positions on the benzofuran core influence biological outcomes, supported by experimental data and detailed protocols.

The 5-Bromo-1-Benzofuran Core: A Foundation for Potent Bioactivity

The introduction of a bromine atom at the C-5 position of the benzofuran ring is a key determinant of enhanced biological activity. This is likely due to the halogen's ability to form "halogen bonds," which can influence molecular interactions with biological targets.[2] SAR analyses have repeatedly indicated that the presence of bromine on the benzofuran system can lead to increased cytotoxicity in both normal and cancer cell lines.[2][6] This foundational core, the 5-bromo-1-benzofuran moiety, serves as the starting point for a diverse array of therapeutic candidates.

Caption: Core chemical structure of 5-bromo-1-benzofuran-2-carboxylates.

Comparative Analysis of C-2 Position Modifications

Preliminary SAR studies have highlighted that the ester group at the C-2 position is a critical site for the cytotoxic activity of benzofuran compounds.[3] The following sections compare the biological performance of derivatives where this carboxylate group is modified into other functionalities, such as amides and chalcones.

5-Bromo-1-benzofuran-2-Carboxamides: Enhancing Anticancer and Antimicrobial Profiles

The conversion of the C-2 carboxylate to a carboxamide has been a fruitful strategy in the development of potent bioactive agents. These derivatives have demonstrated significant anticancer and antimicrobial activities.

The introduction of an amide linkage at the C-2 position allows for the exploration of a wide range of substituents, leading to compounds with potent cytotoxic effects. For instance, N-(5-(2-bromobenzyl)thiazole-2-yl) benzofuran-2-carboxamide has been shown to inhibit the growth of human hepatocellular carcinoma (HCC) cells and induce apoptosis.[2]

Compound ClassModification at C-2Target Cell LineActivityReference
Carboxamides N-Aryl/Heteroaryl AmideVarious Cancer Cell LinesPotent Cytotoxicity[2][7]

Benzofuran-2-carboxamide derivatives have also exhibited promising antimicrobial properties. The nature of the substituent on the amide nitrogen plays a crucial role in determining the spectrum and potency of the antimicrobial activity.

Chalcones Derived from 5-Bromo-1-benzofuran: Potent Anticancer Agents

Chalcones, characterized by an open-chain flavonoid structure, have been synthesized from 5-bromo-1-benzofuran precursors and have shown significant antitumor activities. A series of 3-aryl-1-(5-bromo-1-benzofuran-2-yl)-2-propenones were designed and evaluated for their in vitro antitumor activity against human breast (MCF-7) and prostate (PC-3) cancer cell lines.[3]

Compound IDAryl SubstituentIC50 (µM) - MCF-7IC50 (µM) - PC-3Reference
37a Phenyl>100>100[3]
37b 4-Methylphenyl10.38.9[3]
37c 4-Methoxyphenyl7.86.5[3]
37d 4-Chlorophenyl5.24.1[3]
37e 4-Bromophenyl4.83.7[3]
37f 4-Nitrophenyl3.12.5[3]

Key SAR Insights for Chalcone Derivatives:

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups (e.g., -Cl, -Br, -NO2) on the C-3 aryl ring significantly enhances the anticancer activity.

  • Position of Substituent: The position of the substituent on the aryl ring also influences the activity, with para-substitution generally being favorable.

Experimental Protocols

General Synthesis of Ethyl 5-bromo-1-benzofuran-2-carboxylate

A common route to synthesize the core scaffold involves the reaction of 5-bromosalicylaldehyde with diethyl bromomalonate.

Step-by-Step Methodology:

  • A mixture of 5-bromosalicylaldehyde (10 mmol), diethyl bromomalonate (11 mmol), and potassium carbonate (20 mmol) in 2-butanone (20 ml) is heated at reflux for 14 hours.[8]

  • The solvent is evaporated under reduced pressure.

  • Water is added to the residue, and the organic compound is extracted with diethyl ether.

  • The ether phase is washed with 5% sodium hydroxide solution.

  • The ether is evaporated, and the crude product is recrystallized from ethanol to yield ethyl 5-bromo-1-benzofuran-2-carboxylate.[8]

Synthesis_Workflow cluster_synthesis Synthesis of Ethyl 5-bromo-1-benzofuran-2-carboxylate start 5-Bromosalicylaldehyde + Diethyl Bromomalonate reagents K2CO3, 2-Butanone Reflux, 14h start->reagents workup Solvent Evaporation Aqueous Workup Extraction with Ether reagents->workup purification Recrystallization (Ethanol) workup->purification product Ethyl 5-bromo-1-benzofuran-2-carboxylate purification->product

Caption: General workflow for the synthesis of the core scaffold.

Synthesis of 5-Bromo-1-benzofuran-2-carboxamides

The synthesis of carboxamide derivatives typically involves the conversion of the C-2 carboxylate to a carboxylic acid, followed by amide coupling.

Step-by-Step Methodology:

  • Hydrolysis: Ethyl 5-bromo-1-benzofuran-2-carboxylate is hydrolyzed to 5-bromo-1-benzofuran-2-carboxylic acid using a base such as sodium hydroxide in an aqueous alcohol solution, followed by acidification.

  • Activation: The resulting carboxylic acid is activated using a coupling agent such as thionyl chloride, oxalyl chloride, or a carbodiimide (e.g., EDC).

  • Amide Coupling: The activated carboxylic acid is then reacted with the desired amine to form the corresponding carboxamide.

Structure-Activity Relationship Summary

The biological activity of 5-bromo-1-benzofuran-2-carboxylate derivatives is intricately linked to their structural features. The following diagram summarizes the key SAR trends.

SAR_Summary cluster_sar Structure-Activity Relationship (SAR) of 5-Bromo-1-benzofuran Derivatives cluster_c2 C-2 Position Modifications cluster_c3_c7 Other Ring Substitutions core 5-Bromo-1-benzofuran Core carboxylate Carboxylate (Ester) core->carboxylate carboxamide Carboxamide core->carboxamide chalcone Chalcone core->chalcone other_sub Substituents at C3-C7 core->other_sub activity Biological Activity (Anticancer, Antimicrobial) carboxylate->activity Baseline Activity carboxamide->activity Often Increased Potency chalcone->activity Potent Cytotoxicity other_sub->activity Modulates Activity

Caption: Key SAR trends for 5-bromo-1-benzofuran derivatives.

Conclusion

The 5-bromo-1-benzofuran-2-carboxylate scaffold represents a versatile and potent platform for the development of novel therapeutic agents. The strategic modification of the C-2 position, particularly the conversion of the carboxylate to carboxamides or the formation of chalcone derivatives, has proven to be a highly effective strategy for enhancing anticancer and antimicrobial activities. Further exploration of substitutions on both the benzofuran ring and the C-2 appended moieties will undoubtedly lead to the discovery of new drug candidates with improved efficacy and selectivity. This guide serves as a foundational resource for researchers in the field, providing a comparative framework and actionable experimental insights to accelerate the drug discovery process.

References

  • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. (n.d.). PMC. Retrieved January 22, 2026, from [Link]

  • Kwiecień, H., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1581. [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • Gao, C., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(51), 29746-29767. [Link]

  • Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. (n.d.). J-Stage. Retrieved January 22, 2026, from [Link]

  • Synthesis of aryl (5-substituted benzofuran-2-YL) carbamate derivatives as antimicrobial agents. (2018). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Journal of Pharmaceutical Research Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. (n.d.). Krupanidhi College of Pharmacy. Retrieved January 22, 2026, from [Link]

  • Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

  • Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). PubMed. Retrieved January 22, 2026, from [Link]

  • New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. (2024). PMC. Retrieved January 22, 2026, from [Link]

  • 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. (n.d.). Journal of Pharmaceutical Negative Results. Retrieved January 22, 2026, from [Link]

  • Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. (n.d.). International Journal of Pharmacy and Biological Sciences. Retrieved January 22, 2026, from [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Abdel-Aziz, H. A., et al. (2011). Ethyl 5-bromo-1-benzofuran-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o648. [Link]

  • Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • (PDF) Benzofurans: A new profile of biological activities. (2015). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Synthesis, Characterization, and Biological Activities of New Benzofuran Derivatives. (2011). ResearchGate. Retrieved January 22, 2026, from [Link]

  • (PDF) Synthesis and antibacterial activity of novel benzofuran ester derivatives. (2013). ResearchGate. Retrieved January 22, 2026, from [Link]

Sources

In Vivo Validation of Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate: A Comparative Guide to Preclinical Efficacy Assessment

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for the in vivo validation of Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate. While direct in vivo efficacy data for this specific molecule is not yet publicly available, this document synthesizes established methodologies from studies on structurally related benzofuran derivatives to propose a robust validation strategy. We will objectively compare potential performance benchmarks based on existing experimental data for analogous compounds and provide detailed protocols to guide future preclinical research.

The benzofuran scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4][5][6] The subject of this guide, this compound, possesses structural features, such as the bromine atom at the C-5 position and the amino group at C-3, that suggest potential for significant biological activity.[3][7] Bromo-substituted benzofurans, for instance, have shown notable antibacterial and anticancer properties.[3][7][8] This guide will therefore focus on a proposed in vivo validation in the context of oncology, a field where benzofuran derivatives have shown considerable promise.[1][9][10]

Comparative Landscape: Efficacy of Benzofuran Derivatives in vivo

To establish a benchmark for evaluating this compound, it is instructive to review the in vivo performance of other benzofuran derivatives that have been successfully tested in preclinical models. These studies provide a valuable comparative context for interpreting potential outcomes.

Table 1: Comparative In Vivo Efficacy of Selected Benzofuran Derivatives

Compound/DerivativeAnimal ModelTherapeutic AreaKey Efficacy Endpoint & ResultsReference CompoundSource
Benzofuran Piperazine Derivative 1.19MDA-MB-231 Xenograft (Mice)Cancer (Breast)58.7% Tumor Growth Inhibition at 50 mg/kg (i.p.)Doxorubicin (72.4% inhibition)[9]
Benzofuranone Derivative BF1Carrageenan-Induced Paw Edema (Mice)Inflammation68.5% Paw Edema Inhibition at 30 mg/kg (p.o.)Indomethacin (75.3% inhibition)[9]
Compound S6 (Aurora B Kinase Inhibitor)QGY-7401 Xenograft (Nude Mice)Cancer (Liver)64% Tumor Growth Inhibition at 100 mg/kgVehicle Control[1][10]
Nitrothiophene Benzofuranone (10e)P. berghei infected miceMalaria53.4% Parasitemia Reduction at 10 mg/kg (i.p.)Chloroquine[11]

Proposed In Vivo Validation Workflow for this compound

A meticulously designed in vivo study is critical for translating in vitro findings into meaningful preclinical data.[12][13][14] The following workflow is a proposed strategy for the validation of this compound in a cancer model, a therapeutic area with substantial precedent for this compound class.[2][5]

G cluster_0 Pre-Study Phase cluster_1 In Vivo Study Design & Execution cluster_2 Post-Study Analysis In_Vitro_Screening In Vitro Cytotoxicity Screening (e.g., against MCF-7, A549 cell lines) Target_Identification Target Identification & Mechanism of Action Studies (e.g., Kinase Assays) In_Vitro_Screening->Target_Identification ADMET_Profiling Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling Target_Identification->ADMET_Profiling Animal_Model Animal Model Selection (e.g., Human Tumor Xenograft in Nude Mice) ADMET_Profiling->Animal_Model Dosing Dose Range Finding & Administration Route (e.g., i.p., p.o.) Animal_Model->Dosing Treatment_Groups Group Allocation (Vehicle, Test Compound, Positive Control) Dosing->Treatment_Groups Efficacy_Monitoring Efficacy Monitoring (Tumor Volume, Body Weight) Treatment_Groups->Efficacy_Monitoring Endpoint Study Endpoint & Tissue Collection Efficacy_Monitoring->Endpoint PK_PD_Modeling Pharmacokinetic/ Pharmacodynamic (PK/PD) Modeling Efficacy_Monitoring->PK_PD_Modeling Tumor_Analysis Tumor Analysis (Histopathology, Biomarker Analysis e.g., p-Histone H3) Endpoint->Tumor_Analysis Toxicity_Assessment Toxicity Assessment (Organ Histopathology, Blood Chemistry) Endpoint->Toxicity_Assessment Data_Interpretation Data Interpretation & Comparative Analysis Tumor_Analysis->Data_Interpretation Toxicity_Assessment->Data_Interpretation PK_PD_Modeling->Data_Interpretation

Caption: Proposed workflow for the in vivo validation of a novel compound.

Detailed Experimental Protocols

The following protocols are based on established methodologies for testing benzofuran derivatives in preclinical cancer models.[1][10][15]

Human Tumor Xenograft Model

This protocol outlines the evaluation of anticancer efficacy using a human tumor xenograft model in immunodeficient mice.[1]

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer)

  • Female athymic nude mice (4-6 weeks old)

  • Matrigel

  • This compound

  • Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

  • Positive control drug (e.g., Doxorubicin)

Procedure:

  • Cell Culture: Culture MCF-7 cells in appropriate media until they reach the logarithmic growth phase.

  • Tumor Implantation: Subcutaneously inject a suspension of 1 x 107 MCF-7 cells in 100 µL of a 1:1 mixture of media and Matrigel into the right flank of each mouse.

  • Tumor Growth and Grouping: Allow tumors to grow to a palpable size (approximately 100-150 mm³). Randomly assign mice to treatment groups (n=8-10 per group):

    • Vehicle Control

    • This compound (e.g., 25 mg/kg)

    • This compound (e.g., 50 mg/kg)

    • Positive Control (e.g., Doxorubicin, 5 mg/kg)

  • Drug Administration: Administer the assigned treatment via the determined route (e.g., intraperitoneal injection) daily or on a specified schedule for 21 days.

  • Monitoring: Measure tumor volume and body weight every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.

Immunohistochemical Analysis of Biomarkers

To elucidate the mechanism of action, immunohistochemistry can be performed on tumor tissues to assess the modulation of key cellular pathways. For instance, if in vitro data suggests an effect on cell cycle progression, staining for proliferation markers is warranted.[10]

Procedure:

  • Tissue Preparation: Fix excised tumors in 10% neutral buffered formalin and embed in paraffin.

  • Sectioning: Cut 4-5 µm sections and mount on slides.

  • Staining:

    • Deparaffinize and rehydrate the tissue sections.

    • Perform antigen retrieval using an appropriate buffer.

    • Block endogenous peroxidase activity.

    • Incubate with a primary antibody against a target of interest (e.g., phospho-Histone H3 (Ser10) to assess mitotic inhibition, a known mechanism for some benzofuran derivatives).[1][10]

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Develop with a chromogen (e.g., DAB) and counterstain with hematoxylin.

  • Imaging and Analysis: Capture images using a microscope and quantify the staining intensity or the percentage of positive cells.

Potential Signaling Pathway Involvement

Many benzofuran derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation and survival.[10] For example, some derivatives act as kinase inhibitors.[1][10] A plausible mechanism for an anticancer benzofuran could involve the inhibition of a kinase critical for mitosis, such as Aurora B kinase.[10]

G cluster_0 Mitotic Progression Aurora_B Aurora B Kinase Histone_H3 Histone H3 Aurora_B->Histone_H3 phosphorylates (Ser10) Chromosome_Condensation Chromosome Condensation & Segregation Histone_H3->Chromosome_Condensation M_Phase M Phase (Mitosis) Chromosome_Condensation->M_Phase Cell_Proliferation Tumor Cell Proliferation M_Phase->Cell_Proliferation Test_Compound Methyl 3-amino-5-bromo- 1-benzofuran-2-carboxylate Test_Compound->Aurora_B inhibits

Sources

A Strategic Guide to Comprehensive Cross-Reactivity Profiling of Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The Imperative of Early-Stage Profiling

In modern drug discovery, front-loading activities to identify potential liabilities is a critical strategy. Waiting for later-stage preclinical or clinical development to uncover off-target interactions can lead to costly failures.[1] By systematically profiling a compound like Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate against a broad range of biologically relevant targets, we can preemptively identify potential adverse drug reactions (ADRs) and build a robust structure-activity relationship (SAR) to guide lead optimization.

This guide will delineate a tiered approach, beginning with broad, high-throughput screening across major target families and progressively narrowing down to quantitative affinity and functional assessments for identified "hits."

Tier 1: Broad Panel Screening - Casting a Wide Net

The initial step is to assess the compound's activity across a diverse set of clinically relevant molecular targets. The primary objective here is not to determine precise potency but to identify potential areas of interaction that warrant further investigation. Leading contract research organizations (CROs) offer comprehensive screening panels that cover major drug target classes.[2]

Key Target Families for Initial Screening:
  • G-Protein Coupled Receptors (GPCRs): As the largest family of cell surface receptors, they are common off-targets for many small molecules.[3][4]

  • Kinases: With over 500 members, the human kinome presents a significant landscape for potential off-target interactions, which can lead to various toxicities.[5][6][7]

  • Ion Channels: Critical for neuronal and cardiac function, unintended modulation of ion channels is a frequent cause of safety-related attrition.

  • Transporters: These proteins are crucial for the disposition of drugs and endogenous substances; inhibition can lead to drug-drug interactions or other adverse effects.[4]

  • Nuclear Hormone Receptors (NHRs): Modulation of NHRs can result in significant physiological changes.

  • Enzymes: A broad category including proteases, phosphodiesterases, and others that can be unintentionally inhibited.

Recommended Initial Screening Panels:

For a novel compound with an unknown mechanism of action, a comprehensive safety panel is the most logical starting point. A panel like Eurofins Discovery's SafetyScreen44 or SAFETYscan47 provides an excellent balance of coverage and cost-effectiveness for initial hazard identification.[1]

Table 1: Hypothetical Tier 1 Screening Results for this compound at a 10 µM Concentration

Target ClassPanelNumber of Targets ScreenedPutative "Hits" (>50% Inhibition/Activity)
GPCRs SafetyScreen47~25- Adrenergic Alpha-2A - Dopamine D2
Kinases scanMAX468- ABL1 (non-receptor tyrosine kinase) - LCK (non-receptor tyrosine kinase) - FLT3 (receptor tyrosine kinase)
Ion Channels SafetyScreen47~10- hERG (potassium channel)
Transporters SafetyScreen47~5- Norepinephrine Transporter (NET)
Other SafetyScreen47~7- PDE5 (Phosphodiesterase)

This data is illustrative and serves as an example for the purpose of this guide.

Experimental Workflow: Tier 1 Screening

The following diagram outlines the logical flow of the initial broad screening phase.

Tier1_Workflow Compound Methyl 3-amino-5-bromo- 1-benzofuran-2-carboxylate BroadScreen Broad Panel Screening (e.g., SafetyScreen47, scanMAX) Single Concentration (e.g., 10 µM) Compound->BroadScreen DataAnalysis Data Analysis: Identify Hits >50% Inhibition BroadScreen->DataAnalysis HitList List of Putative Off-Targets: - GPCRs - Kinases - Ion Channels - Transporters DataAnalysis->HitList

Caption: Tier 1 broad screening workflow.

Tier 2: Secondary Screening - Quantifying Interactions

Hits identified in the primary screen must be validated and quantified. This involves generating dose-response curves to determine the potency (IC50 or EC50) of the compound at each identified off-target. For binding assays, this would also involve determining the dissociation constant (Kd).[5]

Methodological Approaches for Secondary Screening:
  • Radioligand Binding Assays: A classic and robust method to determine the affinity of a compound for a receptor by measuring its ability to displace a high-affinity radiolabeled ligand.[4]

  • Competition Binding Assays: This method, often used in large-scale kinase profiling, measures the ability of a test compound to compete with an immobilized ligand for binding to the kinase active site.[8]

  • Functional Assays: For targets like GPCRs and ion channels, it's crucial to understand whether the interaction is agonistic, antagonistic, or allosteric. Functional readouts can include:

    • cAMP Assays: For Gs and Gi-coupled GPCRs.[9][10]

    • Calcium Flux Assays: For Gq-coupled GPCRs.[9][10]

    • Automated Patch Clamp Electrophysiology: The gold standard for assessing ion channel modulation.

Table 2: Illustrative Tier 2 Dose-Response Data for Identified Hits

TargetAssay TypeResult (IC50 / EC50 / Kd)Functional Effect
Adrenergic Alpha-2A Radioligand BindingIC50 = 1.2 µMAntagonist
Dopamine D2 Radioligand BindingIC50 = 3.5 µMAntagonist
ABL1 KINOMEscan (Kd)Kd = 0.8 µMInhibitor
LCK KINOMEscan (Kd)Kd = 2.1 µMInhibitor
FLT3 KINOMEscan (Kd)Kd = 5.7 µMInhibitor
hERG Automated Patch ClampIC50 = 9.8 µMChannel Blocker
NET Functional UptakeIC50 = 2.5 µMInhibitor
PDE5 Enzyme ActivityIC50 = 7.3 µMInhibitor

This data is illustrative and serves as an example for the purpose of this guide.

Experimental Protocol: Competitive Binding Assay (Generic)

This protocol provides a generalized framework for a competitive binding assay, a common method for assessing interactions.[8][11][12]

  • Reagent Preparation:

    • Prepare assay buffer (e.g., PBS with 0.1% BSA).

    • Serially dilute this compound in DMSO to create a concentration range (e.g., 100 µM to 1 nM). Further dilute in assay buffer.

    • Prepare a solution of the target protein at a constant concentration.

    • Prepare a solution of a labeled probe (e.g., fluorescently tagged ligand) at a concentration typically at or below its Kd.

  • Assay Execution:

    • In a microplate, add the target protein to each well.

    • Add the serially diluted test compound or vehicle control (DMSO).

    • Add the labeled probe to all wells.

    • Incubate the plate for a predetermined time at a specific temperature to allow the binding reaction to reach equilibrium.

  • Detection:

    • Measure the signal from the labeled probe (e.g., fluorescence intensity, time-resolved fluorescence resonance energy transfer - TR-FRET).[13]

  • Data Analysis:

    • The signal will be inversely proportional to the binding of the test compound.

    • Plot the signal against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Tier 3: Cellular and Phenotypic Assays - Assessing Physiological Relevance

Biochemical and in vitro binding data provide critical information on molecular interactions, but it is essential to determine if these interactions translate to a cellular effect.

Rationale for Cellular Assays:
  • Confirms Target Engagement: Cellular assays can confirm that the compound can cross the cell membrane and engage its target in a physiological context. The Cellular Thermal Shift Assay (CETSA) is one such technique.[13]

  • Elucidates Functional Consequences: A compound might bind to a target but not modulate its function. Cellular assays measuring downstream signaling or phenotypic changes are necessary to confirm a functional outcome.

  • Provides a Therapeutic Window: By comparing the potency at the intended target with the potency at off-targets, one can begin to estimate the therapeutic window.

Example Cellular Assays based on Tier 2 Hits:
  • hERG: A follow-up in human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) can assess the pro-arrhythmic risk.

  • Kinases (ABL1, LCK): Proliferation assays in cell lines known to be dependent on the activity of these kinases can confirm on-target cellular activity.

  • Adrenergic and Dopamine Receptors: Measurement of downstream second messengers (e.g., cAMP) in cells overexpressing these receptors.

Logical Flow: From Hits to Cellular Validation

Tier3_Workflow Tier2Hits Validated Hits from Tier 2 (IC50 / Kd values) CellularAssay Cellular & Phenotypic Assays Tier2Hits->CellularAssay hERG_Assay hiPSC-Cardiomyocyte Assay (Assess Arrhythmia Risk) CellularAssay->hERG_Assay hERG Hit Kinase_Assay Cell Proliferation Assays (Confirm Functional Inhibition) CellularAssay->Kinase_Assay Kinase Hits GPCR_Assay Second Messenger Assays (Confirm Antagonism) CellularAssay->GPCR_Assay GPCR Hits Interpretation Data Interpretation: - On-target vs. Off-target Potency - Potential Safety Liabilities - Therapeutic Index Estimation hERG_Assay->Interpretation Kinase_Assay->Interpretation GPCR_Assay->Interpretation

Caption: Tier 3 workflow for cellular validation.

Comparative Analysis and Decision Making

The ultimate goal of this profiling cascade is to build a comprehensive selectivity profile that can be compared against other compounds in a lead series or against known drugs.

Table 3: Comparative Selectivity Profile

CompoundPrimary Target IC50 (Hypothetical)ABL1 KihERG IC50Adrenergic α2A IC50Selectivity Ratio (hERG/Primary)
This compound 50 nM0.8 µM9.8 µM1.2 µM196
Competitor Compound A 75 nM5.2 µM> 30 µM8.9 µM> 400
Competitor Compound B 20 nM0.1 µM0.5 µM0.3 µM25

This data is illustrative. A higher selectivity ratio for safety-critical targets like hERG is desirable.

Based on this hypothetical comparison, this compound shows potent activity at its primary target. However, its off-target activity, particularly at hERG, is more pronounced than Competitor A, though significantly better than Competitor B. This data allows for a risk-based decision on whether to proceed with this compound, optimize it to remove off-target activities, or advance a more selective compound from the series.

Conclusion

The cross-reactivity profiling of a novel compound like this compound is a systematic, multi-tiered process. It begins with broad screening to identify potential interactions, followed by quantitative secondary assays to determine potency, and concludes with cellular assays to assess physiological relevance. This structured approach, grounded in robust experimental methodologies, provides the critical data necessary to build a comprehensive understanding of a compound's selectivity, predict potential safety liabilities, and ultimately guide the selection of drug candidates with the highest probability of success.

References

  • Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Specialized In Vitro Safety Pharmacology Profiling Panels. Retrieved from [Link]

  • Fell, M. J., et al. (2025). SH2scan: Mapping SH2 Domain-Ligand Binding Selectivity for Inhibitors and Degraders. Journal of Medicinal Chemistry.
  • Albert, V., & Jahic, M. (2025). Using secondary pharmacology panels to predict clinical safety risks. Eurofins Scientific. Retrieved from [Link]

  • Yu, L., et al. (2021). Cross-React: a new structural bioinformatics method for predicting allergen cross-reactivity.
  • Eurofins Discovery. (n.d.). scanMAX Kinase Assay Panel. Retrieved from [Link]

  • Trinity Biotech plc. (n.d.). Novascreen Drugs of Abuse Cassette. Retrieved from [Link]

  • Hughes, J. P., et al. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239–1249.
  • Säll, A., et al. (2023). Multiplexed selectivity screening of anti-GPCR antibodies. mAbs, 15(1), 2212345.
  • NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements. Retrieved from [Link]

  • Antwi, C., et al. (2022). Target Engagement Assays in Early Drug Discovery. SLAS DISCOVERY: Advancing Life Sciences R&D, 27(1), 37-49.
  • Olon USA. (n.d.). Analytical Services to Support Pharmaceutical Development. Retrieved from [Link]

  • DiscoverX. (2016). Whitepaper: KINOMEscan® ELECT Kinase screening and profiling services. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Tissue Cross-Reactivity Studies. Retrieved from [Link]

  • Lefkowitz, R. J. (2024). G Protein-Coupled Receptors: A Century of Research and Discovery.
  • Eurofins Scientific. (n.d.). Pharmacology studies. Retrieved from [Link]

  • Bowes, J., et al. (2006). In vitro safety pharmacology profiling. European Pharmaceutical Review. Retrieved from [Link]

  • DiscoverX. (n.d.). DiscoverX Solutions for Drug Discovery. Retrieved from [Link]

  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved from [Link]

  • Ricerca Bioscience. (n.d.). Concord, Ohio USA. Retrieved from [Link]

  • Corriden, R., & Insel, P. A. (2018). Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions. Bio-protocol, 8(13), e2919.
  • Wikipedia. (n.d.). Methods to investigate protein–protein interactions. Retrieved from [Link]

  • Pharmaron. (n.d.). In Vitro Safety Panel I Binding & Functional Assays. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Cross-Reactivity Assessment. Retrieved from [Link]

  • Pharmacology Discovery Services. (n.d.). Early Safety Assessment. Retrieved from [Link]

  • Fierce Biotech. (2011). DiscoveRx Corporation Announces the Expansion of KINOMEscan's Largest Commercially Available Kinase Panel. Retrieved from [Link]

  • El-Hachem, N., et al. (2021). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors.
  • Terstiege, I., et al. (2012). Target identification and mechanism of action in chemical biology and drug discovery.
  • AnaPath Research. (2019). Tissue Cross-Reactivity Study and its Applications. Retrieved from [Link]

  • Reaction Biology. (n.d.). GPCR Assay Services. Retrieved from [Link]

  • Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2749–2755.
  • Boster Biological Technology. (n.d.). Antibody Cross-Reactivity: How to Assess & Predict Binding. Retrieved from [Link]

  • Chem Help ASAP. (2023). measuring drug-target binding with SPR & ITC binding assays. Retrieved from [Link]

  • Schreiber, G., & Keating, A. E. (2011). Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. Current protocols in protein science, Chapter 19, Unit-19.19.
  • Wang, D., et al. (2013). The identification of high-affinity G protein-coupled receptor ligands from large combinatorial libraries using multicolor quantum dot-labeled cell-based screening. Combinatorial chemistry & high throughput screening, 16(1), 3-13.
  • PR Newswire. (2017). Ricerca Biosciences, LLC Renamed to Concord Biosciences, LLC After Sale of Chemical Development Division. Retrieved from [Link]

  • DiscoverX. (n.d.). Resources. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Kinome Profiling Service. Retrieved from [Link]

  • Olon Group. (2024). Olon Group discloses that, as of January 1, 2024, Olon Ricerca Bioscience LLC, Concord, OH and Olon USA Inc. commercial offices, based in Florham Park, NJ, have merged to become Olon USA LLC. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

Sources

A Comparative Guide to the Synthetic Routes of Substituted Benzofurans

Author: BenchChem Technical Support Team. Date: February 2026

The benzofuran scaffold is a cornerstone in medicinal chemistry and natural product synthesis, forming the core of numerous pharmacologically active compounds.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including antitumor, antimicrobial, anti-inflammatory, and anti-HIV properties.[2] Consequently, the development of efficient and versatile synthetic methodologies to access structurally diverse benzofurans is a paramount objective for organic and medicinal chemists.

This guide provides an in-depth comparison of the most prominent synthetic strategies for constructing substituted benzofurans. We will move beyond simple procedural lists to dissect the underlying mechanisms, evaluate the strategic advantages and inherent limitations of each route, and provide field-proven experimental protocols. The objective is to equip researchers, scientists, and drug development professionals with the critical knowledge needed to select and implement the optimal synthetic pathway for their specific target molecule.

Classical Approaches: The Perkin Rearrangement

One of the earliest methods for benzofuran synthesis, the Perkin rearrangement, involves the ring contraction of a 3-halocoumarin under basic conditions.[3][4] While largely superseded by more modern methods, it remains a valid route for specific substitution patterns and holds historical significance.

Mechanism and Rationale

The reaction is initiated by a base-catalyzed hydrolytic cleavage of the coumarin's lactone ring. This fission generates a phenoxide and a carboxylate. The crucial step is the subsequent intramolecular nucleophilic attack of the phenoxide onto the vinylic halide, displacing the halide and forming the furan ring, which upon acidification yields the final benzofuran-2-carboxylic acid.[5] The choice of a strong base is critical to facilitate the initial ring opening, which is the rate-determining step.

Caption: Mechanism of the Perkin Rearrangement.

Advantages and Limitations
  • Advantages: Provides a direct route to benzofuran-2-carboxylic acids, which are valuable synthetic intermediates.

  • Limitations: The synthesis often requires multi-step preparation of the starting 3-halocoumarins and the substrate scope can be limited.

Representative Protocol: Microwave-Assisted Perkin Rearrangement[5]
  • To a solution of the 3-bromocoumarin (1.0 mmol) in ethanol (2 mL) in a microwave process vial, add a 10 M aqueous solution of sodium hydroxide (0.5 mL).

  • Seal the vial and heat in a microwave reactor at 120 °C for 5 minutes.

  • After cooling to room temperature, pour the reaction mixture into ice-water (10 mL).

  • Acidify the mixture to pH 2 with concentrated hydrochloric acid.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to afford the benzofuran-2-carboxylic acid.

Transition Metal-Catalyzed Cyclizations

The advent of transition metal catalysis has revolutionized benzofuran synthesis, offering unparalleled efficiency, modularity, and functional group tolerance. Palladium- and copper-based systems are the most extensively developed and widely employed.

A. Palladium-Catalyzed Intramolecular Heck Reaction

The intramolecular Heck reaction is a powerful tool for forming the C-O bond of the benzofuran ring via the cyclization of precursors like o-alkenylphenols.[2][6][7]

Mechanism and Rationale

The catalytic cycle typically begins with the oxidative addition of a palladium(0) species to an aryl halide or triflate precursor to form a palladium(II) complex. This is followed by an intramolecular migratory insertion of the tethered alkene into the aryl-palladium bond. The final step is a β-hydride elimination, which regenerates the double bond outside the newly formed ring and releases the palladium(0) catalyst. The choice of ligand is crucial for stabilizing the palladium catalyst and influencing the regioselectivity of the cyclization.

Heck_Reaction Pd0 Pd(0)L₂ A Oxidative Addition Pd0->A PdII_Aryl Ar-Pd(II)-X L₂ A->PdII_Aryl B Intramolecular Migratory Insertion PdII_Aryl->B Cyclized_Pd Cyclized Pd(II) Intermediate B->Cyclized_Pd C β-Hydride Elimination Cyclized_Pd->C Product_Complex [Product-Pd(0)HXL₂] C->Product_Complex D Reductive Elimination Product_Complex->D D->Pd0 Product Benzofuran Product D->Product Start o-Haloalkenyl Phenol Start->A

Caption: Catalytic Cycle of the Intramolecular Heck Reaction.

Advantages and Limitations
  • Advantages: High yields, excellent functional group compatibility, and the ability to construct complex polycyclic systems.[8]

  • Limitations: The cost and potential toxicity of palladium catalysts can be a drawback, particularly for large-scale synthesis. The synthesis of the required substituted phenol precursors can sometimes be lengthy.

B. Palladium/Copper-Catalyzed Sonogashira Coupling/Cyclization

Perhaps the most versatile and widely used modern method is the tandem Sonogashira coupling of an o-iodophenol with a terminal alkyne, followed by an intramolecular cyclization.[6][9] This approach allows for the rapid construction of 2-substituted benzofurans from readily available starting materials.[10]

Mechanism and Rationale

This one-pot process involves two distinct catalytic cycles that work in concert.[11]

  • Sonogashira Coupling: A palladium(0) catalyst couples the o-iodophenol with a copper(I) acetylide (formed in situ from the terminal alkyne and a copper co-catalyst). This forms an o-(alkynyl)phenol intermediate.

  • Cyclization: The o-(alkynyl)phenol intermediate then undergoes an intramolecular cyclization. This is often catalyzed by the same palladium or copper species, or simply promoted by the base and heat, proceeding via a 5-endo-dig cyclization to furnish the benzofuran ring.

The elegance of this method lies in its convergency; two simple building blocks are joined and cyclized in a single operation, allowing for significant diversity in the final product.[12]

Sonogashira_Cyclization_Workflow Iodophenol o-Iodophenol Sonogashira Sonogashira Coupling (Pd(0)/Cu(I) catalyst, Base) Iodophenol->Sonogashira Alkyne Terminal Alkyne Alkyne->Sonogashira Intermediate o-(Alkynyl)phenol Intermediate Sonogashira->Intermediate Cyclization Intramolecular Cyclization (5-endo-dig) Intermediate->Cyclization Benzofuran 2-Substituted Benzofuran Cyclization->Benzofuran

Caption: Workflow for Sonogashira Coupling/Cyclization.

Advantages and Limitations
  • Advantages: High degree of modularity, access to a vast array of 2-substituted benzofurans, often proceeds in a one-pot fashion, and uses commercially available starting materials.[10]

  • Limitations: The reaction can be sensitive to strongly electron-withdrawing groups on the alkyne, and aliphatic alkynes are sometimes not tolerated.[10] Catalyst loading and base selection are critical for success.

Representative Protocol: One-Pot Tandem Heck-Alkynylation/Cyclization[12]
  • To an oven-dried Schlenk tube under an argon atmosphere, add the o-iodophenol (0.5 mmol), the palladium NHC complex catalyst (1 mol%), and Cs₂CO₃ (1.5 mmol).

  • Add anhydrous DMF (2.0 mL) followed by the terminal alkyne (0.6 mmol).

  • Heat the reaction mixture at 120 °C for 12-24 hours, monitoring by TLC.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (3 x 10 mL) and brine (10 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the 2-substituted benzofuran.

Metal-Free Synthetic Routes

While transition metals offer powerful synthetic tools, concerns about cost, toxicity, and product contamination drive the development of metal-free alternatives.

Intramolecular Wittig Reaction

The intramolecular Wittig reaction provides a robust, metal-free pathway to benzofurans, typically involving the cyclization of an in situ generated phosphorus ylide with a tethered ester or acyl group.[6][13][14]

Mechanism and Rationale

The reaction is typically initiated by the formation of an o-acyloxybenzylphosphonium salt. Treatment with a base generates the corresponding ylide. This nucleophilic ylide then attacks the proximal ester carbonyl group in an intramolecular fashion. The resulting oxaphosphetane intermediate collapses, eliminating triphenylphosphine oxide and forming the C2-C3 double bond of the benzofuran ring. The mild reaction conditions are a key advantage of this methodology.[14]

Caption: Mechanism of the Intramolecular Wittig Reaction for Benzofuran Synthesis.

Advantages and Limitations
  • Advantages: Completely metal-free conditions, operational simplicity, and good yields for a range of substrates.

  • Limitations: Requires the synthesis of phosphonium salt precursors and produces a stoichiometric amount of triphenylphosphine oxide as a byproduct, which can sometimes complicate purification.

Comparative Analysis of Synthetic Routes

The choice of a synthetic route is a strategic decision dictated by the target molecule's substitution pattern, the availability and cost of starting materials, scalability, and tolerance to specific reaction conditions.

Synthetic Route Key Starting Materials Catalyst/Key Reagent Typical Yields Key Advantages Key Disadvantages
Perkin Rearrangement 3-HalocoumarinsStrong Base (e.g., NaOH)60-95%[5]Direct access to benzofuran-2-carboxylic acids.Limited substrate scope; requires pre-functionalized coumarins.
Intramolecular Heck o-Haloalkenyl PhenolsPd(0) catalyst (e.g., Pd(OAc)₂)70-95%[15]High efficiency, excellent functional group tolerance.Cost and toxicity of palladium; multi-step precursor synthesis.
Sonogashira/Cyclization o-Iodophenols, Terminal AlkynesPd(0)/Cu(I) catalysts, Base65-98%[12]Highly modular, one-pot procedures, readily available materials.Sensitive to some functional groups; aliphatic alkynes can be poor substrates.[10]
Intramolecular Wittig o-Hydroxy-arylketones/estersPhosphine, Base70-90%[14][16]Metal-free, mild conditions, operational simplicity.Stoichiometric phosphine oxide byproduct; requires phosphonium salt synthesis.

Conclusion

The synthesis of substituted benzofurans has evolved significantly from classical rearrangements to highly efficient and versatile transition-metal-catalyzed and metal-free methodologies. For maximum flexibility and rapid access to a diverse library of 2-substituted analogs, the tandem Sonogashira coupling/cyclization stands out as a premier strategy.[6][9] For syntheses where metal contamination is a critical concern, the intramolecular Wittig reaction offers a robust and reliable alternative.[14] The intramolecular Heck reaction remains a powerful tool, especially for constructing complex, fused-ring systems.[2]

Ultimately, the optimal choice depends on a careful analysis of the target structure. By understanding the mechanistic underpinnings, substrate scope, and practical limitations of each method detailed in this guide, researchers can make informed decisions to accelerate their discovery and development programs. The continuous innovation in this field, particularly in green chemistry approaches using novel catalysts and environmentally benign solvents, promises to further expand the synthetic chemist's toolkit for accessing this privileged heterocyclic scaffold.[17][18][19]

References

  • Mushtaq, A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.
  • Cacchi, S., & Fabrizi, G. (2011). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules.
  • Zhang, W., et al. (2013). Construction of 2-Substituted-3-Functionalized Benzofurans via Intramolecular Heck Coupling: Application to Enantioselective Total Synthesis of Daphnodorin B. Organic Letters.
  • Yao, C.-F., et al. (2004). Chemoselective Intramolecular Wittig Reactions for the Synthesis of Oxazoles and Benzofurans. The Journal of Organic Chemistry.
  • Wan, J.-P., et al. (2007). Preparation of functional benzofurans and indoles via chemoselective intramolecular Wittig reactions. Chemical Communications.
  • Various Authors. (N.D.). Research Progress on the Synthesis of Intramolecular Benzofuran Derivatives. Semantic Scholar.
  • Wikipedia contributors. (N.D.). Perkin rearrangement. Wikipedia.
  • Mushtaq, A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.
  • Organic Chemistry Portal. (N.D.). Synthesis of Benzofurans. Organic Chemistry Portal.
  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research.
  • Bhargava, S., et al. (2017). Synthesis of Benzofuran Derivatives via Different Methods. Phosphorus, Sulfur, and Silicon and the Related Elements.
  • Cacchi, S., & Fabrizi, G. (2011). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI.
  • Khan, I., et al. (2022). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press.
  • Maleckar, K. A., et al. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PMC.
  • Davidson, W. J., & Elix, J. A. (1975). Annelated Furans. XVII* The Wittig Reaction of Benzofuranones. Connect-Sci.
  • Schmidt, A., et al. (2012). Synthesis of Functionalized Benzofurans by a Double Heck Reaction of 2,3-Dibromofurans and Subsequent 6π-Electrocyclization/Dehydrogenation. Thieme Connect.
  • Keglevich, G., et al. (2018). Synthesis of 3-Aryl- and 3-Alkynylbenzofurans in the Presence of a Supported Palladium Catalyst. MDPI.
  • Mushtaq, A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Publications.
  • Ghosh, S., et al. (2016). Accessing a Biologically Relevant Benzofuran Skeleton by a One-Pot Tandem Heck Alkynylation/Cyclization Reaction Using Well-Defined Palladium N-Heterocyclic Carbene Complexes. PubMed.
  • Kumar, V., et al. (2025). Nanocatalysis for Green Synthesis of Functionalized Benzofurans. PubMed.
  • Cella, R., & Stefani, H. A. (2009). A Convenient Synthesis of 2-Arylbenzo[b]furans from Aryl Halides and 2-Halophenols by Catalytic One-Pot Cascade Method. ACS Catalysis.
  • Rossi, E., et al. (2013). Benzofuran Synthesis Using a Sonogashira–Larock Heteroannulation Protocol. Synfacts.
  • Hua, G., & Cuny, G. D. (2017). Total synthesis of natural products containing benzofuran rings. RSC Publishing.
  • Miao, M., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing.
  • Patel, K., et al. (2024). Unlocking the Potential: A Comprehensive Review for the Synthesis of Benzofuran Derivatives. Bentham Science Publishers.

Sources

A Comparative Guide to the Validation of a Novel Multiplexed High-Content Assay for Screening Anticancer Compounds Targeting VEGFR-2

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pursuit of novel anticancer therapeutics is a cornerstone of modern drug discovery. Among the myriad of molecular targets, the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, has emerged as a critical focus for therapeutic intervention.[1][2] Benzofuran derivatives, a class of heterocyclic compounds, have demonstrated significant potential as anticancer agents, often through the inhibition of protein kinases like VEGFR-2.[1][3] The specific compound, Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate, possesses structural motifs—namely bromo and amino substitutions—that are frequently associated with potent kinase inhibitory activity.[4][5][6]

The traditional approach to characterizing the anticancer effects of such a compound involves a series of independent assays to assess its direct enzymatic inhibition, impact on cell viability, and its ability to induce apoptosis and cell cycle arrest. While robust, this multi-assay workflow can be time-consuming, resource-intensive, and may not fully capture the complex interplay of cellular events.

This guide introduces and validates a novel, multiplexed high-content screening (HCS) assay designed to provide a more holistic and efficient evaluation of VEGFR-2 inhibitors. We will compare this novel assay to a panel of "gold-standard" conventional assays, providing detailed methodologies and comparative performance data. This guide is intended for researchers, scientists, and drug development professionals seeking to advance their oncology screening workflows.

The Compound of Interest: A Potential VEGFR-2 Inhibitor

The focal point of this guide is the hypothetical evaluation of This compound . Its benzofuran core, coupled with strategic substitutions, makes it a prime candidate for targeting the ATP-binding pocket of kinases such as VEGFR-2.

The Target: VEGFR-2 Signaling Pathway in Angiogenesis

VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis.[1][2] Upon binding its ligand, VEGF-A, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival. Inhibition of this pathway is a clinically validated strategy in oncology.

VEGFR2_Pathway VEGFA VEGF-A VEGFR2 VEGFR-2 Receptor VEGFA->VEGFR2 Binds P_VEGFR2 Phosphorylated VEGFR-2 VEGFR2->P_VEGFR2 Dimerization & Autophosphorylation Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) P_VEGFR2->Downstream Activates Apoptosis Apoptosis P_VEGFR2->Apoptosis Inhibition leads to Proliferation Cell Proliferation & Survival Downstream->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Inhibitor Methyl 3-amino-5-bromo- 1-benzofuran-2-carboxylate Inhibitor->P_VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and the inhibitory action of the compound.

Comparative Assay Methodologies

We will compare our novel multiplexed HCS assay against a suite of established, single-endpoint assays. For the purpose of this guide, all experiments are conducted using the human cervical cancer cell line, HeLa, known to express VEGFR-2.

Gold-Standard Assays: A Multi-Faceted but Segregated Approach

The conventional workflow for characterizing an anticancer compound involves the following discrete assays:

  • Biochemical VEGFR-2 Kinase Assay: To determine direct inhibition of the enzyme.

  • MTT Cell Viability Assay: To measure cytotoxicity.

  • Caspase-Glo® 3/7 Assay: To quantify apoptosis.

  • Cell Cycle Analysis by Flow Cytometry: To assess effects on cell cycle progression.

Novel Assay: A Unified High-Content Screening (HCS) Approach

Our proposed novel assay is a single-well, multiplexed immunofluorescence-based method performed on a high-content imaging system. This assay simultaneously quantifies:

  • VEGFR-2 Phosphorylation: Using an antibody specific to the phosphorylated form of VEGFR-2.

  • Cell Viability: Using a live/dead cell stain.

  • Apoptosis: Using an antibody against cleaved caspase-3.

  • Nuclear Morphology and Cell Count: Using a nuclear stain (e.g., Hoechst 33342).

Assay_Comparison cluster_0 Gold-Standard Workflow cluster_1 Novel HCS Workflow A1 Biochemical VEGFR-2 Assay A2 MTT Assay End_GS Segregated Data Points A1->End_GS A3 Caspase-Glo 3/7 A2->End_GS A4 Flow Cytometry (Cell Cycle) A3->End_GS A4->End_GS B1 Multiplexed HCS Assay (pVEGFR-2, Viability, Apoptosis, Cell Count) End_HCS Integrated Multiparametric Data B1->End_HCS Start Compound Treatment Start->A1 Start->A2 Start->A3 Start->A4 Start->B1

Caption: Comparison of gold-standard and novel assay workflows.

Experimental Protocols

Detailed, step-by-step methodologies for each assay are provided below.

Protocol 1: Gold-Standard - Biochemical VEGFR-2 Kinase Assay

This assay measures the ability of the test compound to inhibit the phosphorylation of a substrate by purified VEGFR-2 enzyme.[7][8]

  • Reagent Preparation:

    • Prepare 1x Kinase Assay Buffer.

    • Dilute ATP to 500 µM in 1x Kinase Assay Buffer.

    • Dilute the poly(Glu, Tyr) 4:1 substrate in 1x Kinase Assay Buffer.

    • Dilute purified recombinant VEGFR-2 enzyme to 1 ng/µL in 1x Kinase Assay Buffer.

    • Prepare a serial dilution of this compound in DMSO, then dilute in 1x Kinase Assay Buffer.

  • Assay Procedure (96-well plate format):

    • Add 5 µL of the test compound dilution to each well.

    • Add 20 µL of the substrate/ATP mixture to each well.

    • Initiate the reaction by adding 25 µL of diluted VEGFR-2 enzyme to each well.

    • Incubate at 30°C for 45 minutes.

    • Add 50 µL of Kinase-Glo® MAX reagent to each well to stop the reaction and generate a luminescent signal.

    • Incubate at room temperature for 10 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: Gold-Standard - MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[9][10]

  • Cell Plating:

    • Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in culture medium.

    • Replace the existing medium with 100 µL of the compound-containing medium.

    • Incubate for 72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of 5 mg/mL MTT reagent to each well.

    • Incubate for 4 hours at 37°C until a purple precipitate is visible.

  • Solubilization and Measurement:

    • Add 100 µL of detergent reagent to each well to solubilize the formazan crystals.

    • Incubate for 2 hours at room temperature in the dark, with shaking.

    • Measure absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the DMSO control.

    • Determine the IC50 value.[11][12][13]

Protocol 3: Gold-Standard - Caspase-Glo® 3/7 Apoptosis Assay

This luminescent assay measures the activity of caspases 3 and 7, key effectors of apoptosis.[14][15][16]

  • Cell Plating and Treatment:

    • Follow steps 1 and 2 of the MTT assay protocol.

  • Assay Procedure:

    • Equilibrate the plate to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix on a plate shaker at 300-500 rpm for 5 minutes.

    • Incubate at room temperature for 1 hour.

  • Measurement and Analysis:

    • Measure luminescence.

    • Calculate the fold change in caspase activity relative to the DMSO control.

Protocol 4: Gold-Standard - Cell Cycle Analysis by Flow Cytometry

This method uses propidium iodide (PI) staining to determine the DNA content of cells and their distribution in the different phases of the cell cycle.[17][18][19]

  • Cell Culture and Treatment:

    • Seed HeLa cells in 6-well plates and treat with the test compound for 24 hours.

  • Cell Harvesting and Fixation:

    • Harvest cells by trypsinization and wash with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

    • Incubate on ice for at least 2 hours.

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend in a staining buffer containing PBS, 100 µg/mL RNase A, and 50 µg/mL Propidium Iodide.

    • Incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

    • Use cell cycle analysis software to model the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 5: Novel Multiplexed High-Content Screening (HCS) Assay
  • Cell Plating and Treatment:

    • Seed HeLa cells in a 96-well, black-walled, clear-bottom imaging plate at 5,000 cells/well.

    • Incubate for 24 hours.

    • Treat with a serial dilution of the test compound for 24 hours.

  • Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize with 0.1% Triton X-100 in PBS.

    • Block with 3% BSA in PBS.

    • Incubate with primary antibodies for phospho-VEGFR-2 (Tyr1175) and cleaved caspase-3.

    • Wash and incubate with corresponding Alexa Fluor-conjugated secondary antibodies.

    • Counterstain with Hoechst 33342 (nuclear stain) and a viability dye.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system, capturing fluorescence in at least four channels.

    • Use image analysis software to:

      • Identify and count individual cells based on the nuclear stain.

      • Measure the intensity of phospho-VEGFR-2 and cleaved caspase-3 staining within each cell.

      • Quantify the number of live and dead cells.

      • Calculate IC50 values for inhibition of VEGFR-2 phosphorylation and cell viability, and EC50 for apoptosis induction.

Validation and Performance Comparison

The following tables present hypothetical data from the validation of the novel HCS assay against the gold-standard methods.

Table 1: Potency (IC50) Comparison
Assay TypeParameter MeasuredIC50 (µM) for this compound
Gold-Standard
Biochemical AssayVEGFR-2 Kinase Inhibition0.85
MTT AssayCytotoxicity (Viability)2.5
Novel HCS Assay
VEGFR-2 Phosphorylation1.1
Cell Viability2.8

Interpretation: The IC50 values obtained from the novel HCS assay are comparable to those from the gold-standard assays, demonstrating its accuracy in determining compound potency. The slightly higher IC50 for VEGFR-2 phosphorylation in the cell-based assay compared to the biochemical assay is expected, as cellular uptake and ATP competition can influence the apparent potency.

Table 2: Assay Performance Characteristics
ParameterGold-Standard AssaysNovel HCS AssayJustification
Throughput Low to MediumHighThe HCS assay is performed in a single plate, amenable to automation.
Reagent Cost/Well High (sum of 4 assays)MediumMultiplexing reduces the total amount of reagents and consumables.
Hands-on Time HighLowFewer plates and liquid handling steps are required.
Data Richness Low (single endpoint per assay)High (multiple endpoints per cell)Provides correlated, multi-parametric data from a single experiment.
Cellular Context Partial (MTT, Caspase, Flow) to None (Biochemical)HighAll parameters are measured in a physiological cellular environment.
Z'-factor 0.6 - 0.8 (assay dependent)> 0.7Demonstrates a robust and reproducible assay with a large signal window.
Table 3: Validation of the Novel HCS Assay
Validation ParameterMethodAcceptance CriteriaResult
Specificity Compare with known VEGFR-2 inhibitors and inactive analogs.Active compounds show a dose-dependent effect; inactive compounds do not.Pass
Linearity Serial dilution of a control compound.R² > 0.98 for the dose-response curve.Pass
Accuracy Comparison of IC50 values to gold-standard assays.IC50 values within a 3-fold difference.Pass
Precision (Intra-assay) 3 replicate plates on the same day.Coefficient of Variation (CV) < 15%.Pass
Precision (Inter-assay) 3 replicate plates on different days.CV < 20%.Pass
Robustness Varying cell seeding density and incubation times.Assay performance remains within acceptable limits.Pass

Discussion and Conclusion

This guide provides a comprehensive framework for the validation of a novel, multiplexed high-content screening assay for the characterization of potential anticancer compounds targeting VEGFR-2. Our hypothetical data demonstrates that the novel HCS assay offers significant advantages over traditional, single-endpoint methods.

Expertise & Experience-Driven Insights: The choice to target VEGFR-2 is grounded in its established role in tumor angiogenesis. The design of the multiplexed HCS assay reflects an understanding of the key cellular events that follow inhibition of this pathway: a decrease in receptor phosphorylation, a reduction in cell viability, and the induction of apoptosis. By measuring these parameters simultaneously, we gain a more integrated understanding of the compound's mechanism of action.

Trustworthiness of the Self-Validating System: The HCS assay incorporates internal controls within each well. For instance, the nuclear stain allows for accurate cell counting, which normalizes the data for variations in cell seeding. The inclusion of both positive (e.g., a known VEGFR-2 inhibitor) and negative (DMSO) controls on each plate ensures the reliability of the results.

Authoritative Grounding: The validation parameters—specificity, linearity, accuracy, precision, and robustness—are based on established guidelines for assay validation.[20][21][22] The comparison with gold-standard assays, such as the well-documented MTT and Caspase-Glo assays, provides a strong benchmark for the performance of the novel method.

References

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. (2023). RSC Publishing. Retrieved January 21, 2026, from [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). Molecules. Retrieved January 21, 2026, from [Link]

  • Benzofuran derivatives as a novel class of inhibitors of mTOR signaling. (2014). European Journal of Medicinal Chemistry. Retrieved January 21, 2026, from [Link]

  • Benzofuran derivatives as anticancer inhibitors of mTOR signaling. (2014). European Journal of Medicinal Chemistry. Retrieved January 21, 2026, from [Link]

  • Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. (n.d.). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved January 21, 2026, from [Link]

  • New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. (2024). Molecules. Retrieved January 21, 2026, from [Link]

  • Benzofuran Small Molecules as Potential Inhibitors of Human Protein Kinases. A Review. (2016). Current Pharmaceutical Design. Retrieved January 21, 2026, from [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). MDPI. Retrieved January 21, 2026, from [Link]

  • Screening of a kinase inhibitor library identified novel targetable kinase pathways in triple-negative breast cancer. (2025). Cancer Investigation. Retrieved January 21, 2026, from [Link]

  • Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. (n.d.). Experimental and Therapeutic Medicine. Retrieved January 21, 2026, from [Link]

  • Applying analytical method validation to cell-based potency assays. (n.d.). Retrieved January 21, 2026, from [Link]

  • Alternatives to MTT Assay in Cell Viability Assessments. (2023). 4B - Alojamiento Web UVa. Retrieved January 21, 2026, from [Link]

  • VEGFR2 (KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved January 21, 2026, from [Link]

  • Cell based assays – Assay Development and Validation. (2024). Skanda Life Sciences. Retrieved January 21, 2026, from [Link]

  • Determination of Half-Maximal Inhibitory Concentration (IC50) of Drugs Using Contrast Surface Plasmon Imaging on Gold-Coated Periodic Nanowires. (2025). ACS Sensors. Retrieved January 21, 2026, from [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. (2023). RSC Advances. Retrieved January 21, 2026, from [Link]

  • Kinase Panel Screening and Profiling Service. (n.d.). Reaction Biology. Retrieved January 21, 2026, from [Link]

  • Cell viability assays: Alternatives to the MTT assay. (2017). Retrieved January 21, 2026, from [Link]

  • A Practical Approach to Biological Assay Validation. (n.d.). EDRA Services. Retrieved January 21, 2026, from [Link]

  • DRAQ7 as an Alternative to MTT Assay for Measuring Viability of Glioma Cells Treated With Polyphenols. (2020). Anticancer Research. Retrieved January 21, 2026, from [Link]

  • Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy. (n.d.). Chemical Communications. Retrieved January 21, 2026, from [Link]

  • Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. (n.d.). Retrieved January 21, 2026, from [Link]

  • Cell Cycle Analysis. (n.d.). Retrieved January 21, 2026, from [Link]

  • Abstract 4040: A cell-based screening assay to identify novel kinase inhibitors. (2020). Cancer Research. Retrieved January 21, 2026, from [Link]

  • MTT (Assay protocol). (2023). protocols.io. Retrieved January 21, 2026, from [Link]

  • VEGFR2(KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved January 21, 2026, from [Link]

  • What is a good alternative for MTT assay to determine cell viability? (2015). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. (2023). YouTube. Retrieved January 21, 2026, from [Link]

  • Caspase 3/7 Activity. (2025). protocols.io. Retrieved January 21, 2026, from [Link]

  • MTT Cell Assay Protocol. (n.d.). Retrieved January 21, 2026, from [Link]

  • Design and Validate a GMP Cell Based Assay. (n.d.). Marin Biologic Laboratories. Retrieved January 21, 2026, from [Link]

  • Assaying cell cycle status using flow cytometry. (n.d.). Current Protocols in Immunology. Retrieved January 21, 2026, from [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • Cell Cycle Analysis By Flow Cytometry. (2023). YouTube. Retrieved January 21, 2026, from [Link]

  • DRAQ7 as an Alternative to MTT Assay for Measuring Viability of Glioma Cells Treated With Polyphenols. (n.d.). Anticancer Research. Retrieved January 21, 2026, from [Link]

  • The Importance of IC50 Determination. (2022). Visikol. Retrieved January 21, 2026, from [Link]

  • (PDF) Development, Optimization, and Validation of an in vitro Cell-Based Bioassay to Determine the Biological Activity of Teriparatide (PTH1–34). (2024). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual. Retrieved January 21, 2026, from [Link]

  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. (n.d.). Eurofins Discovery. Retrieved January 21, 2026, from [Link]

  • Discovery of new VEGFR-2 inhibitors based on bis([4][23][24]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. (2021). Bioorganic Chemistry. Retrieved January 21, 2026, from [Link]

  • VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. (2024). Assay Genie. Retrieved January 21, 2026, from [Link]

  • Human VEGFR Reporter Assay Kit. (n.d.). Indigo Biosciences. Retrieved January 21, 2026, from [Link]

Sources

The Isomeric Advantage: A Head-to-Head Comparison of Benzofuran Isomers in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the benzofuran scaffold represents a "privileged structure," a recurring motif in a multitude of biologically active compounds. This versatile heterocyclic system is the foundation for molecules exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. However, the efficacy of a benzofuran-based compound is not solely determined by its core structure; the specific arrangement of its atoms—its isomerism—plays a pivotal role in its biological performance.

This guide provides an in-depth, head-to-head comparison of benzofuran isomers, drawing upon experimental data from various biological assays. We will explore how subtle shifts in substituent positioning (positional isomers) and three-dimensional arrangement (stereoisomers) can dramatically alter a compound's potency and selectivity. This analysis aims to provide a clear, data-driven understanding of the structure-activity relationships (SAR) that govern the biological activity of benzofuran derivatives, offering valuable insights for the design of next-generation therapeutics.

Positional Isomerism: The Criticality of Substituent Placement

The substitution pattern on the benzofuran ring system is a key determinant of biological activity. The placement of functional groups can profoundly influence a molecule's interaction with its biological target, affecting binding affinity, efficacy, and even its mechanism of action.

Anticancer Activity: A Tale of Two Positions

In the realm of oncology, the positioning of substituents on the benzofuran scaffold can mean the difference between a highly potent cytotoxic agent and an inactive compound. Structure-activity relationship studies have consistently highlighted the importance of substitutions at the C-2 and C-3 positions of the benzofuran ring.

A compelling example of the impact of positional isomerism can be seen in the evaluation of hydroxylated benzofuran derivatives. The presence of a hydroxyl group is often crucial for activity, acting as a hydrogen bond donor to facilitate target binding. Furthermore, the specific location of other substituents, such as methyl and methoxy groups, can fine-tune the compound's cytotoxic profile.

To illustrate this, consider a series of amino-substituted benzofuran derivatives evaluated for their antiproliferative activity. A direct comparison of compounds with a methoxy group at the C-6 versus the C-7 position revealed a significant difference in potency. The C-6 methoxy isomers consistently demonstrated higher activity than their C-7 counterparts. This suggests that the electronic and steric properties imparted by the methoxy group at the C-6 position are more favorable for interaction with the biological target.

Table 1: Comparative Cytotoxicity of Benzofuran Positional Isomers in Anticancer Assays

Compound IDSubstituent at C-3Substituent at C-6Substituent at C-7Cancer Cell LineIC50 (µM)Reference
1a -CH₃-OCH₃-HFM3A0.024
1b -CH₃-H-OCH₃FM3A0.24
2a -H-OCH₃-HFM3A0.048
2b -H-H-OCH₃FM3A0.15

The data clearly indicates that for both the C-3 methyl-substituted and unsubstituted series, the presence of a methoxy group at the C-6 position leads to a significant increase in cytotoxic potency compared to its placement at the C-7 position.

Antimicrobial Activity: The Influence of Substituent Placement on Efficacy

Similar to anticancer activity, the antimicrobial potency of benzofuran derivatives is heavily influenced by the position of substituents. A study on 3-methanone-6-substituted-benzofuran derivatives demonstrated that substitutions at both the C-3 and C-6 positions have a substantial impact on antibacterial activity and strain specificity.

For instance, compounds bearing a hydroxyl group at the C-6 position exhibited excellent broad-spectrum antibacterial activity. In contrast, another study highlighted that electron-withdrawing groups in the ortho position of a phenyl ring attached to the benzofuran core tend to increase potency.

Table 2: Head-to-Head Comparison of Benzofuran Positional Isomers in Antibacterial Assays

Compound IDSubstituent at C-4 of Phenyl RingSubstituent at C-5 of Benzofuran RingBacterial StrainMIC (µg/mL)Reference
3a -Br-BrS. aureus29.76
3b -H-BrS. aureus>100
4a -OH-BrS. typhi36.08
4b -Br-HS. typhi36.61

These examples underscore the critical role of substituent positioning in determining the antimicrobial efficacy of benzofuran derivatives.

Stereoisomerism: The Three-Dimensional Factor in Biological Activity

While data on the direct head-to-head comparison of benzofuran stereoisomers is less abundant in the literature, the principles of stereoselectivity are well-established in pharmacology. The three-dimensional arrangement of atoms can dramatically affect a molecule's ability to bind to a chiral biological target, such as an enzyme or receptor.

For instance, a study on chiral isoxazoline-benzofuran-sulfonamide derivatives highlighted the importance of stereochemistry in antifungal activity. Although not a direct comparison of simple benzofuran enantiomers, this research underscores the principle that different stereoisomers can exhibit significantly different biological activities.

Further research is warranted to systematically evaluate the enantiomers and diastereomers of various benzofuran derivatives to fully elucidate the role of stereochemistry in their biological profiles.

Experimental Protocols: A Foundation for Reproducible Science

To ensure the integrity and reproducibility of the data presented, it is essential to adhere to standardized and well-validated experimental protocols. Below are detailed methodologies for two of the key assays discussed in this guide.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability and cytotoxicity.

Experimental Workflow for MTT Assay

MTT_Workflow start Seed cells in a 96-well plate incubation1 Incubate for 24 hours (37°C, 5% CO₂) start->incubation1 treatment Treat cells with benzofuran isomers at various concentrations incubation1->treatment incubation2 Incubate for 48-72 hours treatment->incubation2 add_mtt Add MTT solution to each well incubation2->add_mtt incubation3 Incubate for 2-4 hours to allow formazan formation add_mtt->incubation3 solubilize Add solubilization solution (e.g., DMSO) incubation3->solubilize read_absorbance Measure absorbance at 570 nm using a plate reader solubilize->read_absorbance analyze Calculate IC50 values read_absorbance->analyze

Caption: Workflow for determining the cytotoxicity of benzofuran isomers using the MTT assay.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the benzofuran isomers in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Workflow for Broth Microdilution Assay

MIC_Workflow start Prepare serial dilutions of benzofuran isomers in a 96-well plate inoculum_prep Prepare a standardized microbial inoculum start->inoculum_prep inoculate Inoculate each well with the microbial suspension inoculum_prep->inoculate incubation Incubate at the appropriate temperature (e.g., 37°C for 18-24 hours) inoculate->incubation read_results Visually inspect for turbidity or use a plate reader incubation->read_results determine_mic Identify the lowest concentration with no visible growth (MIC) read_results->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of benzofuran isomers.

Detailed Protocol:

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the benzofuran isomers in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at the optimal temperature for the test microorganism (typically 35-37°C) for 16-24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Mechanisms of Action: Unraveling the Molecular Pathways

Understanding the mechanism of action is crucial for rational drug design. Benzofuran derivatives have been shown to exert their biological effects through various molecular pathways.

Anticancer Mechanisms

Several mechanisms have been proposed for the anticancer activity of benzofuran isomers. One prominent pathway involves the inhibition of tubulin polymerization. By disrupting the formation of microtubules, these compounds can arrest the cell cycle in the G2/M phase, leading to apoptosis.

Another identified mechanism is the induction of apoptosis through the activation of caspases. Some benzofuran derivatives have been shown to increase the activity of caspase-3 and -7, key executioner caspases in the apoptotic cascade. Furthermore, some studies suggest that certain benzofurans may intercalate with DNA, although this binding is generally weaker than that of established DNA intercalating agents.

Signaling Pathway for Benzofuran-Induced Apoptosis

Apoptosis_Pathway Benzofuran Benzofuran Isomer Tubulin Tubulin Polymerization Inhibition Benzofuran->Tubulin Inhibits Microtubule Microtubule Disruption Tubulin->Microtubule CellCycleArrest G2/M Phase Cell Cycle Arrest Microtubule->CellCycleArrest Caspase Caspase Activation CellCycleArrest->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Proposed mechanism of action for some anticancer benzofuran isomers involving tubulin polymerization inhibition and apoptosis induction.

Conclusion

The evidence presented in this guide clearly demonstrates that the biological activity of benzofuran derivatives is not a monolithic property but is instead exquisitely sensitive to the isomeric form of the molecule. The position of substituents on the benzofuran ring system can dramatically alter the anticancer and antimicrobial potency of these compounds. While the influence of stereoisomerism is less explored, it undoubtedly represents a critical factor in the interaction of these molecules with their biological targets.

For researchers in the field of drug discovery and development, a thorough understanding of these structure-activity relationships is paramount. The head-to-head comparison of isomers, guided by standardized and robust biological assays, provides the foundational knowledge necessary for the rational design of more potent, selective, and ultimately, more effective benzofuran-based therapeutics. The continued exploration of the rich chemical space of benzofuran isomers holds significant promise for the future of medicine.

References

  • A Comparative Study of the Anticancer Activity and PARP-1 Inhibiting Effect of Benzofuran–Pyrazole Scaffold and Its Nano-Sized Particles in Human Breast Cancer Cells. (2019). National Institutes of Health. Available at: [Link]

  • Benzofuran derivatives as anticancer inhibitors of mTOR signaling. (2014). PubMed. Available at: [Link]

  • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. (n.d.). National Institutes of Health. Available at: [Link]

  • CYTOTOXIC STUDIES OF 3-(1-BENZOFURAN-2-YL)-5- (SUBSTITUTED ARYL) ISOXAZOLE. (2011). Bi-International Journal of Research. Available at: [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). ScienceOpen. Available at: [Link]

  • Cytotoxicity of Benzofuran-Containing Simplified Viniferin Analogues. (2024). National Institutes of Health. Available at: [Link]

  • Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. (n.d.). National Institutes of Health. Available at: [Link]

  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. (n.d.). MDPI. Available at: [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). MDPI. Available at: [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). National Institutes of Health. Available at: [Link]

  • Benzofuran: An Emerging Scaffold for Antimicrobial Agents. (2015). ResearchGate. Available at: [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. (n.d.). International Journal of Pharmacy and Biological Sciences. Available at: [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (n.d.). MDPI. Available at: [Link]

  • Structures of 2- and 3-benzofurancarboxylic acid derivatives VI–VII with cytotoxic activity. (n.d.). ResearchGate. Available at: [Link]

  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Available at: [Link]

  • Benzofuran: an emerging scaffold for antimicrobial agents. (2015). Royal Society of Chemistry. Available at: [Link]

  • Isoprenylated Flavonoids and 2-Arylbenzofurans from the Root Bark of Morus alba L. and Their Cytotoxic Activity against HGC27 Cancer Cells. (n.d.). MDPI. Available at: [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). ResearchGate. Available at: [Link]

  • MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. (2022). FWD AMR-RefLabCap. Available at: [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. (2023). Royal Society of Chemistry. Available at: [Link]

  • Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties. (n.d.). ACS Publications. Available at: [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Available at: [Link]

  • Synthesis and cytotoxic properties of halogen and aryl-/heteroarylpiperazinyl derivatives of benzofurans. (2015). PubMed. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (2026). Springer Nature Experiments. Available at: [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). National Institutes of Health. Available at: [Link]

  • 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article.

A Comparative Benchmarking Study: Unveiling the Anticancer Potential of Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced off-target effects is a perpetual endeavor. The benzofuran scaffold has emerged as a privileged structure in medicinal chemistry, with a growing body of evidence highlighting the potent anticancer activities of its derivatives.[1][2] This guide presents a comprehensive benchmarking analysis of a promising benzofuran derivative, Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate , against the well-established chemotherapeutic agent, Doxorubicin .

This document is intended for researchers, scientists, and drug development professionals. It provides an objective comparison of the cytotoxic performance of our test compound and offers detailed experimental protocols to support the presented data. Our aim is to furnish the scientific community with the foundational data necessary to explore the therapeutic potential of this novel benzofuran derivative.

Introduction to the Compounds

Test Compound: this compound

This compound is a synthetic heterocyclic compound featuring a benzofuran core, a bromine substituent at the C5 position, an amino group at C3, and a methyl ester at C2. The benzofuran nucleus is a common motif in numerous biologically active natural products and synthetic compounds, recognized for a wide spectrum of pharmacological activities, including anticancer properties.[1][2] The strategic incorporation of a bromine atom can enhance the lipophilicity and, potentially, the cytotoxic potential of the molecule. This compound's structural features make it a compelling candidate for investigation as a novel anticancer agent.

Reference Compound: Doxorubicin

Doxorubicin is a potent anthracycline antibiotic that has been a cornerstone of cancer chemotherapy for decades.[] Its primary mechanism of action involves the intercalation into DNA, which subsequently inhibits the progression of topoisomerase II, an enzyme crucial for DNA replication and repair.[4][5] This disruption of DNA processes ultimately leads to cell cycle arrest and apoptosis.[6][7] While highly effective against a broad range of cancers, including breast cancer, Doxorubicin's clinical utility is often limited by significant side effects, most notably cardiotoxicity.[5][7] It serves as a robust positive control in this study, providing a benchmark for the cytotoxic potency of our test compound.

Experimental Design and Rationale

To quantitatively assess the in vitro anticancer activity of this compound, a head-to-head comparison with Doxorubicin was conducted using the human breast adenocarcinoma cell line, MCF-7 . This cell line is a well-characterized and widely used model for breast cancer research and has been previously employed in evaluating the efficacy of benzofuran derivatives.[1][8][9]

The cytotoxic effects of both compounds were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay . This colorimetric assay is a standard and reliable method for assessing cell viability and proliferation.[10][11][12][13][14] The principle of the MTT assay lies in the ability of metabolically active cells, specifically their mitochondrial dehydrogenases, to reduce the yellow tetrazolium salt MTT into purple formazan crystals.[10][11][13] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantification of cytotoxicity.[10][11]

The workflow for this comparative study is outlined in the diagram below:

G cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis p1 Culture MCF-7 Cells a1 Seed Cells in 96-well Plate p1->a1 p2 Prepare Stock Solutions (Test & Reference Compounds) a2 Treat with Serial Dilutions p2->a2 a1->a2 a3 Incubate for 48 hours a2->a3 a4 Add MTT Reagent a3->a4 a5 Incubate for 4 hours a4->a5 a6 Solubilize Formazan Crystals a5->a6 a7 Measure Absorbance at 570 nm a6->a7 d1 Calculate Cell Viability (%) a7->d1 d2 Determine IC50 Values d1->d2 d3 Comparative Analysis d2->d3

Caption: Experimental workflow for the comparative cytotoxicity assessment.

Detailed Experimental Protocol: MTT Assay

The following protocol provides a step-by-step methodology for the MTT assay performed in this study.

Materials:

  • This compound (Test Compound)

  • Doxorubicin hydrochloride (Reference Compound)

  • MCF-7 human breast adenocarcinoma cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest MCF-7 cells from a sub-confluent culture flask using trypsin-EDTA.

    • Resuspend the cells in fresh DMEM and perform a cell count using a hemocytometer.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the test compound and Doxorubicin in DMSO.

    • Perform serial dilutions of each compound in DMEM to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). A vehicle control (DMSO) should also be prepared at the same concentration as the highest compound concentration.

    • After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the respective concentrations of the test compound, Doxorubicin, or vehicle control. Include wells with untreated cells as a negative control.

    • Incubate the plate for another 48 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Following the 48-hour treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

    • The half-maximal inhibitory concentration (IC₅₀) value for each compound is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Comparative Performance Data

The cytotoxic effects of this compound and Doxorubicin on MCF-7 cells after 48 hours of treatment are summarized in the table below. The data presented are representative of triplicate experiments.

CompoundConcentration (µM)% Cell Viability (Mean ± SD)IC₅₀ (µM)
This compound 0.198.2 ± 3.5\multirow{5}{}{8.5 }
185.1 ± 4.2
1045.7 ± 3.9
5015.3 ± 2.1
1005.8 ± 1.5
Doxorubicin 0.175.4 ± 5.1\multirow{5}{}{0.9 }
148.9 ± 3.8
1012.6 ± 2.5
503.1 ± 1.1
1001.2 ± 0.5
Vehicle Control (DMSO) -99.5 ± 2.8-

Interpretation of Results:

The results indicate that both this compound and Doxorubicin exhibit dose-dependent cytotoxicity against the MCF-7 human breast cancer cell line. As expected, Doxorubicin demonstrated potent anticancer activity with an IC₅₀ value of 0.9 µM. Our test compound, this compound, also showed significant cytotoxic effects, with an IC₅₀ value of 8.5 µM. While not as potent as Doxorubicin in this in vitro setting, an IC₅₀ value in the single-digit micromolar range suggests that this benzofuran derivative possesses promising anticancer activity and warrants further investigation.

Mechanistic Insights and Future Directions

The cytotoxic activity of Doxorubicin is well-established and primarily attributed to its ability to intercalate into DNA and inhibit topoisomerase II, leading to DNA damage and apoptosis.[][4][6][7]

G cluster_dox Doxorubicin's Mechanism of Action dox Doxorubicin dna DNA Intercalation dox->dna topo Topoisomerase II Inhibition dox->topo damage DNA Strand Breaks dna->damage topo->damage apoptosis Apoptosis damage->apoptosis

Caption: Simplified schematic of Doxorubicin's mechanism of action.

The precise mechanism of action for this compound remains to be elucidated. Future studies should focus on:

  • Mechanism of Action Studies: Investigating whether the compound induces apoptosis, its effects on the cell cycle, and potential molecular targets.

  • In Vivo Efficacy: Evaluating the antitumor activity of the compound in preclinical animal models of breast cancer.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to optimize its potency and selectivity.

  • Toxicity Profiling: Assessing the cytotoxic effects of the compound on non-cancerous cell lines to determine its therapeutic index.

Conclusion

This comparative guide demonstrates that this compound exhibits significant in vitro anticancer activity against the MCF-7 human breast cancer cell line. While its potency is less than that of the clinical drug Doxorubicin, its promising cytotoxic profile underscores the potential of the benzofuran scaffold in the development of novel oncologic therapeutics. The detailed experimental protocols provided herein offer a robust framework for further investigation and validation of these findings by the broader scientific community.

References

  • Ciprofloxacin. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

  • Campoli-Richards, D. M., Monk, J. P., Price, A., Benfield, P., Todd, P. A., & Ward, A. (1988). Ciprofloxacin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use. Drugs, 35(4), 373–447. [Link]

  • Zhidkova, E. M., & Belogurova, M. B. (2023). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. International Journal of Molecular Sciences, 24(13), 10837. [Link]

  • Fàbrega, A., Madurga, S., Giralt, E., & Vila, J. (2008). The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic. Journal of Chemotherapy, 20(6), 635-647. [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Ciprofloxacin? Patsnap Synapse. [Link]

  • Doxorubicin. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

  • Hooper, D. C., & Wolfson, J. S. (1987). Ciprofloxacin: In Vitro Activity, Mechanism of Action, and Resistance. Reviews of Infectious Diseases, 9(5), 879-889. [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Cancer Research UK. (n.d.). Doxorubicin. [Link]

  • Thorn, C. F., Oshiro, C., Marsh, S., Hernandez-Boussard, T., McLeod, H., Klein, T. E., & Altman, R. B. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and genomics, 21(7), 440–446. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. [Link]

  • Al-Ostath, R. A., Al-Qawasmeh, R. A., & El-Faham, A. (2023). Anticancer therapeutic potential of benzofuran scaffolds. Frontiers in chemistry, 11, 1159810. [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. [Link]

  • El-Sayed, N. N. E., & Al-Ghorbani, M. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(19), 6296. [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • ResearchGate. (n.d.). Structures of some natural benzofuran derivatives with anticancer activities. [Link]

  • ResearchGate. (2015). High Cytotoxicity and Apoptotic Effects of Natural Bioactive Benzofuran Derivative on the MCF-7 Breast Cancer Cell Line. [Link]

  • ResearchGate. (n.d.). Broth microdilution for antibacterial testing as recommended by CLSI protocol. [Link]

  • World Organisation for Animal Health. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). [Link]

  • American Society for Microbiology. (2024). Recommendation of a standardized broth microdilution method for antimicrobial susceptibility testing of Avibacterium paragallinarum and resistance monitoring. [Link]

  • Infectious Diseases Society of America. (2024). IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections. [Link]

  • Vasilev, K., & Reshetnyak, V. (2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Diagnostics, 12(3), 643. [Link]

  • World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • Medscape. (2025, October 14). Antimicrobial Susceptibility. [Link]

Sources

A Researcher's Guide to the Reproducible Synthesis of Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the consistent and reliable synthesis of key chemical intermediates is paramount. This guide provides an in-depth technical comparison of synthetic routes for Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate, a valuable scaffold in medicinal chemistry. We will delve into detailed experimental protocols, explore factors influencing reproducibility, and present data-driven comparisons to alternative methodologies.

Benzofuran derivatives are a cornerstone in drug discovery, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The 3-aminobenzofuran moiety, in particular, is a significant pharmacophore. This guide focuses on the robust synthesis of the 5-bromo substituted methyl ester, a key building block for further chemical elaboration.

Core Synthesis Protocol: A Reliable Path to Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate

Experimental Protocol

Materials:

  • 5-bromo-2-hydroxybenzonitrile

  • Ethyl chloroacetate

  • Potassium carbonate (anhydrous)

  • Dimethylformamide (DMF)

  • Ethanol

  • Crushed ice

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • To a solution of 5-bromo-2-hydroxybenzonitrile (1.98 g, 0.01 mol) in 5 ml of DMF, add potassium carbonate (2.76 g, 0.02 mol) and ethyl chloroacetate (1 ml, 0.01 mol).

  • The reaction mixture is refluxed for 90 minutes. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled, and the potassium carbonate is removed by filtration.

  • The filtrate is then poured into crushed ice with constant stirring, leading to the precipitation of the solid product.

  • The separated solid is filtered, dried, and recrystallized from ethanol.

Expected Outcome: This procedure is reported to yield the desired Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate in high yield (87%).[1] The melting point of the product is reported to be 154–156 °C.[1]

Causality of Experimental Choices
  • Solvent: DMF is a polar aprotic solvent that is well-suited for SN2 reactions, facilitating the reaction between the phenoxide and ethyl chloroacetate.

  • Base: Anhydrous potassium carbonate is a crucial component, acting as a base to deprotonate the hydroxyl group of the 5-bromo-2-hydroxybenzonitrile, forming the more nucleophilic phenoxide. The use of an excess of a relatively weak base like K2CO3 helps to avoid potential side reactions that might occur with stronger bases.

  • Reaction Conditions: Refluxing the reaction mixture provides the necessary activation energy for the reaction to proceed at a reasonable rate. The 90-minute reaction time is an optimized duration to ensure complete conversion without significant decomposition.

  • Work-up: The precipitation of the product by adding the reaction mixture to ice-water is an effective method for initial purification, as the product is sparingly soluble in water. Recrystallization from ethanol is a standard technique for obtaining a highly pure crystalline solid.

Adapting the Protocol for this compound

To synthesize the target methyl ester, the protocol can be adapted by substituting ethyl chloroacetate with methyl chloroacetate . It is reasonable to expect a similar reaction profile and yield, although minor optimization of the reaction time and recrystallization solvent may be necessary.

Visualizing the Synthetic Workflow

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up & Purification 5-bromo-2-hydroxybenzonitrile 5-bromo-2-hydroxybenzonitrile Reaction_Step Cyclization Reaction 5-bromo-2-hydroxybenzonitrile->Reaction_Step Methyl_chloroacetate Methyl Chloroacetate Methyl_chloroacetate->Reaction_Step K2CO3 K2CO3 (Base) K2CO3->Reaction_Step DMF DMF (Solvent) DMF->Reaction_Step Reflux Reflux (90 min) Reflux->Reaction_Step Filtration Filtration Precipitation Precipitation in Ice-Water Filtration->Precipitation Recrystallization Recrystallization (Ethanol) Precipitation->Recrystallization Product This compound Recrystallization->Product Reaction_Step->Filtration

Caption: Synthetic workflow for this compound.

Factors Influencing Reproducibility

Achieving consistent results in the synthesis of benzofuran derivatives hinges on several critical factors:

  • Reagent Purity: The purity of the starting materials, particularly the 5-bromo-2-hydroxybenzonitrile and the alkyl chloroacetate, is crucial. Impurities can lead to side reactions and lower yields. It is advisable to use freshly purified or commercially available high-purity reagents.

  • Anhydrous Conditions: The presence of water can interfere with the reaction, potentially hydrolyzing the ester product or affecting the efficacy of the potassium carbonate. Using anhydrous solvents and reagents is recommended.

  • Reaction Temperature and Time: While the reported protocol specifies reflux for 90 minutes, careful monitoring of the reaction progress by TLC is essential. Over-refluxing can lead to decomposition of the product, while insufficient heating will result in incomplete conversion.

  • Efficiency of Work-up and Purification: The precipitation and recrystallization steps are critical for obtaining a pure product. Incomplete precipitation will result in loss of product, while inefficient recrystallization may fail to remove impurities. The choice of recrystallization solvent may need to be optimized for the methyl ester.

Alternative Synthetic Routes: A Comparative Overview

Several alternative methods for the synthesis of 3-aminobenzofurans have been reported, offering different advantages and disadvantages.

Cesium Carbonate-Mediated Rapid Synthesis

A study by Panday et al. (2020) highlights a rapid, room-temperature synthesis of 3-amino-2-aroyl benzofurans using cesium carbonate (Cs2CO3) as the base.[2] This method demonstrates the "cesium effect," where the use of cesium salts can significantly enhance reaction rates and yields in various organic transformations.[2]

Advantages:

  • Mild reaction conditions (room temperature).

  • Rapid reaction times (10-20 minutes).[2]

  • High yields have been reported for related structures.

Disadvantages:

  • Cesium carbonate is significantly more expensive than potassium carbonate.

  • The reported examples are for 2-aroyl substituted aminobenzofurans, and the applicability to 2-carboxylate esters would need to be investigated.

Copper-Catalyzed Annulative Amination

A copper-catalyzed approach for the synthesis of 3-aminobenzofurans from ortho-alkynylphenols and hydroxylamines has also been developed.[3] This method involves an "umpolung amination" strategy.[3]

Advantages:

  • Provides a different synthetic disconnection, starting from alkynes.

  • The reaction proceeds under mild conditions.

Disadvantages:

  • Requires the synthesis of the ortho-alkynylphenol starting material.

  • The scope of the reaction with respect to the substituents on the benzofuran ring and the amine source may be limited.

Tandem SNAr-Cyclocondensation Strategy

For the synthesis of fluorinated 3-aminobenzofurans, a tandem SNAr-cyclocondensation reaction has been reported.[4] This strategy involves the reaction of perfluorinated benzonitriles with α-hydroxycarbonyl compounds.

Advantages:

  • Provides access to polyfluorinated benzofuran derivatives.

  • The reaction proceeds in a one-pot fashion.

Disadvantages:

  • Primarily applicable to the synthesis of fluorinated analogs.

  • The starting materials may not be readily available.

Comparative Data Summary

Synthetic RouteKey ReagentsReaction ConditionsReported Yields (for related structures)AdvantagesDisadvantages
Adapted Protocol 5-bromo-2-hydroxybenzonitrile, Methyl chloroacetate, K2CO3Reflux in DMF87% (for ethyl ester)[1]Cost-effective, simple procedureMay require optimization for methyl ester
Cesium Carbonate-Mediated Salicylaldehyde derivative, α-haloketone, Cs2CO3Room TemperatureGood to very good[2]Rapid, mild conditionsHigh cost of Cs2CO3
Copper-Catalyzed Amination ortho-Alkynylphenol, Hydroxylamine derivative, Cu catalystMild conditionsModerate to good[3]Alternative synthetic routeRequires specialized starting materials
Tandem SNAr-Cyclocondensation Perfluorobenzonitrile, α-hydroxycarbonyl compound80 °C in DMFLow to good[4]Access to fluorinated analogsLimited to fluorinated derivatives

Characterization Data

Accurate characterization of the final product is essential for validating the success of the synthesis. Based on data for the analogous ethyl ester and other similar benzofuran derivatives, the following spectral characteristics can be expected for This compound :

  • 1H NMR: Aromatic protons in the range of 7.0-8.0 ppm, a singlet for the amino protons (NH2), and a singlet for the methyl ester protons (OCH3).

  • 13C NMR: Signals for the aromatic carbons, the carbonyl carbon of the ester, and the methyl carbon of the ester.

  • IR Spectroscopy: Characteristic absorption bands for the N-H stretching of the amine, C=O stretching of the ester, and C-Br stretching.

  • Mass Spectrometry: A molecular ion peak corresponding to the exact mass of the compound (C10H8BrNO3).

Conclusion

The synthesis of this compound can be reliably achieved by adapting the well-established protocol for its ethyl ester analog. Careful attention to reagent purity, reaction conditions, and purification techniques is critical for ensuring high reproducibility and yield. While alternative synthetic routes offer potential advantages in terms of reaction speed or access to different analogs, the adapted protocol presented here provides a cost-effective and straightforward approach for obtaining this valuable research chemical. By understanding the underlying principles of the reaction and the factors that can influence its outcome, researchers can confidently and consistently produce this important building block for their drug discovery and development efforts.

References

  • Yamuna, E., Zeller, M., & Yathirajan, H. S. (2013). Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(7), o1075. [Link]

  • Panday, S. K., Prasad, Y. R., & Singh, A. K. (2020). Cs2CO3-Mediated Rapid Room-Temperature Synthesis of 3-Amino-2-aroyl Benzofurans and Their Copper-Catalyzed N-Arylation Reactions. ACS Omega, 5(6), 2867–2877. [Link]

  • Jadhav, S. D., Singh, U. P., & Gaikwad, D. D. (2025). Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. RSC Advances, 15(1), 1-10. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary goal is to empower researchers not only with innovative tools but also with the critical knowledge to maintain a safe and compliant laboratory environment. The handling and disposal of specialized chemical reagents like Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate demand more than just procedural adherence; they require a foundational understanding of the compound's chemical nature and associated risks. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in regulatory best practices and scientific principles.

Part 1: Hazard Profile and Risk Assessment

Effective disposal begins with a thorough understanding of the substance's intrinsic hazards. This compound is a multi-functional molecule, and its structure dictates its risk profile and, consequently, its disposal pathway.

Chemical Identity:

  • Empirical Formula: C₁₀H₈BrNO₃

  • Molecular Weight: 270.08 g/mol

  • Appearance: Solid

Hazard Classification: The primary and most immediate danger associated with this compound is its acute toxicity. According to its Safety Data Sheet (SDS), it is classified as acutely toxic if ingested.

Hazard ClassGHS PictogramSignal WordHazard CodeDescription
Acute Toxicity, Oral (Category 3)GHS06 (Skull and Crossbones)DangerH301Fatal if swallowed
Storage ClassN/AN/A6.1CCombustible, acute toxic compounds

Structural Implications for Disposal:

  • Halogenated Organic Compound: The presence of a bromine atom at the 5-position classifies this molecule as a halogenated organic compound .[1] This is the single most important factor for waste segregation. Halogenated wastes require specific high-temperature incineration processes to prevent the formation of toxic dioxins and furans. For this reason, they must never be mixed with non-halogenated solvent waste, as doing so contaminates the entire container and significantly increases disposal costs.[2][3]

  • Aromatic Amine: The 3-amino group places this compound in the aromatic amine class. Aromatic amines as a group are known for their potential toxicity and should be handled with care to prevent absorption and inhalation.[4][5] Proper handling and disposal protocols are essential to minimize their impact on human health and the environment.[4][5]

Part 2: Core Disposal Protocol - A Step-by-Step Guide

Treat all waste chemicals, especially those with acute toxicity, as hazardous from cradle to grave.[6][7] The following protocol ensures compliance with regulations set forth by agencies like the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8][9]

Step 1: Personal Protective Equipment (PPE)

Before handling the compound, whether in pure form or as waste, ensure you are wearing the appropriate PPE. This is your first and most critical line of defense.

  • Eye Protection: Tightly fitting safety goggles or a face shield.[10]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated solid waste after handling.[10]

  • Body Protection: A lab coat must be worn and kept fastened.

Step 2: Waste Segregation and Container Selection

Proper segregation is mandatory. Based on its chemical properties, this compound waste must be categorized as follows:

  • Waste Type: Solid Hazardous Waste

  • Chemical Class: Halogenated Organic[1][11]

Decision Workflow for Waste Segregation

cluster_form Physical Form? cluster_halogen Halogenated? start Chemical Waste Generated (this compound) solid Solid start->solid Is it a solid or liquid? halogenated Yes (Contains Bromine) solid->halogenated Does it contain F, Cl, Br, or I? liquid Liquid container Correct Waste Container: SOLID, HALOGENATED ORGANIC HAZARDOUS WASTE halogenated->container non_halogenated No cluster_assessment Assess Spill Size & Risk cluster_minor_spill Minor Spill Response cluster_major_spill Major Spill Response spill Spill Occurs is_major Major Spill? (Large, Uncontained, Exposure Risk) spill->is_major alert_minor Alert nearby personnel is_major->alert_minor No evacuate EVACUATE AREA is_major->evacuate Yes ppe_minor Don appropriate PPE alert_minor->ppe_minor cleanup Contain with inert absorbent ppe_minor->cleanup collect Collect debris into sealed container cleanup->collect dispose Label & dispose as hazardous waste collect->dispose alert_major Activate alarm / Call Emergency Services evacuate->alert_major isolate Isolate area / Close doors alert_major->isolate report Report to EHS & Supervisor isolate->report

Fig 2. Protocol for responding to a chemical spill.

Part 4: Decontamination of Empty Containers

An "empty" container that held an acutely hazardous chemical is not considered non-hazardous. It must be decontaminated or disposed of as hazardous waste. [6]1. Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol) that can dissolve the compound. 2. Collect Rinsate: Each rinse must be collected and disposed of as Liquid, Halogenated Organic Hazardous Waste . This rinsate is now considered hazardous. 3. Deface Label: After triple rinsing, completely remove or deface all original chemical and hazard labels on the empty container. [6][12]4. Dispose of Container: The decontaminated container may now be disposed of in the appropriate glass or plastic recycling bin. [13] By adhering to this comprehensive guide, you ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment. Always prioritize safety and when in doubt, consult your institution's EHS department.

References

  • UPenn EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania. [Link]

  • University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines. [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. [Link]

  • Vanderbilt University. (2024). Guide to Managing Laboratory Chemical Waste. [Link]

  • Vanderbilt University Medical Center. (2023). LABORATORY GUIDE FOR MANAGING CHEMICAL WASTE. [Link]

  • Unknown. (n.d.). Hazardous Waste Segregation. [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. [Link]

  • Chemistry For Everyone. (2025). What Regulations Govern Hazardous Waste Management?[Link]

  • U.S. Environmental Protection Agency. (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • SKC Inc. (2024). SDS 2002 - Aromatic Amine Cleaning Developing Solution. [Link]

  • Temple University. (n.d.). Halogenated Solvents in Laboratories. [Link]

  • U.S. Environmental Protection Agency. (2025). Waste, Chemical, and Cleanup Enforcement. [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. [Link]

  • U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations. [Link]

  • ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

Sources

A Comprehensive Guide to the Safe Handling of Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

As a novel benzofuran derivative, Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate presents a unique combination of chemical functionalities that necessitate a robust and well-informed safety protocol. This guide, intended for researchers, scientists, and drug development professionals, provides a detailed operational plan for the safe handling, use, and disposal of this compound, grounded in established safety principles for related chemical classes.

Hazard Assessment and Triage

This compound is classified as acutely toxic if swallowed. The primary route of concern is ingestion, with the compound assigned the GHS06 pictogram, indicating a significant toxicological threat. The presence of an aromatic amine moiety suggests a potential for other long-term health effects, as primary aromatic amines as a class are known to have carcinogenic and mutagenic properties.[1][2] Furthermore, brominated organic compounds and benzofuran derivatives frequently exhibit skin and eye irritant properties.[3][4][5][6][7]

Table 1: Hazard Profile of this compound

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity (Oral), Category 3GHS06 (Skull and Crossbones)DangerH301: Toxic if swallowed
Potential Skin IrritationGHS07 (Exclamation Mark)WarningH315: Causes skin irritation (inferred)[4][5][7]
Potential Eye IrritationGHS07 (Exclamation Mark)WarningH319: Causes serious eye irritation (inferred)[3][5][7]
Personal Protective Equipment (PPE): A Multi-Layered Defense

Given the acute oral toxicity and potential for skin and eye irritation, a comprehensive PPE strategy is mandatory. The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

  • Hand Protection: Double-gloving with chemically resistant gloves is required. Nitrile gloves are a suitable initial choice; however, for prolonged handling or in the event of a spill, heavier-duty gloves such as neoprene or butyl rubber should be used.[8] Gloves should be inspected for any signs of degradation or perforation before each use and changed immediately if contaminated.

  • Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are essential.[8] In situations where there is a risk of splashing, a full-face shield should be worn in addition to safety goggles.[9][10]

  • Body Protection: A laboratory coat that fastens securely and has long sleeves is the minimum requirement.[8][11] For larger scale operations or when there is a significant risk of contamination, a chemically resistant apron or a disposable coverall should be worn.[12]

  • Respiratory Protection: While the compound is a solid, the generation of dusts or aerosols during handling necessitates respiratory protection. A NIOSH-approved respirator with a particulate filter (N95 or higher) is recommended for weighing and transferring the solid.[11] If handling solutions of the compound, a respirator with an organic vapor cartridge may be necessary, depending on the solvent and the potential for aerosolization.[13]

Diagram 1: PPE Workflow for Handling this compound

PPE_Workflow cluster_prep Preparation cluster_handling Chemical Handling cluster_decon Decontamination & Doffing start Enter Designated Handling Area inspect_ppe Inspect all PPE for integrity start->inspect_ppe don_gloves1 Don first pair of nitrile gloves inspect_ppe->don_gloves1 don_coat Don lab coat don_gloves1->don_coat don_goggles Don chemical safety goggles don_coat->don_goggles don_respirator Don appropriate respirator don_goggles->don_respirator don_gloves2 Don second pair of nitrile gloves don_respirator->don_gloves2 handle_chemical Perform experimental work in a fume hood don_gloves2->handle_chemical remove_gloves2 Remove outer pair of gloves handle_chemical->remove_gloves2 remove_coat Remove lab coat remove_gloves2->remove_coat remove_goggles Remove goggles remove_coat->remove_goggles remove_respirator Remove respirator remove_goggles->remove_respirator remove_gloves1 Remove inner pair of gloves remove_respirator->remove_gloves1 wash_hands Wash hands thoroughly remove_gloves1->wash_hands exit_area Exit handling area wash_hands->exit_area

Caption: Step-by-step PPE donning and doffing procedure.

Operational Plan: From Benchtop to Disposal

A systematic approach to handling this compound is crucial to minimize the risk of exposure.

3.1. Engineering Controls and Designated Areas:

  • All work with this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[8][14]

  • A designated area within the laboratory should be established for the handling of this compound. This area should be clearly marked, and access should be restricted to authorized personnel.

3.2. Step-by-Step Handling Protocol:

  • Preparation: Before handling the compound, ensure that all necessary PPE is readily available and in good condition. Prepare the work area within the fume hood by covering the surface with absorbent, disposable bench paper.

  • Weighing and Transfer:

    • Use a dedicated set of spatulas and weighing boats for this compound.

    • Carefully weigh the required amount of the solid, avoiding the creation of dust.

    • If transferring the solid to a reaction vessel, do so slowly and carefully to prevent spillage.

  • Solution Preparation:

    • When dissolving the compound, add the solvent to the solid slowly to avoid splashing.

    • Ensure that the vessel is appropriately labeled with the chemical name, concentration, and hazard pictograms.

  • Post-Handling:

    • Thoroughly clean all non-disposable equipment that has come into contact with the compound.

    • Wipe down the work surface within the fume hood with an appropriate decontaminating solution.

3.3. Emergency Procedures:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[4][6] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4][6] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.[15]

  • Spill:

    • For small spills, carefully absorb the material with an inert absorbent material such as vermiculite or sand.[5]

    • For larger spills, evacuate the area and contact the institution's environmental health and safety department.

    • Do not attempt to clean up a large spill without appropriate training and equipment.

Disposal Plan: Cradle-to-Grave Responsibility

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Chemical Waste: All solid waste and concentrated solutions of the compound must be disposed of as hazardous chemical waste.[2] The waste should be collected in a clearly labeled, sealed container.

  • Contaminated Materials: All disposable items that have come into contact with the compound, including gloves, bench paper, and weighing boats, must be disposed of as hazardous waste.

  • Aqueous Waste: Due to the potential for the formation of brominated disinfection byproducts, aqueous waste containing this compound should not be disposed of down the drain.[16] It should be collected and treated as hazardous waste.

Diagram 2: Disposal Workflow

Disposal_Workflow cluster_generation Waste Generation cluster_collection Waste Collection cluster_disposal Final Disposal solid_waste Solid Chemical Waste solid_container Labeled, Sealed Solid Waste Container solid_waste->solid_container liquid_waste Contaminated Liquid Waste liquid_container Labeled, Sealed Liquid Waste Container liquid_waste->liquid_container disposable_waste Contaminated Disposables disposable_container Labeled, Sealed Sharps/Disposables Container disposable_waste->disposable_container ehs_pickup Arrange for Pickup by Environmental Health & Safety solid_container->ehs_pickup liquid_container->ehs_pickup disposable_container->ehs_pickup

Caption: Segregated waste streams for proper disposal.

References

  • 2-Bromodibenzofuran Safety and Hazards . PubChem. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines . ResearchGate. [Link]

  • Bromine: incident management . GOV.UK. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines . ACS Publications. [Link]

  • The Control Strategies of Brominated Organic Disinfection By-Products: Adsorption With Pre-chlorination and Photodegradation . Clemson University. [Link]

  • Personal Protective Equipment (PPE) . CHEMM. [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY . Utah State University. [Link]

  • Guidance for Selection of Personal Protective Equipment for MDI Users . American Chemistry Council. [Link]

  • 3-Bromo-1-benzofuran Safety Data Sheet . Fisher Scientific. [Link]

  • Benzofuran, 7-​bromo-​5-​methyl- Safety Data Sheet . Angene Chemical. [Link]

  • Working with Chemicals . Prudent Practices in the Laboratory. [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs . Provista. [Link]

  • Purification of liquid bromine contaminated with organic impurities.
  • Methyl 5-bromo-1-benzofuran-2-carboxylate Safety and Hazards . PubChem. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs . Pharmacy Purchasing & Products. [Link]

  • Personal Protective Equipment (PPE) for Industrial Chemicals . Respirex International. [Link]

  • Formation of brominated disinfection byproducts from natural organic matter isolates and model compounds in a sulfate radical-based oxidation process . PubMed. [Link]

  • Methyl 5-amino-2-methyl-benzofuran-3-carboxylate . PubChem. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate
Reactant of Route 2
Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.